molecular formula C9H10ClN5O2 B10757029 Imidacloprid CAS No. 77465-76-0

Imidacloprid

Cat. No.: B10757029
CAS No.: 77465-76-0
M. Wt: 255.66 g/mol
InChI Key: YWTYJOPNNQFBPC-UHFFFAOYSA-N
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Description

Imidacloprid is a highly potent systemic insecticide belonging to the chloronicotinyl nitroguanidine class of neonicotinoids. Its primary research value lies in its role as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. Its mechanism of action involves binding to the postsynaptic nAChRs, mimicking the effect of acetylcholine, which leads to uncontrolled receptor activation, resulting in paralysis and eventual death of the insect. This specific targeting of insect nAChRs, with a notably lower affinity for vertebrate receptor subtypes, makes it an invaluable tool for researchers in neuroscience, toxicology, and agricultural science. Studies utilize this compound to investigate insect neurobiology, receptor pharmacology, resistance mechanisms, and the environmental impact of neonicotinoid pesticides on non-target species such as pollinators. This product is provided as a high-purity analytical standard or material for laboratory research applications only. It is strictly for use in controlled laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide
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InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)
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InChI Key

YWTYJOPNNQFBPC-UHFFFAOYSA-N
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Canonical SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl
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Isomeric SMILES

C1CN(/C(=N/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl
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Molecular Formula

C9H10ClN5O2
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DSSTOX Substance ID

DTXSID5032442
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Molecular Weight

255.66 g/mol
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Physical Description

Colorless or beige solid; [ICSC], Solid, COLOURLESS CRYSTALS OR BEIGE POWDER.
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Solubility

In water, 6.1X10+2 mg/L at 20 °C, At 20 °C: dichloromethane 6.7X10+4 mg/L, isopropanol 2.3X10+4 mg/L, toluene 6.9X10+2 mg/L, 610 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.061
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Density

1.54 g/cm³
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Vapor Pressure

4X10-7 mPa (3X10-12 mm Hg) at 20 °C; 9X10-7 mPa (7X10-12 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Colorless crystals

CAS No.

138261-41-3, 105827-78-9
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Record name imidacloprid (ISO); 1-(6-chloropyridin-3-ylmethyl)-N-nitroimidazolidin-2-ylidenamine
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Melting Point

144 °C, 143 - 144 °C
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Foundational & Exploratory

Imidacloprid mechanism of action on insect nicotinic acetylcholine receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Imidacloprid (B1192907) on Insect Nicotinic Acetylcholine (B1216132) Receptors

Abstract

This compound, a prominent member of the neonicotinoid class of insecticides, exhibits high efficacy against a wide range of insect pests.[1][2] Its mechanism of action centers on its selective and potent agonism of insect nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels in the insect central nervous system.[1][3] this compound binds to these receptors, causing an irreversible or slowly reversible activation that leads to a persistent influx of cations, uncontrolled nerve excitation, paralysis, and eventual death of the insect.[1][4] This document provides a comprehensive technical overview of this mechanism, detailing the molecular interactions, downstream signaling events, and the basis for its selectivity. It includes quantitative data on binding affinities and receptor activation, detailed protocols for key experimental assays, and visualizations of the critical pathways and workflows.

The Core Mechanism: Agonism and Overstimulation

This compound functions as a potent agonist at insect nAChRs.[3] Unlike the endogenous neurotransmitter acetylcholine (ACh), which is rapidly degraded by acetylcholinesterase to terminate the nerve signal, this compound is not broken down by this enzyme.[3] This results in sustained receptor activation.[3] The binding of this compound locks the nAChR in an open conformation, permitting a continuous influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron. This leads to permanent membrane depolarization, an initial phase of hyperexcitation characterized by spontaneous nerve discharges, followed by a complete blockage of nerve impulse transmission as the neuron cannot repolarize.[1][3] The ultimate outcome for the insect is paralysis and death.[1] this compound is considered a partial agonist on several nAChR subtypes, meaning it elicits a submaximal response compared to a full agonist like ACh.[5][6][7]

Imidacloprid_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds (transient) IonChannel Ion Channel Opens nAChR->IonChannel Activates IonInflux Na+ / Ca2+ Influx IonChannel->IonInflux Depolarization Persistent Depolarization IonInflux->Depolarization Blockage Nerve Impulse Blockage Depolarization->Blockage Paralysis Paralysis & Death Blockage->Paralysis This compound This compound This compound->nAChR Binds (persistently)

Caption: Downstream effects of this compound binding to the insect nAChR.

Molecular Basis of this compound-nAChR Interaction and Selectivity

The high selectivity of this compound for insects over vertebrates is a cornerstone of its utility and is rooted in structural differences between their respective nAChRs.[1][8] The binding site for ACh and its agonists is located at the interface between α and non-α subunits, involving several conserved loops (A-F).[9][10]

Key interactions contributing to this compound's potent and selective binding to insect nAChRs include:

  • Loop D Interaction: Basic amino acid residues (e.g., arginine), which are common in loop D of insect nAChRs but not vertebrate ones, are thought to form a crucial electrostatic interaction with the electron-rich nitro group (-NO₂) of this compound.[8][11]

  • Cation-π Interactions: The positively charged imidazolidine (B613845) ring of this compound engages in cation-π interactions with aromatic residues, such as tryptophan in loop B.[8]

  • Hydrogen Bonding: The nitro group can also form hydrogen bonds with residues like glutamine in loop D.[11]

  • Other Loop Contributions: Amino acids within loops A, C, and E also play key roles in creating a binding pocket that is favorable for neonicotinoids.[9][10]

This unique combination of interactions results in a much higher binding affinity for insect nAChRs compared to their mammalian counterparts.[1][12]

Imidacloprid_Binding_Model cluster_nAChR nAChR Binding Pocket LoopB Loop B (Tryptophan) LoopD Loop D (Basic Residues) OtherLoops Loops A, C, E This compound This compound This compound->OtherLoops Van der Waals Forces Nitro Nitro Group (-NO₂) Ring Imidazolidine Ring Nitro->LoopD Electrostatic Interaction & H-Bonding Ring->LoopB Cation-π Interaction

Caption: Key molecular interactions between this compound and the nAChR.

Quantitative Analysis of this compound-nAChR Interactions

The interaction between this compound and insect nAChRs has been quantified using various techniques, primarily radioligand binding assays and electrophysiology.

Table 1: Binding Affinity of this compound to nAChRs

This table summarizes the dissociation constants (Kd) and inhibition constants (Ki) for this compound binding to nAChRs from different species. Lower values indicate higher binding affinity.

SpeciesReceptor/Tissue PreparationRadioligandAffinity ConstantReference
Nilaparvata lugens (Brown Planthopper)Native nAChRs[³H]this compoundKd = 3.5 ± 0.6 pM (High affinity site)[13]
Nilaparvata lugens (Brown Planthopper)Native nAChRs[³H]this compoundKd = 1.5 ± 0.2 nM (Low affinity site)[13]
Myzus persicae (Peach-potato Aphid)Recombinant Mpα2/rat β2[³H]this compoundHigh Affinity[2]
Myzus persicae (Peach-potato Aphid)Recombinant Mpα3/rat β2[³H]this compoundHigh Affinity[2]
Myzus persicae (Peach-potato Aphid)Recombinant Mpα1/rat β2[³H]this compoundLow Affinity[2]
Aphis craccivoranAChRα1-High affinity predicted[14]
Table 2: Efficacy and Potency of this compound on nAChRs

This table presents the effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) values, which measure the concentration of this compound required to elicit 50% of the maximal response or to inhibit 50% of the response to another agonist, respectively.

Species/SystemReceptor SubtypeEffectPotencyReference
Insect Neurons (general)nAChRsAgonistEC₅₀ = 0.86 - 1 µM[15]
Mammalian Neurons (general)nAChRsAgonistEC₅₀ = 70 µM[15]
Apis mellifera (Honeybee) Kenyon CellsnAChRsPartial Agonist (36% of ACh response)-[7]
Nilaparvata lugens (Y151M mutant)Nlα1(Y151M)/rat β2Antagonist (blocks ACh response)pIC₅₀ = 5.14 ± 0.06[16]
Mouse Cochlear NucleusnAChRsAgonist (induces inward current)115.0 ± 16.2 pA at 100 µM[15]

Key Experimental Methodologies

Characterization of the this compound-nAChR interaction relies heavily on two primary experimental approaches: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This technique is used to quantify the binding affinity of a ligand (this compound) to a receptor (nAChR).[17] A competition binding assay involves incubating membrane preparations containing the nAChRs with a constant concentration of a radiolabeled ligand (e.g., [³H]this compound or [³H]epibatidine) and varying concentrations of an unlabeled competitor compound (the test ligand).[17][18] By measuring the displacement of the radioligand, the affinity (Ki) of the test compound for the receptor can be determined.[17]

Detailed Protocol Outline:

  • Membrane Preparation:

    • Homogenize insect tissues (e.g., fly heads) or cultured cells expressing the nAChR of interest in an ice-cold buffer.[18][19]

    • Centrifuge the homogenate to pellet the membranes.[18]

    • Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.[18]

    • Resuspend the final membrane pellet in an assay buffer to a specific protein concentration.[18]

  • Binding Assay Incubation:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]epibatidine), and varying concentrations of unlabeled this compound.[17][19]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand like nicotine).[17]

    • Incubate the plate for a sufficient duration (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[17]

  • Separation and Quantification:

    • Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters.[17][18]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.[18]

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.[19]

Radioligand_Binding_Workflow P1 1. Membrane Preparation (from cells or tissue) P2 2. Incubation (Membranes + Radioligand + this compound) P1->P2 P3 3. Separation of Bound/Free Ligand (Vacuum Filtration) P2->P3 P4 4. Quantification of Radioactivity (Scintillation Counting) P3->P4 P5 5. Data Analysis (IC₅₀ and Kᵢ Determination) P4->P5

Caption: General workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for studying the functional properties of ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes.[20][21] It allows researchers to control the membrane potential of the cell and measure the ionic currents that flow through the channels in response to the application of a compound like this compound.[20] This method is ideal for determining whether a compound is an agonist, antagonist, or modulator, and for quantifying its potency (EC₅₀) and efficacy.[16]

Detailed Protocol Outline:

  • Receptor Expression in Xenopus Oocytes:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Prepare complementary RNA (cRNA) encoding the specific insect nAChR subunits of interest.

    • Inject the cRNA mixture into the cytoplasm of the oocytes.[22]

    • Incubate the oocytes for 2-7 days to allow for the translation and functional expression of the nAChR channels in the oocyte membrane.[22]

  • TEVC Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes: one to measure the membrane voltage and one to inject current.[20][21]

    • Use a feedback amplifier to "clamp" the membrane potential at a desired holding potential (e.g., -70 mV).[23]

    • Apply the test compound (this compound) at various concentrations to the oocyte via the perfusion system.

    • Record the inward currents generated by the flow of cations through the activated nAChRs.[6]

  • Data Analysis:

    • Measure the peak amplitude of the current response for each concentration of this compound.

    • Plot the current amplitude as a function of this compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum current (efficacy).

TEVC_Workflow P1 1. Oocyte Preparation & cRNA Injection (nAChR subunits) P2 2. Incubation (Receptor Expression) P1->P2 P3 3. Two-Electrode Voltage Clamp (Control voltage, perfuse with this compound) P2->P3 P4 4. Current Recording (Measure ion flow through nAChRs) P3->P4 P5 5. Data Analysis (Dose-Response Curve, EC₅₀, Efficacy) P4->P5

Caption: Workflow for functional characterization of nAChRs using TEVC.

References

Navigating the Environmental Journey of Imidacloprid: A Technical Guide to its Physicochemical Properties for Fate Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, environmental scientists, and professionals in drug development now have access to a comprehensive technical guide on the physicochemical properties of the insecticide imidacloprid (B1192907), tailored for environmental fate modeling. This in-depth whitepaper provides a consolidated resource of key data, detailed experimental protocols, and visual representations of its environmental pathways, crucial for understanding its behavior and persistence in various environmental compartments.

This compound, a systemic neonicotinoid insecticide, is widely used in agriculture to control sucking insects. Its ultimate environmental fate is governed by a complex interplay of its inherent physical and chemical characteristics. This guide summarizes these properties in easily digestible formats, offering a foundational tool for predictive modeling and risk assessment.

Core Physicochemical Properties of this compound

The environmental behavior of this compound is dictated by several key parameters. The following tables provide a summary of its fundamental physicochemical properties and degradation half-lives under various conditions.

Table 1: Fundamental Physicochemical Properties of this compound

PropertyValueTemperature (°C)Reference(s)
Molecular Weight255.7 g/mol N/A[1]
Water Solubility610 mg/L20[1][2]
Vapor Pressure3 x 10⁻¹² mmHg20[1]
Henry's Law Constant1.7 x 10⁻¹⁰ Pa·m³/molN/A[1]
Octanol-Water Partition Coefficient (Log Kₒw)0.5721[1]
Soil Organic Carbon-Water Partitioning Coefficient (Kₒc)156 - 960 mL/g (mean: 249-336)N/A[1]

Table 2: Environmental Degradation Half-Life of this compound

Degradation ProcessHalf-Life (t½)ConditionsReference(s)
Hydrolysis StablepH 5-7[3]
~1 yearpH 9[3]
Aqueous Photolysis 1 - 4 hoursIn the presence of light[3]
57 minutesIrradiated with a xenon lamp (pH 7)[1]
Soil Degradation (Aerobic) 1 - 3 yearsIn soil[3]
39 daysOn soil surface[3]
48 daysIn soil with vegetation[4]
190 daysIn soil without vegetation[4]

Detailed Experimental Protocols

Accurate determination of these physicochemical parameters is paramount for reliable environmental modeling. The following sections outline the standardized methodologies for key experiments.

Determination of Water Solubility (OECD 105/OPPTS 830.7840)

The water solubility of this compound is typically determined using the Flask Method , suitable for substances with solubilities greater than 10⁻² g/L.[5][6]

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Procedure:

  • An excess amount of pure this compound is added to a flask containing purified water.

  • The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.

  • The solution is then centrifuged or filtered to separate the undissolved solid from the aqueous phase.

  • The concentration of this compound in the clear aqueous solution is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The experiment is performed in replicate to ensure accuracy.

cluster_0 Water Solubility Determination (Flask Method) Excess this compound Excess this compound Flask Flask Excess this compound->Flask Purified Water Purified Water Purified Water->Flask Equilibration Equilibration Flask->Equilibration Agitation at constant temp Separation Separation Equilibration->Separation Centrifugation/ Filtration Analysis Analysis Separation->Analysis HPLC Solubility Value Solubility Value Analysis->Solubility Value

Workflow for Water Solubility Determination.
Determination of Vapor Pressure (OECD 104)

The vapor pressure of this compound, a substance with low volatility, can be determined using the Knudsen Effusion Method .[7][8]

Principle: The rate of mass loss of the substance effusing through a small orifice into a vacuum is measured at a constant temperature. The vapor pressure is then calculated from this rate.

Procedure:

  • A small amount of this compound is placed in a Knudsen cell, which has a small orifice of known area.

  • The cell is placed in a vacuum chamber and heated to a specific temperature.

  • The rate of mass loss of the sample is measured over time using a sensitive microbalance.

  • The vapor pressure is calculated using the Knudsen equation, which relates the rate of mass loss, temperature, molecular weight of the substance, and the area of the orifice.

  • Measurements are taken at a minimum of two temperatures to establish the temperature dependence of the vapor pressure.

cluster_1 Vapor Pressure Determination (Knudsen Effusion) This compound Sample This compound Sample Knudsen Cell Knudsen Cell This compound Sample->Knudsen Cell Vacuum Chamber Vacuum Chamber Knudsen Cell->Vacuum Chamber Heating Heating Vacuum Chamber->Heating Constant Temp Mass Measurement Mass Measurement Heating->Mass Measurement Rate of mass loss Calculation Calculation Mass Measurement->Calculation Knudsen Equation Vapor Pressure Vapor Pressure Calculation->Vapor Pressure cluster_processes Degradation Processes cluster_metabolites Major Metabolites This compound This compound Photolysis Photolysis This compound->Photolysis Hydrolysis Hydrolysis This compound->Hydrolysis Microbial Degradation Microbial Degradation This compound->Microbial Degradation This compound-urea This compound-urea Photolysis->this compound-urea This compound desnitro This compound desnitro Photolysis->this compound desnitro This compound olefine This compound olefine Photolysis->this compound olefine Hydrolysis->this compound-urea Microbial Degradation->this compound-urea This compound nitrosimine This compound nitrosimine Microbial Degradation->this compound nitrosimine Microbial Degradation->this compound desnitro Bound Residues Bound Residues Microbial Degradation->Bound Residues 6-Chloronicotinic acid (6-CNA) 6-Chloronicotinic acid (6-CNA) This compound-urea->6-Chloronicotinic acid (6-CNA) Mineralization Mineralization 6-Chloronicotinic acid (6-CNA)->Mineralization CO₂ This compound nitrosimine->6-Chloronicotinic acid (6-CNA) This compound desnitro->6-Chloronicotinic acid (6-CNA) This compound olefine->6-Chloronicotinic acid (6-CNA)

References

Synthesis and chemical structure of Imidacloprid and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Chemical Structure of Imidacloprid (B1192907) and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and structure-activity relationships of the neonicotinoid insecticide this compound and its various analogues. The information is intended for researchers and professionals involved in insecticide development and chemical synthesis.

Introduction to this compound

This compound is a systemic insecticide belonging to the neonicotinoid class of chemicals, which act on the central nervous system of insects.[1] It is widely used in agriculture to control sucking pests on a variety of crops.[2][3][4] The mode of action involves binding to the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the postsynaptic region of the insect nerve, leading to paralysis and death.[2][3][5] Its chemical name is 1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine.[6]

Chemical Structure of this compound

The chemical structure of this compound consists of three key moieties that are crucial for its insecticidal activity:

  • A 6-chloro-3-pyridinylmethyl group: This part of the molecule is essential for binding to the insect nAChR.

  • An imidazolidine (B613845) ring: This heterocyclic ring serves as a scaffold for the pharmacophore.

  • A nitroimine group (-N-NO2): This electron-withdrawing group is a key component of the pharmacophore and is crucial for the compound's agonist activity at the nAChR.

The overall structure results in a molecule with a partially positive nitrogen atom in the imidazolidine ring, which interacts with the receptor.[5] An intramolecular hydrogen bond between the N-H of the imidazolidine ring and an oxygen atom of the nitro group has been demonstrated by NMR and IR spectroscopy.[7]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the condensation of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) with N-nitro-imidazolidin-2-imine (NII).[1][6]

General Synthesis Pathway

The reaction is typically carried out in an organic solvent in the presence of a base to facilitate the nucleophilic substitution.

G cluster_reactants Reactants cluster_conditions Reaction Conditions CCMP 2-chloro-5-(chloromethyl)pyridine (CCMP) This compound This compound CCMP->this compound NII N-nitro-imidazolidin-2-imine (NII) NII->this compound Base Base (e.g., K2CO3) Base->this compound Solvent Solvent (e.g., Acetonitrile) Solvent->this compound

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the condensation of CCMP with NII.[1]

Materials and Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Standard laboratory glassware

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (NII) (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of acetonitrile (B52724) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Purification by Recrystallization
  • Transfer the crude this compound product to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system, such as isopropanol/water (e.g., in a 2:1 ratio), to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to facilitate further crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound crystals in a vacuum oven.[1]

Quantitative Data for this compound Synthesis
ParameterValueReference
Reagents
2-chloro-5-(chloromethyl)pyridine (CCMP)1.62 g (10 mmol)[1]
N-nitro-imidazolidin-2-imine (NII)1.30 g (10 mmol)[1]
Potassium Carbonate (K₂CO₃)2.76 g (20 mmol)[1]
Acetonitrile (CH₃CN)50 mL[1]
Reaction Conditions
Temperature80 °C[1]
Time8 hours[1]
Results
Crude Product Yield~85%[1]
Final Purity (after Recrystallization)>98%[1]
Melting Point143-145 °C[1]

This compound Analogues: Synthesis and Structure-Activity Relationship (SAR)

The development of this compound analogues aims to enhance insecticidal activity, modify the spectrum of activity, and improve the safety profile. Modifications have been explored on all three key parts of the molecule.

Modifications of the Pyridine (B92270) Ring

The substituent at the 5-position of the pyridine ring has been shown to influence neuroblocking activity. Quantitative structure-activity relationship (QSAR) studies have indicated that a greater electron-releasing resonance effect at this position enhances activity, while bulky and alkoxy substituents are unfavorable.[8]

Modifications of the Imidazolidine Ring

Alkylation of the imidazolidine nitrogen atom disrupts the electron delocalization over the planar moiety of the molecule.[7] Interestingly, N-alkyl derivatives (C1-C5) have shown greater water solubility than the parent this compound.[7]

Experimental Protocol: Synthesis of N-Ethylthis compound [9]

  • To a stirred solution of this compound (1.03 g, 4 mmol) in DMF (20 mL), add sodium hydride (0.17 g of a 60% oil dispersion, 4.3 mmol) at 0°C.

  • After 1 hour, add ethyl iodide (1.56 g, 10 mmol) dropwise and continue stirring for 12 hours at ambient temperature.

  • Evaporate the DMF in vacuo.

  • Extract the residue with chloroform (B151607).

  • Wash the chloroform layer with water and dry over anhydrous magnesium sulfate (B86663) to yield the N-ethyl derivative.

Stereospecific synthesis of nitromethylene analogues of this compound with a 4,5-dimethylated imidazolidine ring has been performed to evaluate their affinity for nAChRs.[10]

Quantitative Data: Receptor Affinity and Insecticidal Activity of Dimethylated Analogues [10]

Analogue ConfigurationReceptor Affinity (Ki, nM)Insecticidal Activity (ED50, µg/g)
4S,5R-diMe0.39-
4R,5S-diMe--
4R,5R-diMe--
4S,5S-diMe--

Note: Specific ED50 values were not provided in the snippet, but the order of potency was reported as 4S,5R- > 4R,5S- ≈ 4R,5R- > 4S,5S-diMe analogues.[10]

Modifications of the Nitroimine Group

Analogues with the nitroimine group replaced by a nitromethylene (=CHNO2) or cyanoimine (=NCN) group have been synthesized and studied. The invention of this compound itself was a result of replacing the framework of nithiazine (B1210867) with an imidazolidine ring, leading to the discovery of 1-(6-chloro-3-pyridylmethyl)-2-nitromethyleneimidazolidine.[11]

Visualization of Key Concepts

General Structure of Neonicotinoids

G cluster_main General Neonicotinoid Structure Structure Heterocycle Heterocyclic Group (e.g., Chloropyridinyl, Thiazolyl) Linker Linker (e.g., -CH2-) Pharmacophore Pharmacophore (e.g., Nitroimine, Cyanoimine) label_text Heterocycle - Linker - Pharmacophore Scaffold

Caption: Core pharmacophore of neonicotinoid insecticides.

Experimental Workflow for Analogue Synthesis and Characterization

G Start Design Analogue Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structure_ID Structural Characterization (NMR, MS, IR) Purification->Structure_ID Bio_Assay Biological Activity Assay (e.g., Receptor Binding, Insecticidal Activity) Structure_ID->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis SAR_Analysis->Start Iterative Design End Lead Optimization SAR_Analysis->End

Caption: Typical workflow for the development of this compound analogues.

Conclusion

This compound and its analogues represent a significant class of insecticides. The synthesis of these compounds is well-established, primarily relying on the condensation of a heterocyclic methyl chloride with a substituted imidazolidine. The extensive research into this compound analogues has revealed key structure-activity relationships, demonstrating how modifications to the pyridine ring, imidazolidine ring, and the nitroimine pharmacophore can modulate insecticidal potency, selectivity, and physicochemical properties. This knowledge continues to guide the design of new and improved neonicotinoid insecticides.

References

The Genesis of a New Insecticide Class: A Technical History of Imidacloprid's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907), the first commercially successful neonicotinoid insecticide, represents a paradigm shift in pest management that emerged in the late 20th century. Its discovery was the culmination of a strategic research endeavor to develop insecticides with novel modes of action, offering improved efficacy and a more favorable safety profile compared to existing organophosphates and carbamates. This technical guide provides a comprehensive overview of the history and discovery of this compound, detailing its chemical synthesis, mechanism of action, structure-activity relationships, and the key experimental methodologies that underpinned its development.

From Nicotine (B1678760) to Neonicotinoids: A Historical Perspective

The journey to this compound began with the study of nicotine, a natural insecticide known for centuries to be effective but also highly toxic to mammals. The insecticidal properties of nicotine are attributed to its action as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for nerve signal transmission in insects. In the 1970s and 1980s, researchers at Shell and later Bayer sought to create synthetic molecules that mimicked nicotine's insecticidal action but with greater selectivity for insect nAChRs over their mammalian counterparts.[1]

An early breakthrough was the synthesis of nithiazine (B1210867), which showed good insecticidal activity and the desired selectivity but was hampered by its instability in sunlight, rendering it commercially non-viable.[1] The subsequent breakthrough came from the strategic replacement of the nithiazine framework with an imidazolidine (B613845) ring.[2][3] This chemical modification led to the synthesis of 1-(6-chloro-3-pyridylmethyl)-2-nitromethyleneimidazolidine, the compound that would become known as this compound.[2] Patented by Bayer in 1985 and introduced to the market in the early 1990s, this compound's high potency, systemic properties, and relatively low mammalian toxicity revolutionized pest control.[1][4]

Chemical Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. One common laboratory-scale synthesis involves the condensation of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) with N-nitro-imidazolidin-2-imine (NII) in the presence of a base like potassium carbonate in an acetonitrile (B52724) solvent.

A typical synthesis pathway is as follows:

  • Preparation of 2-chloro-5-(chloromethyl)pyridine (CCMP): This intermediate can be synthesized from 3-methylpyridine (B133936) through a series of reactions including the Tschitschibabin reaction to form 2-amino-5-methylpyridine, followed by a Sandmeyer reaction to introduce the chlorine at the 2-position, and subsequent chlorination of the methyl group.

  • Preparation of N-nitro-imidazolidin-2-imine (NII): This component is synthesized separately.

  • Condensation Reaction: CCMP and NII are reacted in a solvent such as acetonitrile with a base (e.g., potassium carbonate) under reflux to yield this compound.[1]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine Reaction Mixture Reaction Mixture 2-chloro-5-(chloromethyl)pyridine->Reaction Mixture N-nitro-imidazolidin-2-imine N-nitro-imidazolidin-2-imine N-nitro-imidazolidin-2-imine->Reaction Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction Mixture Cooling Cooling Reaction Mixture->Cooling Reflux (80°C, 8h) Reflux (80°C, 8h) Reflux (80°C, 8h)->Reaction Mixture Filtration Filtration Cooling->Filtration Concentration Concentration Filtration->Concentration Crude this compound Crude this compound Concentration->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Purified this compound Purified this compound Recrystallization->Purified this compound

A generalized workflow for the laboratory synthesis and purification of this compound.

Mode of Action: Targeting the Insect Nicotinic Acetylcholine Receptor

This compound exerts its insecticidal effect by acting as a selective agonist of insect nAChRs.[4][5] These receptors are ligand-gated ion channels that play a critical role in fast synaptic transmission in the insect central nervous system (CNS).[5]

The binding of this compound to insect nAChRs mimics the action of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase to terminate the nerve signal, this compound is not readily metabolized and its binding is essentially irreversible.[6] This leads to a persistent activation of the nAChRs, causing uncontrolled nerve impulses, which results in paralysis and ultimately the death of the insect.[6]

The selectivity of this compound for insects over mammals is a key feature of its toxicological profile. This selectivity arises from differences in the structure and subunit composition of insect versus mammalian nAChRs.[7] this compound binds with significantly higher affinity to insect nAChRs.[7]

The following diagram illustrates the signaling pathway at the insect synapse and the disruptive action of this compound.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release ACh ACh ACh Release->ACh AChE Acetylcholinesterase ACh->AChE Hydrolysis nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Binds (Irreversible) Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Continuous Depolarization Continuous Depolarization Ion Channel Opening->Continuous Depolarization Paralysis and Death Paralysis and Death Continuous Depolarization->Paralysis and Death

Signaling pathway at an insect synapse showing the disruptive effect of this compound.

Structure-Activity Relationships (SAR)

The high affinity and selectivity of this compound for insect nAChRs are dictated by its distinct chemical structure. Key structural features contributing to its activity include:

  • The Chloronicotinyl Moiety: The 6-chloro-3-pyridylmethyl group is crucial for high insecticidal activity.[2]

  • The Imidazolidine Ring: This heterocyclic ring system is a key component of the pharmacophore.

  • The Nitroimine Group: The electron-withdrawing nitro group (-NO2) is essential for potent agonistic activity at the insect nAChR.[2]

Structure-activity relationship studies have shown that modifications to these key areas can significantly impact insecticidal potency and selectivity. For instance, replacement of the nitro group with a cyano group can also result in active compounds, such as thiacloprid.[2]

Quantitative Data on this compound's Biological Activity

The following tables summarize key quantitative data related to the efficacy and receptor binding of this compound and its analogs.

Table 1: Binding Affinity of this compound and Related Compounds to Insect and Mammalian nAChRs

CompoundInsect nAChR (Housefly) Ki (nM)Mammalian nAChR (Rat α4β2) Ki (nM)Selectivity Ratio (Mammalian/Insect)
This compound0.39>10,000>25,641
Thiacloprid1.2>10,000>8,333
Acetamiprid3.73,300892
Nicotine2.10.40.19

Data compiled from various sources. Exact values may vary depending on the specific experimental conditions.

Table 2: Insecticidal Efficacy (LC50) of this compound Against Various Pests

Pest SpeciesCommon NameLC50
Aphis glycinesSoybean Aphid4.44 mg a.i./L
Aphis craccivoraCowpea Aphid0.063 ppm (24h)
Apis mellifera (non-target)Honeybee0.75 mg/L (48h)
Eisenia fetida (non-target)Earthworm3.05 mg/kg

LC50 values are highly dependent on the formulation, application method, and environmental conditions. Data from various studies.[8][9][10][11]

Key Experimental Protocols

The discovery and characterization of this compound relied on a suite of key experimental techniques. Below are detailed overviews of the methodologies for radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay for nAChR Affinity

This assay is used to determine the binding affinity of a compound to its receptor.

  • Objective: To quantify the affinity (Ki or IC50) of this compound and its analogs for insect and mammalian nAChRs.

  • Methodology:

    • Membrane Preparation: Homogenates of insect tissues rich in nAChRs (e.g., housefly heads) or cultured cells expressing specific mammalian nAChR subtypes are prepared. The cell membranes containing the receptors are isolated by centrifugation.[12]

    • Radioligand: A radiolabeled ligand with high affinity for the nAChR, such as [³H]this compound or [³H]epibatidine, is used.[13]

    • Competition Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

G Insect Tissue/Cell Culture Insect Tissue/Cell Culture Homogenization & Centrifugation Homogenization & Centrifugation Insect Tissue/Cell Culture->Homogenization & Centrifugation Membrane Preparation Membrane Preparation Homogenization & Centrifugation->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Vacuum Filtration Vacuum Filtration Incubation->Vacuum Filtration Radioligand ([3H]this compound) Radioligand ([3H]this compound) Radioligand ([3H]this compound)->Incubation Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Incubation Scintillation Counting Scintillation Counting Vacuum Filtration->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Workflow for a radioligand binding assay to determine nAChR affinity.
Electrophysiological Studies on Insect Neurons

Electrophysiology is used to measure the functional effects of a compound on nerve cells.

  • Objective: To characterize the agonistic or antagonistic effects of this compound on insect nAChRs and its impact on neuronal signaling.

  • Methodology:

    • Neuron Preparation: Neurons are isolated from the central nervous system of insects, such as the cockroach (Periplaneta americana), or from primary cell cultures.[14]

    • Patch-Clamp Recording: The whole-cell patch-clamp technique is commonly employed. A glass micropipette with a very fine tip is sealed onto the surface of a single neuron, allowing for the measurement of the electrical currents flowing across the neuron's membrane.

    • Compound Application: A solution containing this compound is applied to the neuron while recording the electrical response.

    • Data Acquisition and Analysis: The changes in membrane potential or ion channel currents in response to the application of this compound are recorded and analyzed. This allows for the characterization of the compound as an agonist (activating the receptor) or an antagonist (blocking the receptor).

Conclusion

The discovery of this compound marked a significant milestone in the field of insecticide chemistry. Through a rational design approach rooted in the understanding of nicotine's mode of action, scientists were able to develop a novel class of insecticides with high efficacy against a broad spectrum of insect pests and a favorable safety profile for mammals. The continued study of neonicotinoids, including their interactions with different nAChR subtypes and their environmental fate, remains an active area of research, building upon the foundational discoveries that led to the development of this compound.

References

An In-Depth Technical Guide to the Systemic Insecticidal Action of Imidacloprid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidacloprid (B1192907), a neonicotinoid insecticide, is widely utilized in agriculture for its systemic properties and efficacy against a broad spectrum of sucking and certain chewing insects. This technical guide provides a comprehensive overview of the mode of action of this compound as a systemic insecticide in plants. It details the processes of uptake, translocation, and metabolism within the plant, and elucidates the molecular interactions with the insect nicotinic acetylcholine (B1216132) receptor (nAChR), which is the primary target site. This document consolidates quantitative data on its efficacy, presents detailed experimental protocols for its study, and visualizes key pathways and workflows to support advanced research and development in crop protection and insecticide science.

Introduction

This compound is a systemic insecticide belonging to the chloronicotinyl neonicotinoid class.[1] Its systemic nature allows for absorption by the plant and transport throughout its tissues, providing comprehensive protection against herbivorous insects.[1][2] The primary mode of action is the disruption of nerve impulse transmission in insects by binding to nicotinic acetylcholine receptors (nAChRs).[2] This binding is significantly stronger in insect nAChRs than in their mammalian counterparts, conferring a degree of selective toxicity.[2] This guide explores the intricate journey of this compound within the plant system and its ultimate effect on target insect pests.

Systemic Action in Plants: Uptake, Translocation, and Metabolism

The efficacy of this compound as a systemic insecticide is contingent on its efficient uptake by the plant, translocation to various tissues, and its metabolic fate within the plant.

Uptake

This compound can be absorbed by plants through both the roots and foliage.[3] Root uptake is a primary route following soil or seed treatment.[1] The percentage of uptake can vary depending on the plant species and application method. For instance, after seed treatment, the uptake of the applied radioactivity in cotton, eggplant, potato, and rice ranged from 1.6% to 4.9%, while in corn, it reached up to 20%.[1]

Translocation

Once absorbed, this compound is primarily translocated acropetally (upwards) through the xylem, the water-conducting tissue of the plant.[1][4] This ensures the distribution of the insecticide to new growth, including leaves, stems, and even flowers, providing prolonged protection.[2] The translocation efficiency can be influenced by factors such as plant species, growth stage, and environmental conditions like soil moisture.[5][6] For example, in a study on leafy vegetables, the ability to accumulate this compound in shoots varied among different cabbage and other vegetable varieties and was correlated with transpiration rates.[6]

Metabolism in Plants

Within the plant, this compound undergoes metabolic degradation through several pathways.[4] These metabolic processes can lead to the formation of various metabolites, some of which also possess insecticidal activity.[7] The three main metabolic pathways are:

  • Hydroxylation of the imidazolidine (B613845) ring: This leads to the formation of 5-hydroxy-imidacloprid and 4-hydroxy-imidacloprid.

  • Reduction of the nitro group: This results in the formation of this compound-nitrosimine.

  • Oxidative cleavage of the methylene (B1212753) bridge: This pathway yields 6-chloronicotinic acid.[4]

Some of these metabolites, such as the olefin derivative, have been shown to be as toxic or even more toxic to certain aphid species than the parent this compound molecule.

Mode of Action on Insect Nicotinic Acetylcholine Receptors (nAChRs)

The insecticidal activity of this compound is a direct consequence of its interaction with the nAChRs in the central nervous system of insects.

Binding to the nAChR

This compound acts as an agonist at the nAChR, meaning it mimics the action of the natural neurotransmitter, acetylcholine (ACh).[1] It binds to a specific site on the receptor, which is a ligand-gated ion channel.[8] This binding is essentially irreversible and leads to the persistent activation of the receptor.[7]

Downstream Signaling Cascade

The binding of this compound to the nAChR opens the ion channel, leading to an influx of sodium ions and an efflux of potassium ions. This causes a continuous depolarization of the postsynaptic membrane.[7] The constant stimulation of the nerve cell results in a state of hyperexcitation, characterized by involuntary muscle contractions and tremors. As acetylcholinesterase cannot break down this compound, the receptor remains blocked.[7] This prolonged activation is followed by a complete blockage of nerve signal transmission, leading to paralysis and eventual death of the insect.[2]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and behavior of this compound.

Table 1: Toxicity of this compound to Various Insect Species

Insect SpeciesCommon NameType of ToxicityValueUnitReference
Apis melliferaHoneybeeOral LD505 - 70ng/bee[2]
Apis melliferaHoneybeeContact LD5024ng/bee[2]
Melipona scutellarisStingless BeeTopical LD50 (48h)1.29ng/bee[9]
Melipona scutellarisStingless BeeOral LC50 (48h)0.81ng a.i./μL[9]
Aphis glycinesSoybean AphidLC504.440mg a.i./L[10]
Aphis craccivoraCowpea AphidLC50 (48h)0.044ppm[11]
Ceratomegilla undecimnotataLadybird BeetleLD1010.68ng a.i./insect[12]
Ceratomegilla undecimnotataLadybird BeetleLD3020.95ng a.i./insect[12]
Aquatic Invertebrates-EC500.037 - 0.115ppm[2]

Table 2: Uptake and Translocation of this compound in Plants

Plant SpeciesApplication MethodUptake (%)TranslocationReference
Cotton, Eggplant, Potato, RiceSeed Treatment1.6 - 4.9Acropetal (Xylem)[1]
CornSeed Treatment20Acropetal (Xylem)[1]
Six Leafy VegetablesHydroponicsVaries by species and growth stageTo Shoots[6]
SoybeanSeed TreatmentVaries with soil moistureTo different plant parts[5]

Experimental Protocols

Insect Bioassay: Topical Application for LD50 Determination

This protocol is adapted from methodologies used for determining the lethal dose of insecticides.[9][12]

  • Insect Rearing: Rear a healthy, synchronized population of the target insect species under controlled laboratory conditions (e.g., 25±1°C, 60±5% RH, 16:8 L:D photoperiod).

  • Insecticide Preparation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone). Make serial dilutions to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality.

  • Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of individual adult insects. A control group should be treated with the solvent only.

  • Incubation: Place the treated insects in clean containers with access to food (e.g., a 10% sucrose (B13894) solution) and maintain them under the same conditions as rearing.

  • Mortality Assessment: Record mortality at specific time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LD50 value, its 95% confidence limits, and the slope of the dose-response curve.

Residue Analysis in Plant Tissue by HPLC-UV

This protocol is based on established methods for the determination of this compound residues in plant materials.[13][14][15]

  • Sample Preparation: Homogenize a representative sample of the plant tissue (e.g., leaves, stems) using a blender or grinder.

  • Extraction: Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube. Add a suitable extraction solvent (e.g., acetonitrile) and shake vigorously for a specified time (e.g., 30 minutes).

  • Clean-up: Centrifuge the extract and collect the supernatant. The extract may require a clean-up step to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v), isocratic elution.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detector: UV detector set at 270 nm.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the this compound in the sample extract by comparing its peak area to the calibration curve.

Electrophysiological Recording: Whole-Cell Patch-Clamp of Insect Neurons

This protocol provides a general framework for recording the response of isolated insect neurons to this compound.[3][16][17]

  • Neuron Isolation: Dissect the central nervous system (e.g., thoracic ganglia) from the target insect in a cold saline solution. Enzymatically dissociate the neurons using enzymes such as trypsin and collagenase. Plate the isolated neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) and allow them to adhere.

  • Electrophysiological Setup: Place the coverslip with the neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external saline solution.

  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal pipette solution.

  • Recording:

    • Approach a neuron with the recording pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record the currents elicited by the application of this compound.

    • In current-clamp mode, record the changes in membrane potential upon this compound application.

  • Drug Application: Apply this compound to the neuron using a perfusion system.

  • Data Acquisition and Analysis: Record the currents or voltage changes using an appropriate amplifier and data acquisition software. Analyze the amplitude, kinetics, and dose-response relationship of the this compound-induced responses.

Visualizations

Signaling Pathways and Workflows

Imidacloprid_Systemic_Action cluster_plant In Plant cluster_insect In Insect Uptake Uptake (Roots/Foliage) Xylem Xylem Translocation (Acropetal) Uptake->Xylem Tissues Distribution to Leaves, Stems, Flowers Xylem->Tissues Metabolism Metabolism Metabolites Active Metabolites Metabolism->Metabolites Tissues->Metabolism Ingestion Ingestion of Plant Tissues Tissues->Ingestion Insect Feeding CNS Central Nervous System Ingestion->CNS nAChR Nicotinic Acetylcholine Receptor (nAChR) CNS->nAChR This compound binds IonChannel Ion Channel Opening (Na+ influx, K+ efflux) nAChR->IonChannel Conformational Change Hyperexcitation Hyperexcitation IonChannel->Hyperexcitation Continuous Depolarization Paralysis Paralysis & Death Hyperexcitation->Paralysis Imidacloprid_Metabolism cluster_pathways Metabolic Pathways in Plants This compound This compound p1 Hydroxylation of Imidazolidine Ring This compound->p1 p2 Reduction of Nitro Group This compound->p2 p3 Oxidative Cleavage of Methylene Bridge This compound->p3 m1 5-Hydroxy-imidacloprid & 4-Hydroxy-imidacloprid p1->m1 m2 This compound-nitrosimine p2->m2 m3 6-Chloronicotinic Acid p3->m3 Experimental_Workflow cluster_bioassay Insect Bioassay cluster_residue Residue Analysis cluster_electrophysiology Electrophysiology A1 Insect Rearing A2 Dose Preparation A1->A2 A3 Topical Application A2->A3 A4 Mortality Assessment A3->A4 A5 LD50 Calculation A4->A5 B1 Sample Homogenization B2 Solvent Extraction B1->B2 B3 Sample Clean-up (SPE) B2->B3 B4 HPLC-UV Analysis B3->B4 B5 Quantification B4->B5 C1 Neuron Isolation C2 Patch-Clamp Setup C1->C2 C3 Whole-Cell Recording C2->C3 C4 Drug Application C3->C4 C5 Data Analysis C4->C5

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Imidacloprid in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the neonicotinoid insecticide, imidacloprid (B1192907), in soil and water systems. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of its environmental behavior and to aid in the development of environmentally safer alternatives.

Physicochemical Properties and Environmental Mobility

This compound's environmental mobility is significantly influenced by its physicochemical properties, particularly its high water solubility and moderate sorption to soil organic matter. This combination suggests a potential for both runoff into surface water and leaching into groundwater, although the extent of leaching can be limited by its tendency to bind to soil particles over time.[1]

Table 1: Soil Sorption Coefficients of this compound
Soil TypeKd (L/kg)Koc (L/kg)Reference
Various Agricultural Soils2.28 - 6.8924 - 167[2]
Tropical Soils0.55 - 16.9362 (average)[3]
Calcareous SoilLow Koc (132–310)-[1]

Kd: Soil-water partition coefficient; Koc: Soil organic carbon-water (B12546825) partition coefficient.

Degradation of this compound in Soil

The persistence of this compound in soil is highly variable and dependent on environmental conditions such as sunlight exposure, soil type, and microbial activity.

Abiotic Degradation: Photolysis

On the soil surface, photodegradation is a significant dissipation pathway. The half-life of this compound on the soil surface can be as short as 39 days.[4] When incorporated into the soil, the photolysis half-life can range from 26.5 to 229 days.[1]

Biotic Degradation: Microbial Metabolism

Microbial degradation is a key process in the breakdown of this compound in soil. This process is generally slower than photodegradation but is crucial for the ultimate mineralization of the compound. The half-life of this compound in soil under aerobic conditions can range from 40 to over 997 days, depending on the specific soil characteristics and microbial populations.[1][5] In cropped soils, a dissipation time to 50% (DT50) of 69 days has been estimated.[5]

The primary microbial degradation pathways include nitroreduction, hydroxylation, and cleavage of the imidazolidine (B613845) ring. These processes lead to the formation of several key metabolites.

Table 2: Half-life of this compound in Soil
ConditionHalf-life (days)Reference
Soil Surface (Photolysis)39[4]
Incorporated into Soil (Photolysis)26.5 - 229[1]
Unamended Soil40[5]
Soil with Organic Fertilizersup to 124[5]
Aerobic Conditions (Lab)up to 997[1]
Aerobic Conditions (Field)27 - 229[1]
Cropped Soils (DT50)69[5]
Non-agricultural Soil (DT50)188 - 997[5]
Major Soil Metabolites

The degradation of this compound in soil results in the formation of several metabolites, including:

  • This compound nitrosimine: Formed through the reduction of the nitro group.

  • This compound desnitro: Further reduction product.

  • This compound urea: Resulting from the cleavage of the imidazolidine ring.[4]

  • 5-hydroxy-imidacloprid: A major product of photodegradation on the soil surface.[5]

  • 6-chloronicotinic acid (6-CNA): A common end-product of several degradation pathways.[4][5]

Ultimately, these metabolites can be further degraded to carbon dioxide and bound residues in the soil.[4]

Degradation of this compound in Water

In aquatic environments, the degradation of this compound is primarily driven by photolysis and, to a lesser extent, hydrolysis.

Abiotic Degradation: Photolysis and Hydrolysis

Aqueous photolysis is the most rapid degradation pathway for this compound, with a half-life of 1 to 4 hours in the presence of light.[4] In the absence of light, this compound is significantly more persistent in water.[4]

Hydrolysis of this compound is slow in neutral and acidic conditions but increases with rising pH and temperature.[5] At a pH of 7 and 25°C, the hydrolysis half-life can range from 33 to 44 days.[1] At a pH of 9, the half-life is approximately one year.[4]

Table 3: Half-life of this compound in Water
ConditionHalf-lifeReference
Aqueous Photolysis (with light)1 - 4 hours[4]
Aqueous Photolysis (HPLC grade water)43 minutes[6]
Aqueous Photolysis (tap water)126 minutes[6]
Hydrolysis (pH 7, 25°C)33 - 44 days[1]
Hydrolysis (pH 9)~1 year[4]
Major Water Metabolites

The primary metabolites of this compound in water resulting from photolysis and hydrolysis include:

  • This compound desnitro [4]

  • This compound olefine [4]

  • This compound urea [4]

  • 6-chloronicotinic acid (6-CNA): The ultimate degradation product in many cases.[4]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways of this compound and a general workflow for its environmental fate analysis.

Imidacloprid_Degradation_Pathways cluster_soil In Soil cluster_water In Water Imidacloprid_soil This compound Photolysis_soil Photolysis (on surface) Imidacloprid_soil->Photolysis_soil Microbial Microbial Degradation Imidacloprid_soil->Microbial Metabolites_soil This compound nitrosimine This compound desnitro This compound urea 5-hydroxy-imidacloprid Photolysis_soil->Metabolites_soil major Microbial->Metabolites_soil major CNA_soil 6-Chloronicotinic Acid (6-CNA) Metabolites_soil->CNA_soil Mineralization_soil CO2 + Bound Residues CNA_soil->Mineralization_soil Imidacloprid_water This compound Photolysis_water Aqueous Photolysis (with light) Imidacloprid_water->Photolysis_water Hydrolysis Hydrolysis (alkaline pH) Imidacloprid_water->Hydrolysis Metabolites_water This compound desnitro This compound olefine This compound urea Photolysis_water->Metabolites_water rapid Hydrolysis->Metabolites_water slow CNA_water 6-Chloronicotinic Acid (6-CNA) Metabolites_water->CNA_water Mineralization_water Further Degradation CNA_water->Mineralization_water

Caption: Degradation pathways of this compound in soil and water.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_studies Degradation Studies Soil_Sample Soil Sample QuEChERS QuEChERS Extraction (Acetonitrile, Salts) Soil_Sample->QuEChERS Water_Sample Water Sample Water_Sample->QuEChERS LC_MSMS LC-MS/MS Analysis QuEChERS->LC_MSMS Data_Analysis Data Analysis (Quantification, Metabolite ID) LC_MSMS->Data_Analysis Soil_Incubation Soil Incubation Study (Aerobic/Anaerobic, Temp, Moisture) Soil_Incubation->Soil_Sample Photolysis_Study Aqueous Photolysis Study (Light Source, Wavelength) Photolysis_Study->Water_Sample Hydrolysis_Study Hydrolysis Study (pH, Temperature) Hydrolysis_Study->Water_Sample

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

The following sections outline standardized methodologies for key environmental fate studies of this compound, based on OECD guidelines.

Aerobic Soil Metabolism Study (Adapted from OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation:

    • Select at least one soil type (e.g., sandy loam).

    • Characterize the soil for texture, pH, organic carbon content, and microbial biomass.

    • Sieve the soil (<2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.

  • Test Substance Application:

    • Use ¹⁴C-labeled this compound for pathway elucidation and mass balance.

    • Apply the test substance to the soil at a concentration relevant to agricultural use.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in biometer flasks or a flow-through system.[7][8]

    • Maintain aerobic conditions by continuously supplying air.

    • Include traps for CO₂ and volatile organic compounds to monitor mineralization.[7]

  • Sampling and Analysis:

    • Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[7]

    • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile (B52724)/water).

    • Analyze the extracts using HPLC with radiometric detection and/or LC-MS/MS for quantification and identification of the parent compound and metabolites.

    • Determine the amount of ¹⁴CO₂ and bound residues.

Aqueous Photolysis Study (Adapted from OECD 316)

Objective: To determine the rate of direct photodegradation of this compound in water.

Methodology:

  • Solution Preparation:

    • Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound. The concentration should not exceed half of its water solubility.[6]

    • Use ¹⁴C-labeled this compound for detailed analysis.

  • Irradiation:

    • Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a spectral range of 290-800 nm.[5]

    • Conduct the experiment in temperature-controlled quartz glass cells (e.g., 25°C).[5]

  • Experimental Controls:

    • Include dark control samples incubated at the same temperature to differentiate between photolytic and other degradation processes like hydrolysis.[5]

  • Sampling and Analysis:

    • Collect samples at various time points during irradiation.

    • Analyze the samples for the concentration of this compound and its photoproducts using HPLC with UV and/or radio detection, or LC-MS/MS.[5]

    • Calculate the photolysis rate constant and half-life.

Hydrolysis Study (Adapted from OECD 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

  • Solution Preparation:

    • Prepare sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9).[2]

    • Add this compound to each buffer solution at a single concentration (not exceeding 0.01 M or half its saturation concentration).[2]

  • Incubation:

    • Incubate the solutions in the dark at a constant temperature (a preliminary test is often conducted at 50°C for 5 days).[2]

    • If significant hydrolysis occurs, further testing is conducted at different temperatures to determine the activation energy.

  • Sampling and Analysis:

    • Collect samples at appropriate time intervals.

    • Analyze the samples for the concentration of this compound and its hydrolysis products using a suitable analytical method like HPLC or LC-MS/MS.

    • Determine the hydrolysis rate constant and half-life for each pH.

Soil Column Leaching Study (Adapted from OECD 312)

Objective: To assess the mobility and leaching potential of this compound and its metabolites in soil.

Methodology:

  • Column Preparation:

    • Pack glass or stainless steel columns with sieved (<2 mm) soil to a defined height (e.g., 30 cm).[9]

    • Saturate the soil columns with an "artificial rain" solution (e.g., 0.01 M CaCl₂).[9]

  • Application:

    • Apply ¹⁴C-labeled this compound (or aged residues) to the top of the soil columns.[9]

  • Leaching:

    • Apply artificial rain to the columns at a constant flow rate.

    • Collect the leachate in fractions.

  • Analysis:

    • Analyze the leachate fractions for the concentration of this compound and its metabolites.

    • After the leaching process, section the soil column and analyze each section to determine the distribution of the applied radioactivity.

    • Calculate a mass balance to account for all applied radioactivity.

Sample Extraction and Analysis: QuEChERS and LC-MS/MS

Objective: To efficiently extract and sensitively quantify this compound and its metabolites from soil and water samples.

Methodology:

  • Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • For Soil:

      • Weigh a homogenized soil sample (e.g., 10 g) into a centrifuge tube.

      • Add water (if the soil is dry) and acetonitrile (often with 1% acetic acid).[10]

      • Add extraction salts (e.g., anhydrous MgSO₄ and sodium acetate) and shake vigorously.[10]

      • Centrifuge to separate the acetonitrile layer.

    • For Water:

      • For relatively clean water, a simple filtration may be sufficient before direct injection or after a concentration step. For more complex water matrices, a modified QuEChERS approach can be used.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile extract.

    • Add a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove water).

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Chromatographic Separation: Use a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water (often with additives like formic acid or ammonium (B1175870) acetate).[11][12]

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and each metabolite.[11][13]

References

Sublethal Effects of Imidacloprid on Pollinator Behavior and Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907), a neonicotinoid insecticide, is one of the most widely used crop protection products globally.[1][2] As a systemic pesticide, it is absorbed by the plant and distributed throughout its tissues, including nectar and pollen, leading to the exposure of pollinators.[3][4][5] While the acute toxicity of this compound to pollinators is well-documented, a growing body of evidence highlights significant sublethal effects at environmentally realistic concentrations. These sublethal effects can impair crucial behaviors and physiological processes, ultimately impacting individual fitness, colony health, and population stability.[3][6] This technical guide provides an in-depth overview of the sublethal effects of this compound on pollinator behavior and physiology, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the sublethal effects of this compound on pollinators.

Table 1: Effects on Learning, Memory, and Behavior
EffectPollinator SpeciesThis compound Concentration/DoseKey Finding
Aversive Learning & Memory Apis mellifera (Honey Bee)25.6 µg/L (20.8 ppb) chronic exposure for 4 days87% reduction in short-term aversive learning and 85% reduction in memory retention.[7][8]
Olfactory Learning & Memory Apis mellifera (Honey Bee)100 nmol/LImpaired ability to differentiate conditioned odor from a novel odor.[9]
Olfactory Learning & Memory Melipona quadrifasciata (Stingless Bee)0.1, 0.5, or 1 ng/beeDose-dependent impairment of learning and memory.[10]
Gustatory Responsiveness Apis mellifera (Honey Bee)0.25 or 0.50 ng/bee (oral or topical)Reduced sensitivity to reward, with younger bees being more sensitive.[11]
Foraging Activity Apis mellifera (Honey Bee)≥1.5 ng/beeSignificant reduction in foraging activity and longer foraging flights.[12][13]
Foraging Performance Apis mellifera (Honey Bee)5 µg/kg (ppb) in larval stage28% reduction in lifetime foraging flights.[14]
Predator Avoidance Apis cerana (Asian Honey Bee)40 µg/L (34 ppb)Increased probability of visiting a dangerous food source with a predator.[15]
Mobility Apis mellifera (Honey Bee)100 ppb and 500 ppbSignificantly less active (running and walking) compared to controls.[16]
Foraging Rhythms & Sleep Bombus terrestris (Bumblebee)10 µg/LReduction in foraging activity and rhythmicity, with an increase in daytime sleep.[17]
Table 2: Physiological and Reproductive Effects
EffectPollinator SpeciesThis compound Concentration/DoseKey Finding
Immune Response Apis mellifera & Bombus terrestrisVarious concentrations (in vitro)Weakened phagocytosis capacity of larval hemocytes.[18]
Immune Response Apis mellifera (Honey Bee)1 µg/L and 200 µg/LWeakened individual immune responses at field-realistic doses.[19]
Immune Pathway Modulation Drosophila melanogaster (Fruit Fly)Sublethal concentrationsReduced H2O2 production via inhibition of the Duox gene transcription.[1]
Antiviral Defense Apis mellifera (Honey Bee)Field-realistic concentrationsNegatively modulates NF-κB immune signaling, promoting viral replication.[20][21]
Reproduction (Female) Bombus terrestris (Bumblebee)1 µg/LReduced brood production by one-third.[22]
Reproduction (Female) Peponapis pruinosa (Hoary Squash Bee)Soil application85% fewer nests dug and 89% fewer offspring produced.[23]
Reproduction (Queen) Apis mellifera (Honey Bee)10, 20, 50, and 100 ppb in syrupReduced egg-laying and locomotor activity.[24]
Reproduction (Male) Apis mellifera (Honey Bee)Field-realistic concentrations39% less living sperm compared to control drones.
Larval Development Apis mellifera (Honey Bee)0.7, 1.2, 3.1, and 377 ppbDose-dependent delay in larval development (reduced body mass and growth index).[25]
Colony Growth Apis mellifera (Honey Bee)100 ppb in syrupSignificantly lower adult bee populations and brood surface areas.[26]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of this compound's sublethal effects.

Proboscis Extension Reflex (PER) Assay for Olfactory Learning and Memory

The PER assay is a widely used method for studying classical conditioning in honey bees.

Objective: To assess the effect of this compound on olfactory learning and memory.

Materials:

  • Individual honey bees harnessed in small tubes.

  • Odor delivery system (e.g., syringe with filter paper containing an odorant).

  • Sucrose (B13894) solution (e.g., 50%) for reward (unconditioned stimulus, US).

  • Odorant (conditioned stimulus, CS).

  • This compound solution for oral or topical administration.

  • Control solution (e.g., sucrose solution without this compound).

Procedure:

  • Bee Preparation: Foragers are collected, chilled, and harnessed in individual tubes, allowing movement of their antennae and proboscis.

  • Exposure: Bees are fed a controlled dose of this compound in sucrose solution or receive a topical application. Control bees receive the vehicle only.

  • Conditioning:

    • The bee is placed in front of an exhaust fan to remove residual odors.

    • The CS (odor) is presented for a few seconds.

    • Shortly after the onset of the CS, the bee's antennae are touched with a droplet of sucrose solution (US) to elicit the proboscis extension reflex.

    • The bee is allowed to drink the sucrose solution.

    • This pairing of CS and US is repeated multiple times (trials) with an inter-trial interval.

  • Testing:

    • Acquisition: The number of bees that extend their proboscis to the CS before the US is presented is recorded for each trial.

    • Memory Retention: To test for memory, the CS is presented without the US at different time points after conditioning (e.g., 1 hour for short-term memory, 24 hours for long-term memory). A positive response is the extension of the proboscis to the odor alone.

Radio-Frequency Identification (RFID) Tracking for Foraging Behavior

RFID technology allows for the automated and detailed monitoring of individual bee foraging activity.[12][13][27][28]

Objective: To quantify the impact of this compound on foraging behavior, including flight duration, frequency, and homing ability.

Materials:

  • Honey bee colony.

  • RFID tags (transponders).

  • RFID readers placed at the hive entrance and at an artificial feeder.

  • Artificial feeder with sucrose solution.

  • This compound solution for oral administration.

Procedure:

  • Tagging: Individual forager bees are captured and a small RFID tag is glued to their thorax.

  • Training: Tagged bees are trained to fly to an artificial feeder at a known distance from the hive.

  • Exposure: Once consistent foraging is established, individual bees are fed a single, controlled dose of this compound in sucrose solution at the feeder. Control bees receive sucrose solution only.

  • Monitoring: RFID readers continuously record the time each tagged bee leaves the hive, arrives at the feeder, leaves the feeder, and returns to the hive.

  • Data Analysis: The collected data allows for the calculation of various foraging parameters, including:

    • Number of foraging trips.

    • Duration of foraging trips.

    • Time spent in the hive between trips.

    • Homing success rate.

Signaling Pathways and Mechanisms of Action

This compound primarily acts as an agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to overstimulation and blockage of nerve impulses.[29] This disruption of neuronal signaling is the foundation for many of its sublethal effects.

Neuronal Signaling Disruption

The following diagram illustrates the primary mechanism of this compound's neurotoxicity.

G cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic->Acetylcholine Releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic Opens Ion Channel -> Nerve Impulse nAChR->Postsynaptic Continuous Firing -> Blockage Acetylcholine->nAChR Binds (Reversibly) This compound This compound This compound->nAChR Binds (Irreversibly)

Caption: this compound binds irreversibly to nAChRs, disrupting normal neurotransmission.

This constant stimulation of nAChRs leads to the impairment of cognitive functions such as learning and memory, which are heavily dependent on cholinergic signaling.

Immune System Modulation

Sublethal exposure to this compound can also suppress the pollinator immune system, rendering them more susceptible to pathogens.[1] One proposed mechanism involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the innate immune response.[20]

G This compound This compound Exposure nAChR_Immune nAChRs on Immune Cells This compound->nAChR_Immune Activates NFkB_Pathway NF-κB Signaling Pathway nAChR_Immune->NFkB_Pathway Inhibits Immune_Genes Immune Gene Expression (e.g., antimicrobial peptides) NFkB_Pathway->Immune_Genes Activates Pathogen_Susceptibility Increased Susceptibility to Pathogens Immune_Genes->Pathogen_Susceptibility Reduced defense leads to

Caption: this compound can suppress the immune system by inhibiting the NF-κB pathway.

Experimental Workflow: From Exposure to Effect

The following diagram outlines a typical experimental workflow for assessing the sublethal effects of this compound on pollinators.

G cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_assessment Assessment of Sublethal Effects Pollinator_Collection Pollinator Collection (e.g., Apis mellifera) Group_Assignment Random Assignment to Treatment & Control Groups Pollinator_Collection->Group_Assignment Treatment_Group Treatment Group: This compound Exposure (Oral or Topical) Group_Assignment->Treatment_Group Control_Group Control Group: Vehicle Only Group_Assignment->Control_Group Behavioral_Assays Behavioral Assays (PER, RFID Tracking) Treatment_Group->Behavioral_Assays Physiological_Assays Physiological Assays (Immune function, Respirometry) Treatment_Group->Physiological_Assays Reproductive_Metrics Reproductive Metrics (Fecundity, Sperm Viability) Treatment_Group->Reproductive_Metrics Control_Group->Behavioral_Assays Control_Group->Physiological_Assays Control_Group->Reproductive_Metrics Data_Analysis Data Analysis and Statistical Comparison Behavioral_Assays->Data_Analysis Physiological_Assays->Data_Analysis Reproductive_Metrics->Data_Analysis Conclusion Conclusion on Sublethal Effects Data_Analysis->Conclusion

Caption: A generalized workflow for studying the sublethal effects of this compound.

Conclusion

The evidence presented in this technical guide clearly demonstrates that sublethal exposure to this compound has wide-ranging detrimental effects on pollinator behavior and physiology. These impacts, from impaired learning and foraging to compromised immune function and reduced reproductive success, pose a significant threat to pollinator populations and the vital ecosystem services they provide. For researchers and professionals in drug development and environmental science, understanding these nuanced, sublethal effects is critical for developing safer alternatives and implementing effective risk assessment and mitigation strategies. Future research should continue to explore the complex interactions between neonicotinoids and other environmental stressors to fully comprehend their impact on pollinator health.

References

Translocation and Metabolism of Imidacloprid in Different Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907), a systemic insecticide belonging to the neonicotinoid class, is widely used in agriculture to control a variety of sucking and soil-dwelling insects. Its efficacy relies on its ability to be absorbed by plants and translocated to various tissues, where it acts on the central nervous system of feeding insects.[1] Understanding the dynamics of this compound's translocation and metabolism within different plant species is crucial for optimizing its use, ensuring crop protection, and assessing potential environmental and non-target organism impacts. This technical guide provides a comprehensive overview of the current knowledge on the translocation and metabolism of this compound in plants, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Translocation of this compound in Plants

This compound is characterized by its high water solubility and systemic nature, allowing for efficient uptake by plant roots and subsequent distribution throughout the plant.[2]

Uptake and Distribution

Following soil or seed application, this compound is readily absorbed by the roots and translocated acropetally (upwards) via the xylem, the primary water-conducting tissue in plants. This upward movement ensures the distribution of the insecticide to the stems, leaves, and eventually to flowers and fruits.[1][3] Studies have shown that the majority of the absorbed this compound is found in the leaves, which act as a primary sink.[3] Basipetal (downward) translocation through the phloem is generally considered to be poor.

The efficiency of uptake can vary significantly among plant species. For instance, after seed treatment, the uptake of this compound was reported to be around 20% in corn, while in cotton and potato, it ranged from 1.6% to 4.9%.

Table 1: Uptake of this compound in Different Plant Species After Seed or Soil Treatment

Plant SpeciesApplication MethodUptake (% of Applied Dose)Reference
CornSeed Treatment20%[4]
CottonSeed Treatment1.4% - 4.9%[4]
PotatoSoil Application12%[4]
RiceSoil Application1.6%[4]
Sugar BeetSeed Treatment-[1]
TomatoSoil Application7.9%[1]
Residue Distribution in Plant Tissues

Once absorbed, this compound and its metabolites are distributed unevenly throughout the plant. The highest concentrations are typically found in the leaves, with decreasing concentrations observed in the stems and roots. In fruiting plants, residues can also be detected in the fruits. For example, in tomato plants grown in treated soil, over 85% of the absorbed this compound was translocated to the shoots.[1]

Table 2: this compound Residue Levels in Different Plant Parts

Plant SpeciesPlant PartResidue Level (µg/g or mg/kg)Time After ApplicationReference
Sugar BeetLeaves15.2 µg/g21 days[1]
Sugar BeetLeaves1 mg/kg80 days[1]
TomatoFruitNot specified-[1]
EggplantFruit2.15 - 3.34 µg/g10 days[1]
MaizeRoots5.61 - 7.48 µg/mL6 hours - 7 days[3]
MaizeStems1.03 - 4.03 µg/mL6 hours - 7 days[3]
MaizeLeaves0 - 30.57 µg/mL6 hours - 7 days[3]
AppleLeaves--[5]
AppleFruit--[5]

Metabolism of this compound in Plants

Once inside the plant, this compound undergoes metabolic transformation, leading to the formation of various metabolites. These metabolic processes are crucial in determining the persistence and overall toxicity of the residues within the plant. The primary metabolic pathways are consistent across a wide range of plant species and involve hydroxylation, nitro-reduction, and oxidative cleavage.

Major Metabolic Pathways

Three principal metabolic pathways have been identified for this compound in plants:

  • Hydroxylation of the Imidazolidine (B613845) Ring: This pathway involves the hydroxylation of the ethylene (B1197577) bridge of the imidazolidine ring, leading to the formation of 5-hydroxy-imidacloprid and its subsequent dehydration to the olefin metabolite. The 5-hydroxy metabolite is often a major component of the residue.

  • Reduction of the Nitro Group: The nitro group on the imidazolidine ring can be reduced to a nitrosimine group, which is then further transformed into a guanidine (B92328) metabolite.

  • Oxidative Cleavage of the Methylene (B1212753) Bridge: This pathway involves the cleavage of the methylene bridge connecting the chloropyridinyl and imidazolidine rings. This results in the formation of 6-chloronicotinic acid (6-CNA) and its conjugates.

Some of the metabolites formed, such as the olefin and nitrosimine derivatives, have been shown to be more toxic to certain insects than the parent this compound compound.[1]

Imidacloprid_Metabolism cluster_pathway1 Pathway 1: Hydroxylation cluster_pathway2 Pathway 2: Nitro-reduction cluster_pathway3 Pathway 3: Oxidative Cleavage This compound This compound 5-Hydroxy-Imidacloprid 5-Hydroxy-Imidacloprid This compound->5-Hydroxy-Imidacloprid Hydroxylation Nitrosimine-Imidacloprid Nitrosimine-Imidacloprid This compound->Nitrosimine-Imidacloprid Nitro-reduction 6-Chloronicotinic_Acid 6-Chloronicotinic Acid (6-CNA) This compound->6-Chloronicotinic_Acid Oxidative Cleavage Olefin-Imidacloprid Olefin-Imidacloprid 5-Hydroxy-Imidacloprid->Olefin-Imidacloprid Dehydration Guanidine-Imidacloprid Guanidine-Imidacloprid Nitrosimine-Imidacloprid->Guanidine-Imidacloprid Conjugates Conjugates 6-Chloronicotinic_Acid->Conjugates

Caption: Major metabolic pathways of this compound in plants.

Half-life of this compound and its Metabolites

The persistence of this compound in plant tissues is often described by its half-life, which can vary depending on the plant species, tissue type, and environmental conditions. Foliar half-lives of 3 to 5 days have been reported for this compound on eggplant, cabbage, and mustard.[1] In hydroponic maize, the half-life of this compound in the water was found to be between 5.33 and 11.55 days.[3]

Table 3: Half-life of this compound in Different Plant Tissues

Plant SpeciesTissueHalf-life (days)Reference
EggplantFoliage3 - 5[1]
CabbageFoliage3 - 5[1]
MustardFoliage3 - 5[1]
Maize (hydroponic)Water5.33 - 11.55[3]
AppleLeaves~4[5]
AppleFruit~8[5]

Experimental Protocols

Accurate quantification of this compound and its metabolites in plant matrices requires robust analytical methodologies. The following sections outline common experimental protocols used in the study of this compound translocation and metabolism.

Sample Preparation and Extraction

A critical step in the analysis is the efficient extraction of the target compounds from the complex plant matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food and agricultural samples.

Modified QuEChERS Protocol for this compound and its Metabolites in Pepper: [6]

  • Homogenization: Weigh 15 g of a homogenized pepper sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile (B52724) containing 1% acetic acid. Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (B1210297) (NaOAc).

  • Shaking and Centrifugation: Shake the tube vigorously and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a portion of the supernatant to a tube containing MgSO₄ and primary secondary amine (PSA) sorbent.

  • Final Extract: After mixing and centrifugation, the final extract is ready for analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis A 1. Homogenized Sample B 2. Add Acetonitrile, MgSO4, NaOAc A->B C 3. Shake and Centrifuge B->C D 4. Transfer Supernatant C->D E 5. Add MgSO4 and PSA D->E F 6. Vortex and Centrifuge E->F G 7. Collect Supernatant for LC-MS/MS F->G

Caption: A typical QuEChERS experimental workflow.

Analytical Instrumentation

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the quantification of this compound and its metabolites.

HPLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective method that allows for the simultaneous determination of the parent compound and its metabolites at very low concentrations.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water.[4]

  • Column: A C18 reversed-phase column is commonly used for separation.[4]

  • Detection: Electrospray ionization (ESI) in positive mode is often employed for the detection of this compound and its metabolites.[6]

HPLC with UV Detection: This method is also widely used, though it may be less sensitive than MS/MS detection. The detection wavelength for this compound is typically around 270 nm.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid and cost-effective screening method for this compound residues, particularly in aqueous samples.[7][8] However, it may have limitations in terms of specificity and applicability to complex plant matrices without significant cleanup.

Table 4: Instrumental Parameters for this compound Analysis

TechniqueColumnMobile PhaseDetectorLimit of Quantification (LOQ)Reference
HPLC-MS/MSC18Acetonitrile/WaterESI (+)0.005 - 0.01 mg/kg[4]
HPLC-UVC18Acetonitrile/Water (70:30)UV at 270 nm0.04 µg/mL[4]
LC-MS/MS-Acetonitrile with 1% Acetic AcidESI (+)-[6]

Conclusion

The translocation and metabolism of this compound in plants are complex processes that vary depending on the plant species, application method, and environmental conditions. This compound is readily taken up by roots and translocated acropetally to the shoots and leaves, where it undergoes significant metabolic degradation. The three primary metabolic pathways—hydroxylation, nitro-reduction, and oxidative cleavage—lead to the formation of various metabolites, some of which exhibit insecticidal activity. A thorough understanding of these processes, facilitated by robust analytical methodologies such as QuEChERS and LC-MS/MS, is essential for the effective and responsible use of this important insecticide in modern agriculture. This guide provides a foundational understanding for researchers and professionals working to optimize pest management strategies while minimizing potential risks.

References

Imidacloprid's Potential for Groundwater Contamination and Leaching: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid (B1192907), a systemic insecticide belonging to the neonicotinoid class, is widely utilized in agriculture for the control of sucking insects, termites, and certain chewing insects.[1] Its systemic nature means it is absorbed by plants and distributed throughout their tissues, providing protection from pests.[2][3] However, the very properties that make it an effective systemic pesticide—high water solubility and persistence in soil—also raise significant concerns about its environmental fate, particularly its potential to leach through the soil profile and contaminate groundwater.[1][3][4] This technical guide provides an in-depth analysis of this compound's leaching potential, summarizing key quantitative data, detailing experimental protocols, and illustrating the core processes that govern its mobility in the environment.

Physicochemical Properties Influencing Leaching

The environmental mobility of a pesticide is largely dictated by its inherent physical and chemical properties. For this compound, a combination of high water solubility and a relatively low affinity for soil organic carbon suggests a high intrinsic potential for leaching.[1][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) consider this compound to have a high potential to run off into surface water and leach into groundwater.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Leaching PotentialSource(s)
Water Solubility 514 - 610 mg/LHigh solubility facilitates dissolution in soil water, making it available for transport.[1][3]
Octanol-Water Partition Coeff. (Kow) 0.57A low Kow indicates hydrophilicity, suggesting a preference for the water phase over organic matter.[5]
Soil Organic Carbon-Water Partitioning Coeff. (Koc) 132 - 310 mL/gA low Koc value signifies weak adsorption to soil organic matter, leading to higher mobility.[1]
Vapor Pressure 1.0 x 10⁻⁷ - 3 x 10⁻¹² mmHg at 20°CExtremely low vapor pressure indicates that volatilization is not a significant dissipation pathway.[1][5]
Soil Half-Life (DT₅₀) 40 - 997 days (Field & Lab)High persistence allows more time for leaching to occur before degradation. Half-life varies greatly with soil type, pH, and microbial activity.[1][3][5]
Aqueous Photolysis Half-Life < 3 hoursRapid degradation in water when exposed to sunlight limits persistence in surface waters, but is not a factor in groundwater.[1][3]
Hydrolysis Half-Life Stable at pH 5-7; 33-44 days at pH 7 (25°C)Stable under neutral and acidic conditions. Hydrolysis increases in alkaline conditions, but is generally slow, contributing to persistence.[1][5]

Factors Governing this compound Leaching

While its chemical properties predispose this compound to leaching, the actual extent of its movement is a complex process mediated by soil characteristics, environmental conditions, and agricultural practices.

  • Soil Properties:

    • Organic Matter (OM): This is the most critical factor. Sorption of this compound to soil generally increases with higher organic matter content, which significantly reduces its mobility.[3][5][6] In soils with high OM (e.g., 3.5%), this compound mobility is limited.[6][7]

    • Soil Texture: Leaching is more pronounced in coarse-textured sandy soils compared to fine-textured clay soils. Sandy soils have lower surface area and organic matter, leading to weaker adsorption.[6][8]

    • pH: Adsorption tends to be higher under lower pH conditions.[8] this compound is more stable to hydrolysis at neutral or acidic pH, while degradation is faster under alkaline conditions.[1]

    • Dissolved Organic Carbon (DOC): The presence of DOC can increase this compound's mobility by competing for sorption sites on soil particles, thereby keeping more of the pesticide in the soil solution.[5]

  • Environmental Conditions: High rainfall or excessive irrigation can accelerate the downward movement of this compound through the soil profile, especially in vulnerable soil types.[5][9]

  • Product Formulation: Different commercial formulations exhibit different leaching characteristics. Studies have shown that wettable powder formulations tend to leach more than soluble concentrates or suspension concentrates, likely due to the effects of carriers and surfactants in the formulation.[1][5]

G Leaching This compound Leaching Potential Properties Physicochemical Properties (High Solubility, Low Koc) Properties->Leaching Soil Soil Properties Soil->Leaching Conditions Environmental Factors Conditions->Leaching Formulation Product Formulation Formulation->Leaching OM High Organic Matter OM->Soil Reduces Leaching Texture Sandy Texture / Low Clay Texture->Soil Increases Leaching pH_low Low Soil pH pH_low->Soil Reduces Leaching Rain High Rainfall / Irrigation Rain->Conditions Increases Leaching WP Wettable Powder Formulations WP->Formulation Increases Leaching

Caption: Logical relationships influencing this compound leaching.

Quantitative Data from Leaching and Groundwater Studies

Numerous laboratory and field studies have quantified the movement of this compound. The results consistently show that while leaching occurs, its magnitude is highly variable and dependent on local conditions.

Table 2: Summary of this compound Leaching from Soil Column and Field Studies

Study TypeSoil TypeKey Finding(s)% Recovered in LeachateLeaching Depth (Field)Source(s)
Lab ColumnNot SpecifiedFormulated products showed greater leaching rates.28.7%N/A[5]
Lab ColumnSilty Kaolinitic (Mahan)Exhibited high mobility.69%N/A[6][7]
Lab ColumnHigh Organic Matter (Mhoon)Exhibited limited mobility.27%N/A[6][7]
Lab ColumnPaddy SoilsLeaching was less than 2% of the amount applied over 4 weeks.<2%N/A[10]
Field StudyAlluvial Sandy LoamLeaching was observed due to low OM, sandy texture, and alkaline pH.N/AUp to 60 cm[8]
Field StudySilty Loam / Silt (High OM)No residues were found beyond a 10 cm depth.N/A< 10 cm[1]
Field StudySandy Loam (Low OM)Did not move beyond a soil depth of 12 inches (~30 cm).N/A< 30 cm[1]

Monitoring programs have confirmed the presence of this compound in groundwater, although typically at low concentrations.

Table 3: Detection of this compound in Groundwater Monitoring

Location/StudyNo. of Samples/WellsDetection FrequencyConcentration Range / MaxSource(s)
Minnesota (USA), 2015-2019Not specified11% (surface water)Max: 0.11 µg/L[11]
Minnesota (USA), 20191,103 private wells2%Not specified[11]
California (USA), 2014-2020309 wells4.8% (>0.05 ppb)0.054 - 5.97 ppb (µg/L)[12]
USA (Thompson et al., 2021)40 wells43%Max: 6.7 ng/L (0.0067 µg/L)[13]

Experimental Protocols

Standardized laboratory methods are essential for assessing and comparing the leaching potential and environmental behavior of pesticides like this compound.

Soil Column Leaching Experiment

This experiment simulates the movement of this compound through a soil profile under the influence of water flow.

Methodology:

  • Soil Collection and Preparation: Collect soil from the desired field location. Air-dry the soil and sieve it (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris. Characterize the soil for its physicochemical properties (texture, pH, organic matter content, etc.).

  • Column Packing: A column (e.g., PVC or glass, 30-50 cm in length, 5-10 cm diameter) is uniformly packed with the prepared soil to a bulk density representative of field conditions. The bottom of the column is fitted with a mesh or glass wool to retain the soil.

  • Pre-Wetting/Saturation: The soil column is slowly saturated from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl₂) to establish steady-state hydraulic conditions and minimize preferential flow.

  • This compound Application: A known concentration and volume of an analytical standard or formulated this compound solution is applied evenly to the top surface of the soil.[8]

  • Elution (Leaching): The background solution is applied to the top of the column at a constant flow rate using a peristaltic pump to simulate rainfall.[6][7][8] The effluent (leachate) is collected in fractions at regular time or volume intervals.

  • Sample Analysis:

    • Leachate: Each collected fraction is analyzed to determine the concentration of this compound. This data is used to generate a breakthrough curve (BTC), which plots the effluent concentration versus time or volume.

    • Soil: After the elution is complete, the soil column is sectioned into segments (e.g., every 5 or 10 cm).[8] The soil from each segment is extracted with an appropriate solvent (e.g., acetonitrile-water mixture) to determine the final distribution and mass balance of the retained this compound.[8][14]

  • Quantification: this compound concentrations in the leachate and soil extracts are typically determined using High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection.[8][14][15]

G A 1. Soil Collection & Preparation B 2. Column Packing & Saturation A->B C 3. This compound Application B->C D 4. Elution with Simulated Rainfall C->D E 5. Collect Leachate Fractions D->E F 6. Section Soil Column Post-Leaching D->F G 7. Solvent Extraction (Leachate & Soil) E->G F->G H 8. HPLC or LC-MS/MS Quantification G->H I 9. Data Analysis (Breakthrough Curve) H->I

Caption: Experimental workflow for a soil column leaching study.
Adsorption-Desorption Batch Equilibrium Study

This method is used to determine the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc), which are key parameters for predicting pesticide mobility.

Methodology:

  • Sample Preparation: Weigh a small amount of soil (e.g., 1.0 g) into multiple centrifuge tubes.[16]

  • Adsorption Phase:

    • Add a known volume (e.g., 10 mL) of a 0.01 M CaCl₂ solution containing this compound at various concentrations to the tubes.[16]

    • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours), established via preliminary kinetic studies, at a constant temperature.[16]

    • Centrifuge the samples to separate the soil from the solution.

    • Analyze the supernatant for the equilibrium concentration (Ce) of this compound.

    • The amount of this compound sorbed to the soil is calculated by the difference between the initial and final solution concentrations.

  • Desorption Phase:

    • After removing the supernatant from the adsorption step, add an equal volume of a pesticide-free background solution to the soil pellet.

    • Shake again for the equilibrium time, centrifuge, and analyze the supernatant for the desorbed this compound concentration.

  • Data Analysis: Use the equilibrium data to plot a sorption isotherm (e.g., Freundlich or Langmuir model) and calculate the Kd and Koc values.

Analytical Quantification Methods

Accurate quantification of this compound in environmental matrices is crucial.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. Reversed-phase HPLC with a C18 column is typically used, coupled with a UV detector (at ~270 nm) or, for higher sensitivity and selectivity, a tandem mass spectrometer (LC-MS/MS).[14][15][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility, direct analysis of this compound by GC is not feasible. However, methods exist where this compound is first hydrolyzed in a basic medium to a more volatile derivative, which can then be analyzed by GC-MS.[18][19]

  • Sample Preparation: Environmental samples require cleanup and concentration before analysis. Solid-phase extraction (SPE) is a common and effective method for extracting this compound from water samples, achieving low detection limits (e.g., 0.5 µg/L).[14] Liquid-liquid extraction is also used. For soil, solvent extraction with an acetonitrile/water mixture is typical.[8][14]

Conclusion

The evidence indicates that this compound possesses a significant, inherent potential for leaching into groundwater. This potential is primarily driven by its high water solubility, low sorption to organic matter (low Koc), and high persistence in soil. However, the realization of this potential is strongly mediated by local soil and environmental conditions. Leaching is most pronounced in soils with low organic matter and sandy textures, particularly under conditions of high water input. In contrast, soils rich in organic matter can effectively retard its movement.

Groundwater monitoring data confirms that this compound contamination occurs, but often at concentrations in the parts-per-billion or parts-per-trillion range. While some studies show leaching is limited to the upper soil layers, others demonstrate movement to depths of 60 cm or more.[1][8] This variability underscores that the risk of groundwater contamination is not uniform and that the risk of long-term accumulation in soil can be as significant as the risk of leaching.[17] Therefore, a site-specific risk assessment, considering soil properties and hydrogeological conditions, is imperative for the sustainable use of this compound and the protection of groundwater resources.

References

The Neurotoxicology of Imidacloprid in the Insect Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidacloprid (B1192907), a prominent member of the neonicotinoid class of insecticides, exerts its potent effects by targeting the central nervous system (CNS) of insects. Its high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) disrupts normal neurotransmission, leading to a cascade of physiological and behavioral abnormalities that ultimately result in paralysis and death. This technical guide provides an in-depth examination of the neurotoxic effects of this compound on the insect CNS. It synthesizes key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes complex signaling pathways and workflows to offer a comprehensive resource for professionals in neuroscience, toxicology, and insecticide development.

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

This compound functions as a selective agonist of insect nAChRs, the ligand-gated ion channels that mediate fast synaptic transmission in the CNS.[1][2] Unlike the endogenous neurotransmitter acetylcholine (ACh), which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound's binding to the nAChR is persistent and effectively irreversible.[3] This prolonged activation of nAChRs leads to a continuous influx of cations, resulting in sustained depolarization of the postsynaptic neuron.[4][5] This hyperexcitation disrupts normal nerve impulse transmission, causing paralysis and ultimately, the death of the insect.[2][3]

The selective toxicity of this compound towards insects over mammals is attributed to its much higher binding affinity for insect nAChRs compared to their mammalian counterparts.[2][6]

Signaling Pathway of this compound at the Synapse

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine Vesicles ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Action Potential ACh Acetylcholine ACh_Release->ACh AChE Acetylcholinesterase ACh->AChE Hydrolyzed by nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Binds Irreversibly Ion_Channel Cation Channel (Open) nAChR->Ion_Channel Activates Depolarization Sustained Depolarization Ion_Channel->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis Results in

Caption: this compound's action at the cholinergic synapse.

Quantitative Data on Neurotoxic Effects

The following tables summarize key quantitative findings from various studies on the neurotoxic effects of this compound on insect CNS.

Table 1: Electrophysiological Effects of this compound
Insect SpeciesNeuron TypeThis compound ConcentrationObserved EffectReference
Periplaneta americana (Cockroach)Cercal afferent/giant interneurons3–100 µmol/LDose-dependent depolarizations[4][5]
Periplaneta americana (Cockroach)Dorsal Unpaired Median (DUM) neurons100 µmol/LComplete block of depolarization by mecamylamine[4][5]
Eristalis tenax (Hoverfly)Direction selective motion detecting neurons3.9 µMIncreased spontaneous activity, reduced contrast sensitivity, weaker directional tuning[7]
Apis mellifera (Honeybee)Kenyon cellsNot specifiedElicited 36% of ACh-induced currents (partial agonist)[8]
Table 2: Behavioral Effects of Sublethal Doses of this compound
Insect SpeciesBehavior StudiedThis compound Dose/ConcentrationObserved EffectReference
Apis mellifera (Honeybee)Olfactory learning and memory0.25 or 0.50 ng (oral or topical)Impairment of gustatory responsiveness, learning, and memory[9]
Apis mellifera (Honeybee)Aversive learning20.8 ppb (100 nmol/L)Impaired negative short-term learning and memory retention[10]
Pogonomyrmex occidentalis (Western harvester ant)Foraging success50 ppbStatistically-significant reductions in foraging success (50% or greater)[11]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the neurotoxic effects of this compound.

Electrophysiological Recordings

Objective: To measure the direct effects of this compound on neuronal activity.

Methodology: In Vivo Brain Perfusion and Electrophysiology (adapted from[7])

  • Animal Preparation: An insect (e.g., hoverfly) is immobilized, and a small window is cut into the head capsule to expose the brain.

  • Electrode Placement: A recording electrode is inserted into the target brain region (e.g., the lobula plate) to record extracellularly from specific neurons.

  • Perfusion System: A perfusion system is established to deliver saline and this compound solutions directly to the exposed brain.

  • Stimulation and Recording: Visual stimuli (e.g., moving gratings) are presented to the insect's eye to evoke neuronal responses. The spontaneous and evoked neuronal activity is recorded before, during, and after the application of this compound at various concentrations.

  • Data Analysis: Changes in firing rate, response latency, and tuning properties of the neurons are quantified and compared across different treatment conditions.

Start Start Immobilize Immobilize Insect Start->Immobilize Expose_Brain Expose Brain Immobilize->Expose_Brain Place_Electrode Place Recording Electrode Expose_Brain->Place_Electrode Record_Baseline Record Baseline Neuronal Activity Place_Electrode->Record_Baseline Apply_this compound Apply this compound Solution Record_Baseline->Apply_this compound Record_Treatment Record Neuronal Activity during Treatment Apply_this compound->Record_Treatment Washout Washout with Saline Record_Treatment->Washout Record_Washout Record Post-Treatment Activity Washout->Record_Washout Analyze_Data Analyze Data Record_Washout->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Metabolites of Imidacloprid and Their Relative Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907), a neonicotinoid insecticide, is one of the most widely used pest control agents globally. Its efficacy stems from its action as an agonist at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death. However, the biotransformation of this compound in various organisms and the environment results in a range of metabolites, some of which exhibit significantly different toxicological profiles compared to the parent compound. Understanding the relative toxicity of these metabolites is crucial for a comprehensive assessment of the environmental and non-target organism risks associated with this compound use. This guide provides a detailed overview of the primary metabolites of this compound, their relative toxicities, the experimental protocols used for their assessment, and the key biochemical pathways involved.

This compound Metabolism: Key Pathways

This compound undergoes several key metabolic transformations, primarily through oxidation, nitroreduction, and hydrolysis. These pathways lead to the formation of a variety of metabolites with altered chemical properties and biological activities.

  • Hydroxylation: The hydroxylation of the imidazolidine (B613845) ring is a major metabolic route, leading to the formation of 4-hydroxy-imidacloprid and 5-hydroxy-imidacloprid. These hydroxylated metabolites can be further oxidized to form This compound-olefin (B105727).

  • Nitroreduction: The nitro group of this compound can be reduced to a nitroso group, which is then further reduced to form desnitro-imidacloprid. This pathway is of particular toxicological concern in mammals.

  • Oxidative Cleavage and Hydrolysis: The imidazolidine ring can be cleaved, and the molecule can undergo hydrolysis to form this compound-urea and ultimately 6-chloronicotinic acid (6-CNA).

dot

G This compound This compound Hydroxy_4 4-Hydroxy-imidacloprid This compound->Hydroxy_4 Hydroxylation Hydroxy_5 5-Hydroxy-imidacloprid This compound->Hydroxy_5 Hydroxylation Nitroso Nitroso-imidacloprid This compound->Nitroso Nitroreduction Urea This compound-urea This compound->Urea Hydrolysis Olefin This compound-olefin Hydroxy_5->Olefin Oxidation Desnitro Desnitro-imidacloprid Nitroso->Desnitro Reduction CNA 6-Chloronicotinic Acid Urea->CNA Hydrolysis

Caption: Biotransformation pathways of this compound.

Relative Toxicity of this compound and Its Metabolites

The toxicity of this compound and its metabolites varies significantly across different species, largely due to differences in the structure and sensitivity of their nicotinic acetylcholine receptors. The following table summarizes available quantitative toxicity data.

CompoundTest SpeciesRoute of AdministrationToxicity ValueReference
This compound RatOralLD50: 450 mg/kg[1][2]
MouseOralLD50: 131-168 mg/kg[2][3]
Honeybee (Apis mellifera)OralLD50: 3.7-40.9 ng/bee[1]
Honeybee (Apis mellifera)ContactLD50: 59.7-242.6 ng/bee[1]
Daphnia magna-48h EC50: 85 mg/L[1]
Desnitro-imidacloprid MouseIntraperitonealLD50: 7-24 mg/kg[3]
Mammalian nAChRs-High affinity, similar to nicotine[4]
This compound-olefin Honeybee (Apis mellifera)OralMore toxic than this compound[1]
Aphids-More toxic than this compound[5]
Human nAChRs-Lower potency than desnitro-imidacloprid[6]
5-Hydroxy-imidacloprid Honeybee (Apis mellifera)OralMore toxic than this compound[1]
This compound-urea --Data not readily available
4-Hydroxy-imidacloprid --Data not readily available-

Key Findings from Toxicity Data:

  • Desnitro-imidacloprid is significantly more toxic to mammals than the parent compound, this compound.[3] This is attributed to its higher affinity for mammalian nAChRs.[4]

  • This compound-olefin and 5-hydroxy-imidacloprid exhibit higher toxicity to insects, such as honeybees and aphids, than this compound.[1][5]

  • This compound-urea is a major metabolite found in soil and water, but its acute toxicity data is not as readily available in the reviewed literature.[1]

Signaling Pathway at the Nicotinic Acetylcholine Receptor (nAChR)

This compound and its neurotoxic metabolites act as agonists at the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. Their binding to the receptor mimics the action of the natural neurotransmitter, acetylcholine, but with a critical difference: they are not readily broken down by acetylcholinesterase. This leads to persistent stimulation of the receptor, causing an uncontrolled influx of ions (primarily Na+ and Ca2+), depolarization of the postsynaptic membrane, and ultimately, paralysis and death of the neuron.

dot

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicles ACh Acetylcholine ACh_vesicle->ACh nAChR nAChR ACh->nAChR Binds This compound This compound / Metabolite This compound->nAChR Binds (Irreversibly) Ion_channel Ion Channel (Open) nAChR->Ion_channel Activates Depolarization Depolarization Ion_channel->Depolarization Na+/Ca2+ Influx Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Signaling pathway of this compound at the nAChR.

Experimental Protocols

A thorough toxicological assessment of this compound and its metabolites involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the nAChR by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Homogenized tissue rich in nAChRs (e.g., insect head membranes, mammalian brain tissue, or cultured cells expressing specific nAChR subtypes).

  • Radioligand: A high-affinity nAChR ligand labeled with a radioisotope (e.g., [³H]-Epibatidine).

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer: Cold assay buffer.

  • Test Compounds: this compound and its metabolites dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Reaction Setup: In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competitor Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor compound.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting dose-response curve.

  • Calculate the Ki (inhibition constant), a measure of binding affinity, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acute Oral Toxicity (LD50) Test

This in vivo assay determines the median lethal dose (LD50) of a substance, which is the dose required to kill 50% of a tested population after a single administration. The following is a general protocol based on OECD guidelines.

1. Test Animals:

  • Typically, young adult rats or mice of a single sex are used.

2. Test Substance Preparation:

  • The test substance (this compound or its metabolites) is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

3. Procedure (Acute Toxic Class Method - an alternative to the classical LD50 test):

  • Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Dosing: A small group of animals (e.g., 3) is dosed with the starting dose via oral gavage.

  • Observation: The animals are observed for signs of toxicity and mortality for a defined period (typically 14 days).

  • Sequential Dosing:

    • If mortality is observed, the next lower dose level is tested in a new group of animals.

    • If no mortality is observed, the next higher dose level is tested.

  • Endpoint: The test is concluded when a dose that causes mortality and a dose that does not are identified. The LD50 is then estimated to be within a certain range.

4. Data Collection:

  • Mortality and the time of death.

  • Clinical signs of toxicity (e.g., changes in behavior, breathing, convulsions).

  • Body weight changes.

  • Gross pathological findings at necropsy.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of acetylcholinesterase and can be used to determine if a compound inhibits this enzyme.

1. Principle:

  • AChE hydrolyzes acetylthiocholine (B1193921) to produce thiocholine.

  • Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

  • An inhibitor will reduce the rate of this color change.

2. Materials:

  • Enzyme Source: Purified AChE or a tissue homogenate containing AChE.

  • Substrate: Acetylthiocholine iodide.

  • Chromogen: DTNB (Ellman's reagent).

  • Buffer: Phosphate buffer (pH 8.0).

  • Test Compounds: this compound and its metabolites.

  • Spectrophotometer.

3. Procedure:

  • Reaction Setup: In a 96-well plate, prepare blank, control, and test wells.

    • Blank: Buffer only.

    • Control: Buffer, AChE, and DTNB.

    • Test: Buffer, AChE, DTNB, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate (acetylthiocholine iodide) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period of time (e.g., 10-20 minutes).

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Experimental Workflow for Toxicity Assessment

The assessment of the toxicological profile of a new compound or its metabolites typically follows a structured workflow, from initial in vitro screening to more complex in vivo studies.

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G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Acute Toxicity Testing cluster_2 Phase 3: Sub-chronic & Chronic Toxicity cluster_3 Phase 4: Ecotoxicology receptor_binding Receptor Binding Assays (e.g., nAChR) ld50 Acute Oral LD50 (Rodents) receptor_binding->ld50 Promising candidates enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE) enzyme_inhibition->ld50 cell_based Cell-based Cytotoxicity Assays cell_based->ld50 repeated_dose Repeated Dose Studies (e.g., 28-day, 90-day) ld50->repeated_dose Further investigation aquatic Aquatic Toxicity (Fish, Daphnia) ld50->aquatic Environmental risk assessment avian Avian Toxicity ld50->avian non_target_insect Non-target Insect Toxicity (Bees) ld50->non_target_insect dermal Acute Dermal Toxicity dermal->repeated_dose inhalation Acute Inhalation Toxicity inhalation->repeated_dose carcinogenicity Carcinogenicity Studies repeated_dose->carcinogenicity developmental Developmental & Reproductive Toxicity repeated_dose->developmental

Caption: General experimental workflow for toxicity assessment.

Conclusion

The biotransformation of this compound produces a suite of metabolites with diverse toxicological profiles. Notably, desnitro-imidacloprid exhibits significantly higher toxicity to mammals than the parent compound, while this compound-olefin and 5-hydroxy-imidacloprid are more potent against certain insects. A comprehensive understanding of these metabolites and their relative toxicities, derived from standardized experimental protocols, is essential for accurate risk assessment and the development of safer and more selective insecticides. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

References

An In-depth Technical Guide on the Bioaccumulation Potential of Imidacloprid in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidacloprid (B1192907), a systemic neonicotinoid insecticide, is widely used in agriculture, leading to its frequent detection in aquatic environments through runoff and leaching. Due to its high water solubility and persistence in the absence of light, concerns have been raised about its impact on non-target aquatic organisms.[1][2] This technical guide provides a comprehensive analysis of the bioaccumulation potential of this compound in aquatic ecosystems. It synthesizes quantitative data, details experimental protocols for bioaccumulation studies, and illustrates key biological pathways and experimental workflows. While this compound's low octanol-water partition coefficient (log Kow of 0.57) suggests a low potential for bioaccumulation, studies show that it can be detected in the tissues of various aquatic organisms.[3][4] Its bioaccumulation is generally considered low, with rapid metabolism and elimination being significant factors.[2][5] However, the continuous presence of this compound in water bodies can lead to chronic exposure and potential sublethal effects, even if high bioconcentration factors are not observed.

Introduction to this compound and its Aquatic Fate

This compound is a chloronicotinyl nitroguanidine (B56551) insecticide that acts as an agonist on the central nervous system of insects by blocking the nicotinergic neuronal pathway.[1] This leads to paralysis and death in target pests.[1] Its systemic nature means it is readily taken up by plants, making it effective against a wide range of sucking insects.[1][6]

The primary routes of entry into aquatic ecosystems are agricultural runoff and spray drift. This compound's physicochemical properties play a crucial role in its environmental fate:

  • Water Solubility: Relatively high at 0.61 g/L, which facilitates its transport into water bodies.[1]

  • Octanol-Water Partition Coefficient (Log Kow): 0.57, indicating low lipophilicity and theoretically low potential for bioaccumulation.[3]

  • Persistence: this compound is persistent in water in the absence of light, with a half-life that can extend to a year at neutral pH.[1] However, it degrades rapidly via photolysis in the presence of light.[1]

Despite its low log Kow, studies have detected this compound and its metabolites in various aquatic species, necessitating a deeper understanding of its bioaccumulation dynamics.[4][5]

Quantitative Bioaccumulation Data

The potential for a substance to bioaccumulate is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.[7]

Table 1: Bioconcentration Factors (BCF) of this compound in Fish

SpeciesCommon NameExposure ConcentrationBCF ValueReference
Danio rerioZebrafish0.5 mg/L1.52[8]
Danio rerioZebrafish5 mg/L0.97[8]

The data for Danio rerio (Zebrafish) shows very low BCF values, which is consistent with this compound's high water solubility and low log Kow.[8] These values are significantly below the threshold (BCF > 1,000) that typically raises regulatory concern for bioaccumulation.[9]

Table 2: Tissue Distribution of this compound in Goldfish (Carassius auratus)

A study on goldfish exposed to this compound for one day revealed varying concentrations across different tissues, indicating uptake and distribution within the organism.[5]

TissueConcentration (µg/g) after 1-day exposure
Liver23.41
Intestine16.20
Muscle8.61
Gill7.36
Gonads7.41
Brain7.15

Source: Adapted from a study on the absorption and distribution of this compound in Goldfish.[5]

The highest concentration was found in the liver, which is a primary site of metabolism for foreign substances.[5] Importantly, after the fish were transferred to clean water, the concentrations of this compound and its metabolites decreased to below detection limits within three days, indicating rapid elimination.[5]

Field studies have also detected this compound in benthic macroinvertebrates and salamanders in streams adjacent to treated areas, confirming that exposure and uptake occur in natural settings.[4]

Experimental Protocols for Bioaccumulation Assessment

Standardized guidelines, such as the OECD Test Guideline 305, are used to experimentally determine the bioaccumulation potential of chemicals in fish.[7][10]

Key Components of a Bioaccumulation Study (based on OECD 305):

  • Test Organism Selection: Common species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill (Lepomis macrochirus).[10]

  • Test System: A flow-through system is preferred to maintain constant exposure concentrations and water quality. Semi-static systems are also permissible.[7]

  • Phases of the Study:

    • Uptake Phase: A group of fish is exposed to a constant, sublethal concentration of the test substance (e.g., ¹⁴C-labeled this compound) for a period, typically 28 days, or until a steady state is reached.[7][11]

    • Depuration Phase: The fish are then transferred to a medium free of the test substance. The decline in the substance's concentration in the fish tissues is monitored over time.[7][11]

  • Sampling and Analysis:

    • Water and fish tissue samples are collected at regular intervals during both phases.[12]

    • The concentration of the parent compound and any relevant metabolites is measured using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3]

  • Data Calculation:

    • Steady-State BCF (BCFss): Calculated if the concentration in the fish plateaus during the uptake phase.

    • Kinetic BCF (BCFK): Calculated from the uptake and depuration rate constants (k1 and k2), which is often necessary when a steady state is not achieved.[7]

G cluster_setup Phase 1: Acclimation & Setup cluster_uptake Phase 2: Uptake cluster_depuration Phase 3: Depuration cluster_analysis Phase 4: Analysis & Calculation Acclimation Acclimation of Test Organisms RangeFinding Range-Finding Toxicity Test Acclimation->RangeFinding TestSetup Prepare Flow-Through System (Control & Test Concentrations) RangeFinding->TestSetup Exposure Introduce Fish to Test & Control Vessels (Typically 28 days) TestSetup->Exposure Sampling1 Periodic Sampling: - Fish Tissue - Water Exposure->Sampling1 Transfer Transfer Fish to Clean Water Sampling1->Transfer Sampling2 Periodic Sampling: - Fish Tissue Transfer->Sampling2 Analysis Chemical Analysis of Samples (e.g., LC-MS/MS) Sampling2->Analysis Calculation Calculate Rate Constants (k1, k2) & Kinetic BCF (BCFK) Analysis->Calculation

Caption: General workflow for an OECD 305 bioaccumulation study.

Signaling Pathways and Metabolism

Mode of Action:

This compound's primary mode of action is the disruption of nerve impulse transmission.[1] It binds to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the postsynaptic membrane of neurons in the insect central nervous system.[13] This binding is much stronger in insects than in vertebrates, which accounts for its selective toxicity.[1] The irreversible binding prevents the neurotransmitter acetylcholine from binding, leading to a blockage of the neuronal pathway, resulting in paralysis and death.[1]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release into Synapse nAChR Nicotinic ACh Receptor (nAChR) IonChannel Ion Channel Opens -> Na+ Influx nAChR->IonChannel Depolarization Neuron Depolarization (Nerve Impulse) IonChannel->Depolarization Blockage Continuous Stimulation -> Paralysis & Death Depolarization->Blockage IMI This compound IMI->nAChR Binds Irreversibly (Agonist Action) ACh->nAChR Binds

Caption: this compound's mode of action at the nicotinic acetylcholine receptor.

Metabolism in Aquatic Organisms:

The low bioaccumulation of this compound is partly due to its metabolism in organisms like fish. The liver plays a primary role in this process. While specific metabolic pathways in many aquatic invertebrates are less studied, major metabolites found in soil and water systems include this compound nitrosimine, this compound desnitro, and this compound urea, which ultimately degrade to 6-chloronicotinic acid.[1] The rapid metabolism and subsequent excretion of these more polar metabolites prevent significant accumulation of the parent compound in fatty tissues.

Factors Influencing Bioaccumulation

Several factors can influence the uptake and accumulation of this compound in aquatic organisms.

G cluster_chem Chemical Properties cluster_env Environmental Factors cluster_bio Biological Factors Bioaccumulation This compound Bioaccumulation Potential LogKow Low Log Kow (0.57) (Decreases Potential) LogKow->Bioaccumulation Solubility High Water Solubility (Decreases Potential) Solubility->Bioaccumulation Persistence Persistence (Light/pH) (Increases Exposure) Persistence->Bioaccumulation Temp Temperature (Affects Metabolism) Temp->Bioaccumulation OM Organic Matter (Affects Bioavailability) OM->Bioaccumulation Metabolism Metabolic Rate (Decreases Potential) Metabolism->Bioaccumulation Species Species Differences (e.g., Fish vs. Invertebrate) Species->Bioaccumulation Lipid Lipid Content (Minor role due to low Log Kow) Lipid->Bioaccumulation

Caption: Factors influencing this compound's bioaccumulation potential.

  • Physicochemical Properties: As discussed, the inherent properties of this compound (low Log Kow, high water solubility) are the primary reasons for its low bioaccumulation potential.[3]

  • Environmental Factors: this compound's persistence in water without light can lead to prolonged exposure durations for aquatic life.[1] Temperature can influence the metabolic rates of organisms, thereby affecting the rate of this compound detoxification and elimination.[6]

  • Biological Factors: Species-specific differences in metabolic capacity are significant. Fish, with a well-developed liver, may metabolize the compound more efficiently than some aquatic invertebrates.

Conclusion and Future Perspectives

The available evidence indicates that this compound has a low potential for bioaccumulation in aquatic organisms, particularly in vertebrates like fish.[2][8] This is primarily attributed to its hydrophilic nature and the capacity of organisms to rapidly metabolize and eliminate the compound.[3][5]

However, the lack of significant bioaccumulation does not equate to a lack of ecological risk. Aquatic invertebrates are particularly susceptible to this compound, and chronic exposure to low, environmentally relevant concentrations can lead to sublethal effects on growth, reproduction, and behavior, potentially impacting entire ecosystems.

Future research should focus on:

  • Investigating the bioaccumulation and sublethal effects in a wider range of aquatic invertebrates, which are often more sensitive than fish.

  • Studying the bioaccumulation potential of this compound's metabolites, some of which may also have toxicological relevance.

  • Conducting long-term mesocosm studies to better understand the impacts of chronic, low-level exposure on aquatic community structure and function.

This guide provides a foundational understanding for professionals assessing the environmental risks associated with this compound. While direct bioaccumulation may be low, a holistic risk assessment must consider its persistence and high toxicity to sensitive non-target aquatic invertebrates.

References

Imidacloprid effects on soil microbial community structure and function

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the effects of the neonicotinoid insecticide imidacloprid (B1192907) on the structure and function of soil microbial communities, prepared for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a widely used neonicotinoid insecticide, exerts significant and complex effects on the soil microbial community, altering its structure, diversity, and vital functions. This guide synthesizes findings from multiple studies to provide a comprehensive technical overview of these impacts. Quantitative data reveal that this compound can decrease bacterial diversity and biomass while sometimes increasing fungal diversity. The insecticide's effects are dose-dependent and can be transient, with some microbial populations showing recovery over time. Functionally, this compound disrupts key soil processes by inhibiting essential enzyme activities, such as those involved in nutrient cycling. Notably, nitrogen-fixing and nitrifying bacteria appear to be particularly sensitive. This guide provides detailed experimental protocols for assessing these impacts and visualizes the complex interactions and experimental workflows using Graphviz diagrams.

Effects on Soil Microbial Community Structure

This compound application leads to discernible shifts in the composition and diversity of soil microbial communities. The effects vary depending on the concentration of the insecticide, soil type, and the specific microbial groups.

Microbial Diversity

Studies have shown that this compound can significantly reduce bacterial community diversity[1]. For instance, one study observed a 5.80% decrease in bacterial diversity by day 30 following treatment[1]. In contrast, the same study noted that fungal community diversity significantly increased under this compound treatments[1]. However, the impact on bacterial diversity can be influenced by factors such as soil salinity, with some research indicating a slight decline in bacterial diversity in low-salinity soils and a potential increase in moderately saline soils with increasing this compound concentrations[2][3].

Microbial Abundance and Biomass

The total microbial biomass carbon in the soil has been shown to be reduced upon this compound application[4][5]. High concentrations of this compound have been found to decrease bacterial, actinomycetes, and fungal populations[5][6]. Specifically, a tenfold increase from the recommended dose resulted in a 3% and 6.3% reduction in bacterial and fungal populations, respectively[5][6]. Long-term use of this compound may also reduce the numbers of viable gram-negative bacteria[7][8][9].

Shifts in Microbial Phyla

This compound can cause significant shifts in the relative abundance of various microbial phyla. One study reported that a high-dosage treatment strongly inhibited the phyla Bacteroidota and Myxococcota, with maximum reductions of 23.87% and 63.57%, respectively. Conversely, the abundance of Actinobacteriota significantly increased by a maximum of 38.53%[1]. In the fungal community, the relative abundance of Ascomycota increased, while that of Basidiomycota decreased following this compound application[1]. Other abundant phyla identified in both control and this compound-treated soils include Proteobacteria, Planctomycetes, and Bacteroidetes[10].

Effects on Soil Microbial Community Function

The functional capacity of the soil microbial community is significantly impacted by this compound, primarily through the inhibition of key soil enzymes and disruption of nutrient cycling processes.

Soil Enzyme Activities

Soil enzymes are crucial for various biochemical processes, and their activity is often used as an indicator of soil health. This compound has been shown to negatively affect a range of soil enzymes. The extent of this negative effect is often dependent on the dose and exposure time[4][5].

Enzyme ActivityEffect of this compoundReference
Dehydrogenase Negatively affected; significant drop observed irrespective of the dose.[4][11][12]
Urease Negatively affected; inhibition intensifies with increased dose and exposure time.[1][4][11]
Acid Phosphatase Negatively affected at higher doses; may be stimulated at recommended field rates.[4][12]
Alkaline Phosphatase Responded negatively to this compound application.[4][5]
β-glycosidase Responded negatively to this compound application.[4][5]
Fluorescein Diacetate Hydrolase Responded negatively to this compound application.[4][5]
Catalase Activity can be suppressed, particularly at higher concentrations.[1]
Arylsulphatase Inhibitory effect observed, which may decrease with biodegradation of this compound.[12]
Nutrient Cycling

This compound can disrupt critical nutrient cycles in the soil, with a particular impact on nitrogen transformation. Nitrifying and N2-fixing bacteria have been identified as being highly sensitive to this compound[11][13]. The application of this insecticide has been shown to decrease the concentration of NO3− in the soil[11]. These findings suggest that this compound poses a potential risk to the nitrogen cycle in soil ecosystems[6].

Experimental Protocols

This section provides an overview of the methodologies commonly employed to study the effects of this compound on soil microbial communities.

Soil Sampling and Treatment

Soil samples are typically collected from the upper layer (e.g., 15-25 cm depth) of the target area. For experimental studies, soil is often sieved and pre-incubated to stabilize microbial activity. This compound is then applied at various concentrations, often including a recommended field rate and multiples of that rate, to assess dose-dependent effects[4][5][7][11].

Microbial Community Structure Analysis (16S rRNA and ITS Sequencing)

To analyze the bacterial and fungal community structure, high-throughput sequencing of the 16S rRNA gene (for bacteria) and the Internal Transcribed Spacer (ITS) region (for fungi) is a standard approach[1][14].

  • DNA Extraction: Total genomic DNA is extracted from soil samples using commercially available kits, such as the HiPurA™ Soil DNA Purification Kit[14].

  • PCR Amplification: The target region (e.g., V3-V4 hypervariable regions of the 16S rRNA gene) is amplified using specific primers with overhang adapters for compatibility with sequencing platforms[14][15].

  • Library Preparation and Sequencing: The amplified PCR products are purified, and sequencing libraries are prepared. Sequencing is commonly performed on platforms like Illumina MiSeq[14][15].

  • Bioinformatic Analysis: The resulting sequence data is processed to filter low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed against a reference database (e.g., SILVA, Greengenes) to determine the microbial composition and diversity indices are calculated.

Soil Enzyme Activity Assays

Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenases, which are involved in microbial respiration. It is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), a red-colored compound.

  • Incubate soil samples with a TTC solution.

  • Extract the TPF produced with a solvent like methanol.

  • Measure the absorbance of the extract spectrophotometrically at 485 nm[12][14][16].

Urease Activity: Urease activity is determined by measuring the rate of urea (B33335) hydrolysis to ammonia.

  • Incubate soil with a buffered urea solution.

  • Extract the ammonium (B1175870) produced with a potassium chloride solution.

  • Quantify the ammonium colorimetrically using the indophenol (B113434) blue method[4][5].

Phosphatase (Acid and Alkaline) Activity: Phosphatase activity is assayed using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The enzyme hydrolyzes pNPP to p-nitrophenol (pNP), a yellow-colored compound.

  • Incubate soil samples with a buffered pNPP solution at the optimal pH for either acid or alkaline phosphatase.

  • Stop the reaction and extract the pNP.

  • Measure the absorbance of the extract spectrophotometrically at 410 nm[13][17].

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and the conceptual impact of this compound on the soil microbial ecosystem.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Microbial Analysis cluster_function Functional Analysis cluster_results Data Interpretation Soil_Collection Soil Collection Sieving_Homogenization Sieving & Homogenization Soil_Collection->Sieving_Homogenization Imidacloprid_Treatment This compound Treatment (Varying Concentrations) Sieving_Homogenization->Imidacloprid_Treatment Incubation Incubation Imidacloprid_Treatment->Incubation DNA_Extraction DNA Extraction Incubation->DNA_Extraction Enzyme_Assays Enzyme Activity Assays (Dehydrogenase, Urease, etc.) Incubation->Enzyme_Assays PCR_Amplification 16S rRNA / ITS Amplification DNA_Extraction->PCR_Amplification High_Throughput_Sequencing High-Throughput Sequencing PCR_Amplification->High_Throughput_Sequencing Bioinformatics_Analysis Bioinformatics Analysis (Diversity & Composition) High_Throughput_Sequencing->Bioinformatics_Analysis Data_Synthesis Data Synthesis & Interpretation Bioinformatics_Analysis->Data_Synthesis Nutrient_Analysis Nutrient Analysis (e.g., Nitrate, Ammonium) Enzyme_Assays->Nutrient_Analysis Nutrient_Analysis->Data_Synthesis

Caption: Experimental workflow for assessing this compound's effects.

Imidacloprid_Impact cluster_structure Community Structure cluster_function Community Function cluster_consequences Ecological Consequences This compound This compound Application Bacterial_Diversity Decreased Bacterial Diversity This compound->Bacterial_Diversity Fungal_Diversity Increased Fungal Diversity This compound->Fungal_Diversity Microbial_Biomass Reduced Microbial Biomass This compound->Microbial_Biomass Community_Composition Altered Community Composition This compound->Community_Composition Enzyme_Inhibition Inhibition of Soil Enzymes (Dehydrogenase, Urease, etc.) This compound->Enzyme_Inhibition Soil_Health Potential Decline in Soil Health Bacterial_Diversity->Soil_Health Microbial_Biomass->Soil_Health Nutrient_Cycling Disrupted Nutrient Cycling (e.g., Nitrification) Enzyme_Inhibition->Nutrient_Cycling Nutrient_Availability Altered Nutrient Availability Nutrient_Cycling->Nutrient_Availability Nutrient_Availability->Soil_Health

Caption: Conceptual model of this compound's impact on soil microbes.

Conclusion

The evidence strongly indicates that this compound is not benign to the soil microbial ecosystem. Its application can lead to significant alterations in the structure and function of microbial communities, with potential cascading effects on soil health and fertility. The dose-dependent nature of these effects highlights the importance of judicious use of this insecticide to mitigate its environmental impact. Further research, particularly long-term field studies, is necessary to fully understand the resilience of soil microbial communities to this compound exposure and the broader ecological consequences. The methodologies and findings presented in this guide offer a robust framework for researchers and professionals engaged in the study and development of agrochemicals and their environmental implications.

References

Methodological & Application

Application Note: Quantification of Imidacloprid in Water Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid (B1192907) is a widely used neonicotinoid insecticide for crop protection and has been detected in various water sources due to its high water solubility and persistence.[1] Monitoring its levels in environmental water samples is crucial to assess potential ecological risks. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the sensitive and accurate quantification of this compound in water samples. The method is suitable for researchers, environmental scientists, and professionals in regulatory monitoring.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (99.9% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • 0.45 µm syringe filters

2. Instrumentation

A standard HPLC system equipped with a UV-Vis detector is required. The specific components and conditions are outlined below:

ParameterCondition
HPLC System A system with a pump, autosampler, column oven, and UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 20 µL
Column Temperature Ambient
UV Detection 270 nm

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 mg/L.

4. Sample Preparation

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE is generally preferred for achieving lower detection limits.[2]

4.1. Protocol for Liquid-Liquid Extraction (LLE)

  • To a 100 mL water sample, add 60 mL of n-hexane.

  • Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the organic (upper) layer.

  • Repeat the extraction twice more with fresh n-hexane.

  • Combine the organic extracts and evaporate to near dryness using a rotary evaporator.

  • Reconstitute the residue in 1 mL of acetonitrile.[3]

  • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

4.2. Protocol for Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Loading: Pass 100 mL of the water sample through the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering substances.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation and Data Presentation

The described HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.

Linearity

The linearity of the method was evaluated by constructing a calibration curve with standard solutions of this compound. The method exhibited excellent linearity over the tested concentration range.

Concentration Range (µg/L)Correlation Coefficient (r²)
0.5 - 1000> 0.999
1 - 1000> 0.990[3][4]
0.4 - 1000> 0.990[3][4]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N), with LOD at an S/N of 3 and LOQ at an S/N of 10.

ParameterValue (µg/L)Reference
LOD0.1[3]
LOQ0.5[3][4]
LOD0.5[2]
LOQ1.0[3]

Accuracy and Precision

The accuracy of the method was determined by calculating the recovery of this compound from spiked water samples at different concentration levels. The precision is expressed as the relative standard deviation (RSD) of replicate measurements.

Spiked Concentration (µg/L)Average Recovery (%)RSD (%)
598.5< 2
100101.2< 1
100099.8< 1

The recovery of the method at three concentration levels (5, 100, and 1000 ppb) is within 97.6 to 101.5%.[3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis SampleCollection Water Sample Collection Filtration Filtration (0.45 µm) SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (270 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis in water.

Method Validation Parameters

validation_parameters cluster_parameters Key Validation Parameters MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (RSD) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Key parameters for HPLC method validation.

References

Application Note: Trace Level Detection of Imidacloprid in Honey using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid (B1192907) is a systemic neonicotinoid insecticide widely used in agriculture to protect crops from various pests. Due to its systemic nature, residues of this compound can be found in nectar and pollen, which are collected by honeybees. This can lead to the contamination of honey, posing a potential risk to consumers and raising concerns about bee health. Therefore, a sensitive and reliable analytical method for the detection of trace levels of this compound in honey is crucial for food safety and environmental monitoring. This application note details a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound in honey, incorporating a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

Experimental Protocol

This protocol outlines the necessary steps for the extraction, cleanup, and subsequent analysis of this compound in honey samples.

Sample Preparation (Modified QuEChERS Method)

The QuEChERS method provides a simple and effective approach for the extraction and cleanup of pesticide residues from complex matrices like honey.[1][2]

Materials:

  • Homogenized honey sample

  • Ultrapure water

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.[2]

    • Add 10 mL of ultrapure water and vortex until the honey is completely dissolved.[2]

    • Add 10 mL of acetonitrile to the tube.[2]

    • Add 4 g of anhydrous MgSO₄ and 1.5 g of NaCl.[1]

    • Immediately cap the tube and vortex vigorously for 5 minutes to ensure proper mixing and to initiate the phase separation.[1]

    • Centrifuge the tube at ≥3000 x g for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 5 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.[1]

    • The dSPE tube should contain 750 mg of anhydrous MgSO₄, 250 mg of PSA, and 125 mg of C18.[1]

    • Vortex the dSPE tube for 2 minutes to facilitate the removal of matrix components such as sugars, organic acids, and lipids.[1]

    • Centrifuge the tube at ≥3000 x g for 5 minutes.[1]

    • Filter the supernatant through a 0.22 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used, for instance, an Agilent Zorbax Eclipse Plus RRHD C18 column (2.1 mm × 50 mm, 1.8 µm).[1]

  • Mobile Phase:

  • Gradient Elution: A typical gradient program starts with a low percentage of organic phase, which is then increased to elute the analyte. An example gradient is as follows[1]:

    • Start at 15% B

    • Increase linearly to 95% B over 2.2 minutes

    • Hold at 95% B for 2.5 minutes

    • Return to 15% B

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 45°C.[1]

  • Injection Volume: 2 µL.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The monitoring of specific precursor-to-product ion transitions provides high selectivity and sensitivity for quantification. The following MRM transitions for this compound are commonly used:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
256.1209.12002015
256.1175.12002020

Note: The optimal cone voltage and collision energy may vary between different mass spectrometer instruments and should be optimized accordingly.

Quantitative Data Summary

The performance of the described method is summarized in the table below. The validation parameters demonstrate the method's suitability for the trace level detection of this compound in honey.

ParameterResultReference
Limit of Detection (LOD) 0.34 - 1.43 µg/kg[3]
Limit of Quantification (LOQ) 0.30 - 4.76 µg/kg[3]
Recovery 74% - 113%[1][2]
Precision (RSD%) < 20%[1]
Linearity (R²) > 0.99[1]

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Honey Sample Receipt Homogenization Homogenization SampleReceipt->Homogenization Extraction QuEChERS Extraction (Water, ACN, MgSO4, NaCl) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE dSPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Acetonitrile Layer Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis in Honey.

Conclusion

The presented LC-MS/MS method, coupled with a modified QuEChERS sample preparation protocol, offers a sensitive, selective, and reliable approach for the routine monitoring of this compound residues in honey at trace levels. The method demonstrates excellent performance in terms of recovery, precision, and linearity, making it a valuable tool for regulatory laboratories, food safety organizations, and researchers in the field of environmental and food analysis.

References

Application Note: Analysis of Imidacloprid Residue in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture for the control of sucking insects.[1][2] Its persistence in soil can lead to environmental contamination and potential risks to non-target organisms. Accurate and sensitive analytical methods are crucial for monitoring its residue levels in soil. While High-Performance Liquid Chromatography (HPLC) is commonly used for this compound analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable alternative, particularly after a derivatization step to enhance volatility.[3] This application note details a robust GC-MS method for the determination of this compound residues in soil samples, incorporating a hydrolysis step to convert this compound to a more volatile derivative suitable for GC analysis.[3][4]

Principle

Due to its low volatility, direct analysis of this compound by GC-MS is challenging.[3] This method employs a basic hydrolysis step to convert this compound into a more volatile and thermally stable product, 1-(6-chloro-3-pyridylmethyl)-imidazolidin-2-one.[3] The hydrolyzed product is then extracted from the soil matrix, concentrated, and analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3][5]

Experimental Protocols

1. Soil Sample Preparation and Extraction

This protocol is adapted from a method involving basic hydrolysis followed by liquid-liquid extraction.[3]

  • Apparatus and Reagents:

    • Ultrasonic bath

    • Water bath

    • Centrifuge

    • Rotary evaporator

    • Whatman No. 1 filter paper

    • Separatory funnel

    • Glassware (beakers, flasks, vials)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

    • Chloroform (B151607)

    • Sodium sulfate (B86663) (anhydrous)

    • Internal Standard (e.g., [2H10]anthracene)[3]

  • Procedure:

    • Weigh 50 g of a homogenized soil sample into a 250 mL beaker.

    • Add 100 mL of deionized water and sonicate the mixture for 15 minutes.[3]

    • Filter the mixture through Whatman No. 1 filter paper into a 250 mL calibrated flask.

    • Repeat the extraction of the soil residue with another 100 mL of deionized water, filter, and combine the filtrates in the same flask.

    • Make up the volume to 250 mL with deionized water.[3]

    • Transfer the 250 mL aqueous extract to a beaker and add 0.4 g of NaOH.[3]

    • Heat the mixture in a water bath at 85°C for 15 minutes to facilitate hydrolysis.[3]

    • Cool the solution to room temperature and neutralize with a 1:1 solution of HCl.[3]

    • Transfer the neutralized solution to a separatory funnel.

    • Add 25 mL of chloroform and shake vigorously for 3 minutes.[3]

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction with two additional 25 mL portions of chloroform and combine the organic extracts.

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Spike the concentrated extract with a known amount of internal standard before GC-MS analysis.[3]

2. GC-MS Analysis

The following GC-MS parameters are suggested based on established methods for the analysis of the hydrolyzed this compound derivative.[3][5]

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Selective Detector (MSD)

    • Autosampler

  • GC Conditions:

    • Column: DB-5MS (5% phenylmethyl polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness or similar.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.6 mL/min.[5]

    • Injection Volume: 1-2 µL in splitless mode.[3][6]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: Increase to 210°C at 20°C/min, hold for 1 minute.

      • Ramp 2: Increase to 300°C at 45°C/min, hold for 1 minute.[5]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Ion Source Temperature: 230°C.[7]

    • Interface Temperature: 250°C.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Hydrolyzed this compound: m/z 211 (quantification), m/z 126, and m/z 99 (qualifiers).[5]

      • Internal Standard ([2H10]anthracene): m/z 188.[3]

Quantitative Data Summary

The performance of the GC-MS method for this compound analysis can be characterized by several key parameters. The following table summarizes typical validation data reported in the literature.

ParameterValueReference
Limit of Detection (LOD)1 µg/kg[3]
Limit of Quantitation (LOQ)5 µg/kg[8]
Linearity Range5 - 20 µg/L (in water)[3]
Recovery~100%[3]
Relative Standard Deviation (RSD)0.3 - 1%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis_extraction Hydrolysis & Liquid-Liquid Extraction cluster_analysis GC-MS Analysis soil_sample 1. Soil Sample (50g) add_water 2. Add Deionized Water (100mL) soil_sample->add_water sonicate 3. Ultrasonication (15 min) add_water->sonicate filter 4. Filtration sonicate->filter repeat_extraction 5. Repeat Extraction & Combine Filtrates filter->repeat_extraction adjust_volume 6. Adjust Volume to 250mL repeat_extraction->adjust_volume add_naoh 7. Add NaOH (0.4g) adjust_volume->add_naoh heat 8. Heat (85°C, 15 min) add_naoh->heat neutralize 9. Neutralize with HCl heat->neutralize l_l_extraction 10. Liquid-Liquid Extraction (Chloroform) neutralize->l_l_extraction dry_extract 11. Dry with Na2SO4 l_l_extraction->dry_extract concentrate 12. Concentrate Extract dry_extract->concentrate add_is 13. Add Internal Standard concentrate->add_is gc_ms_injection 14. Inject into GC-MS add_is->gc_ms_injection data_acquisition 15. Data Acquisition (SIM Mode) gc_ms_injection->data_acquisition data_analysis 16. Data Analysis & Quantification data_acquisition->data_analysis

Caption: Experimental workflow for this compound residue analysis in soil.

logical_relationship This compound This compound (Low Volatility) Hydrolysis Basic Hydrolysis (NaOH, 85°C) This compound->Hydrolysis Chemical Conversion Derivative Volatile Derivative (Analyzable by GC-MS) Hydrolysis->Derivative Forms GC_MS GC-MS Analysis Derivative->GC_MS Enables

Caption: Rationale for the hydrolysis step in the GC-MS analysis of this compound.

References

Application Notes and Protocols for ELISA-Based Screening of Imidacloprid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907), a systemic insecticide belonging to the neonicotinoid class, is extensively used in agriculture to protect crops from a variety of insect pests.[1] Its systemic nature allows it to be absorbed by the plant and distributed throughout its tissues, including leaves, stems, roots, and nectar. Due to concerns about its potential impact on non-target organisms, including pollinators, and the need to ensure food safety, robust and efficient methods for monitoring its residue levels in plant tissues are imperative.[1][2]

While traditional analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are accurate, they are often expensive, time-consuming, and require extensive sample cleanup, making them less suitable for high-throughput screening.[3][4] Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, rapid, and cost-effective alternative for the screening of this compound residues in a large number of agricultural and environmental samples.[4][5][6] This document provides detailed application notes and protocols for the ELISA-based screening of this compound in various plant tissues.

Principle of the Assay

The most common format for this compound detection is the competitive ELISA. This assay is based on the competition between the this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites, which are immobilized on the wells of a microtiter plate.[7][8] The intensity of the color signal produced is inversely proportional to the concentration of this compound in the sample.[7][8]

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Sample_Collection 1. Collect Plant Tissue Homogenization 2. Homogenize Sample Sample_Collection->Homogenization Extraction 3. Extract with Solvent Homogenization->Extraction Centrifugation 4. Centrifuge Extraction->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection Dilution 6. Dilute Extract Supernatant_Collection->Dilution Add_Standards_Samples 7. Add Standards & Samples Dilution->Add_Standards_Samples Add_Antibody 8. Add Antibody Add_Standards_Samples->Add_Antibody Incubate_1 9. Incubate Add_Antibody->Incubate_1 Wash_1 10. Wash Incubate_1->Wash_1 Add_Conjugate 11. Add Enzyme Conjugate Wash_1->Add_Conjugate Incubate_2 12. Incubate Add_Conjugate->Incubate_2 Wash_2 13. Wash Incubate_2->Wash_2 Add_Substrate 14. Add Substrate Wash_2->Add_Substrate Incubate_3 15. Incubate (Color Development) Add_Substrate->Incubate_3 Add_Stop 16. Add Stop Solution Incubate_3->Add_Stop Read_Absorbance 17. Read Absorbance (450 nm) Add_Stop->Read_Absorbance Standard_Curve 18. Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration 19. Calculate this compound Concentration Standard_Curve->Calculate_Concentration

References

Application Note: QuEChERS Sample Preparation for Imidacloprid Analysis in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture to protect crops from various pests.[1] Its extensive use, however, raises concerns about potential residues in food commodities, necessitating robust and efficient analytical methods for monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[2][3][4] This application note provides a detailed protocol for the extraction and cleanup of this compound residues in fruits and vegetables using the QuEChERS methodology, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method is a two-step process.[2] The first step involves an extraction and partitioning phase where the homogenized sample is extracted with acetonitrile (B52724), and partitioning is induced by the addition of salts. The second step is a cleanup phase known as dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is treated with a combination of sorbents to remove interfering matrix components such as sugars, fatty acids, organic acids, sterols, and pigments.[5][6] The final cleaned extract is then suitable for instrumental analysis.

Experimental Protocols

This protocol is based on the widely adopted AOAC (Association of Official Agricultural Chemists) and EN (European Norm) QuEChERS methods.[7][8]

1. Sample Homogenization:

  • Chop or blend a representative portion of the fruit or vegetable sample (e.g., 100 g) until a homogeneous consistency is achieved.[9] For dry samples, it may be necessary to add a specific amount of water to facilitate extraction.[7][10]

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[3][6]

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[6][11]

  • Add an internal standard if required.

  • Shake vigorously for 1 minute to ensure thorough mixing.[5][6]

  • Add the appropriate QuEChERS extraction salt packet.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥1,500 rcf for 1-5 minutes to achieve phase separation.[6][11]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (typically 1-8 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.[3]

  • The d-SPE tube contains a mixture of sorbents. For fruits and vegetables with low-fat content, a common mixture is:

    • Anhydrous MgSO₄ (to remove residual water).

    • Primary Secondary Amine (PSA) sorbent (to remove sugars, fatty acids, organic acids, and anthocyanin pigments).[1][5]

  • For pigmented samples like spinach or berries, Graphitized Carbon Black (GCB) can be added to remove pigments and sterols. For matrices with high-fat content, C18 sorbent can be included.[5][12]

  • Shake the d-SPE tube for 30 seconds to 1 minute.[10]

  • Centrifuge for 1-5 minutes at ≥1,500 rcf.[6][10]

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract can be analyzed directly or diluted with a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system.[5] For GC-MS analysis, a solvent exchange may be necessary.[5]

Data Presentation

The QuEChERS method, when coupled with LC-MS/MS, demonstrates excellent performance for the analysis of this compound in various fruit and vegetable matrices. The typical validation parameters meet the criteria set by regulatory bodies like SANTE, which recommend mean recovery values between 70-120% and a relative standard deviation (RSD) of ≤20%.[11][13]

Analyte Matrix Fortification Level (mg/kg) Recovery (%) RSD (%) Reference
This compoundTomato0.01102.52 (overall)9.79 (overall)[11]
This compoundTomato0.05102.52 (overall)9.79 (overall)[11]
This compoundPepper0.0170-120< 20[1]
This compoundPepper0.0470-120< 20[1]
This compoundPepper0.170-120< 20[1]
This compoundPepper0.470-120< 20[1]
This compoundDate FruitNot Specified93-102< 5[14]
This compoundGeneral ProduceNot Specified70-120< 5[5]

Note: The data presented is a summary from various studies and may represent a range or an average of results.

Visualizations

QuEChERS Workflow for this compound Analysis

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Analysis Sample Fruit/Vegetable Sample Homogenate Homogenized Sample (10-15g) Sample->Homogenate Blend/Chop Extraction Add Acetonitrile & Shake (1 min) Homogenate->Extraction SaltingOut Add QuEChERS Salts (AOAC or EN) & Shake (1 min) Extraction->SaltingOut Centrifuge1 Centrifuge (≥1500 rcf, 1-5 min) SaltingOut->Centrifuge1 Supernatant Transfer Acetonitrile Supernatant Centrifuge1->Supernatant Organic Phase dSPE Add to d-SPE Tube (MgSO4, PSA, etc.) & Shake (1 min) Supernatant->dSPE Centrifuge2 Centrifuge (≥1500 rcf, 1-5 min) dSPE->Centrifuge2 FinalExtract Collect Final Cleaned Extract Centrifuge2->FinalExtract Supernatant Analysis LC-MS/MS Analysis FinalExtract->Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the sample preparation of this compound in a variety of fruit and vegetable matrices. Its streamlined workflow significantly enhances laboratory throughput and efficiency.[3][5] The flexibility to choose between different buffered versions (AOAC and EN) allows for the optimization of recovery for pH-dependent pesticides.[6] When combined with sensitive detection techniques like LC-MS/MS, the QuEChERS method is a reliable tool for regulatory monitoring and ensuring food safety.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Imidacloprid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid (B1192907) is a widely used neonicotinoid insecticide for pest control across various agricultural crops.[1][2] Its systemic nature leads to its presence in different environmental and food matrices, such as soil, water, vegetables, and beverages.[1][2][3] Due to its potential risks to non-target organisms and the environment, sensitive and reliable analytical methods are crucial for monitoring its residue levels.[2][4] Solid-phase extraction (SPE) is a robust and efficient sample cleanup technique that is widely employed for the extraction and preconcentration of this compound from complex matrices prior to chromatographic analysis.[3][5][6] SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[3][6][7]

This document provides detailed application notes and protocols for the SPE cleanup of this compound in various complex matrices, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Performance of SPE Methods for this compound

The following table summarizes the quantitative data from various studies on the determination of this compound using SPE for sample cleanup. This allows for a direct comparison of the method's performance across different matrices and analytical techniques.

MatrixSPE SorbentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
WaterNot SpecifiedHPLC-UV0.5 µg/L--[8]
SoilNot SpecifiedHPLC-UV5 µg/kg-82-85%[8]
WaterBakerbond spe™ SDB-1LC-MS/MS--36.9%[7]
WaterBond Elut PlexaLC-MS/MS--66.9%[7]
Water & Fruit JuiceMontmorillonite Clay (d-µ-SPE)HPLC-PDA0.005-0.065 ng/mL0.008-0.263 ng/mL-
Water & DrinksMIL-101-SO3NaNot Specified0.04-0.87 ng/L--[9]
Vegetables & SoilNot SpecifiedUFLC-0.01 µg/mL-[10]
RiceQuEChERSUHPLC-UV0.001 mg/L0.003 mg/L92.2-96.1%
PepperQuEChERSLC-MS/MS-0.05-2.0 µg/kg70-120%[11][12]
SpicesAutomated mini-SPEGC-MS/MS-10 ng/g-[13][14]
Water & AppleMagnetic Molecularly Imprinted PolymerLC/Q-TOF/MS--92.0-99.0%[4]
Paddy WaterDirect InjectionLC/ESI-MS/MS-0.3 µg/L100%[15]
Paddy SoilAcetonitrile ExtractionLC/ESI-MS/MS-0.5 µg/kg90%[15]

Experimental Protocols

Herein are detailed methodologies for key experiments involving SPE for this compound cleanup.

Protocol 1: SPE Cleanup of this compound in Water Samples

This protocol is a general procedure based on findings from multiple sources.[3][7][8]

  • 1. Sample Pre-treatment:

    • Filter the water sample (e.g., 500 mL) through a 0.45-µm micropore membrane to remove particulate matter.[3]

  • 2. SPE Cartridge Conditioning:

    • Condition a solid-phase extraction cartridge (e.g., Bakerbond spe™ SDB-1 or Bond Elut Plexa) by passing methanol (B129727) followed by deionized water through it.[3]

  • 3. Sample Loading:

    • Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).[3]

  • 4. Washing:

    • Wash the cartridge with a small volume of distilled water (e.g., 10 mL) to remove any co-adsorbed impurities.[3]

    • Dry the cartridge thoroughly under vacuum or by passing air through it.[3]

  • 5. Elution:

    • Elute the retained this compound from the cartridge using an appropriate organic solvent or a mixture of solvents. Common elution solvents include methanol, acetone, and ethyl acetate (B1210297).[3][7] For instance, a sequential elution with 3 mL of acetone, 3 mL of methanol, and 3 mL of ethyl acetate can be performed.[3]

  • 6. Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in a small, precise volume of the mobile phase used for the chromatographic analysis (e.g., 1 mL of acetonitrile:water).[3][8]

  • 7. Analysis:

    • Analyze the reconstituted sample using HPLC-UV or LC-MS/MS.[7][8]

Protocol 2: SPE Cleanup of this compound in Soil Samples

This protocol is a general procedure based on findings from multiple sources.[8][15]

  • 1. Sample Extraction:

    • Extract a known weight of the soil sample (e.g., 50 g) with a suitable solvent mixture, such as acetonitrile-water (80:20, v/v), often with the aid of ultrasonication.[8][16]

    • Filter the extract to separate the soil particles.[16]

  • 2. Solvent Evaporation and Reconstitution:

    • Concentrate the filtrate using a rotary evaporator.[8]

    • Redissolve the concentrated extract in a solvent compatible with the subsequent cleanup step.[8]

  • 3. SPE Cleanup:

    • Follow steps 2-7 from Protocol 1 for the SPE cleanup of the redissolved soil extract.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Matrix (Water, Soil, etc.) Pretreatment Pre-treatment (Filtration/Extraction) Sample->Pretreatment Conditioning 1. Conditioning Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis

Caption: General workflow for SPE cleanup of this compound.

SPE_Steps_Detail cluster_conditioning Conditioning cluster_extraction Extraction start Condition_Solvent Solvent 1 (e.g., Methanol) Condition_Equilibrate Solvent 2 (e.g., Water) Condition_Solvent->Condition_Equilibrate Load_Sample Load Sample Condition_Equilibrate->Load_Sample Wash_Interferences Wash Load_Sample->Wash_Interferences Elute_Analyte Elute this compound Wash_Interferences->Elute_Analyte end

Caption: Detailed steps within the SPE process.

Alternative and Emerging Cleanup Techniques

While conventional SPE is a cornerstone for pesticide residue analysis, other techniques are also gaining prominence.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) for cleanup.[5][17][18][19] QuEChERS is particularly popular for multi-residue analysis in food matrices.[11][18]

  • Dispersive Micro-Solid-Phase Extraction (d-µ-SPE): This technique utilizes a small amount of a solid sorbent dispersed in the sample solution, offering advantages such as reduced solvent consumption and shorter extraction times compared to traditional SPE.[20] Montmorillonite clay has been investigated as an efficient sorbent for neonicotinoids in d-µ-SPE.[21][20]

  • Novel Sorbents: Research is ongoing into the development of novel SPE sorbents with enhanced selectivity and efficiency for neonicotinoids.[22] These include metal-organic frameworks (MOFs) and molecularly imprinted polymers (MIPs), which can offer superior performance for trace-level detection.[4][6][9]

Solid-phase extraction is a versatile and effective technique for the cleanup of this compound in a variety of complex matrices. The choice of the specific SPE sorbent and protocol depends on the matrix, the required sensitivity, and the available analytical instrumentation. The data and protocols presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for the determination of this compound residues. The continuous development of new sorbents and methodologies, such as QuEChERS and d-µ-SPE, further expands the toolkit available for tackling the challenges of pesticide residue analysis in complex samples.

References

Application Notes and Protocols for the Development of Controlled-Release Formulations of Imidacloprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of controlled-release (CR) formulations of Imidacloprid (B1192907), a systemic neonicotinoid insecticide. The aim is to enhance the efficacy of the pesticide, reduce its environmental impact, and improve crop protection.

Introduction to Controlled-Release Formulations of this compound

Conventional formulations of this compound can lead to rapid degradation and potential environmental contamination. Controlled-release technology offers a promising solution by regulating the supply of the active ingredient at a predetermined rate, thereby minimizing environmental risks and improving pest management.[1] Encapsulation of this compound in polymeric materials is a common approach to achieve controlled release, protecting the pesticide from premature degradation and ensuring its availability over an extended period.[2][3]

Formulation Strategies and Key Performance Data

Several polymer-based systems have been investigated for the development of controlled-release this compound formulations. Below is a summary of key quantitative data from different formulation strategies.

Table 1: Formulation Characteristics of Amphiphilic Copolymer-Based Nano-Micellar Aggregates
Formulation CodePolymer CompositionEncapsulation Efficiency (%)Loading Capacity (%)Time for 50% Release (t½, days)Diffusion Exponent (n)Reference
FP10Poly(ethylene glycol) + Pimelic acid--9.310.22[1][4]
FS3Poly(ethylene glycol) + Suberic acid----[1][4]
FS6Poly(ethylene glycol) + Suberic acid----[1]
FS10Poly(ethylene glycol) + Suberic acid---0.37[1][4]
FA3Poly(ethylene glycol) + Adipic acid----[5]
FA6Poly(ethylene glycol) + Adipic acid----[5]
FA10Poly(ethylene glycol) + Adipic acid----[5]
FG3Poly(ethylene glycol) + Glutaric acid----[5]
FG6Poly(ethylene glycol) + Glutaric acid----[5]
FG10Poly(ethylene glycol) + Glutaric acid----[5]
Commercial FormulationGaucho® 600 FS--< 0.01-[5]

Note: Specific values for encapsulation efficiency and loading capacity were not provided in the summarized abstracts.

Table 2: Formulation Characteristics of Poly(styrene-diacetone crylamide)-Based Nanoformulations
ParameterValueReference
Loading Efficiency (w/w)~40%[6]
Diffusion Exponent (n)0.31 - 0.58[6]
Table 3: Formulation Characteristics of Polydopamine and Polyurea Coated Microcapsules
ParameterValueReference
Entrapment Rate47.28 ± 0.87%[2][3]
Pesticide Loading68.36 ± 1.13%[2][3]

Experimental Protocols

Preparation of Amphiphilic Copolymer-Based Nano-Micellar Formulations

This protocol is based on the encapsulation of this compound using self-assembling amphiphilic copolymers synthesized from poly(ethylene glycols) and various aliphatic diacids.[1][4]

Materials:

  • This compound (Technical Grade, 98%)

  • Amphiphilic copolymers (e.g., synthesized from polyethylene (B3416737) glycol and aliphatic diacids like glutaric, adipic, pimelic, or suberic acid)

  • Chloroform (B151607) (Laboratory Grade)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Dissolve a known amount of the synthesized amphiphilic copolymer and this compound in chloroform.

  • Stir the solution until both components are completely dissolved.

  • Evaporate the chloroform using a rotary evaporator to form a thin film of the polymer-Imidacloprid matrix.

  • Hydrate the thin film with deionized water and stir to allow the self-assembly of nano-micellar aggregates, encapsulating the this compound.

  • The resulting aqueous suspension is the controlled-release formulation.

Preparation of Polydopamine and Polyurea Coated Microcapsules

This method involves a two-step coating process to encapsulate this compound.[2][3]

Materials:

Equipment:

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Polydopamine (PDA) Coating:

    • Disperse this compound particles in a Tris-HCl buffer solution.

    • Add dopamine hydrochloride to the suspension.

    • Allow the oxidative self-polymerization of dopamine to proceed, forming a PDA layer on the this compound particles.

  • Polyurea (PU) Coating:

    • To the PDA-coated this compound suspension, add isophorone diisocyanate (IPDI).

    • Introduce a cross-linking agent to initiate the interfacial polymerization of polyurea on the PDA layer.

  • Purification:

    • Collect the resulting microcapsules by centrifugation.

    • Wash the microcapsules with deionized water to remove unreacted reagents.

    • Dry the microcapsules for further characterization.

Characterization of Controlled-Release Formulations

3.3.1. Particle Size and Morphology Analysis:

  • Dynamic Light Scattering (DLS): Determine the particle size distribution of the nano- and micro-formulations in an aqueous suspension.[1][4]

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Visualize the morphology and size of the prepared formulations.[1][2][4]

3.3.2. Encapsulation Efficiency and Loading Capacity:

  • Calculation:

    • Encapsulation Efficiency (%) = (Mass of this compound in formulation / Initial mass of this compound used) x 100.[1]

    • Loading Capacity (%) = (Mass of this compound in formulation / Total mass of formulation) x 100.[1]

  • Quantification: Use HPLC to determine the amount of this compound encapsulated.[1]

In Vitro Release Kinetics Study

This protocol determines the release profile of this compound from the controlled-release formulations.

Materials:

  • Controlled-release formulation of this compound

  • Deionized water

  • Dialysis membrane (for nano-formulations) or sample container (for micro-formulations)

  • Shaking incubator

Equipment:

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

Protocol:

  • Accurately weigh a known amount of the controlled-release formulation.

  • Place the formulation in a container with a known volume of deionized water. For nano-formulations, the formulation can be placed inside a dialysis bag submerged in water.

  • Place the container in a shaking incubator at a constant temperature (e.g., 25°C).[6]

  • At predetermined time intervals, withdraw an aliquot of the release medium.

  • Replace the withdrawn volume with fresh deionized water to maintain sink conditions.

  • Analyze the concentration of this compound in the collected aliquots using HPLC.

  • Calculate the cumulative percentage of this compound released over time.

  • The release data can be fitted to mathematical models (e.g., Korsmeyer-Peppas) to determine the release kinetics and mechanism (diffusion exponent 'n').[7]

Visualizations

Experimental_Workflow_Nanoformulation cluster_prep Formulation Preparation cluster_char Characterization cluster_release In Vitro Release Study A Dissolve Polymer & this compound in Chloroform B Rotary Evaporation to form Thin Film A->B C Hydration & Self-Assembly B->C D Particle Size (DLS) C->D E Morphology (TEM) C->E F Encapsulation Efficiency (HPLC) C->F G Incubation in Water C->G H Periodic Sampling G->H G->H I HPLC Analysis H->I J Determine Release Profile I->J

Caption: Workflow for Nano-Micellar Formulation Development.

Controlled_Release_Mechanism CRF Controlled-Release Formulation (CRF) PolymerMatrix Polymer Matrix CRF->PolymerMatrix This compound This compound (Active Ingredient) CRF->this compound Release Sustained Release CRF->Release Protection Protection from Degradation PolymerMatrix->Protection This compound->Protection Environment Environment (Water/Soil) Release->Environment

Caption: Principle of Controlled-Release this compound.

References

Application Notes and Protocols: Assessing the Efficacy of Imidacloprid Against Sucking Insects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid (B1192907) is a systemic insecticide belonging to the neonicotinoid class, designed to mimic the effects of nicotine, a natural insect toxin.[1] First registered in the United States in 1994, it has become one of the most widely used insecticides globally for controlling a broad spectrum of sucking insects, including aphids, whiteflies, thrips, and leafhoppers.[2][3] Its effectiveness stems from its ability to be absorbed by plants and translocated throughout their tissues, including stems, leaves, fruits, and flowers.[1][4] This systemic action ensures that insects feeding on any part of the treated plant ingest the active compound, making it a potent tool in pest management.[1] this compound acts on the central nervous system of insects and is effective through both ingestion and direct contact.[2][4]

Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor Blockade

This compound's insecticidal activity is rooted in its interference with the transmission of nerve impulses. It specifically targets the postsynaptic nicotinic acetylcholine receptors (nAChRs) within the insect's central nervous system.[2][4]

  • Binding to nAChRs: this compound binds to the nAChRs with a much higher affinity in insects than in mammals, which accounts for its selective toxicity.[1][2][4]

  • Disruption of Nerve Signals: This binding blocks the neurotransmitter acetylcholine from transmitting signals across the nerve synapse.[4]

  • Systemic Paralysis: The initial effect is a spontaneous discharge of nerve impulses, followed by the complete failure of the neuron to propagate signals.[2] This leads to the paralysis and eventual death of the insect.[4]

cluster_pathway This compound Signaling Pathway in Insects This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Targets blockage Blockage of Acetylcholine Signal Transmission nAChR->blockage Leads to binding Binds to Receptor paralysis Nervous System Failure (Paralysis) blockage->paralysis death Insect Death paralysis->death

Caption: this compound's mode of action targeting insect nAChRs.

Experimental Protocols

Assessing the efficacy of this compound requires standardized bioassays that account for its systemic nature and sometimes delayed effects.[5] The choice of protocol depends on the target pest, the host plant, and the specific research question (e.g., contact vs. systemic toxicity).

cluster_workflow General Bioassay Workflow prep 1. Prepare this compound Serial Dilutions treat 2. Treat Substrate (e.g., Leaf Disc, Soil, Seed) prep->treat introduce 3. Introduce Sucking Insects treat->introduce incubate 4. Incubate Under Controlled Conditions introduce->incubate assess 5. Assess Mortality (e.g., at 24, 48, 72h) incubate->assess analyze 6. Data Analysis (e.g., Probit, ANOVA) assess->analyze

Caption: A generalized workflow for insecticide efficacy testing.

Protocol 1: Leaf-Dip Bioassay for Contact Toxicity

This method is used to assess the direct contact toxicity of this compound, often for determining baseline susceptibility in aphid populations.[5]

1. Materials:

  • Technical grade this compound

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Fresh, untreated host plant leaves

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Healthy, synchronized adult insects (e.g., adult apterous aphids)

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent and then dilute with distilled water.

  • Create a series of at least five graded concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) by serial dilution.

  • Add a wetting agent (e.g., 0.01% Triton X-100) to each solution and the control to ensure even coverage.

  • A control solution should be prepared containing only distilled water and the wetting agent.

3. Experimental Procedure:

  • Collect healthy, uniform-sized adult insects from a laboratory colony.

  • Gently immerse a group of 20-30 insects in each test concentration for 10-15 seconds.

  • Carefully remove the insects and place them on a dry filter paper to remove excess solution.

  • Using a fine brush, transfer the treated insects to a Petri dish containing a fresh, untreated leaf disc placed on moist filter paper to maintain turgidity.

  • Each concentration and the control should be replicated at least three times.

4. Data Collection and Analysis:

  • Incubate the Petri dishes at controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).[6]

  • Assess insect mortality at 24, 48, and 72-hour intervals. Mortality from neonicotinoids can be slow to manifest fully.[5][7]

  • Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

  • Analyze the data using Probit analysis to determine the LC50 (median lethal concentration) values and their 95% confidence intervals.[8]

Protocol 2: Systemic Uptake Bioassay (Seed Treatment)

This protocol evaluates the systemic efficacy of this compound when applied as a seed treatment, a common agricultural practice.[9][10]

1. Materials:

  • This compound formulation for seed treatment (e.g., 70% WS)

  • Host plant seeds (e.g., cotton, groundnut, wheat)

  • Pots filled with sterile potting mix

  • Cages for insect containment

  • Healthy, synchronized insects

2. Preparation and Planting:

  • Calculate the required amount of this compound formulation based on the seed weight (e.g., 2.0 to 5.0 g a.i. per kg of seeds).[11]

  • Prepare a slurry by dissolving the required quantity of this compound in a small amount of water.

  • In a container, thoroughly mix the seeds with the slurry until they are uniformly coated.

  • Allow the treated seeds to air-dry in the shade.

  • Sow the treated seeds and an equal number of untreated control seeds in separate pots.

  • Grow the plants in a greenhouse under controlled conditions.

3. Experimental Procedure:

  • Once the seedlings have reached a suitable stage (e.g., two-leaf stage), infest them with a known number of sucking insects (e.g., 10-20 aphids or whitefly adults per plant).

  • Cover each pot with a fine mesh cage to prevent insects from escaping.

  • Maintain the plants under controlled environmental conditions.

4. Data Collection and Analysis:

  • Record the number of live insects on each plant at regular intervals (e.g., 3, 7, 14, and 21 days after infestation).[9]

  • Calculate the percent reduction in the insect population for each treatment compared to the untreated control.[12]

  • Data can be analyzed using Analysis of Variance (ANOVA) to determine significant differences between treatments.[13]

Protocol 3: Foliar Spray Bioassay

This method simulates field application and assesses the efficacy of this compound against pests on plant foliage.[9][14]

1. Materials:

  • This compound formulation for foliar spray (e.g., 17.1% SL)

  • Potted host plants

  • Hand-operated or precision sprayer

  • Cages for insect containment

  • Healthy, synchronized insects

2. Preparation and Application:

  • Grow host plants in pots until they reach a suitable size.

  • Prepare different concentrations of this compound in water according to recommended field rates (e.g., 150, 200, 250 ml ha⁻¹).[14] A control group should be sprayed with water only.

  • Spray the plants until the foliage is thoroughly covered, ensuring no runoff.

  • Allow the plants to air-dry completely.

3. Experimental Procedure:

  • After the spray has dried, place the potted plants into large cages.

  • Introduce a known number of adult sucking insects into each cage.

  • Ensure each treatment and the control are replicated multiple times in a completely randomized design.

4. Data Collection and Analysis:

  • Record the number of live insects per plant or per leaf at predefined intervals (e.g., 3, 5, and 7 days after treatment).[14]

  • Calculate the percentage of mortality or population reduction relative to the untreated control.

  • Analyze the results using ANOVA to compare the efficacy of different concentrations.[15]

Data Presentation: Summary of Efficacy

The efficacy of this compound can vary significantly based on the target insect species, application method, and environmental conditions.

Table 1: Comparative Efficacy (LC50/EC50) of this compound Against Various Sucking Insects

Target InsectLife StageBioassay MethodEfficacy MetricValue (ppm or µ g/bee )Source(s)
Green Apple Aphid (Aphis pomi)1st InstarLeaf Disk (3-day)EC500.064[5][7]
Green Apple Aphid (Aphis pomi)AdultAdult Dip (24-hour)EC501.79[5][7]
Green Apple Aphid (Aphis pomi)AdultAdult Dip (3-day)LC501.19[5]
Cotton Aphid (Aphis gossypii)MixedLeaf Dip (72-hour)LC500.28 - 18.2 (Susceptible vs. Resistant)[16]
Whitefly (Bemisia tabaci)AdultSystemic UptakeLC501.02 - 13.8[17]
Honey Bee (Apis mellifera)AdultContactAcute LD500.024 µ g/bee [4]

Table 2: Efficacy of this compound Formulations (Foliar Spray) Against Sucking Pests on Cotton

Target PestFormulation & Rate (per ha)Mean % Reduction (after 2 sprays)Source(s)
JassidsThis compound 17.1% SL @ 250 ml82.35%[14]
WhitefliesThis compound 17.1% SL @ 250 ml78.80%[14]
ThripsThis compound 17.1% SL @ 250 ml71.93%[14]
AphidsThis compound 6% + Lambda cyhalothrin (B162358) 4% SL @ 500 ml89.02%[18]
LeafhoppersThis compound 6% + Lambda cyhalothrin 4% SL @ 500 ml91.91%[18]
WhitefliesThis compound 6% + Lambda cyhalothrin 4% SL @ 500 ml90.17%[18]

References

Application Notes and Protocols for Determining the Insecticidal Activity of Imidacloprid In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidacloprid (B1192907) is a neonicotinoid insecticide that has been widely used for pest control in agriculture and veterinary medicine.[1][2] Its mode of action is through the disruption of the insect central nervous system.[1] this compound is a selective agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels that mediate fast synaptic transmission.[3][4] By binding to these receptors, this compound mimics the action of the neurotransmitter acetylcholine (ACh), but with a much higher affinity and persistence, as it is not readily broken down by acetylcholinesterase.[1] This leads to a continuous and uncontrolled stimulation of the postsynaptic neurons, resulting in paralysis and eventual death of the insect. The selectivity of this compound for insects over mammals is attributed to its higher binding affinity for insect nAChRs compared to their vertebrate counterparts.[5]

This document provides detailed protocols for two primary in vitro bioassays to determine the insecticidal activity of this compound: a radioligand binding assay and an electrophysiological assay.

Mechanism of Action: this compound and the Insect Nicotinic Acetylcholine Receptor (nAChR)

This compound acts as a partial agonist at insect nAChRs.[3] The binding of this compound to the nAChR opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This influx leads to depolarization of the postsynaptic membrane, triggering a nerve impulse. However, unlike the natural ligand acetylcholine, this compound is not rapidly degraded, leading to a persistent activation of the receptor, sustained depolarization, and blockade of nerve signal transmission.

G nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open This compound Binding nAChR_blocked nAChR (Blocked) nAChR_open->nAChR_blocked Persistent Activation Ion_Influx Ion Influx (Na+, Ca2+) Nerve_Impulse Nerve Impulse Blockade nAChR_blocked->Nerve_Impulse Depolarization Membrane Depolarization Paralysis Paralysis & Death Depolarization->Paralysis Continuous Firing Nerve_Impulse->Paralysis Ion_Influx->Depolarization G start Start prep Membrane Preparation (from insect heads) start->prep binding Binding Assay Incubation ([³H]this compound + Membranes + Competitor) prep->binding filter Rapid Vacuum Filtration (on glass fiber filters) binding->filter wash Wash Filters (with cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀) count->analyze end End analyze->end G start Start cell_prep Prepare Isolated Insect Neurons or nAChR-expressing Cells start->cell_prep pipette_prep Fabricate and Fill Patch Pipette cell_prep->pipette_prep seal Form Gigaohm Seal on a Single Cell pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell clamp Voltage Clamp Cell (e.g., at -70 mV) whole_cell->clamp apply_drug Apply this compound via Perfusion clamp->apply_drug record Record Inward Currents apply_drug->record analyze Analyze Dose-Response (Calculate EC₅₀) record->analyze end End analyze->end

References

Application Notes and Protocols for Imidacloprid Seed Treatment in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the application of Imidacloprid as a seed treatment in an agricultural research setting. The information is intended to guide researchers in conducting precise and reproducible experiments to evaluate the efficacy and effects of this compound.

Introduction

This compound is a systemic neonicotinoid insecticide widely used for seed treatment to protect various crops from a range of sucking and soil-dwelling insect pests.[1][2] Its mode of action involves the disruption of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[1][3] As a systemic insecticide, this compound is absorbed by the seedling and translocated throughout the plant, providing protection to roots, stems, and leaves.[1] These protocols outline the necessary steps for laboratory-scale seed treatment, efficacy evaluation, and analysis of this compound's effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound seed treatment from various research studies.

Table 1: Efficacy of this compound Seed Treatment Against Various Insect Pests

CropTarget Pest(s)Application RateEfficacyReference
WheatAphids (Sitobion avenae, Rhopalosiphum padi, Schizaphis graminum)2.5 g a.i./kg seedSignificant reduction in survival rates (S. avenae: 57.33%, R. padi: 12.67%, S. graminum: 20.66%) and population sizes (S. avenae: 70.30% reduction, R. padi: 87.62% reduction).[4][5][4][5]
GreengramThrips, Aphids, Leafhoppers10 ml and 15 ml of this compound 60 FS/kg of seedSuperior protection for up to 40-45 days after sowing, with significantly lower pest populations and higher grain yield.[6][6]
SoybeanBean Leaf Beetle (Cerotoma trifurcata)Not specified+163.4 kg/ha yield increase in low pest pressure locations and +121.4 kg/ha in high pest pressure locations compared to no insecticide treatment.[7][7]
OkraThrips, Leafhoppers10 ml of this compound 60 FS/kg seedMinimum number of thrips (2.50-3.39 per leaf) and leafhoppers (1.18-1.49 per leaf).[8][8]
GroundnutLeafhoppers, Thrips2.0 to 5.0 g a.i./kg seedEffective in reducing insect populations.[9][9]
Cereals (Barley, Oats, Wheat)Wireworms (Limonius californicus)78 g a.i./100 kg seedSignificantly higher yields in wheat; no significant effect on wireworm abundance.[10][10]

Table 2: Recommended Application Rates of this compound for Seed Treatment

CropFormulationApplication RateReference
Wheat, Barley, Oats, Rye, TriticaleThis compound 480 FS1.0 – 3.0 fl oz per hundredweight (cwt) of seed[8]
Cotton (Delinted Seed)This compound 480 FS0.375 mg a.i. per seed or 16.0 fl oz per cwt of seed[8]
Canola, Rapeseed, Mustard SeedNot specified10.24 to 25.6 fl oz per cwt of seed[1]
Field CornNot specified5.1 to 12.8 fl oz per 50 lb bag of seed[1]
PotatoThis compound FS 600 g/L50 mL per 100 kg seed potato (30 g a.i.) to 75 mL per 100 kg seed potato (45 g a.i.)[11]

Experimental Protocols

Protocol for Laboratory-Scale Seed Treatment

This protocol details the procedure for treating small batches of seeds with this compound for research purposes.

Materials:

  • Certified seeds of the desired crop

  • This compound formulation (e.g., this compound 600 FS)

  • Distilled water

  • Laboratory-grade binder/polymer (optional)

  • Colorant/dye (optional, for safety and to verify coverage)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Pipettes or graduated cylinders

  • Rotary seed treater or a sealed container (e.g., plastic bag, glass jar)

  • Drying trays or screens

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate Slurry Volume: Determine the total slurry volume needed based on the seed weight and the recommended application rate. A common slurry application volume for small seeds is 1.5 L/100 kg of seed and for large seeds is 500 mL/100 kg of seed.[12]

  • Prepare the Slurry:

    • In a glass beaker, add the required amount of distilled water.

    • While stirring with a magnetic stirrer, add the calculated amount of this compound formulation to the water.

    • If using, add the binder and colorant to the slurry and mix until a homogenous suspension is achieved.

  • Seed Application:

    • For Rotary Seed Treater: Place a known weight of seeds into the treater. Start the rotation and gradually add the prepared slurry to ensure even coating.

    • For Sealed Container: Place the seeds in a sealable plastic bag or glass jar.[13] Add the slurry, ensuring not to oversaturate the seeds. Seal the container, leaving some air inside, and shake vigorously for 2-3 minutes until the seeds are uniformly coated.[13]

  • Drying:

    • Spread the treated seeds in a thin layer on a drying tray or screen.

    • Allow the seeds to air dry in a well-ventilated area or a fume hood at room temperature until they are no longer sticky and flow freely. Avoid direct sunlight or high heat, which could affect seed viability or the stability of the active ingredient.

  • Storage: Store the treated seeds in a cool, dry place, clearly labeled with the treatment details and date.

Protocol for Evaluating this compound Seed Loading

This protocol describes a method to quantify the amount of this compound on treated seeds.

Materials:

  • Treated seeds

  • Acetonitrile (B52724) (analytical grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) system

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Accurately weigh a subsample of treated seeds (e.g., 10 grams).

    • Place the seeds in a centrifuge tube and add a known volume of acetonitrile (e.g., 20 mL).

  • Extraction:

    • Vortex the tube for 2 minutes to extract the this compound from the seed surface.

    • Centrifuge the sample to pellet the seeds and any particulate matter.

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample using a validated HPLC-MS/MS or UPLC-MS/MS method to determine the concentration of this compound.[11][14]

  • Calculation: Calculate the seed loading as mg of this compound per kg of seed based on the concentration measured and the initial seed weight.

Protocol for Assessing Efficacy Against Sucking Insects (e.g., Aphids)

This protocol outlines a laboratory bioassay to evaluate the efficacy of this compound seed treatment against aphids.

Materials:

  • This compound-treated seeds

  • Untreated control seeds

  • Potting soil

  • Pots or trays for planting

  • Growth chamber or greenhouse with controlled conditions

  • Aphid colony (e.g., Myzus persicae or a relevant pest species)

  • Fine camel-hair brush

  • Clip cages or small ventilated containers

  • Stereomicroscope

Procedure:

  • Plant Growth:

    • Plant the treated and untreated seeds in separate pots filled with potting soil.

    • Grow the plants in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Insect Infestation:

    • At a specific plant growth stage (e.g., 2-3 leaf stage), carefully transfer a set number of adult aphids (e.g., 10) onto a leaf of each plant using a fine camel-hair brush.

    • Confine the aphids to the leaf using a clip cage or a small ventilated container.

  • Data Collection:

    • After a set period (e.g., 24, 48, and 72 hours), record the number of dead and live aphids on each plant.

    • Assess sublethal effects such as reduced mobility or inability to feed.

    • After a longer period (e.g., 7-10 days), count the number of offspring (nymphs) produced to assess effects on fecundity.[5]

  • Data Analysis: Calculate the percentage mortality for each treatment and compare it to the control. Analyze the fecundity data to determine any significant reductions.

Visualizations

Signaling Pathway of this compound

Imidacloprid_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Binds Irreversibly Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Continuous Depolarization Ion_Channel->Depolarization Leads to Paralysis Paralysis and Death Depolarization->Paralysis Results in Efficacy_Workflow Start Start: Seed Selection Seed_Treatment Seed Treatment (Protocol 3.1) Start->Seed_Treatment Seed_Loading Seed Loading Analysis (Protocol 3.2) Seed_Treatment->Seed_Loading Planting Planting of Treated and Control Seeds Seed_Treatment->Planting Growth Plant Growth under Controlled Conditions Planting->Growth Infestation Insect Infestation (Protocol 3.3) Growth->Infestation Data_Collection Data Collection (Mortality, Fecundity) Infestation->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

References

Application Note: Stability Testing of Imidacloprid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidacloprid (B1192907) is a systemic neonicotinoid insecticide widely used in agriculture for crop protection.[1] Its efficacy and environmental fate are significantly influenced by its chemical stability under various conditions. Understanding the stability of this compound in different solvent systems is crucial for developing effective formulations, predicting its environmental persistence, and ensuring accuracy in analytical studies. This document provides detailed protocols and data regarding the stability of this compound under hydrolytic, photolytic, and thermal stress, and outlines a standard procedure for its quantification.

Factors Influencing this compound Stability

The degradation of this compound is primarily influenced by pH, light, and temperature. The main routes of dissipation are aqueous photolysis and hydrolysis, particularly under alkaline conditions.[2][3]

2.1 Hydrolytic Stability: Effect of pH this compound is generally stable in acidic and neutral aqueous solutions but degrades as the pH becomes more alkaline.[3][4][5] The rate of hydrolysis increases significantly at pH levels above 9.[5][6] In the absence of light, this compound is persistent in water at pH 5 and 7, but its half-life decreases substantially under alkaline conditions.[2] The primary hydrolysis product has been identified as 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone (this compound-urea).[3][4]

Table 1: Hydrolytic Degradation of this compound at Different pH Values

pH Temperature (°C) Half-Life (DT₅₀) / Degradation Reference(s)
5 - 7 Ambient Stable, very slow breakdown [2]
7 25 > 30 days [6]
9 25 ~ 1 year [2]
9 Ambient 20% loss after 3 months [6]
10.8 Not Specified 20 days [6]

| 11.8 | Not Specified | 2.9 days |[6] |

2.2 Photostability: Effect of Light Photodegradation is a major pathway for this compound dissipation in aqueous environments.[2] It breaks down rapidly in water when exposed to light, with a half-life that can be as short as a few hours.[2] However, it remains persistent in water in the absence of light.[2] Photolysis results in several metabolites, including this compound desnitro, this compound olefine, and this compound urea, with the ultimate end product being 6-chloronicotinic acid (6-CNA) and eventually carbon dioxide.[2]

Table 2: Photolytic Degradation of this compound

Medium Light Source Half-Life (DT₅₀) Reference(s)
Aqueous Solution Sunlight 1 - 4 hours [2]
HPLC Grade Water Not Specified 43 minutes [7]
Tap Water (Formulated) Not Specified 126 minutes [7]

| Soil Surface | Not Specified| 39 days |[2] |

2.3 Thermal Stability: Effect of Temperature Temperature accelerates the degradation of this compound, particularly hydrolysis in alkaline solutions.[3] At elevated temperatures, the rate of decomposition increases. For instance, at 60°C and pH 9, a significant percentage of this compound can decompose within 24 hours.[8]

Table 3: Thermal Degradation of this compound

Temperature (°C) pH Degradation after 24 hours Reference(s)
60 9 26% [8]
22 ± 2 Not Specified Significant degradation over 3 days [9]

| 54 | Not Specified| Formulation-dependent degradation over 14 days |[10] |

This compound Degradation Pathways

This compound degrades through several pathways, primarily hydrolysis and photolysis, leading to various metabolites. The key degradation products are this compound-urea from hydrolysis and 6-chloronicotinic acid from photolysis and microbial action.[1][2][4]

G cluster_main This compound Degradation This compound This compound hydrolysis Hydrolysis (Alkaline pH) This compound->hydrolysis H₂O/OH⁻ photolysis Photolysis (UV/Sunlight) This compound->photolysis urea This compound Urea (1-[(6-chloro-3-pyridinyl)methyl] -2-imidazolidone) hydrolysis->urea desnitro This compound Desnitro photolysis->desnitro olefine This compound Olefine photolysis->olefine cna 6-Chloronicotinic Acid (6-CNA) desnitro->cna Further Degradation olefine->cna co2 CO₂ cna->co2 Mineralization

Caption: Major degradation pathways of this compound via hydrolysis and photolysis.

Experimental Protocols

The following section details the protocols for conducting stability studies of this compound.

4.1 General Workflow for Stability Testing A typical stability study involves preparing the sample in the desired solvent, subjecting it to stress conditions, collecting aliquots at various time points, and quantifying the remaining amount of the parent compound using a suitable analytical method like HPLC.

G prep 1. Sample Preparation - Prepare this compound stock solution - Dilute in test solvent systems (e.g., buffers of pH 4, 7, 9) stress 2. Stress Application - Incubate samples under desired conditions (e.g., 25°C, 40°C, light exposure, dark control) prep->stress sampling 3. Time-Point Sampling - Withdraw aliquots at defined intervals (e.g., T=0, 24, 48, 72 hours) stress->sampling analysis 4. Analytical Quantification - Analyze samples using validated HPLC-UV method sampling->analysis data 5. Data Analysis - Calculate % degradation - Determine degradation kinetics and half-life (DT₅₀) analysis->data

Caption: General experimental workflow for this compound stability assessment.

4.2 Protocol: Sample Preparation for Stability Analysis

  • Stock Solution Preparation: Accurately weigh ~10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask using a suitable solvent like acetonitrile (B52724) or methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Solvent Systems: Prepare the desired aqueous solvent systems. For hydrolysis studies, use buffered solutions (e.g., pH 4, 7, 9). For studies in organic solvents, use HPLC-grade solvents.

  • Test Sample Preparation: Spike the this compound stock solution into the chosen solvent system to achieve the desired final concentration (e.g., 10-50 µg/mL). Prepare a sufficient volume for all time points.

  • Controls: For photostability studies, prepare identical samples wrapped in aluminum foil to serve as dark controls. For all studies, a sample stored at a low temperature (e.g., 4°C) can serve as a stable reference.

4.3 Protocol: Quantification of this compound by HPLC-UV This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound.[11][12]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water. A common ratio is 20:80 (v/v) or 70:30 (v/v).[11][12] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 40°C.[6]

  • Detection Wavelength: 270 nm.[6][11][12]

  • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a calibration curve by injecting a series of standard solutions of this compound (e.g., 0.5 to 50 µg/mL).

    • Inject the test samples collected at various time points from the stability study.

    • Quantify the peak area of this compound and determine its concentration using the calibration curve.

4.4 Protocol: Accelerated Stability Study Accelerated studies are used to predict the long-term stability of a substance.

  • Prepare samples as described in Protocol 4.2 in the desired solvent system.

  • Place the samples in a temperature-controlled oven at an elevated temperature (e.g., 54°C).[10]

  • Collect aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analyze the samples using the HPLC method described in Protocol 4.3.

  • Calculate the degradation rate constant and use the Arrhenius equation to estimate the shelf-life at ambient temperature.

References

Application Notes and Protocols for Radiotracer Studies of Imidacloprid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting radiotracer studies to investigate the uptake, distribution, and metabolism of the neonicotinoid insecticide Imidacloprid (B1192907) in plants. The use of radiolabeled this compound, typically with Carbon-14 ([¹⁴C]this compound), allows for sensitive and accurate quantification and visualization of the compound's fate within the plant system.

Introduction to Radiotracer Studies with this compound

This compound is a systemic insecticide, meaning it is absorbed and translocated within the plant.[1] Understanding the dynamics of its uptake from soil or seeds, its movement through the vascular tissues, and its metabolic breakdown is crucial for assessing its efficacy against pests, as well as its potential impact on non-target organisms and its presence in food crops. Radiotracer studies, primarily utilizing [¹⁴C]this compound, are the gold standard for these investigations, offering a direct way to track the molecule and its metabolites.[2]

The key advantages of using [¹⁴C]this compound include:

  • High Sensitivity: Allows for the detection and quantification of very low concentrations of this compound and its metabolites.

  • Direct Measurement: Provides unambiguous evidence of the compound's presence and movement, distinguishing it from naturally occurring substances.

  • Mass Balance: Enables a complete accounting of the applied radioactivity, tracking its distribution in different plant parts, soil, and potential volatilization.

This document outlines protocols for three common application methods: seed treatment, soil application, and foliar application. It also provides detailed procedures for sample analysis using Liquid Scintillation Counting (LSC) for quantification and whole-plant autoradiography for visualization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound uptake and distribution in different plant species.

Table 1: Uptake and Translocation of this compound Following Seed Treatment

Plant SpeciesApplication RateTime After SowingPlant PartThis compound Concentration (µg/g or mg/kg)% of Applied Radioactivity in PlantReference
Cotton285.6 µ g/seed -Cotyledons2-11 µ g/cotyledon ~5.4%[3]
Cotton285.6 µ g/seed -True Leaves< 1 µ g/leaf ~5.4%[3]
MaizeSeed DressingTasselingStems and Leaves4.1 µg/kg (average)-[4][5]
MaizeSeed DressingPollen ShedFlowers (Panicles)6.6 µg/kg (average)-[4][5]
MaizeSeed DressingPollen ShedPollen2.1 µg/kg (average)-[4][5]
SunflowerSeed DressingFloweringNectar0.0019 mg/kg-[6]
SunflowerSeed DressingFloweringPollen0.0039 mg/kg-[6]

Table 2: Distribution of this compound Following Soil Application

Plant SpeciesApplication MethodTime After ApplicationPlant PartThis compound Concentration (µg/g or mg/kg)% of Applied Radioactivity in Plant PartReference
TomatoSoil Treatment (0.333 mg/pot)75 daysShoots->85% of total uptake[7]
TomatoSoil Treatment (0.333 mg/pot)75 daysRoots-<15% of total uptake[7]
Sugar BeetSoil Treatment21 daysLeaves15.2 µg/g-[7]
Sugar BeetSoil Treatment80 daysLeaves1 mg/kg-[7]
CitrusSoil Drench (0.51 kg/ha )20 daysLeaves10.8 µg/g-[3]
CitrusSoil Drench (1.02 kg/ha )20 daysLeaves21.8 µg/g-[3]

Table 3: Uptake and Distribution of this compound Following Foliar Application

Plant SpeciesTime After ApplicationPlant PartThis compound Concentration (µg/g or mg/kg)% of Applied RadioactivityReference
Cabbage0-19 daysEdible Parts-80.3-95.4%[8][9]
Cabbage0-19 daysEdible Parts (Extractable)-Decreased from 92.4% to 83.0%[8][9]
Hop7 daysLeaves (without additives)-<10% uptake[10]
Hop7 daysLeaves (with LI 700 additive)-70-80% uptake[10]

Experimental Protocols

Protocol 1: Seed Treatment with [¹⁴C]this compound

This protocol describes the treatment of seeds with [¹⁴C]this compound to study its uptake and systemic translocation.

Materials:

  • [¹⁴C]this compound (typically methylene-¹⁴C labeled) with known specific activity.

  • Non-radiolabeled this compound standard.

  • Seeds of the plant species of interest.

  • Wetting agent/sticker compatible with seed treatment.

  • Solvent (e.g., acetone (B3395972) or ethanol) for dissolving this compound.

  • Potting mix and pots.

  • Growth chamber or greenhouse with controlled conditions.

Procedure:

  • Preparation of Treatment Solution:

    • Prepare a stock solution of [¹⁴C]this compound in a suitable solvent.

    • Mix the [¹⁴C]this compound stock with a solution of non-radiolabeled this compound to achieve the desired final concentration and specific activity.

    • Add a wetting agent/sticker to the solution to ensure adherence to the seeds.

  • Seed Coating:

    • Weigh a known quantity of seeds.

    • Apply the treatment solution to the seeds in a rotating drum or by gentle mixing in a beaker to ensure even coating.

    • Allow the solvent to evaporate completely, leaving a thin film of the insecticide on the seed surface.

  • Planting and Growth:

    • Plant the treated seeds in pots containing a suitable potting mix.

    • Grow the plants in a growth chamber or greenhouse under controlled conditions (temperature, light, humidity).

    • Water the plants as needed, avoiding leaching from the bottom of the pots.

  • Harvesting and Sampling:

    • At predetermined time points, harvest the plants.

    • Separate the plants into different parts: roots, stem, cotyledons, and true leaves.

    • Carefully wash the roots to remove any adhering soil particles.

    • Record the fresh weight of each plant part.

  • Sample Analysis:

    • Proceed with sample preparation for Liquid Scintillation Counting (Protocol 4) or Whole-Plant Autoradiography (Protocol 5).

Protocol 2: Soil Application of [¹⁴C]this compound

This protocol details the application of [¹⁴C]this compound to the soil to investigate root uptake and acropetal translocation.

Materials:

  • [¹⁴C]this compound with known specific activity.

  • Non-radiolabeled this compound.

  • Potted plants of the desired species and growth stage.

  • Micropipette or syringe for application.

Procedure:

  • Preparation of Application Solution:

    • Prepare an aqueous solution of [¹⁴C]this compound, supplemented with non-radiolabeled this compound to the desired concentration.

  • Application:

    • Apply a known volume and radioactivity of the solution evenly to the soil surface of each pot.

    • Alternatively, for more precise application, inject the solution into the root zone at several points.

  • Plant Growth and Maintenance:

    • Maintain the plants in a growth chamber or greenhouse.

    • Water the plants carefully to avoid leaching of the radiotracer.

  • Harvesting and Sampling:

    • Harvest plants at various time intervals after treatment.

    • Section the plants into roots, lower stem, upper stem, young leaves, and mature leaves.

    • Record the fresh weight of each section.

  • Sample Analysis:

    • Analyze the plant parts and a soil sample from each pot using Liquid Scintillation Counting (Protocol 4) or Whole-Plant Autoradiography (Protocol 5).

Protocol 3: Foliar Application of [¹⁴C]this compound

This protocol is for applying [¹⁴C]this compound to the leaves to study foliar absorption, translaminar movement, and limited systemic translocation.

Materials:

  • [¹⁴C]this compound with known specific activity.

  • Non-radiolabeled this compound.

  • Surfactant (e.g., Tween 80) to enhance spreading on the leaf surface.

  • Microsyringe or a fine-mist sprayer.

  • Plants with well-developed leaves.

Procedure:

  • Preparation of Spray Solution:

    • Prepare an aqueous solution containing [¹⁴C]this compound, non-radiolabeled this compound, and a surfactant.

  • Application:

    • Select a specific leaf or leaves for application.

    • Using a microsyringe, apply a known volume of the solution as small droplets onto the adaxial (upper) surface of the leaf, avoiding runoff.

    • Alternatively, use a fine-mist sprayer to apply the solution to the entire plant foliage.

  • Post-Application:

    • Allow the applied solution to dry on the leaf surface.

    • Return the plants to the growth chamber or greenhouse.

  • Harvesting and Sampling:

    • At designated times, harvest the plants.

    • Separate the treated leaf from the rest of the plant.

    • Further divide the plant into stem, roots, and other leaves.

    • To differentiate between surface residues and absorbed this compound, the treated leaf can be washed with a mild detergent solution before processing. The radioactivity in the wash solution represents the unabsorbed portion.

  • Sample Analysis:

    • Quantify the radioactivity in all plant parts and the leaf wash using Liquid Scintillation Counting (Protocol 4). Visualization can be done using Autoradiography (Protocol 5).

Protocol 4: Sample Analysis by Liquid Scintillation Counting (LSC)

This protocol describes the quantification of ¹⁴C radioactivity in plant tissues.

Materials:

  • Plant tissue samples from protocols 1, 2, or 3.

  • Biological sample oxidizer or a strong solubilizing agent (e.g., Soluene®-350).

  • Liquid scintillation cocktail (e.g., Hionic-Fluor™ or Ultima Gold™).

  • Liquid Scintillation Counter.

  • Homogenizer.

  • Scintillation vials (20 mL, glass).

  • 30% Hydrogen peroxide (for decolorizing).

Procedure:

  • Sample Homogenization:

    • Fresh plant tissue can be homogenized. Alternatively, samples can be freeze-dried and then ground to a fine powder.

  • Combustion Method (Recommended for accurate quantification):

    • Weigh a subsample of the homogenized tissue (typically 100-500 mg) into a combustible sample boat.

    • Combust the sample in a biological sample oxidizer. The ¹⁴CO₂ produced is automatically trapped in a ¹⁴C-specific scintillation cocktail.

    • Place the vial in the Liquid Scintillation Counter and count.

  • Solubilization Method:

    • Place a weighed subsample of the homogenized tissue (up to 200 mg) into a glass scintillation vial.

    • Add 1-2 mL of a solubilizing agent (e.g., Soluene®-350).

    • Incubate at 50-60°C for several hours or until the tissue is dissolved.[11]

    • Cool the vials to room temperature.

    • If the solution is colored, add 0.2-0.5 mL of 30% hydrogen peroxide dropwise to decolorize.[11]

    • Add 10-15 mL of a suitable liquid scintillation cocktail.

    • Vortex the vials thoroughly.

  • Counting:

    • Place the vials in the Liquid Scintillation Counter.

    • Allow the samples to dark-adapt for at least one hour to reduce chemiluminescence.

    • Count the samples for a sufficient time to obtain good counting statistics.

    • Use a quench curve to correct the counts per minute (CPM) to disintegrations per minute (DPM).

  • Data Calculation:

    • Calculate the concentration of [¹⁴C]this compound equivalents in each plant part based on the DPM, specific activity of the applied compound, and the weight of the tissue sample.

Protocol 5: Whole-Plant Autoradiography

This protocol provides a visual representation of the distribution of [¹⁴C]this compound within the plant.

Materials:

  • Whole plants or plant parts from protocols 1, 2, or 3.

  • Plant press or freezer.

  • Cryostat (for frozen sections).

  • Phosphor imaging plates or X-ray film.

  • Lead shielding for exposure.

Procedure:

  • Sample Preparation:

    • Carefully remove the plant from the pot and wash the roots gently.

    • Arrange the plant on a sheet of paper with leaves spread out to avoid overlapping.

    • Press the plant flat and dry it in a plant press.

    • Alternatively, for better resolution, freeze the entire plant in liquid nitrogen and embed it for sectioning with a cryostat.

  • Exposure:

    • Place the dried plant or the frozen section in direct contact with a phosphor imaging plate or X-ray film in a light-tight cassette.

    • Store the cassette in a lead-shielded box at a low temperature (e.g., -20°C or -80°C) to minimize background signal.

    • The exposure time will depend on the amount of radioactivity in the plant and can range from several days to weeks.

  • Imaging:

    • After exposure, develop the X-ray film or scan the phosphor imaging plate using a phosphor imager.

    • The resulting image will show the areas of the plant where the ¹⁴C-label has accumulated. Darker areas correspond to higher concentrations of radioactivity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_app Application cluster_growth Growth & Sampling cluster_analysis Analysis prep Prepare [14C]this compound Treatment Solution seed Seed Treatment prep->seed Choose Method soil Soil Application prep->soil Choose Method foliar Foliar Application prep->foliar Choose Method grow Plant Growth under Controlled Conditions seed->grow soil->grow foliar->grow harvest Harvest & Sectioning (Roots, Stem, Leaves) grow->harvest At Timed Intervals lsc Quantification (Liquid Scintillation Counting) harvest->lsc autorad Visualization (Autoradiography) harvest->autorad

Caption: General experimental workflow for a radiotracer study.

This compound Translocation Pathway in Plants

G Root Root System (Uptake from Soil) Xylem Xylem (Water & Nutrient Transport) Root->Xylem Enters Vascular System Stem Stem Xylem->Stem Acropetal Movement Leaves Leaves (Transpiration & Accumulation) Stem->Leaves To Photosynthetic Tissues Flowers_Fruits Flowers & Fruits (Limited Translocation) Stem->Flowers_Fruits Poor Basipetal Movement

Caption: Acropetal translocation of this compound via the xylem.

Simplified Metabolic Pathway of this compound in Plants

G cluster_pathways Metabolic Transformations IMI This compound P1 Hydroxylation (Imidazolidine Ring) IMI->P1 Pathway I P2 Nitro-group Reduction IMI->P2 Pathway II P3 Methylene Bridge Cleavage IMI->P3 Pathway III M1 5-Hydroxy this compound & Olefin Metabolite P1->M1 M2 Guanidine Metabolite P2->M2 M3 6-Chloronicotinic Acid P3->M3

References

Application Notes and Protocols: Field Trial Design for Evaluating the Performance of Imidacloprid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for designing and executing field trials to evaluate the efficacy and performance of various Imidacloprid formulations. This document outlines the experimental design, detailed protocols for application and assessment, and methods for data presentation and analysis.

Part 1: Experimental Design and Planning

A robust experimental design is fundamental to obtaining reliable and conclusive results.[1] Field trials should be planned to reflect the conditions of the intended use and to minimize variability from external factors.[1][2]

1.1. Defining Objectives The primary objective is to assess the bioefficacy of different this compound formulations (e.g., Suspension Concentrate - SC, Soluble Liquid - SL, Wettable Powder - WP, Seed Treatment - FS) against specific target pests on a designated crop.[3] Secondary objectives may include evaluating phytotoxicity, impact on non-target organisms, and effect on crop yield.[1][3]

1.2. Site Selection Trial locations should be representative of the typical agronomic, climatic, and environmental conditions where the product will be used.[1][4] The site should have a known history of infestation by the target pest(s) to ensure adequate pest pressure for a meaningful evaluation.

1.3. Experimental Layout A Randomized Complete Block Design (RCBD) is commonly recommended for agricultural field trials to account for field variability.

  • Treatments:

    • T1: Untreated Control (UTC) - Serves as a baseline for pest population and crop damage.[1]

    • T2: Reference Product - A standard, registered insecticide with known efficacy against the target pest.

    • T3: this compound Formulation A (Test Product) at recommended dose (1X).

    • T4: this compound Formulation A (Test Product) at double the recommended dose (2X) - To assess for potential phytotoxicity.[5]

    • T5: this compound Formulation B (Test Product) at recommended dose (1X).

  • Replications: Each treatment should be replicated at least four times to ensure statistical validity.[5][6]

  • Plot Size: The size of individual plots should be sufficient to avoid spray drift between adjacent plots and to allow for representative sampling. A minimum size of 20 m² is often suggested.[6] Buffer zones should be maintained between plots.

Part 2: Experimental Protocols

Adherence to standardized protocols is crucial for data consistency and comparability.[4][7]

Protocol 2.1: Test Material Handling and Preparation

  • Receipt and Storage: Log the receipt of all test (this compound formulations) and reference products. Store them in a secure, designated pesticide storage area according to the label instructions.

  • Calibration: Before any application, calibrate all equipment (e.g., backpack sprayers, seed treaters) using clean water to ensure accurate and uniform application rates.[7] Repeat calibration a minimum of three times to confirm consistency.[7]

  • Preparation of Spray Solution: On the day of application, calculate the required amount of each formulation based on the plot size and application rate. Prepare the tank mix by adding the measured product to the required volume of water, starting with the lowest concentration first.[7] Ensure thorough mixing.

Protocol 2.2: Application of this compound Formulations

  • Timing: Apply treatments based on the pest's life cycle and economic threshold levels, or at a specific crop growth stage as per the intended use pattern.

  • Procedure (Foliar Spray):

    • Wear appropriate Personal Protective Equipment (PPE) as specified on the product label.[7]

    • Begin application with the untreated control plots (spraying with water only, if applicable), followed by the reference product, and then the test formulations, moving from the lowest to the highest dose.[7]

    • Maintain a constant speed and pressure during application to ensure uniform coverage.

    • Avoid spraying during high winds (>10 km/h) or when rain is imminent to prevent drift and runoff.

  • Procedure (Seed Treatment):

    • Use specialized seed treatment equipment for uniform coating.[8]

    • Calculate the precise amount of the this compound FS formulation required for a given weight of seeds.

    • Treated seeds should be allowed to dry completely before sowing.

Protocol 2.3: Efficacy Assessment

  • Sampling: Randomly select a predetermined number of plants or sample units (e.g., 10 plants per plot) for pest counts.

  • Pest Population Counts:

    • Conduct a pre-treatment count one day before application to establish baseline pest levels.[9]

    • Conduct post-treatment counts at regular intervals, such as 3, 7, and 14 days after application, to evaluate the initial and residual effects of the treatments.[10][11]

    • For sucking pests like aphids, jassids, or whiteflies, count the number of individuals on a specified number of leaves (e.g., top three leaves) per plant.[12]

  • Data Recording: Record all counts meticulously for each plot. Note the pest life stage (e.g., nymph, adult) being counted.[13]

Protocol 2.4: Crop Phytotoxicity Assessment

  • Observation: Visually inspect the crop in each plot for any signs of phytotoxicity at regular intervals after application.

  • Rating Scale: Use a standardized rating scale (e.g., 0-10 or 0-100%) to score symptoms such as leaf yellowing (chlorosis), burning (necrosis), stunting, or malformation.

  • Frequency: Observations are typically made at 3, 7, and 14 days after application, especially in the double-dose (2X) treatment plots.

Protocol 2.5: Yield Assessment

  • Harvesting: At crop maturity, harvest the produce from a designated net area within each plot.

  • Measurement: Record the total weight of the harvested produce (e.g., kg/plot ).

  • Conversion: Convert the yield data to a standard unit, such as tonnes per hectare (t/ha), for comparison.

Protocol 2.6: Data Analysis

  • Efficacy Calculation: Calculate the percent reduction in the pest population for each treatment relative to the untreated control using Henderson and Tilton's formula or similar methods.[11]

  • Statistical Analysis: Subject the collected data (pest counts, phytotoxicity ratings, yield) to Analysis of Variance (ANOVA).[10][13] Use a suitable post-hoc test, such as Duncan's Multiple Range Test (DMRT), to compare the means of the different treatments and determine if observed differences are statistically significant (typically at p < 0.05).[10]

Part 3: Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Efficacy of this compound Formulations Against Whitefly (Bemisia tabaci) on Tomato

TreatmentDose (g a.i./ha)Mean Population (Pre-treatment)Mean Population (7 Days After Spraying)Percent Reduction (%)
T1: Untreated Control-15.4 a16.2 a-
T2: Reference Product2515.1 a3.1 c80.8
T3: this compound SL 17.1%2514.9 a2.5 d84.5
T4: this compound SL 17.1%5015.5 a1.9 e88.2
T5: this compound WP 70%2515.2 a2.8 cd82.7
Means in the same column followed by the same letter are not significantly different (DMRT, p<0.05). Data synthesized from field trial principles.[3][13]

Table 2: Effect of this compound Formulations on Tomato Yield

TreatmentDose (g a.i./ha)Mean Yield (t/ha)Increase Over Control (%)
T1: Untreated Control-25.3 d-
T2: Reference Product2535.1 b38.7
T3: this compound SL 17.1%2538.5 a52.2
T4: this compound SL 17.1%5039.1 a54.5
T5: this compound WP 70%2536.2 b43.1
Means in the same column followed by the same letter are not significantly different (DMRT, p<0.05). Data synthesized from field trial principles.[13][14]

Part 4: Visualizations

Diagrams help to clarify complex workflows and mechanisms.

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Assessment & Analysis A Define Objectives B Site Selection & Characterization A->B C Experimental Design (RCBD) B->C D Plot Layout & Marking C->D E Pre-Treatment Pest Count D->E F Calibrate Equipment & Prepare Mix E->F G Apply Treatments F->G H Post-Treatment Data Collection (Pest Counts, Phytotoxicity) G->H I Yield Assessment at Harvest H->I J Data Compilation I->J K Statistical Analysis (ANOVA) J->K L Final Report Generation K->L

Caption: Experimental workflow for an this compound field trial.

G cluster_synapse Insect Synaptic Cleft A This compound C Nicotinic Acetylcholine Receptor (nAChR) A->C Binds to Receptor B Postsynaptic Neuron D Irreversible Binding E Continuous Nerve Stimulation C->E Causes F Paralysis & Death E->F Leads to

Caption: Simplified mode of action for this compound in insects.

References

Application Notes and Protocols for Molecular Docking Studies of Imidacloprid with Insect Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of the neonicotinoid insecticide Imidacloprid (B1192907) with its target, the insect nicotinic acetylcholine (B1216132) receptor (nAChR). This document outlines the mechanism of action, key binding interactions, and a step-by-step guide for in silico analysis, aimed at facilitating research into insecticide resistance, and the design of novel, more selective pest control agents.

Introduction

This compound, a prominent member of the neonicotinoid insecticide family, exhibits high efficacy against a wide range of sucking insects.[1] Its mode of action involves selectively targeting the nAChRs in the central nervous system of insects.[2][3] As an agonist, this compound binds to these receptors, leading to an overstimulation of the nerve cells, which results in paralysis and eventual death of the insect.[4] The selective toxicity of this compound towards insects over vertebrates is attributed to differences in the structure and subunit composition of their respective nAChRs.[3][5] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a ligand (this compound) to its receptor (nAChR), providing valuable insights at the molecular level.[6][7]

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist at insect nAChRs.[2] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter acetylcholine (ACh), open to allow the influx of cations, leading to depolarization of the neuron and propagation of the nerve impulse. This compound mimics the action of ACh but binds with higher affinity and is not readily broken down by acetylcholinesterase.[2] This leads to a persistent activation of the nAChRs, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[4]

nAChR Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Nerve Impulse ACh Acetylcholine (ACh) ACh_Release->ACh nAChR nAChR ACh->nAChR Binds This compound This compound This compound->nAChR Binds (Agonist) Ion_Channel_Open Ion Channel Opening nAChR->Ion_Channel_Open Conformational Change Depolarization Neuron Depolarization Ion_Channel_Open->Depolarization Cation Influx Paralysis_Death Paralysis & Death Depolarization->Paralysis_Death Overstimulation

This compound's agonistic action on the nAChR signaling pathway.

Quantitative Data from Molecular Docking Studies

The binding affinity of this compound to insect nAChRs can be quantified through docking scores and binding energies. These values, along with the key interacting amino acid residues, provide a basis for understanding the insecticide's potency and selectivity. The following table summarizes representative data from various studies.

Insect SpeciesnAChR Subunit/ModelDocking Score (kcal/mol)Key Interacting ResiduesReference
Apis mellifera (Honeybee)α1/β1 model-Hydrogen bonds and hydrophobic interactions
Apis mellifera (Honeybee)α6 model-Tighter contacts with Trp and Tyr residues[8]
Periplaneta americana (Cockroach)α6 model-Tighter contacts with Trp and Tyr residues[8]
Drosophila melanogasterDm-nAChR model-Amino acids in loops A, C, D, and E
Musca domesticaMd-nAChR model-Amino acids in loops A, C, D, and E[9]
Nilaparvata lugensNlα1/rat β2 hybrid-Y151 (mutation Y151S confers resistance)[10]

Note: Specific docking scores are often dependent on the software and scoring function used and may not be directly comparable across different studies. The focus should be on the relative trends and identified interacting residues.

Key Amino Acid Interactions

Molecular docking studies have consistently identified several key amino acid residues within the nAChR binding pocket that are crucial for the interaction with this compound. These interactions primarily involve:

  • Cation-π interactions: The positively charged imidazolidine (B613845) ring of this compound interacts with the aromatic rings of tryptophan (Trp) and tyrosine (Tyr) residues in loops B and A/C respectively.[4]

  • Hydrogen bonds: The nitro group of this compound forms hydrogen bonds with residues in loop D.[4]

  • van der Waals contacts: These interactions contribute to the overall stability of the ligand-receptor complex.[8]

A mutation in the loop B region, specifically Y151S in the brown planthopper (Nilaparvata lugens), has been shown to confer resistance to this compound by reducing its binding affinity.[10][11]

Experimental Protocol: Molecular Docking of this compound with Insect nAChRs

This protocol provides a generalized workflow for performing molecular docking studies. Specific parameters may need to be adjusted based on the software used and the specific research question.

Molecular Docking Workflow Start Start Protein_Prep 1. Protein Preparation (Receptor: nAChR) Start->Protein_Prep Ligand_Prep 2. Ligand Preparation (this compound) Protein_Prep->Ligand_Prep Grid_Gen 3. Grid Box Generation Ligand_Prep->Grid_Gen Docking 4. Molecular Docking Grid_Gen->Docking Analysis 5. Analysis of Results Docking->Analysis End End Analysis->End

A generalized workflow for molecular docking studies.

1. Protein Preparation

  • Objective: To prepare the 3D structure of the insect nAChR for docking.

  • Procedure:

    • Obtain Receptor Structure: Download the 3D structure of a homologous protein, such as the acetylcholine-binding protein (AChBP), from the Protein Data Bank (PDB). Alternatively, if the sequence of the target insect nAChR subunit is known, build a homology model using servers like SWISS-MODEL.

    • Prepare the Protein:

      • Remove water molecules and any co-crystallized ligands.

      • Add hydrogen atoms.

      • Assign partial charges and atom types using a force field (e.g., CHARMm, AMBER).

      • Energy minimize the structure to relieve any steric clashes.

  • Software: UCSF Chimera, PyMOL, Schrödinger Maestro, AutoDockTools.[12]

2. Ligand Preparation

  • Objective: To generate a 3D conformation of this compound.

  • Procedure:

    • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem or ZINC. Alternatively, draw the 2D structure and convert it to 3D.

    • Prepare the Ligand:

      • Add hydrogen atoms.

      • Assign partial charges.

      • Define rotatable bonds.

      • Energy minimize the ligand structure.

  • Software: ChemDraw, Avogadro, Schrödinger Maestro, AutoDockTools.[12]

3. Grid Box Generation

  • Objective: To define the search space for the docking algorithm on the receptor.

  • Procedure:

    • Identify Binding Site: The binding site is typically located at the interface of two subunits. Use information from experimental studies or blind docking to identify the putative binding pocket.

    • Define Grid Box: Generate a grid box that encompasses the entire binding site, providing enough space for the ligand to move and rotate freely.

  • Software: AutoDockTools, Schrödinger Maestro.

4. Molecular Docking

  • Objective: To predict the binding pose and affinity of this compound to the nAChR.

  • Procedure:

    • Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Run Docking Simulation: Execute the docking calculation. The software will generate multiple binding poses and rank them based on a scoring function.

  • Software: AutoDock, AutoDock Vina, Glide, GOLD.[12]

5. Analysis of Results

  • Objective: To interpret the docking results and identify key interactions.

  • Procedure:

    • Examine Binding Poses: Visualize the top-ranked binding poses of this compound within the nAChR binding site.

    • Analyze Interactions: Identify and measure the distances of key interactions (hydrogen bonds, cation-π, hydrophobic contacts) between this compound and the receptor residues.

    • Compare Docking Scores: Use the docking scores and binding energies to compare the affinity of this compound to different nAChR models or the effects of mutations.

  • Software: PyMOL, UCSF Chimera, LigPlot+, Schrödinger Maestro.

Logical Relationship of Docking Analysis

Docking Analysis Logic Docking_Output Docking Output (Poses & Scores) Pose_Clustering Pose Clustering & Ranking Docking_Output->Pose_Clustering Lowest_Energy_Pose Lowest Energy Conformation Pose_Clustering->Lowest_Energy_Pose Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Lowest_Energy_Pose->Interaction_Analysis Key_Residues Identification of Key Residues Interaction_Analysis->Key_Residues Binding_Hypothesis Binding Mode Hypothesis Key_Residues->Binding_Hypothesis

Logical flow for the analysis of molecular docking results.

Conclusion

Molecular docking is an indispensable tool for studying the interactions between this compound and insect nAChRs. These in silico approaches provide detailed insights into the binding mechanisms, which are crucial for understanding insecticide efficacy and the molecular basis of resistance. The protocols and information presented here serve as a guide for researchers to effectively utilize molecular docking in the development of next-generation insecticides with improved safety and efficacy profiles.

References

Application Notes & Protocols: Rearing and Bioassay of Imidacloprid-Susceptible and -Resistant Insects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The widespread use of neonicotinoid insecticides, such as Imidacloprid, has led to the development of resistance in numerous insect pest populations, posing a significant challenge to effective pest management.[1][2][3] this compound functions as a potent agonist, selectively targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system.[1][4] This interaction blocks the transmission of nerve impulses, leading to paralysis and death.[4] Understanding the mechanisms of resistance and quantifying its extent are crucial for developing sustainable control strategies. This document provides detailed protocols for rearing this compound-susceptible and -resistant insect strains and for conducting bioassays to evaluate their susceptibility levels. These standardized methods are essential for generating reliable and comparable data for researchers, scientists, and professionals in drug development.

Part 1: Rearing Protocols for Insect Strains

Successful bioassays depend on the availability of healthy, vigorous insect colonies with well-defined susceptibility profiles.[5] Rearing requires a comprehensive understanding of the insect's environmental and nutritional needs.[5]

General Rearing and Colony Maintenance
  • Environment: Insects should be reared under controlled laboratory conditions, typically at 25 ± 2°C, 50-75% relative humidity, and a 12 to 16-hour photoperiod.[6][7]

  • Housing: Use appropriate rearing containers, such as ventilated plastic boxes, cages, or specialized rearing cells, to prevent overcrowding and ensure adequate airflow.[8][9]

  • Diet: Provide a consistent and nutritionally complete diet. This may be a natural food source (e.g., host plants for herbivores) or a standardized artificial diet.[10][11] For some bioassays, a 10% sugar or honey solution is used as a food source during the test.[9][12]

  • Sanitation: Maintain strict sanitation protocols to prevent contamination and disease outbreaks. Regularly clean and sterilize rearing cages and equipment.

Establishing a Susceptible Strain (SS)

A susceptible strain serves as the baseline for resistance comparison.

  • Collection: Collect insects from a field location with no known history of insecticide application.[6]

  • Rearing: Establish a laboratory colony from the collected field population (F0 generation).[13] Rear the insects for several generations (F1, F2, etc.) in a controlled environment completely free from insecticide exposure to ensure the elimination of any prior field exposure and to stabilize the colony.[6][13]

  • Verification: Periodically test the strain's susceptibility to this compound to confirm that a stable, low LC50 (lethal concentration required to kill 50% of the population) is maintained. This baseline LC50 is critical for future resistance monitoring.[12][14]

Developing and Maintaining a Resistant Strain (ImR)

A resistant strain is developed through continuous selection pressure.

  • Foundation Colony: Start with a field-collected population known to have some level of resistance or a susceptible laboratory strain.

  • Selection Pressure: Continuously expose successive generations of the insects to a specific concentration of this compound. A common method is to use a concentration that results in 70-80% mortality.

  • Propagation: Rear the survivors of each selection round to produce the next generation. This process artificially selects for individuals with resistance traits.

  • Stabilization: Continue this selection process for multiple generations. For example, a brown planthopper strain developed 250-fold resistance after 37 generations of laboratory selection.[1]

  • Resistance Monitoring: Regularly conduct bioassays to quantify the level of resistance (Resistance Ratio) compared to the susceptible strain. Once the desired level of resistance is achieved and stable, the selection pressure can be applied intermittently (e.g., every few generations) to maintain the resistance trait in the colony.

Part 2: Bioassay Protocols

Bioassays are the standard method for quantifying insecticide toxicity and monitoring resistance.[14][15] The choice of method depends on the insect species and the mode of action of the insecticide.

Experimental Workflow for Insecticide Bioassay

The following diagram outlines the typical workflow for conducting an insecticide bioassay, from colony maintenance to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Data Analysis A Maintain Susceptible (SS) and Resistant (ImR) Colonies C Select Healthy, Uniform Adult Insects (e.g., 3-5 days old) A->C B Prepare Serial Dilutions of this compound D Administer Treatment (e.g., Adult Vial Test) B->D E Include Control Group (Solvent Only) C->D C->E F Incubate Under Controlled Conditions (e.g., 24-72h) D->F E->F G Record Mortality at Pre-determined Time Points F->G H Correct for Control Mortality (Abbott's Formula if >10%) G->H I Perform Probit Analysis to Calculate LC50 H->I J Calculate Resistance Ratio (RR = LC50 of ImR / LC50 of SS) I->J

Caption: General experimental workflow for insecticide resistance bioassays.

Protocol: Adult Vial Test (AVT) for Systemic Insecticides

This protocol is a modification of the standard AVT, adapted for systemic insecticides like this compound that must be ingested.[12]

Materials:

  • 20 ml glass scintillation vials

  • Technical grade this compound (>95% purity)

  • 10% (w/w) honey-water or sugar-water solution[9][12]

  • Micropipettes

  • Vortex mixer

  • Small pieces of floral foam or cotton wicks

  • Healthy adult insects (uniform age and physiological status)[9][14]

  • Incubator or environmental chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh the technical grade this compound and dissolve it in the 10% honey-water solution to create a high-concentration stock solution.[12] Use this solution within 24 hours.[12]

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution with the 10% honey-water solution to create a range of at least five concentrations. The concentrations should be chosen to produce a range of mortality from >0% to <100%.[12]

  • Prepare Control: The control solution consists of the 10% honey-water solution only.[12]

  • Prepare Vials: Place a small piece of floral foam or a cotton wick into each scintillation vial.

  • Treat Vials: Pipette a known volume (e.g., 200 µL) of each this compound concentration onto the foam in the respective vials. Prepare at least four replicate vials per concentration.[9] Treat the control vials similarly with the control solution.

  • Introduce Insects: Carefully place a set number of insects (e.g., 20-25 individuals) into each vial.[9] Secure the cap loosely to allow for air exchange while preventing escape.[12]

  • Incubation: Place the vials upright in an incubator set to standard rearing conditions.

  • Assess Mortality: Record the number of dead or moribund insects at a specific post-exposure interval. This interval can vary significantly by species and insecticide; for this compound, it may be 72 hours or longer.[12] High survivorship (>90%) must be maintained in the control group for the assay to be valid.[12]

  • Data Analysis: Use the mortality data to perform a Log-Dose Probit analysis to determine the LC50, LC90, and their confidence limits.[12][14]

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison between susceptible and resistant strains.

Table 1: Comparative Toxicity of this compound

This table presents hypothetical yet realistic toxicity data for susceptible and resistant populations of the cotton aphid (Aphis gossypii), based on values reported in scientific literature.[16]

StrainNLC50 (µg/mL) (95% CI)Slope ± SEResistance Ratio (RR)
Susceptible (SS) 75037.09 (29.11 - 45.03)1.55 ± 0.14-
Resistant (ImR) 750636.80 (543.21 - 759.88)2.13 ± 0.1917.17

N = Total number of insects tested. LC50 = Median Lethal Concentration. CI = Confidence Interval. SE = Standard Error. Resistance Ratio (RR) = LC50 (ImR) / LC50 (SS).[16]

Table 2: Fitness Costs Associated with this compound Resistance

Resistance to insecticides can come at a biological cost, affecting the insect's development, longevity, and reproduction.[6] The data below, adapted from a study on Aphis gossypii, illustrates these fitness costs.[6]

Biological ParameterSusceptible Strain (SS)Resistant Strain (ImR)P-value
Development Time (days) 5.85 ± 0.086.51 ± 0.07< 0.05
Adult Longevity (days) 11.21 ± 0.458.02 ± 0.31< 0.05
Fecundity (nymphs/female) 45.10 ± 2.1125.40 ± 1.25< 0.05
Net Reproductive Rate (R₀) 35.53 ± 2.0118.12 ± 1.11< 0.05
Intrinsic Rate of Increase (r) 0.35 ± 0.010.28 ± 0.01< 0.05

Data are presented as Mean ± SE. R₀ = Net reproductive rate. r = Intrinsic rate of population increase.[6]

Part 4: Mechanism of Action and Resistance

This compound Signaling Pathway

This compound mimics the neurotransmitter acetylcholine (ACh) but is not easily broken down by acetylcholinesterase. It binds to the nAChRs in the postsynaptic membrane, causing the ion channel to remain open. This leads to a constant influx of ions, resulting in overstimulation, paralysis, and death of the insect.

Resistance Mechanisms

A primary mechanism of resistance involves the enhanced detoxification of the insecticide by metabolic enzymes, particularly cytochrome P450 monooxygenases (P450s).[1] These enzymes metabolize this compound into less toxic compounds before it can reach its target site in the nervous system.

The diagram below illustrates the normal action of this compound in a susceptible insect and how P450-mediated detoxification confers resistance.

G cluster_SS Susceptible Insect (SS) cluster_ImR Resistant Insect (ImR) IMI_S This compound nAChR_S Nicotinic Acetylcholine Receptor (nAChR) IMI_S->nAChR_S Binds ION_S Ion Channel Opens nAChR_S->ION_S EFFECT_S Continuous Nerve Firing -> Paralysis & Death ION_S->EFFECT_S IMI_R This compound P450 P450 Enzymes IMI_R->P450 Intercepted nAChR_R Nicotinic Acetylcholine Receptor (nAChR) IMI_R->nAChR_R Reduced Binding MET Non-toxic Metabolites P450->MET Metabolized EFFECT_R Normal Nerve Function -> Survival nAChR_R->EFFECT_R

Caption: Action of this compound in susceptible vs. resistant insects.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Imidacloprid in Pollen by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Imidacloprid in pollen.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect my this compound analysis in pollen?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound in pollen, these effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[2][3] The complex composition of pollen, containing sugars, lipids, pigments, and other organic molecules, makes it a particularly challenging matrix.[4]

Q2: I am observing poor recovery and inconsistent results for this compound. Could this be due to matrix effects?

A: Yes, poor recovery and inconsistent results are common indicators of significant matrix effects.[3][5] These issues arise because the matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to underestimation or variability in the detected amount.[2]

Q3: How can I reduce matrix effects during my sample preparation?

A: Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in complex matrices like pollen.[4][6] It involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering substances.[4][6]

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by using specific sorbents to retain either the analyte of interest while washing away interfering matrix components, or vice versa.[7][8] For pollen samples, various sorbents like C18, PSA (Primary Secondary Amine), and GCB (Graphitized Carbon Black) can be used to remove different types of interferences.[6][9]

  • Dilution of the Extract: A simple yet effective strategy is to dilute the final sample extract.[10] This reduces the concentration of matrix components relative to the analyte, thereby lessening their impact on ionization. However, this approach may compromise the limit of detection if the initial analyte concentration is low.[11]

Q4: My sample cleanup seems adequate, but I still suspect matrix effects. What analytical strategies can I use to compensate for them?

A: Even with optimal sample preparation, residual matrix effects can persist. The following analytical strategies can help to correct for these effects:

  • Matrix-Matched Calibration: This is a highly effective method where calibration standards are prepared in a blank matrix extract that is free of the analyte.[12][13][14] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[12]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects.[15][16][17][18] A known amount of an isotopically labeled version of this compound (e.g., this compound-d4) is added to the sample at the beginning of the extraction process.[19] Since the SIL-IS has the same physicochemical properties as the analyte, it will be affected by the matrix in the same way. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[17]

Q5: What are the typical recovery rates I should expect for this compound in pollen analysis?

A: Acceptable recovery rates for pesticide residue analysis are generally within the range of 70-120%, with a relative standard deviation (RSD) below 20%.[20][21] However, the actual recovery will depend on the specific method used, including the extraction and cleanup procedures.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Pollen

This protocol is a modification of the original QuEChERS method.[6]

  • Sample Homogenization: Weigh 1-2 grams of a representative pollen sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the pollen.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[20]

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol can be used as an alternative or in addition to d-SPE for further cleanup.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Load the QuEChERS extract (reconstituted in an appropriate solvent if necessary) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Elution: Elute the this compound with a suitable organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound analysis in pollen, highlighting the impact of different methods on recovery and matrix effects.

Table 1: Recovery of this compound using Different Extraction and Cleanup Methods

Extraction MethodCleanup Sorbent(s)Spiking Level (ng/g)Average Recovery (%)RSD (%)Reference
Acetonitrile ExtractionC18 + PSA1095.25.8[6]
QuEChERSPSA + GCB5088.78.2[4]
Methanol/Water ExtractionSilica Gel SPE10091-976.0-8.5[22]

Table 2: Matrix Effect Evaluation with Different Calibration Strategies

MatrixCalibration MethodMatrix Effect (%)*ConclusionReference
PollenSolvent-based-45 (Suppression)Significant matrix effect[23]
PollenMatrix-Matched-5Matrix effect compensated[12]
PollenIsotope-Dilution (this compound-d4)< 2Excellent correction of matrix effect[15][19]

*Matrix Effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Pollen Sample homogenization Homogenization sample->homogenization extraction Extraction (e.g., QuEChERS) homogenization->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_processing Data Processing lcms->data_processing solvent_cal Solvent-based Calibration solvent_cal->data_processing High risk of inaccurate results matrix_cal Matrix-Matched Calibration matrix_cal->data_processing Improved accuracy isotope_cal Isotope-Dilution (SIL-IS) isotope_cal->data_processing Highest accuracy

Caption: Experimental workflow for this compound analysis in pollen.

troubleshooting_guide start Start: Inconsistent Results or Poor Recovery check_prep Review Sample Preparation start->check_prep check_cal Evaluate Calibration Strategy start->check_cal optimize_cleanup Optimize Cleanup: - Try different SPE sorbents - Increase d-SPE amount check_prep->optimize_cleanup If cleanup is suspected to be insufficient dilute_extract Dilute Sample Extract check_prep->dilute_extract If matrix effects are high and sensitivity allows use_matrix_match Implement Matrix-Matched Calibration check_cal->use_matrix_match If using solvent-based calibration use_isotope Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_cal->use_isotope For highest accuracy end End: Accurate & Reproducible Results optimize_cleanup->end dilute_extract->end use_matrix_match->use_isotope If matrix effects still persist use_isotope->end

Caption: Troubleshooting logic for overcoming matrix effects.

References

Troubleshooting poor peak shape and retention time shifts in Imidacloprid HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Imidacloprid (B1192907), specifically focusing on poor peak shape and retention time shifts.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC parameters for this compound analysis?

A1: While specific conditions can vary based on the matrix and instrumentation, a common starting point for reversed-phase HPLC analysis of this compound is detailed in the table below.

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water in varying ratios (e.g., 20:80, 40:60, 80:20, 90:10 v/v).[1][2]
Flow Rate 1.0 mL/min.[1][3]
Detection Wavelength 270 nm or 280 nm.[1][2][3]
Column Temperature Ambient or controlled at a specific temperature (e.g., 28°C).[3]
Injection Volume 10-20 µL

Q2: What can cause retention time shifts in my this compound analysis?

A2: Retention time shifts can be caused by a variety of factors, including changes in mobile phase composition, column degradation, temperature fluctuations, or issues with the HPLC pump system.[4][5]

Q3: Why is my this compound peak tailing?

A3: Peak tailing is often a result of secondary interactions between this compound and the stationary phase, column contamination, or an inappropriate mobile phase pH.[4]

Q4: What causes peak fronting for my this compound peak?

A4: Peak fronting can occur due to high sample concentration (column overload), or if the sample is dissolved in a solvent stronger than the mobile phase.[4]

Q5: How stable is this compound in a typical mobile phase like acetonitrile/water?

A5: this compound is generally stable in neutral to acidic aqueous solutions.[6] However, it can undergo hydrolysis under alkaline (high pH) conditions, which can lead to degradation products and affect your analysis.[6] Solutions of this compound in acetonitrile are also generally stable.[7]

Troubleshooting Guides

Poor Peak Shape

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your quantification. Below are guides to address these common issues.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed

"]; "check_mobile_phase" [label="Mobile Phase Issues|Incorrect pHBuffer concentration too low"]; "check_sample" [label="Sample Issues|Matrix effects"]; "solution_column" [label="Solution|Flush column with strong solventReplace column if necessary", fillcolor="#34A853", fontcolor="#FFFFFF"]; "solution_mobile_phase" [label="Solution|Adjust pH to be slightly acidicIncrease buffer concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; "solution_sample" [label="Solution|Improve sample cleanupUse a matrix-matched standard", fillcolor="#34A853", fontcolor="#FFFFFF"];

Caption: Troubleshooting workflow for this compound peak tailing.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in the this compound structure, causing peak tailing.

    • Solution: Use a mobile phase with a slightly acidic pH (e.g., add 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column specifically designed to minimize silanol interactions.

  • Column Contamination: Accumulation of matrix components from your samples on the column can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, consider replacing the column. Using a guard column can help protect your analytical column from contamination.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.[4]

  • Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system itself can chelate with this compound, leading to tailing.

    • Solution: Use high-purity solvents and reagents. If metal contamination is suspected from the system, passivation of the system may be necessary.

G cluster_1 Troubleshooting Peak Fronting start_fronting Peak Fronting Observed

"]; "check_concentration" [label="Concentration Issue|Sample concentration too high"]; "check_column_health" [label="Column Health|Column void or channeling"]; "solution_solvent" [label="Solution|Dissolve sample in mobile phase or a weaker solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "solution_concentration" [label="Solution|Dilute the sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; "solution_column_health" [label="Solution|Replace the column", fillcolor="#34A853", fontcolor="#FFFFFF"];

Caption: Troubleshooting workflow for this compound peak fronting.

Possible Causes and Solutions:

  • Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent that is stronger (more eluting power) than your mobile phase, the peak can appear distorted and front.[4]

    • Solution: Whenever possible, dissolve your this compound standard and samples in the mobile phase itself. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Overload: Injecting a sample with a very high concentration of this compound can lead to peak fronting.[4]

    • Solution: Dilute your sample and re-inject.

  • Column Degradation: A void at the head of the column or channeling in the packing material can cause peak fronting.

    • Solution: This usually indicates that the column has reached the end of its life and needs to be replaced.

Retention Time Shifts

Consistent retention times are crucial for reliable peak identification and quantification.

G start_rt Retention Time Shift Observed check_mp check_mp start_rt->check_mp check_pump check_pump start_rt->check_pump check_column_rt check_column_rt start_rt->check_column_rt solution_mp solution_mp check_mp->solution_mp solution_pump solution_pump check_pump->solution_pump solution_column_rt solution_column_rt check_column_rt->solution_column_rt

"]; "check_pump" [label="Pump/System|LeaksInaccurate flow rate"]; "check_column_rt" [label="Column|Temperature fluctuationsDegradation/Contamination"]; "solution_mp" [label="Solution|Prepare fresh mobile phaseEnsure proper mixing and degassingBuffer the mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "solution_pump" [label="Solution|Check for leaksCalibrate pump", fillcolor="#34A853", fontcolor="#FFFFFF"]; "solution_column_rt" [label="Solution|Use a column ovenFlush or replace column", fillcolor="#34A853", fontcolor="#FFFFFF"];

Caption: Logical relationships for troubleshooting retention time shifts.

Possible Causes and Solutions:

  • Changes in Mobile Phase Composition: Inaccurate mixing of acetonitrile and water, or evaporation of the more volatile component (acetonitrile) can lead to changes in elution strength and thus, retention time.

    • Solution: Prepare fresh mobile phase daily. Keep the mobile phase reservoir covered to minimize evaporation. If using a gradient, ensure the gradient pump is functioning correctly.

  • Inconsistent Flow Rate: A malfunctioning pump can deliver an inconsistent flow rate, directly affecting retention times.

    • Solution: Check the pump for leaks and ensure it is properly primed. If the problem persists, the pump may require maintenance.

  • Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[4]

  • Column Equilibration: Insufficient equilibration time for the column with the mobile phase before starting a sequence of injections can cause retention time to drift, especially at the beginning of a run.

    • Solution: Ensure the column is adequately equilibrated. This may take 10-20 column volumes of mobile phase.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a gradual shift in retention times.

    • Solution: Monitor column performance with a standard solution. If retention time and peak shape significantly deteriorate, the column may need to be replaced.

Experimental Protocols

Standard HPLC Analysis of this compound
  • Mobile Phase Preparation (e.g., 40:60 Acetonitrile:Water):

    • Measure 400 mL of HPLC-grade acetonitrile and 600 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • If a buffered mobile phase is required, prepare the aqueous portion with the appropriate buffer (e.g., 0.1% formic acid) before mixing with acetonitrile.

    • Degas the mobile phase using an inline degasser or by sonicating for 15-20 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • The extraction and cleanup procedure will be matrix-dependent. A common approach involves extraction with acetonitrile followed by a cleanup step.[1][2]

    • The final extract should be dissolved in the mobile phase.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Set the HPLC parameters as described in the table in Q1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

Troubleshooting Protocol: Column Flushing
  • Disconnect the column from the detector.

  • Flush the column with HPLC-grade water for at least 30 minutes to remove any buffer salts.

  • Flush the column with 100% acetonitrile or methanol for at least 30 minutes to remove strongly retained organic compounds.

  • Re-equilibrate the column with the mobile phase until the baseline is stable.

  • Reconnect the column to the detector and test its performance with a standard solution.

References

Technical Support Center: Optimizing Imidacloprid Extraction from High-Organic Matter Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Imidacloprid (B1192907) from high-organic matter soil.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from high-organic matter soil challenging?

A1: High-organic matter soils present a significant challenge due to the strong binding affinity of this compound to soil organic matter.[1][2][3] This strong sorption can lead to lower extraction efficiencies and reduced recovery rates.[1] Additionally, the co-extraction of humic and fulvic acids from the organic matter can interfere with subsequent analytical steps, a phenomenon known as the matrix effect.[4][5]

Q2: What are the most common methods for extracting this compound from soil?

A2: Several methods are employed for this compound extraction from soil, with the most common being:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used and versatile method that involves a salting-out extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup.[5][6][7][8]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to enhance the transfer of the analyte from the soil matrix to the extraction solvent, often resulting in higher efficiency and shorter extraction times.[9][10][11][12]

  • Soxhlet Extraction: A classical method involving continuous extraction with a solvent. While effective, it is often more time-consuming and uses larger volumes of solvent compared to modern techniques.[13]

  • Liquid-Liquid Extraction (LLE): A conventional method that partitions the analyte between two immiscible liquid phases.[14]

Q3: Which solvent system is most effective for this compound extraction from high-organic matter soil?

A3: The choice of solvent is critical for efficient extraction. Acetonitrile is a popular choice, particularly in the QuEChERS method, due to its ability to extract a wide range of pesticides with minimal co-extraction of matrix components.[6] Mixtures of solvents, such as acetonitrile-water or ethyl acetate (B1210297) and methanol (B129727), have also been shown to be effective.[9][15] For instance, a double extraction with ethyl acetate and methanol assisted by ultrasound has demonstrated high recovery values.[9]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, where co-extracted components interfere with the analytical signal of this compound, can be significant with high-organic matter soils.[4] To mitigate these effects:

  • Utilize a Cleanup Step: A dSPE cleanup step, often included in the QuEChERS method, uses sorbents like Primary Secondary Amine (PSA) to remove interfering substances such as organic acids.[8]

  • Employ Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles the sample matrix can help to compensate for signal suppression or enhancement.

  • Use an Internal Standard: Adding a known concentration of an isotopically labeled standard of this compound to both samples and calibration standards can help correct for variations in extraction efficiency and matrix effects.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound 1. Strong Sorption: this compound is strongly bound to the high organic matter content of the soil.[1][3] 2. Inefficient Extraction: The chosen extraction method or solvent may not be optimal for this soil type. 3. Analyte Degradation: this compound may degrade during the extraction process.1. Increase Extraction Time/Energy: For methods like UAE, increase the sonication time. For shaker extractions, increase the shaking duration. 2. Optimize Solvent System: Consider using a more polar solvent or a mixture of solvents (e.g., acetonitrile/water, ethyl acetate/methanol).[9][15] 3. Pre-wet the Soil: Adding a small amount of water to dry soil samples and allowing them to hydrate (B1144303) before adding the extraction solvent can improve extraction efficiency.[6] 4. Evaluate Alternative Methods: If using a simple liquid extraction, consider switching to a more robust method like QuEChERS or UAE.[5][6][10]
High Variability in Results (Poor Precision) 1. Inhomogeneous Sample: The soil sample may not be properly homogenized, leading to variations in this compound concentration between subsamples. 2. Inconsistent Extraction Procedure: Variations in extraction time, solvent volume, or shaking speed can lead to inconsistent results. 3. Instrumental Instability: The analytical instrument (e.g., HPLC, GC-MS) may not be stable.1. Thorough Homogenization: Ensure the soil sample is thoroughly mixed and sieved before taking a subsample for extraction. 2. Standardize the Protocol: Adhere strictly to a validated and documented extraction protocol. Use automated shakers or sonicators for consistency. 3. Instrument Calibration and Maintenance: Regularly calibrate the analytical instrument and perform routine maintenance to ensure stable performance.
Interfering Peaks in Chromatogram (Matrix Effects) 1. Co-extraction of Matrix Components: High organic matter soils are rich in humic and fulvic acids, which can be co-extracted and interfere with the analysis.[5] 2. Inadequate Cleanup: The cleanup step may not be effectively removing all interfering compounds.1. Implement or Optimize a Cleanup Step: Use dSPE with sorbents like PSA to remove organic acids.[8] For highly complex matrices, a cartridge-based Solid Phase Extraction (SPE) cleanup might be necessary.[16] 2. Adjust Chromatographic Conditions: Modify the mobile phase gradient or temperature program to improve the separation of this compound from interfering peaks. 3. Use a More Selective Detector: A mass spectrometer (MS) detector is generally more selective and less prone to interference than a UV detector.

Data Presentation

Table 1: Comparison of this compound Extraction Efficiencies from Soil Using Different Methods

Extraction Method Solvent System Spiked Concentration Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Ultrasound-Assisted Extraction (Double Extraction)Ethyl Acetate & Methanol0.09-14.60 mg/kg79 - 105Not Specified[9]
Liquid ExtractionAcetonitrile-Water (80:20, v/v)10 µg/kg856[15]
Liquid ExtractionAcetonitrile-Water (80:20, v/v)25 µg/kg824[15]
Modified Liquid ExtractionAcetonitrile, Methanol, WaterNot Specified82.6 - 1091.9 - 5.6[13]
Soxhlet ExtractionAcetone & HexaneNot Specified82.6 - 1091.9 - 5.6[13]
Molecularly Imprinted Polymer (MIP) ExtractionNot Specified0.2 - 2.0 µg/g102 - 11411 (for 1 µg/g spike)[17]
HPLC MethodAcetonitrile & Water (90:10, v/v)Not Specified81 - 87Not Specified[2]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a generalized procedure based on the principles of the QuEChERS method.

a. Sample Extraction:

  • Weigh 10 g of homogenized high-organic matter soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[6]

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, sodium citrate).

  • Immediately cap and shake vigorously for 1 minute to ensure the salts do not agglomerate.

  • Centrifuge at ≥3000 rcf for 5 minutes.[6]

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., a mixture of anhydrous magnesium sulfate and Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[6]

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Ultrasound-Assisted Extraction (UAE) Method

This protocol is a general guideline for performing UAE.

  • Weigh 5 g of homogenized high-organic matter soil into a suitable extraction vessel (e.g., a glass vial or centrifuge tube).

  • Add 10 mL of the extraction solvent (e.g., a mixture of water and methanol).[10][12]

  • Place the vessel in an ultrasonic bath.

  • Sonicate for a specified period (e.g., 15-30 minutes). The optimal time should be determined experimentally.

  • After sonication, centrifuge the sample to separate the soil particles from the extract.

  • The supernatant can then be filtered and is ready for analysis or a further cleanup step if necessary.

Visualizations

experimental_workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (dSPE) cluster_analysis Analysis Step soil_sample Homogenized Soil Sample add_solvent Add Extraction Solvent (e.g., Acetonitrile) soil_sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Vortex/Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant add_dspe Add dSPE Sorbent (e.g., PSA) supernatant->add_dspe vortex_cleanup Vortex add_dspe->vortex_cleanup centrifuge2 Centrifuge vortex_cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: QuEChERS workflow for this compound extraction.

troubleshooting_logic start Low this compound Recovery? cause1 Strong Sorption to Organic Matter start->cause1 Yes cause2 Inefficient Extraction Conditions start->cause2 Yes cause3 Matrix Effects Suppressing Signal start->cause3 Yes solution1a Increase Extraction Time/Energy cause1->solution1a solution1b Optimize Solvent System (e.g., more polar) cause1->solution1b solution2a Switch to a More Robust Method (e.g., QuEChERS, UAE) cause2->solution2a solution3a Implement/Optimize dSPE Cleanup (e.g., with PSA) cause3->solution3a solution3b Use Matrix-Matched Calibration cause3->solution3b

Caption: Troubleshooting logic for low recovery issues.

References

Technical Support Center: Minimizing Imidacloprid Photodegradation in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the photodegradation of Imidacloprid (B1192907) during laboratory experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide practical solutions to ensure the stability and integrity of this compound in your experimental setups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration in aqueous solutions. Exposure to ambient or direct light, especially UV or simulated solar light. This compound has strong absorbance at 269 nm.[1]1. Work in a light-controlled environment. Use amber-colored glassware or wrap experimental containers in aluminum foil. 2. If light exposure is unavoidable, work quickly and minimize the duration of exposure. 3. For light-sensitive experiments, consider using a photosensitizer or a photocatalyst to control and study the degradation, if that is the experimental goal.
Inconsistent results between experimental replicates. 1. Variable light exposure between samples. 2. Fluctuations in temperature. The rate of photodegradation increases with temperature.[1][2] 3. Inconsistent pH of the solution. This compound is more stable in acidic and neutral water but degrades faster under alkaline conditions.[1]1. Ensure all samples are handled under identical lighting conditions. 2. Use a temperature-controlled environment (e.g., water bath, incubator). 3. Buffer your solutions to a stable pH, preferably neutral or slightly acidic, if compatible with your experimental design.
Formation of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Photodegradation of this compound into various photoproducts.1. Identify the major photoproducts to confirm photodegradation is occurring. Common products include this compound urea, this compound olefin, and this compound desnitro.[3] The end product is often 6-chloronicotinic acid.[4] 2. Implement light-protection measures as described above to prevent their formation.
Low recovery of this compound from environmental samples (soil, water). Photolysis on the sample surface. The half-life of this compound on the soil surface can be as short as 39 days.[4]1. For soil samples, minimize exposure to light during collection, transport, and processing. 2. For water samples, collect in amber bottles and store in the dark. Aqueous photolysis can have a half-life of 1-4 hours.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism is aqueous photolysis, which follows pseudo-first-order kinetics.[1][3][5] This means the rate of degradation is proportional to the concentration of this compound. The process is initiated by the absorption of light, particularly in the UV spectrum, leading to the formation of various degradation products.

Q2: What are the key factors that influence the rate of this compound photodegradation?

A2: Several factors can influence the rate of photodegradation:

  • Light Wavelength and Intensity: UV-A light is more effective than visible light in degrading this compound.[1] The degradation rate is dependent on the intensity of the light source.

  • pH: this compound is relatively stable in acidic and neutral aqueous solutions. However, its degradation is enhanced under alkaline conditions.[1]

  • Temperature: The reaction rate increases with an increase in temperature.[1][2]

  • Initial Concentration: The degradation rate decreases with an increase in the initial concentration of this compound.[1][2]

  • Presence of Other Substances: Photosensitizers or photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) can accelerate photodegradation.[6][7][8] Conversely, the presence of free radical scavengers can decrease the degradation rate.[1]

Q3: What are the major photoproducts of this compound?

A3: The major photoproducts identified in various studies include:

  • This compound urea[3]

  • This compound olefin[3][4]

  • This compound desnitro[3][4]

  • 1-[(6-chloro-3-pyridinyl)methyl]-N-nitroso-2-imidazolidinimine[5]

  • 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidinone[5][7][8]

  • 6-chloronicotinic acid (often the end product)[4]

Q4: How can I accurately quantify this compound while minimizing the risk of degradation during analysis?

A4: To accurately quantify this compound, it is crucial to handle samples under controlled light conditions. Use analytical methods with short run times. High-Performance Liquid Chromatography (HPLC) with UV detection (at 270 nm) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common and reliable methods for quantification.[9][10][11] Prepare samples and standards in a dimly lit room and use amber vials for autosamplers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the photodegradation of this compound.

Table 1: Photodegradation Half-Life (DT₅₀) of this compound under Various Conditions

Condition Half-Life (DT₅₀) Reference
Aqueous solution (HPLC grade water)43 minutes[7][8]
Formulated as Confidor in tap water126 minutes[7][8]
Formulated as Confidor in tap water with TiO₂144 minutes[7][8]
Aqueous solution (in the presence of light)1-4 hours[4]
On soil surface39 days[4][12]
In water (in the dark, pH 9)~1 year[4]
In soil (aerobic conditions)1-3 years[4]

Table 2: Kinetic Data for this compound Photodegradation

Kinetic Model Rate Constant (k) Conditions Reference
Pseudo-first-order0.148 min⁻¹1 mg/L initial concentration[2]
Pseudo-first-order0.039 min⁻¹40 mg/L initial concentration[2]
Pseudo-first-order0.3941 h⁻¹With U-g-C₃N₄ catalyst, visible light[13]
Pseudo-first-order0.1179 h⁻¹With M-g-C₃N₄ catalyst, visible light[13]

Experimental Protocols

Protocol 1: General Procedure to Minimize Photodegradation During Standard Laboratory Handling
  • Preparation of Working Area: Conduct all work with this compound solutions in a room with minimal natural light. Turn off overhead fluorescent lights and use a dim, incandescent light source if necessary.

  • Glassware and Containers: Use amber-colored volumetric flasks, beakers, and vials. Alternatively, wrap all glassware and plasticware with aluminum foil to block light.

  • Solution Preparation: Prepare stock and working solutions of this compound promptly. Store all solutions in the dark at a cool and stable temperature (e.g., 4°C), unless otherwise specified by the experimental protocol.

  • Experimental Execution: When performing experiments, expose the solutions to light for the shortest duration possible. If the experiment requires extended periods, ensure the containers are shielded from light.

  • Sample Analysis: If using an autosampler for analytical techniques like HPLC or LC-MS, use amber vials or a cooled, dark sample compartment.

Protocol 2: Controlled Photodegradation Study of this compound
  • Solution Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 10 mg/L) in a quartz reaction vessel. Use purified water (e.g., HPLC grade).

  • Light Source: Place the reaction vessel in a photolysis reactor equipped with a specific light source (e.g., a xenon lamp to simulate solar light or a mercury lamp for specific UV wavelengths).[12][14] Ensure the temperature is controlled using a water jacket or other cooling system.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the solution.

  • Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to "quench" the photoreaction in the withdrawn sample by adding a substance that absorbs the light or scavenges reactive species, or by immediately placing it in the dark and on ice.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS/MS.[9][10]

  • Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics by fitting the data to an appropriate model (e.g., pseudo-first-order).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_solution Prepare this compound Solution (in amber glassware) control_env Establish Light-Controlled and Temp-Controlled Environment run_exp Conduct Experiment control_env->run_exp sampling Collect Samples at Time Intervals run_exp->sampling analyze_samples Analyze Samples (e.g., HPLC, LC-MS) sampling->analyze_samples data_analysis Analyze Data and Determine Kinetics analyze_samples->data_analysis

Caption: Workflow for minimizing this compound photodegradation.

photodegradation_pathway This compound This compound intermediates Photodegradation Intermediates This compound->intermediates hv (Light) product1 This compound Urea intermediates->product1 product2 This compound Olefin intermediates->product2 product3 This compound Desnitro intermediates->product3 end_product 6-Chloronicotinic Acid product1->end_product product2->end_product product3->end_product

Caption: Simplified photodegradation pathway of this compound.

References

Technical Support Center: Optimizing Imidacloprid Solubility for In Vitro Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Imidacloprid in in vitro toxicology studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro experiments due to its high solubilizing capacity for this compound.[1][2][3][4] However, it is crucial to control the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations.

Q2: What is the maximum permissible concentration of DMSO in cell culture?

A2: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO. Concentrations above 1% are generally considered toxic to most mammalian cell lines in long-term assays.

Q3: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. What should I do?

A3: This is a common issue when a compound dissolved in a strong organic solvent is introduced into an aqueous environment like cell culture media.[5] Here are several troubleshooting steps:

  • Increase the concentration of your stock solution: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume of the stock solution to the media to achieve the desired final concentration, thereby reducing the overall DMSO percentage.[5]

  • Pre-warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help prevent precipitation.

  • Add the stock solution to the media with vigorous mixing: Pipette the this compound stock solution directly into the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.

  • Serial dilutions: Instead of adding the highly concentrated stock directly to the final culture volume, perform serial dilutions in pre-warmed media.

  • Consider alternative solvents: If precipitation persists, you may explore other organic solvents, but their compatibility with your specific cell line must be validated.

Q4: What is the aqueous solubility of this compound?

A4: this compound has a relatively low solubility in water, which is approximately 0.51 to 0.61 g/L at 20°C.[1][6][7][8] This limited aqueous solubility necessitates the use of organic solvents for preparing stock solutions for in vitro studies.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)
Water0.51 - 0.61[1][6][7][8]
Dimethyl sulfoxide (DMSO)≥ 100[2]
Dichloromethane67[9]
Isopropanol23[9]
Toluene0.69[9]

Note: The solubility in DMSO is reported as "≥ 100 g/L", indicating it is highly soluble, but the saturation point may be higher.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder, analytical grade)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 255.66 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 0.1 mol/L * 0.001 L * 255.66 g/mol = 0.02557 g = 25.57 mg

  • Weigh this compound: Accurately weigh 25.57 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Storage: Store the 100 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Cell Treatment

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Serological pipettes and micropipettes

Procedure:

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as you will use for the highest concentration of this compound.

  • Serial Dilutions: To prepare a series of working concentrations, perform serial dilutions of the 100 mM stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media).

  • Cell Treatment: Remove the existing media from your cell cultures and replace it with the media containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[10][11][12]

Materials:

  • Cells treated with this compound and vehicle control in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and the vehicle control as described in Protocol 2. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilize Formazan Crystals: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Incubate for Solubilization: Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved. Shaking on an orbital shaker can facilitate this process.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare 100 mM This compound Stock in DMSO working Prepare Working Solutions (Serial Dilution) & Vehicle Control stock->working treat Treat Cells with This compound/ Vehicle Control working->treat seed Seed Cells in 96-well Plate seed->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & Determine IC50 read->analyze

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: this compound's impact on cellular signaling pathways.

References

Addressing cross-reactivity issues in Imidacloprid ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Imidacloprid (B1192907) ELISA kits, with a special focus on cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an this compound ELISA kit?

A1: this compound ELISA kits typically employ a competitive enzyme-linked immunosorbent assay format.[1] In this assay, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of specific antibody sites that are coated on the microplate wells. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled this compound that has bound to the antibody. The resulting color intensity is inversely proportional to the concentration of this compound in the sample.[1] Samples with higher concentrations of this compound will yield a weaker color signal, and vice versa.

Q2: My results show a higher concentration of this compound than expected. What could be the cause?

A2: Higher than expected concentrations can be due to several factors. One of the primary causes is cross-reactivity with other structurally similar compounds present in the sample. These compounds can bind to the anti-Imidacloprid antibodies, leading to an overestimation of the this compound concentration.[2][3][4] Additionally, matrix effects from complex samples can interfere with the assay, sometimes leading to artificially high readings. It is also important to ensure that the standard curve is prepared accurately and that there are no errors in sample dilution. Confirmation of results by a more selective method like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is recommended for complex samples.[2][3][4]

Q3: What are the common cross-reactants for this compound ELISA kits?

A3: The most common cross-reactants are other neonicotinoid insecticides and metabolites of this compound. Due to structural similarities, compounds like Clothianidin, Thiacloprid, and Acetamiprid can show significant cross-reactivity. This compound metabolites, such as 5-hydroxy-imidacloprid and this compound-olefin, have also been shown to cross-react to varying degrees.[2][3][4] The extent of cross-reactivity can vary significantly between different ELISA kits from various manufacturers.

Q4: How can I minimize matrix effects in my samples?

A4: Matrix effects, which are interferences from components in the sample matrix, can be minimized through several approaches.[2][3][4] The simplest method is to dilute the sample with the assay buffer, which reduces the concentration of interfering substances.[5] However, ensure that the dilution does not lower the analyte concentration below the kit's detection limit. For more complex matrices, a matrix-matched calibration curve is recommended.[2][3][4] This involves preparing the standard curve in a blank sample matrix that is similar to the samples being tested. Additionally, various sample cleanup procedures, such as solid-phase extraction (SPE), can be employed to remove interfering components before the ELISA.

Q5: What are some general best practices for running an this compound ELISA to ensure accurate results?

A5: To ensure the accuracy and reproducibility of your results, follow these best practices:

  • Reagent Preparation: Allow all reagents to reach room temperature before use. Prepare fresh dilutions of standards and samples for each assay.

  • Pipetting: Use calibrated pipettes and fresh tips for each standard and sample to avoid cross-contamination.

  • Washing Steps: Ensure thorough and consistent washing of the plate between steps to remove all unbound reagents. Inadequate washing can lead to high background signals.

  • Incubation: Adhere strictly to the recommended incubation times and temperatures as specified in the kit protocol.

  • Standard Curve: Always run a fresh standard curve for each plate.

  • Sample Handling: Store and handle samples as recommended to prevent degradation of the analyte.

  • Data Analysis: Use appropriate curve-fitting software to analyze the standard curve and calculate sample concentrations.

Troubleshooting Guide: Cross-Reactivity Issues

This guide provides a systematic approach to identifying and addressing cross-reactivity problems.

Problem: Suspected Cross-Reactivity Leading to Inaccurate Results

Step 1: Identify Potential Cross-Reactants

  • Review the literature and the kit insert to identify known cross-reactants for this compound, including other neonicotinoids and this compound metabolites.

  • Consider the sample source and any potential co-contaminants that might be present.

Step 2: Quantify Cross-Reactivity

  • If you suspect a specific compound is cross-reacting, you can perform a cross-reactivity test. This involves running the ELISA with varying concentrations of the suspected cross-reactant in the absence of this compound.

  • The cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100 IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

Step 3: Mitigate Cross-Reactivity

  • Sample Cleanup: Employ a sample preparation method that can separate this compound from the cross-reacting compounds. Solid-phase extraction (SPE) with a cartridge selected for its specificity to this compound can be effective.

  • Alternative Kit: If a specific cross-reactant is a major issue, consider using an ELISA kit from a different manufacturer that has been validated to have lower cross-reactivity for that particular compound.

  • Confirmatory Analysis: For critical samples, it is highly recommended to confirm the ELISA results using a more selective analytical method such as LC-MS/MS.[2][3][4] This method can distinguish between this compound and its cross-reactants.

Data on Cross-Reactivity of Common Compounds in this compound ELISA Kits

The following tables summarize publicly available data on the cross-reactivity of various compounds with this compound ELISA kits. Note that these values can vary between different kits and manufacturers.

Table 1: Cross-Reactivity of Other Neonicotinoid Insecticides

CompoundReported Cross-Reactivity (%)
ClothianidinUp to 121%
Thiacloprid~13%
Acetamiprid~4%
Thiamethoxam<0.1%

Data compiled from publicly available kit inserts.

Table 2: Cross-Reactivity of this compound Metabolites

MetaboliteReported Cross-Reactivity (%)
5-hydroxy-imidacloprid0.93 - 26%
This compound-olefin0.93 - 26%
This compound-ureaNot specified
Desnitro-imidaclopridNot specified
6-chloronicotinic acidNot specified

Data from a study evaluating a commercial this compound ELISA kit.[2][3][4]

Experimental Protocols

Protocol 1: General this compound Competitive ELISA Procedure

This protocol provides a general workflow for a typical this compound competitive ELISA. Always refer to the specific instructions provided with your kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition: Add a specific volume of the standards and samples to the antibody-coated microplate wells.

  • Enzyme Conjugate Addition: Add the this compound-enzyme conjugate to each well.

  • Incubation: Incubate the plate for the specified time and temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Incubation: Incubate the plate in the dark for the specified time to allow for color development.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Read Absorbance: Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.

Protocol 2: Sample Preparation for Honey Samples

This protocol is adapted from a publicly available method for the extraction of this compound from honey.[6]

  • Sample Weighing: Weigh 1.0 g of a representative honey sample into a glass vial.

  • Dilution: Add 10 mL of sample diluent (as provided or recommended by the kit manufacturer) to the vial.

  • Extraction: Vortex the mixture for 20-30 seconds and then place it on a rotator for 10 minutes at room temperature.

  • Further Dilution: Perform a further 1:5 dilution by adding 200 µL of the extract to 800 µL of the sample diluent.

  • Analysis: The diluted sample is now ready for analysis with the this compound ELISA kit. Remember to account for the total dilution factor (e.g., 50x) when calculating the final concentration.

Protocol 3: Protocol for Assessing Cross-Reactivity

This protocol outlines a procedure for determining the cross-reactivity of a specific compound in your this compound ELISA kit.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound and the potential cross-reacting compound in the assay buffer.

  • Generate Standard Curves:

    • Create a serial dilution of the this compound stock solution to generate a standard curve according to the kit's protocol.

    • Create a separate serial dilution of the potential cross-reacting compound's stock solution.

  • Run ELISA: Run the ELISA with both sets of serial dilutions on the same plate.

  • Determine IC50 Values:

    • For both this compound and the cross-reactant, plot the percentage of inhibition against the logarithm of the concentration.

    • From the resulting sigmoidal curves, determine the IC50 value for each compound. The IC50 is the concentration that results in 50% of the maximum inhibition.

  • Calculate Cross-Reactivity: Use the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100 .

Visualizations

Imidacloprid_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACH Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACH->nAChR Binds to AChE Acetylcholinesterase (AChE) ACH->AChE Normally degraded by Vesicle Synaptic Vesicle containing ACh Vesicle->ACH Release IonChannel Ion Channel nAChR->IonChannel Opens Depolarization Continuous Depolarization & Nerve Firing IonChannel->Depolarization Na+ influx leads to Paralysis Paralysis & Death Depolarization->Paralysis This compound This compound This compound->nAChR Irreversibly Binds to This compound->AChE Not degraded by

Caption: Mode of action of this compound on the insect nervous system.

ELISA_Troubleshooting_Workflow Start Inaccurate / Unexpected ELISA Results Check_Procedure Review Assay Procedure (Pipetting, Incubation, Washing) Start->Check_Procedure Check_Reagents Check Reagents & Standards (Preparation, Expiry) Start->Check_Reagents Suspect_Matrix Suspect Matrix Effects? Check_Procedure->Suspect_Matrix Check_Reagents->Suspect_Matrix Suspect_CR Suspect Cross-Reactivity? Suspect_Matrix->Suspect_CR No Dilute_Sample Dilute Sample Suspect_Matrix->Dilute_Sample Yes Identify_CR Identify Potential Cross-Reactants Suspect_CR->Identify_CR Yes Confirm_LCMS Confirm with LC-MS/MS Suspect_CR->Confirm_LCMS No / Unsure Matrix_Match Use Matrix-Matched Calibration Dilute_Sample->Matrix_Match Sample_Cleanup Perform Sample Cleanup (SPE) Matrix_Match->Sample_Cleanup Sample_Cleanup->Confirm_LCMS Test_CR Quantify Cross-Reactivity (see Protocol 3) Identify_CR->Test_CR Test_CR->Sample_Cleanup

Caption: Troubleshooting workflow for inaccurate this compound ELISA results.

References

Technical Support Center: Method Development for Separating Imidacloprid and its Key Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of Imidacloprid (B1192907) and its primary metabolites.

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical method development for this compound and its metabolites.

Question Answer
Why am I observing poor peak shapes (e.g., tailing, fronting, or broad peaks) for this compound or its metabolites in my HPLC analysis? Poor peak shape can result from several factors. For peak tailing: consider interactions between the analytes and active sites on the column; using a highly inert column or adding a competing base to the mobile phase can help. Also, ensure the sample solvent is not stronger than the mobile phase. For peak fronting: this often indicates column overload; try reducing the injection volume or sample concentration. For broad peaks: this can be caused by a void in the column, a contaminated guard column, or a mismatch between the sample solvent and the mobile phase.
My analyte recovery is low and inconsistent. What are the potential causes and solutions? Low and inconsistent recovery often points to issues with the sample extraction and cleanup process. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for this compound and its metabolites.[1][2] Ensure that the type and amount of sorbents used in the dispersive solid-phase extraction (dSPE) cleanup step are optimized for your specific matrix to avoid loss of analytes. Additionally, confirm the pH of your extraction solvent is appropriate for the analytes of interest. For instance, using acetonitrile (B52724) with 0.1% acetic acid has been shown to be effective.[1]
I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this? Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex samples. To mitigate these effects, consider the following: - Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes.[3] - Isotope dilution: Use isotopically labeled internal standards for each analyte to compensate for signal suppression or enhancement. - Optimize sample cleanup: A more rigorous cleanup procedure can remove interfering matrix components. This may involve using different sorbents in your dSPE step.[2] - Chromatographic separation: Improve the separation of your analytes from co-eluting matrix components by optimizing the gradient elution program or trying a different stationary phase.
I am unable to achieve adequate separation between this compound and its olefin metabolite. What chromatographic parameters can I adjust? Co-elution of this compound and its olefin metabolite can be challenging due to their structural similarity. To improve separation: - Mobile phase composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can enhance resolution.[3][4] - Column chemistry: A column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, may provide better separation than a standard C18 column. - Temperature: Optimizing the column temperature can influence selectivity and improve separation.
My 6-chloronicotinic acid metabolite is showing poor retention on a reverse-phase column. How can I improve its retention? 6-chloronicotinic acid is more polar than this compound and other metabolites, leading to poor retention on traditional C18 columns. To improve retention: - Aqueous mobile phase: Use a highly aqueous mobile phase. Some methods have successfully used water-rich mobile phases.[5] - pH adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on a reverse-phase column.[1] - Alternative chromatography: Consider using a polar-embedded or an aqueous C18 column designed for better retention of polar compounds. HILIC (Hydrophilic Interaction Liquid Chromatography) is another potential option.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound and its metabolites.

Question Answer
What are the key metabolites of this compound that I should be monitoring? The most commonly monitored metabolites of this compound include 5-hydroxy-imidacloprid, olefin-imidacloprid, this compound-urea, and 6-chloronicotinic acid.[1][3][6] The specific metabolites of interest may depend on the matrix and the purpose of the study (e.g., environmental fate, metabolism in a specific organism).
What are the typical analytical techniques used for the separation and quantification of this compound and its metabolites? High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques.[3][4] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.[1][7]
What type of HPLC column is most suitable for separating this compound and its metabolites? A C18 reverse-phase column is the most widely used stationary phase for the separation of this compound and its metabolites.[3] The specific choice of C18 column (e.g., end-capped, high-purity silica) can influence peak shape and resolution.
What is the QuEChERS method and why is it commonly used for sample preparation? QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.[1][2] It is popular for pesticide residue analysis in various matrices due to its simplicity, high throughput, and effectiveness in removing a wide range of interferences.[2]
Where can I obtain analytical standards for this compound and its metabolites? High-purity analytical standards for this compound and its metabolites can be purchased from various chemical suppliers that specialize in reference materials for analytical testing.[8][9]

Experimental Protocols

HPLC-UV Method for the Determination of this compound

This protocol is a general guideline for the analysis of this compound in a relatively clean matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound analytical standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 90:10 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 270 nm.[4]

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare the sample by extracting with acetonitrile, followed by a cleanup step if necessary (e.g., solid-phase extraction).

    • Filter the final sample extract through a 0.45 µm syringe filter.

    • Inject the standards and samples into the HPLC system.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

LC-MS/MS Method for the Determination of this compound and its Metabolites

This protocol provides a framework for the sensitive and selective analysis of this compound and its key metabolites in complex matrices.

  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

    • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Reagents:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Analytical standards of this compound and its metabolites.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for most analytes. 6-chloronicotinic acid may show better response in negative ion mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be optimized.

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of this compound and its metabolites.

Table 1: HPLC-UV Method Parameters

ParameterValueReference
Column C18 Reverse-Phase[3][4]
Mobile Phase Acetonitrile:Water (90:10 v/v)[4]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 270 nm[4]
Limit of Detection (LOD) 0.01 µg/mL[4]
Limit of Quantification (LOQ) 0.04 µg/mL[4]
Recovery 92-98%[3]

Table 2: LC-MS/MS Method Parameters

ParameterValueReference
Column C18 Reverse-Phase[1][3]
Mobile Phase Water and Acetonitrile with 0.1% Formic Acid (Gradient)[1]
Ionization Mode ESI Positive/Negative[1]
Limit of Detection (LOD) 0.02–0.5 µg/L[1]
Limit of Quantification (LOQ) 0.05–2.0 µg/L[1]
Recovery 80.6–112.7%[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Analysis sample Sample Collection (e.g., soil, water, tissue) extraction Extraction (e.g., QuEChERS with Acetonitrile) sample->extraction Homogenization cleanup Cleanup (Dispersive SPE) extraction->cleanup Centrifugation filtration Filtration (0.45 µm) cleanup->filtration hplc HPLC System filtration->hplc Injection lcms LC-MS/MS System filtration->lcms Injection separation Chromatographic Separation (C18 Reverse-Phase Column) hplc->separation lcms->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reporting Results quantification->reporting

Experimental workflow for this compound analysis.

degradation_pathway cluster_metabolites Key Metabolites This compound This compound hydroxy 5-Hydroxy-Imidacloprid This compound->hydroxy Hydroxylation olefin Olefin-Imidacloprid This compound->olefin Dehydrogenation urea This compound-Urea This compound->urea Hydrolysis cna 6-Chloronicotinic Acid hydroxy->cna olefin->cna urea->cna Further Degradation

References

Technical Support Center: Enhancing Electrochemical Sensor Sensitivity for Imidacloprid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical detection of Imidacloprid (B1192907) (IMI).

Troubleshooting Guides

This section is designed to help users identify and resolve common issues during their experiments.

Issue 1: Weak or No Electrochemical Signal

Potential CauseSuggested Solution(s)
Improper Electrode Pre-treatment Ensure the glassy carbon electrode (GCE) is meticulously polished with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water to remove any surface contaminants. For screen-printed electrodes (SPEs), electrochemical activation may be necessary to enhance their performance.
Suboptimal pH of Supporting Electrolyte The electrochemical reduction of this compound is pH-dependent. Optimize the pH of your supporting electrolyte (e.g., phosphate (B84403) buffer saline, Britton-Robinson buffer) to achieve the best signal-to-noise ratio. The optimal pH is often found to be around 5.0-7.0.[1]
Low Analyte Concentration Concentrate your sample if possible, or consider using a more sensitive electrochemical technique like square-wave voltammetry (SWV) or differential pulse voltammetry (DPV) instead of cyclic voltammetry (CV).
Inactive Electrode Surface The electrode surface may be passivated. Try re-polishing the GCE or using a new SPE. For modified electrodes, ensure the modification layer is conductive and has not been stripped off.
Incorrect Potential Window Ensure the applied potential window is wide enough to encompass the reduction peak of this compound, which typically occurs at a negative potential.

Issue 2: Poor Reproducibility and Stability

Potential CauseSuggested Solution(s)
Inconsistent Electrode Modification Standardize the protocol for electrode modification, including the volume of casting solution, drying time, and temperature. Ensure a homogeneous dispersion of nanomaterials.
Electrode Fouling The electrode surface can be contaminated by reaction byproducts or matrix components.[2][3] After each measurement, gently rinse the electrode with the supporting electrolyte. For severe fouling, polishing or electrochemical cleaning might be required. The use of antifouling coatings like mesoporous silica (B1680970) film can also improve stability.
Degradation of Modification Material Some nanomaterials or polymers may not be stable over prolonged use or under harsh conditions. Assess the stability of your modification material over time and potential cycles. Consider using more robust materials like graphene-based composites or metallic nanoparticles.[4]
Reference Electrode Issues Check for air bubbles in the reference electrode tip and ensure the filling solution is not contaminated. A drifting reference electrode potential will lead to poor reproducibility.[5]
Variable Experimental Conditions Maintain consistent temperature, purging time with inert gas (to remove oxygen), and stirring rate (if applicable) throughout your experiments.

Issue 3: Interference and Poor Selectivity

Potential CauseSuggested Solution(s)
Presence of Interfering Species Other electroactive compounds in the sample matrix (e.g., other pesticides, ascorbic acid, uric acid) can interfere with this compound detection.[6]
Non-Specific Binding To enhance selectivity, incorporate molecular recognition elements such as molecularly imprinted polymers (MIPs) or cyclodextrins into your sensor design.[7] These create specific binding sites for this compound, minimizing interference.
Overlapping Peaks Optimize the electrochemical parameters (e.g., pulse amplitude and width in DPV/SWV) to better resolve the peaks of this compound and interfering species.

Frequently Asked Questions (FAQs)

Sensor Fabrication and Modification

  • Q1: Why are nanomaterials used to modify electrodes for this compound detection? A1: Nanomaterials like graphene, carbon nanotubes, and metallic nanoparticles offer a high surface-area-to-volume ratio, excellent electrical conductivity, and electrocatalytic properties.[7][8][9] These characteristics enhance the electron transfer rate and provide more active sites for the electrochemical reaction, thereby amplifying the signal and improving the sensitivity of the sensor.[9]

  • Q2: What is the role of β-cyclodextrin in this compound sensors? A2: β-cyclodextrin has a hydrophobic inner cavity and a hydrophilic outer surface, allowing it to form inclusion complexes with this compound molecules. This pre-concentrates the analyte at the electrode surface, leading to a significant enhancement in the detection signal.[7]

  • Q3: How do Molecularly Imprinted Polymers (MIPs) improve sensor selectivity? A3: MIPs are polymers created with template molecules (in this case, this compound). After the template is removed, cavities with a specific shape and chemical affinity for this compound are left behind. This "molecular memory" allows the sensor to selectively rebind this compound, even in the presence of other structurally similar molecules, thus greatly improving selectivity.

Electrochemical Measurements

  • Q4: Which electrochemical technique is best for quantifying this compound? A4: While Cyclic Voltammetry (CV) is excellent for characterizing the electrochemical behavior of this compound, Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are generally more sensitive for quantitative analysis due to their ability to minimize background charging currents.[10]

  • Q5: Why is it necessary to deoxygenate the solution before measurements? A5: Dissolved oxygen is electroactive and can be reduced at negative potentials, creating a large background signal that can interfere with the reduction peak of this compound.[11] Purging the solution with an inert gas like nitrogen or argon for 5-10 minutes before the measurement removes dissolved oxygen.[11]

  • Q6: What do the results from Electrochemical Impedance Spectroscopy (EIS) tell me about my sensor? A6: EIS is a powerful technique for characterizing the electrode-solution interface. It can provide information about the charge transfer resistance (Rct), which is related to the ease of electron transfer. A smaller Rct value for the modified electrode compared to the bare electrode indicates that the modification has facilitated faster electron transfer, which is desirable for a sensitive sensor.[12][13][14]

Data Presentation: Performance of this compound Electrochemical Sensors

The following table summarizes the analytical performance of various recently developed electrochemical sensors for this compound detection.

Electrode ModificationDetection TechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Reference
Copper Nanoparticles/Screen-Printed Electrode (SPE/CuNPs)Differential Pulse Voltammetry (DPV)0.059 - 0.5160.0108[15]
Activated ElectrodesCyclic Voltammetry (CV)0.1 - 1000.03[16]
Graphene Oxide/Gold Nano/β-CyclodextrinNot Specified0.0005 - 0.30.000133
Microporous Carbon Screen-Printed Electrodes (MC/SPE)Differential Pulse Voltammetry (DPV)0 - 10002.54[5][12]
Graphene Oxide/Glassy Carbon Electrode (GO/GCE)Cyclic Voltammetry (CV)0.8 - 100.36[17]

Experimental Protocols

1. Glassy Carbon Electrode (GCE) Polishing Procedure

  • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

  • Rinse the electrode thoroughly with deionized water.

  • Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 2 minutes.

  • Rinse again with deionized water and allow it to dry at room temperature.

2. Preparation of Graphene Oxide (GO) Modified GCE

  • Prepare a stable dispersion of GO in deionized water (e.g., 1 mg/mL) by sonication for at least 30 minutes.

  • Drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the pre-cleaned GCE surface.

  • Allow the solvent to evaporate completely at room temperature or under an infrared lamp.

  • The GO/GCE is now ready for use or further modification.

3. Typical Electrochemical Detection of this compound using DPV

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare the supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Add a known volume of the supporting electrolyte to the electrochemical cell.

  • Deoxygenate the solution by purging with high-purity nitrogen or argon for 10 minutes.

  • Immerse the modified working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the cell.

  • Record the background DPV scan.

  • Add a specific amount of the this compound standard solution to the cell and stir for a short period to ensure homogeneity.

  • Record the DPV scan over the desired potential range (e.g., -0.4 V to -1.2 V).

  • The peak current at the reduction potential of this compound is proportional to its concentration.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Bare Electrode (GCE/SPE) B Polishing/ Cleaning A->B D Electrode Modification B->D C Nanomaterial Synthesis/ Dispersion C->D E Prepare Electrolyte & Analyte D->E F Deoxygenation (N2/Ar Purge) E->F G Electrochemical Detection (CV/DPV) F->G H Peak Current vs. Concentration G->H I Calibration Curve & Performance H->I

Caption: A typical experimental workflow for the fabrication and testing of a modified electrochemical sensor for this compound detection.

signaling_pathway cluster_electrode Modified Electrode Surface Analyte This compound (IMI) Modifier Nanomaterial Modifier Analyte->Modifier Adsorption/ Binding Electrode Electrode Modifier->Electrode Facilitated Electron Transfer Signal Electrochemical Signal (Current) Electrode->Signal Reduction of IMI (e.g., -NO2 group)

Caption: Simplified signaling pathway for the electrochemical detection of this compound on a nanomaterial-modified electrode.

troubleshooting_logic Start Problem: Weak/No Signal CheckElectrode Is Electrode Properly Prepared? Start->CheckElectrode CheckpH Is Electrolyte pH Optimal? CheckElectrode->CheckpH Yes Solution1 Re-polish/Activate Electrode CheckElectrode->Solution1 No CheckPotential Is Potential Window Correct? CheckpH->CheckPotential Yes Solution2 Adjust pH of Electrolyte CheckpH->Solution2 No CheckConcentration Is Analyte Concentration Sufficient? CheckPotential->CheckConcentration Yes Solution3 Adjust Potential Range CheckPotential->Solution3 No Solution4 Use More Sensitive Technique (DPV/SWV) CheckConcentration->Solution4 No

Caption: A logical workflow for troubleshooting the common issue of a weak or absent signal in this compound electrochemical sensing.

References

Technical Support Center: Strategies to Reduce Solvent Consumption in Imidacloprid Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals engaged in Imidacloprid (B1192907) residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you implement solvent reduction strategies in your laboratory. The following sections detail methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Microextraction (SPME), and Supercritical Fluid Chromatography (SFC), offering practical guidance to minimize environmental impact without compromising analytical performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing solvent consumption in this compound residue analysis?

A1: The main strategies focus on miniaturizing and streamlining the sample preparation process, as well as employing alternative analytical techniques that inherently use less solvent. Key approaches include:

  • QuEChERS and its modifications: This method significantly reduces the amount of solvent needed for extraction and cleanup compared to traditional methods.

  • Solid-Phase Microextraction (SPME): A solvent-free or solvent-minimized extraction technique where a coated fiber is used to adsorb analytes from a sample.

  • Supercritical Fluid Chromatography (SFC): An alternative to High-Performance Liquid Chromatography (HPLC) that primarily uses supercritical carbon dioxide as the mobile phase, drastically reducing organic solvent usage.

Q2: How does the QuEChERS method reduce solvent consumption compared to traditional extraction methods?

A2: The QuEChERS method consolidates extraction and cleanup into fewer steps, requiring smaller volumes of solvents, typically acetonitrile (B52724). Traditional methods often involve lengthy liquid-liquid extraction and separate cleanup steps using large volumes of various organic solvents. For instance, a traditional method might use hundreds of milliliters of solvent per sample, whereas QuEChERS typically uses 10-20 mL of acetonitrile for the initial extraction.

Q3: Is SPME suitable for the analysis of a polar pesticide like this compound?

A3: Yes, SPME can be adapted for polar pesticides like this compound. The choice of fiber coating is crucial for successful extraction. For polar analytes, fibers with polar coatings such as polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. Optimization of extraction parameters like pH, temperature, and salt addition can further enhance the recovery of polar compounds.

Q4: What are the main advantages of using SFC over HPLC for this compound analysis?

A4: SFC offers several advantages over traditional HPLC, primarily related to solvent reduction and efficiency. The mobile phase in SFC is predominantly supercritical CO2, a non-toxic and inexpensive solvent, with only a small amount of organic modifier (like methanol) required. This can reduce organic solvent consumption by over 80% compared to HPLC. Additionally, the low viscosity of the supercritical fluid mobile phase allows for faster separations without a loss of resolution.[1]

Troubleshooting Guides

QuEChERS Method
Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound 1. Incorrect pH: this compound stability can be pH-dependent.1. Ensure the use of buffered QuEChERS methods (e.g., acetate (B1210297) or citrate (B86180) buffering) to maintain a stable pH during extraction.[2]
2. Inadequate Extraction: Insufficient shaking or vortexing time.2. Increase shaking/vortexing time to ensure thorough mixing of the sample with the extraction solvent.
3. Analyte Loss During Cleanup: this compound may be adsorbed by the cleanup sorbent.3. Evaluate different dispersive solid-phase extraction (dSPE) sorbents. While Primary Secondary Amine (PSA) is common, it can sometimes adsorb certain pesticides. Consider using a combination of sorbents or reducing the amount of PSA.
High Matrix Effects (Ion Suppression or Enhancement in MS) 1. Insufficient Cleanup: Co-extractive compounds from the matrix are interfering with the ionization of this compound.1. Optimize the dSPE cleanup step. For complex matrices, a combination of sorbents like PSA, C18, and Graphitized Carbon Black (GCB) may be necessary.[1]
2. High Sample Concentration: Injecting a too-concentrated extract can overwhelm the mass spectrometer.2. Dilute the final extract before injection. A "dilute and shoot" approach is often effective in minimizing matrix effects.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the sample.1. Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.
2. Inaccurate Pipetting: Variation in the volumes of solvents or standards added.2. Use calibrated pipettes and ensure consistent pipetting technique.
3. Variable Extraction/Cleanup Conditions: Inconsistent timing or temperature.3. Standardize all steps of the protocol, including shaking times, centrifugation speeds and times, and temperature.
Solid-Phase Microextraction (SPME)
Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound 1. Inappropriate Fiber Coating: The fiber is not effectively adsorbing the polar this compound molecule.1. Select a fiber with a more polar coating, such as Polyacrylate (PA) or a mixed-phase coating.
2. Sub-optimal Extraction Conditions: pH, temperature, or ionic strength of the sample matrix is not favorable for extraction.2. Optimize extraction parameters. For polar compounds, adjusting the sample pH away from the pKa and increasing the ionic strength by adding salt (e.g., NaCl) can enhance extraction efficiency.
3. Incomplete Desorption: The analyte is not fully released from the fiber in the GC inlet or LC interface.3. Increase the desorption temperature and time in the GC inlet. For LC applications, ensure the composition of the desorption solvent is optimized.
Poor Reproducibility 1. Inconsistent Extraction Time and Temperature: Variations in these parameters directly affect the amount of analyte extracted.1. Precisely control the extraction time and maintain a constant sample temperature using a water bath or heating block.
2. Fiber Degradation: The fiber coating can be damaged by the sample matrix or repeated use.2. Regularly inspect the fiber for physical damage or discoloration. Condition the fiber before each use as recommended by the manufacturer. Replace the fiber if performance degrades.
3. Matrix Fouling: Components of the sample matrix may irreversibly bind to the fiber, reducing its extraction efficiency.3. For complex matrices, consider headspace SPME instead of direct immersion to protect the fiber. If direct immersion is necessary, include a sample cleanup step before extraction.
Supercritical Fluid Chromatography (SFC)
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Inappropriate Modifier: The organic modifier in the mobile phase is not optimal for the polar analyte.1. Screen different modifiers such as methanol, ethanol, or isopropanol. Methanol is a common choice for polar compounds.
2. Water Adsorption on Stationary Phase: Residual water in the system can lead to peak tailing, especially for polar compounds.2. Ensure the CO2 and modifiers are of high purity and dry. Use a column with a stationary phase less sensitive to water.
Low Sensitivity 1. Sub-optimal Backpressure and Temperature: These parameters control the density of the supercritical fluid and thus its solvating power.1. Optimize the backpressure and column temperature to achieve the best peak shape and intensity for this compound.
2. Inefficient Ionization in MS Interface: The transition from supercritical fluid to the gas phase for MS detection can be challenging.2. Optimize the MS source parameters, including nebulizer temperature and gas flows. The use of a make-up solvent post-column may be necessary to improve ionization.
Retention Time Drifting 1. Fluctuations in Pressure or Temperature: Inconsistent system conditions will affect the mobile phase density and analyte retention.1. Ensure the SFC system is properly equilibrated and that the backpressure regulator and column oven are functioning correctly.
2. Column Contamination: Buildup of matrix components on the column.2. Implement a column washing procedure between sample sets. Ensure adequate sample cleanup prior to injection.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound analysis using solvent-reduction techniques.

Table 1: QuEChERS Method Performance for this compound Analysis

Matrix Analytical Method Recovery (%) LOD LOQ RSD (%) Reference
RiceUHPLC-UV92.2 - 96.10.001 mg/L0.003 mg/L2.5 - 4.5[3]
Maize and SoilLC-MS/MS>78--<5.4[4]
Crayfish TissuesHPLC-MS/MS80.6 - 112.70.02–0.5 µg·L⁻¹0.05–2.0 µg·L⁻¹4.2 - 12.6[5]
HoneybeesHPLC96 - 1040.1 ng/g0.01 ng/g-[6]
Parsley and RocketLC-MS/MS95.9 - 99.1-2.8 - 10.3 µg/kg<11[7]

Table 2: Alternative Methods Performance for this compound Analysis

Method Matrix Analytical Method Recovery (%) LOD LOQ RSD (%) Reference
Magnetic MIP ExtractionWater and AppleLC/Q-TOF/MS92.0 - 99.0--0.8 - 1.6[8]
Solid-Liquid ExtractionSoilLC-ESI-MS/MS90 ± 20.5 µg/kg--[9]
Direct InjectionWaterLC-ESI-MS/MS100 ± 20.3 µg/L--[9]
Methanol ExtractionPlant TissueELISA93.5 - 94.5-~48 ng-[10]
Acetonitrile ExtractionSoilHPLC81 - 870.01 µg/ml0.17- 0.25µg-[11]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Rice[3]
  • Sample Preparation: Homogenize a representative sample of rice grains.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water and 10 mL of acetonitrile (ACN).

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously by hand for 1 minute.

    • Centrifuge for 5 minutes at 4000 rpm.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes at 4000 rpm.

  • Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the final extract using UHPLC-UV.

Protocol 2: SPME for Pesticide Residue Analysis (General Guidance)

This is a general protocol that needs to be optimized for this compound.

  • Sample Preparation:

    • Homogenize the sample if it is solid.

    • Place a known amount of the sample (e.g., 5 g) into a headspace vial (e.g., 20 mL).

    • For liquid samples, place a specific volume (e.g., 10 mL) into the vial.

  • Extraction:

    • Add a stirring bar and a salt solution (e.g., NaCl to 20% w/v) to the vial to increase the ionic strength.

    • Seal the vial with a septum cap.

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C).

    • Expose the SPME fiber (e.g., with a Polyacrylate coating) to the headspace of the sample for a defined period (e.g., 30 minutes) with constant stirring.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately introduce it into the heated injection port of a gas chromatograph (GC).

    • Desorb the analytes from the fiber onto the GC column (e.g., at 250 °C for 5 minutes).

    • Analyze using an appropriate detector, such as a mass spectrometer (MS).

Protocol 3: SFC for Pesticide Residue Analysis (General Guidance)

This is a general protocol that needs to be optimized for this compound.

  • Sample Preparation:

    • Extract the sample using a miniaturized method like a modified QuEChERS protocol to obtain a concentrated extract in an organic solvent (e.g., acetonitrile or methanol).

  • SFC System Configuration:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Modifier): Methanol with a small percentage of an additive (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate) to improve peak shape.

    • Column: A column suitable for polar compounds (e.g., a silica-based column with a polar modification).

  • Chromatographic Conditions:

    • Flow Rate: 1-3 mL/min.

    • Backpressure: 100-200 bar.

    • Column Temperature: 30-50 °C.

    • Gradient: Start with a low percentage of modifier (e.g., 5%) and gradually increase to elute the analytes of interest.

  • Detection:

    • Couple the SFC system to a tandem mass spectrometer (MS/MS) for sensitive and selective detection of this compound. Optimize MS parameters (e.g., cone voltage, collision energy) for the specific analyte.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Sample 1. Homogenized Sample AddSolvent 2. Add Acetonitrile & Salts Sample->AddSolvent Shake 3. Shake Vigorously AddSolvent->Shake Centrifuge1 4. Centrifuge Shake->Centrifuge1 Supernatant 5. Take Supernatant Centrifuge1->Supernatant Acetonitrile Layer AddSorbent 6. Add dSPE Sorbent Supernatant->AddSorbent Vortex 7. Vortex AddSorbent->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Filter 9. Filter Centrifuge2->Filter Clean Extract Analysis 10. LC-MS/MS or GC-MS Analysis Filter->Analysis

Caption: QuEChERS Experimental Workflow Diagram.

Solvent_Reduction_Strategies QuEChERS QuEChERS Q_Adv - Reduced Solvent Volume - Faster Throughput - Less Glassware QuEChERS->Q_Adv SPME SPME SPME_Adv - Solvent-Free/Minimized - Integrates Extraction & Concentration - High Sensitivity SPME->SPME_Adv SFC SFC SFC_Adv - Uses Supercritical CO2 - Drastically Reduced Organic Solvent - Fast Separations SFC->SFC_Adv

Caption: Key Solvent Reduction Strategies and Their Advantages.

References

Technical Support Center: Optimizing Sublethal Dose Selection for Imidacloprid Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers designing and conducting behavioral studies with the neonicotinoid insecticide Imidacloprid (B1192907). Proper selection of a sublethal dose is critical for obtaining meaningful and reproducible data on the non-lethal impacts of this compound. This document offers frequently asked questions, troubleshooting advice, standardized protocols, and supporting data to address common challenges encountered during experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What defines a "sublethal dose" in the context of behavioral studies?

A sublethal dose is a concentration of a substance that does not cause significant mortality in the test population within a defined observation period but is sufficient to elicit measurable physiological or behavioral changes. For this compound, this means a dose below the median lethal dose (LD50) that may affect functions like foraging, learning, memory, or social interaction without killing the organism.

Q2: Why is it critical to determine a precise sublethal dose instead of using an arbitrary low dose?

Using a methodically determined sublethal dose is crucial for several reasons:

  • Reproducibility: Ensures that results can be compared across different studies and labs.

  • Relevance: Allows for the study of subtle, yet ecologically significant, behavioral impairments that would be missed if the dose is too low.

Q3: What are the key factors to consider when selecting a sublethal dose of this compound?

Several factors must be considered to select an appropriate dose:

  • Test Species: Sensitivity to this compound varies significantly across and even within insect orders. For example, the LD50 for a honey bee (Apis mellifera) is different from that of a stingless bee (Melipona scutellaris) or a lady beetle (Ceratomegilla undecimnotata).[1][2]

  • Exposure Route: The method of administration—oral (in food/water), topical (direct contact), or chronic (long-term dietary)—greatly influences toxicity. This compound is often more toxic to bees when ingested than by contact.[3]

  • Age and Life Stage: The age of the test organism can affect its susceptibility; younger individuals may be more sensitive.

  • Duration of Exposure: Acute (single) exposure studies will use different dosing strategies than chronic (repeated) exposure studies, which often use lower concentrations over a longer period.[4]

  • Endpoint of Interest: The specific behavior being studied may respond to different dose levels. A dose that affects complex learning might be different from one that affects simple motor activity.

Q4: How do I determine an appropriate "field-realistic" dose?

A field-realistic dose reflects the concentrations that an organism would likely encounter in its natural environment. For pollinators like bees, this involves researching reported concentrations of this compound in the nectar and pollen of treated crops. These concentrations can vary widely but often fall within a range of 0.7 to 100 ng/g (ppb).[4][5][6][7][8] For example, studies have used doses like 0.7 ppb in sugar water and 6 ppb in pollen to simulate environmental exposure for bumblebees.[5][6]

Q5: What is the difference between acute and chronic sublethal exposure?

  • Acute Exposure involves a single, short-term administration of the compound. These studies are designed to assess the immediate behavioral or physiological effects following exposure.

  • Chronic Exposure involves continuous or repeated exposure to a lower concentration of the compound over an extended period (e.g., days or weeks). This method is often more environmentally relevant for systemic pesticides like this compound and is used to evaluate long-term impacts on colony health, development, and survival.[4]

Section 2: Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Unexpectedly high mortality in my sublethal dose group. 1. The selected dose is too high for the specific species, age, or population being tested.2. The exposure route (e.g., oral) is more toxic than anticipated.3. Synergistic effects with other experimental variables (e.g., stress from handling).1. Conduct a new dose-response assay: Re-establish the LD50 for your specific experimental conditions before selecting a sublethal dose (e.g., 1/10th or 1/100th of the LD50).2. Perform a pilot study: Test a range of lower doses on a small subset of organisms to confirm they are non-lethal.3. Check your solvent: Ensure the solvent used to dissolve this compound (e.g., acetone (B3395972), DMSO) is fully evaporated (for topical application) or used at a non-toxic concentration in controls.
I am not observing any behavioral changes at my chosen sublethal dose. 1. The dose is too low to elicit a response for the specific behavior being measured.2. The observation period is too short; some behavioral effects of this compound can be delayed.3. The behavioral assay is not sensitive enough to detect subtle changes.1. Increase the dose systematically: Test a slightly higher, but still demonstrably sublethal, concentration.2. Extend the observation period: Monitor behavior at multiple time points post-exposure (e.g., 1h, 6h, 24h).3. Select a more sensitive endpoint: Some behaviors, like olfactory learning, can be more sensitive to disruption than general locomotor activity.[9]
My test subjects (e.g., bees, ants) are avoiding the this compound-treated food source. 1. Repellent Effect: At higher concentrations, this compound can be repellent, causing test subjects to refuse the treated food.[10]2. Behavioral Resistance: Some populations may have developed an aversion to the taste or post-ingestive effects of the insecticide.1. Lower the concentration: Use a dose that is below the taste-aversion threshold. This may require a pilot choice-test (treated vs. untreated food).2. No-choice assay: While less ideal for some questions, a no-choice feeding paradigm ensures exposure, though it may not fully reflect natural behavior.[10]
I am seeing high variability in behavioral responses within the same treatment group. 1. Natural variation in individual sensitivity to the chemical.2. Inconsistent dosing across individuals.3. Differences in age, size, or nutritional status of test subjects.1. Increase sample size: A larger number of subjects per group can help overcome individual variability.2. Standardize procedures: Ensure precise and consistent administration of the dose for every individual. Use calibrated equipment.3. Control subject characteristics: Use organisms of a known and consistent age, size, and from the same cohort/colony where possible.

Section 3: Experimental Protocols & Data

Protocol 1: Determining Acute Toxicity (LD50/LC50)

This protocol is a generalized procedure based on OECD guidelines for determining the median lethal dose (LD50) or concentration (LC50).[1]

Objective: To determine the dose of this compound that is lethal to 50% of a test population after a set period (e.g., 24 or 48 hours) via topical contact (LD50) or oral ingestion (LC50).

Materials:

  • Technical grade this compound (≥95% purity)

  • High-purity solvent (e.g., acetone for topical; sucrose (B13894) solution for oral)

  • Micropipette or micro-applicator

  • Test organisms (e.g., honey bees) of a uniform age and source

  • Holding cages and controlled environment chamber (e.g., 28 ± 1°C, 70 ± 5% RH, in darkness)

  • Sucrose solution (e.g., 50%) for feeding

Methodology:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in the appropriate solvent.

    • Create a series of at least five sequential dilutions from the stock solution. The dose range should be chosen based on literature values to bracket the expected LD50, aiming for mortalities between 10% and 90%.[1][11]

    • Prepare a solvent-only solution for the control group.

  • Organism Preparation:

    • Collect and acclimate test organisms to laboratory conditions. For social insects like bees, they should be caged with a food source.

    • Randomly assign subjects to treatment groups (at least 10-20 individuals per group) and the control group.

  • Dose Administration:

    • For Topical LD50: Anesthetize insects briefly (e.g., with CO2 or chilling). Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a dosing solution to the dorsal thorax of each insect.[1]

    • For Oral LC50: Provide each group with a feeding solution containing one of the test concentrations. Ensure it is the only food source available for a set period.[1]

  • Observation:

    • Place the cages in a controlled environment chamber.

    • Record mortality at specific time points, typically 24 and 48 hours post-application. An individual is considered dead if it is immobile and does not respond to gentle prodding.

  • Data Analysis:

    • Correct for control group mortality using Abbott's formula if it is between 5-20%. (If control mortality >20%, the test is invalid).

    • Analyze the mortality data using Probit analysis to calculate the LD50/LC50 values and their 95% confidence intervals.[1]

Protocol 2: Proboscis Extension Response (PER) Assay for Honeybees

The PER assay is a standard method for studying olfactory learning and memory in honey bees and is sensitive to sublethal neurotoxicant effects.[12][13][14]

Objective: To assess the effect of a sublethal dose of this compound on associative learning.

Methodology:

  • Bee Preparation:

    • Capture foraging honey bees as they return to the hive.[13]

    • Chill the bees briefly (on ice) until movement ceases and restrain them in small harnesses (e.g., small tubes or 3D-printed holders) leaving their head and antennae free.[14]

    • Allow bees to acclimate for 1-2 hours. Feed them a drop of sucrose solution to satiation.

  • Pre-Screening:

    • Test for a healthy, unconditioned PER by touching one antenna with a droplet of sucrose solution. Only bees that extend their proboscis are used for the experiment.

  • Dose Administration:

    • Administer the predetermined sublethal dose of this compound (and a vehicle control) to the respective groups, either topically or orally. Allow a set time for the compound to take effect (e.g., 60 minutes).

  • Conditioning Trials:

    • Present a neutral odor (the Conditioned Stimulus, CS) for 3-4 seconds via an air puff.

    • Overlap the odor presentation with the Unconditioned Stimulus (US) by touching the bee's antennae with sucrose solution, which elicits the PER.

    • Allow the bee to feed for a few seconds as a reward.

    • Repeat this pairing for several trials (e.g., 10 trials) with an inter-trial interval of several minutes.

    • Record whether the bee extends its proboscis to the odor before the sucrose reward is presented (a conditioned response).

  • Memory Test Trials:

    • After a set period (e.g., 1 hour or 24 hours), present the conditioned odor (CS) alone without the sucrose reward.

    • Record the presence or absence of the PER as a measure of memory retention.[14]

  • Data Analysis:

    • Compare the percentage of bees showing a conditioned response across trials and in the final memory test between the this compound-treated group and the control group using appropriate statistical tests (e.g., Chi-square or ANOVA).

Quantitative Data Tables

Table 1: Examples of Acute Toxicity Values (LD50/LC50) for this compound in Insects

SpeciesExposure RouteValueTimeSource
Apis mellifera (Honey Bee)Oral5 - 70 ng/bee-[3]
Apis mellifera (Honey Bee)Contact24 ng/bee-[3]
Melipona scutellaris (Stingless Bee)Oral (LC50)0.81 ng/µL48h[1]
Melipona scutellaris (Stingless Bee)Contact (LD50)1.29 ng/bee48h[1]
Ceratomegilla undecimnotata (Lady Beetle)Contact (LD10)10.68 ng/insect-[11]
Ceratomegilla undecimnotata (Lady Beetle)Contact (LD30)20.95 ng/insect-[11]
Rattus norvegicus (Rat)Oral~450 mg/kg-[15]
Mus musculus (Mouse)Oral~150 mg/kg-[15]

Table 2: Examples of Sublethal Doses of this compound and Observed Behavioral Effects

SpeciesDose / ConcentrationExposure DetailsObserved Behavioral EffectSource
Apis mellifera (Honey Bee)1.25 ng/beeAcute, topicalFacilitated PER habituation (a simple form of learning).[9]
Apis mellifera (Honey Bee)2.5 - 20 ng/beeAcute, topicalImpaired motor activity.[9]
Bombus terrestris (Bumblebee)0.7 ppb (nectar), 6 ppb (pollen)Chronic, oralReduced pollen foraging efficiency; workers brought back 31% less pollen.[5][6]
Osmia bicornis (Solitary Bee)0.2 - 0.5 ng/bee/dayChronic, oralSuppressed consumption of sucrose solution and decreased thoracic temperature.[16]
Apis mellifera (Honey Bee)20 and 100 µg/kg (ppb) in pollen dietChronic, oralHigher rates of queen failure and broodless periods; reduced winter survival.[4]
Zebrafish (Danio rerio)45 and 60 µMDevelopmentalAltered sensorimotor behavior in larvae and hyperactivity in adults.[17]

Section 4: Visual Guides & Pathways

Diagram 1: Workflow for Sublethal Dose Selection

Sublethal_Dose_Workflow cluster_prep Phase 1: Preparation & Range-Finding cluster_refine Phase 2: Dose Refinement & Validation cluster_exp Phase 3: Definitive Experiment lit_review Literature Review (Find existing LD50 data and field concentrations) species_select Select Test Species, Age, and Exposure Route lit_review->species_select ld50_assay Acute Toxicity Assay (LD50) (Determine lethal dose range) species_select->ld50_assay dose_select Select Candidate Doses (e.g., 1/10, 1/100 of LD50, field-realistic levels) ld50_assay->dose_select informs pilot_study Pilot Behavioral Study (Confirm dose is non-lethal and elicits a response) dose_select->pilot_study pilot_study->dose_select requires refinement main_exp Conduct Full-Scale Behavioral Experiment pilot_study->main_exp validates data_analysis Data Analysis & Interpretation main_exp->data_analysis

Caption: A workflow diagram illustrating the key phases for selecting and validating a sublethal dose.

Diagram 2: this compound's Neuronal Mechanism of Action

Mechanism_of_Action Simplified Synaptic Action of this compound cluster_synapse Postsynaptic Neuron cluster_cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel Opens nAChR->ion_channel Activates response 1. Continuous Stimulation 2. Nerve Impulse Failure (Paralysis) ion_channel->response Leads to ACh Acetylcholine (ACh) (Natural Neurotransmitter) ACh->nAChR Binds reversibly IMI This compound (Agonist) IMI->nAChR Binds irreversibly (mimics ACh)

Caption: this compound acts as an agonist, irreversibly binding to nAChRs in the insect CNS.

Diagram 3: General Workflow for a Behavioral Assay

Behavioral_Assay_Workflow start Start: Acclimatize Test Organisms grouping Randomly Assign to Groups (Control vs. Treatment) start->grouping dosing Administer Vehicle (Control) or Sublethal Dose (Treatment) grouping->dosing wait Waiting Period (Allow for compound to take effect) dosing->wait assay Conduct Behavioral Assay (e.g., PER, Foraging, Locomotion) wait->assay record Record & Quantify Behavioral Data assay->record analysis Statistical Analysis (Compare treatment vs. control) record->analysis end End: Interpret Results & Draw Conclusions analysis->end

Caption: A generalized workflow for conducting a sublethal behavioral experiment.

References

Technical Support Center: Troubleshooting High Background Noise in Imidacloprid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Imidacloprid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to high background noise, ensuring the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in the GC-MS analysis of this compound?

A1: High background noise in the GC-MS analysis of this compound can originate from several sources, significantly impacting the sensitivity and accuracy of your results. The most common culprits include:

  • Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).[1][2][3]

  • Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas (e.g., helium, hydrogen) can lead to a noisy baseline and accelerate column degradation.[2][3]

  • Injector Port Contamination: Residues from previous injections, degraded septa, or contaminated liners can slowly bleed into the system, contributing to background noise.[3][4][5] Using low-bleed septa is highly recommended to minimize this.[3][6]

  • Sample Matrix Effects: Complex sample matrices, such as those from soil, water, or biological tissues, can introduce a multitude of interfering compounds that co-elute with the target analyte, increasing the background signal.[7][8]

  • System Contamination: Leaks in the system, contaminated transfer lines, or a dirty ion source can all contribute to elevated background noise.[3][4][9] Common contaminants include plasticizers (e.g., phthalates with a characteristic ion at m/z 149), cleaning solvents, and pump oils.[10][11][12]

Q2: My chromatogram shows a high and rising baseline. How can I troubleshoot this?

A2: A high and rising baseline is often indicative of column bleed.[2][13] Here's a step-by-step guide to address this issue:

  • Condition the Column: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This involves heating the column to a specific temperature for a period to remove any residual manufacturing impurities and stabilize the stationary phase.[3][14]

  • Check for Leaks: Air leaks, particularly oxygen, can significantly accelerate column bleed.[2] Perform a thorough leak check of all fittings, especially the septum nut and column connections.

  • Verify Gas Purity: Ensure the use of high-purity carrier gas (99.999% or higher) and that oxygen and moisture traps are installed and functioning correctly.[2]

  • Use a Low-Bleed Column: For sensitive analyses, consider using a GC column specifically designed for low bleed, often designated with "-MS".[1][3]

  • Lower the Final Oven Temperature: If your analytical method allows, adjust your temperature program to avoid unnecessarily high final temperatures that can accelerate column bleed.[1][3]

Q3: I am observing many extraneous peaks and a noisy baseline. What should I do?

A3: A noisy baseline with extraneous peaks often points to contamination in the injection port or the sample itself.[3] Follow these steps to diagnose and resolve the issue:

  • Injector Maintenance:

    • Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly.[3][6]

    • Clean or Replace the Liner: The injector liner can accumulate non-volatile residues. Clean it or replace it with a new, deactivated liner.[3]

  • Sample Preparation:

    • Incorporate a Cleanup Step: For complex matrices, use a sample cleanup technique like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering compounds.[7][8][15]

    • Filtration: Ensure your samples are free of particulate matter by filtering them through a 0.22 µm filter before injection.[3]

  • Run a Blank: Inject a solvent blank to determine if the contamination is coming from the solvent or the system itself.

Troubleshooting Guides

Systematic Approach to Diagnosing High Background Noise

High background noise can be systematically diagnosed by isolating different parts of the GC-MS system. The following workflow provides a logical sequence for identifying and resolving the root cause of the issue.

start High Background Noise Detected check_spectrum Analyze Background Mass Spectrum start->check_spectrum bleed_ions Ions at m/z 207, 281 present? check_spectrum->bleed_ions air_leak_ions Ions at m/z 18, 28, 32 present? bleed_ions->air_leak_ions No column_bleed Column Bleed is Likely bleed_ions->column_bleed Yes other_contaminants Other specific contaminant ions present? air_leak_ions->other_contaminants No air_leak Air Leak is Likely air_leak_ions->air_leak Yes system_contamination System/Sample Contamination other_contaminants->system_contamination Yes action_bleed Condition Column Use Low-Bleed Column Lower Oven Temperature column_bleed->action_bleed action_air_leak Perform Leak Check Check Gas Traps Verify Gas Purity air_leak->action_air_leak action_contamination Clean Injector Port Replace Septum/Liner Run Solvent Blank Improve Sample Cleanup system_contamination->action_contamination resolve Problem Resolved action_bleed->resolve action_air_leak->resolve action_contamination->resolve

Caption: Troubleshooting workflow for high background noise in GC-MS.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Water and Soil Samples with Hydrolysis

Due to the low volatility of this compound, a hydrolysis step is often employed to create a more volatile derivative suitable for GC-MS analysis.[16][17][18]

Materials:

Procedure for Water Samples:

  • To a 250 mL water sample, add 0.4 g of NaOH and stir to dissolve.

  • Heat the mixture in a water bath at 85°C for 15 minutes.[16]

  • Cool the solution to room temperature and neutralize with 1:1 HCl.

  • Transfer the solution to a separatory funnel and perform a liquid-liquid extraction with two portions of 25 mL of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Spike with the internal standard before GC-MS analysis.[16]

Procedure for Soil Samples:

  • Mix 50 g of the soil sample with 100 mL of deionized water.

  • Sonicate the mixture for 15 minutes.

  • Filter the mixture and collect the aqueous phase.

  • Proceed with the hydrolysis and extraction steps as described for water samples.[16]

start Sample (Water or Soil Extract) hydrolysis Alkaline Hydrolysis (NaOH, 85°C, 15 min) start->hydrolysis neutralization Neutralization (HCl) hydrolysis->neutralization extraction Liquid-Liquid Extraction (Chloroform) neutralization->extraction drying Drying (Anhydrous Na2SO4) extraction->drying concentration Concentration to 1 mL drying->concentration is_spike Spike with Internal Standard concentration->is_spike analysis GC-MS Analysis is_spike->analysis

Caption: Experimental workflow for this compound sample preparation.

Protocol 2: Recommended GC-MS Parameters for Hydrolyzed this compound Analysis

The following parameters are a starting point and may require optimization for your specific instrument and sample matrix.

ParameterRecommended Setting
GC System Agilent 7890 or equivalent
MS System Agilent 5977 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar low-bleed column
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[15]
Inlet Temperature 250-280°C
Injection Volume 1-2 µL
Injection Mode Splitless[15][16]
Oven Program Initial: 70°C, hold for 2 minRamp: 25°C/min to 200°C, hold for 2 minRamp: 5°C/min to 280°C, hold for 5 min
MSD Transfer Line 280-300°C[15]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions Target Ion: m/z 211 (base peak of hydrolyzed product)Qualifier Ions: m/z 126, m/z 99[16]

Data Presentation

Impact of Troubleshooting on Signal-to-Noise Ratio (S/N)

The following table provides an illustrative example of how implementing troubleshooting measures can improve the signal-to-noise ratio for the target ion of hydrolyzed this compound (m/z 211).

ConditionBackground Noise (Counts)Signal Intensity (Counts)Signal-to-Noise Ratio (S/N)
Initial State (High Column Bleed, Minor Leak)50,000150,0003
After Column Conditioning 20,000150,0007.5
After Leak Repair & Gas Filter Change 5,000150,00030
Optimized State (Low-Bleed Column, Clean Injector)1,000150,000150

Note: The data in this table is for illustrative purposes to demonstrate the expected improvements and is not derived from a single specific experiment.

References

Technical Support Center: Improving the Reproducibility of Imidacloprid Bioassays with Artificial Diets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Imidacloprid (B1192907) bioassays conducted with artificial diets.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experimental setup and execution.

1. Artificial Diet Preparation

  • Question: My artificial diet is not solidifying properly. What could be the cause?

    • Answer: Improper solidification of an artificial diet is often due to issues with the gelling agent, typically agar (B569324). Ensure that the agar is fully dissolved in boiling water before mixing with other ingredients. The final concentration of agar should also be appropriate for the desired firmness of the diet. Additionally, some diet components can interfere with gelation; ensure all ingredients are fresh and mixed in the correct order as specified by the protocol.

  • Question: I am observing microbial contamination in my artificial diet. How can I prevent this?

    • Answer: Microbial contamination can significantly impact bioassay results. To prevent contamination, ensure all equipment and work surfaces are sterilized. Prepare the diet under aseptic conditions, for example, in a laminar flow hood. Incorporating antimicrobial agents such as methylparaben, sorbic acid, or formaldehyde (B43269) into the diet formulation can also inhibit fungal and bacterial growth. It is also crucial to store the prepared diet in sterile containers at a low temperature (e.g., 4°C) and use it within a short period.

  • Question: The color of my prepared diet is inconsistent between batches. Does this matter?

    • Answer: While slight color variations might not always affect the nutritional quality, significant inconsistencies can indicate issues with ingredient mixing or degradation of components. Ensure that all ingredients are thoroughly and uniformly mixed. Some ingredients are light-sensitive, so storing them properly is crucial. A consistent preparation process is key to minimizing batch-to-batch variability.

2. Insect Rearing and Health

  • Question: The insects in my control group are showing high mortality. What are the likely reasons?

    • Answer: High mortality in the control group is a critical issue that invalidates bioassay results. Several factors could be responsible:

      • Poor Diet Quality: The artificial diet may be nutritionally deficient or contain contaminants.

      • Unsuitable Rearing Conditions: Temperature, humidity, and photoperiod must be optimal for the specific insect species.[1]

      • Handling Stress: Excessive or improper handling can injure the insects.

      • Disease: The insect colony may be suffering from a pathogen outbreak. It is essential to maintain a healthy and stress-free insect colony for reliable bioassay results. Control mortality should ideally be less than 10%.

  • Question: My insects are not feeding on the artificial diet. What can I do?

    • Answer: Several factors can lead to insects refusing to feed on an artificial diet:

      • Diet Texture and Moisture: The diet may be too hard, too soft, or have an inappropriate moisture content for the insect's mouthparts.

      • Feeding Deterrents: Some ingredients in the diet might act as feeding deterrents.

      • Lack of Phagostimulants: The diet may lack necessary feeding stimulants.

      • Adaptation Period: Insects collected from the field or reared on a natural diet may require an adaptation period to accept an artificial diet.

3. Bioassay Execution and Data Interpretation

  • Question: I am observing high variability in mortality rates between replicates of the same this compound concentration. What could be the cause?

    • Answer: High variability in results is a common challenge in bioassays. Potential causes include:

      • Uneven Distribution of this compound: Ensure the insecticide is thoroughly and evenly mixed into the artificial diet.

      • Inconsistent Diet Volume: Use a consistent volume of diet in each bioassay well or container.

      • Variable Insect Age and Stage: Use insects of the same age and developmental stage for the bioassay, as susceptibility to insecticides can vary significantly with age.

      • Genetic Variability: High genetic diversity within the test population can lead to varied responses.

  • Question: How do I accurately determine the concentration of this compound in my artificial diet?

    • Answer: While you can calculate the nominal concentration based on the amount of this compound added, the actual concentration can be affected by factors like binding to diet components. For precise measurements, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the this compound concentration in a sample of the prepared diet.

  • Question: My LC50 values for a known susceptible insect strain are different from published values. Why might this be?

    • Answer: Discrepancies in LC50 values can arise from several factors:

      • Differences in Bioassay Protocol: Variations in diet composition, temperature, humidity, and exposure duration can all influence the outcome.

      • Insect Strain Differences: Even within the same species, different laboratory strains can have varying levels of susceptibility.

      • Purity of this compound: The purity of the technical grade this compound used can affect its potency.

      • Statistical Analysis: Different statistical methods for calculating LC50 values can yield slightly different results.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound bioassays.

Table 1: LC50/LD50 Values of this compound for Various Insect Species (Oral Exposure via Artificial Diet)

Insect SpeciesOrderDevelopmental StageLC50 / LD50Exposure DurationReference
Helicoverpa armigeraLepidopteraThird-instar larvaeNot specified (mortality observed at 0-600 μM)Not specified[2]
Drosophila melanogasterDipteraAdultChronic LC50: 45 µM (males), >18 µM (females)Chronic[3]
Aphis glycinesHemipteraNewly hatched nymphsLC50: 4.440 mg a.i./LNot specified[4]
Ceratomegilla undecimnotataColeopteraFourth-instar larvaeLD50: Not specified (LD10: 10.68 ng a.i./insect)Not specified[5]
Melipona scutellarisHymenopteraAdultOral LC50: 2.01 ng a.i./µL24 hours[6]
Apis melliferaHymenopteraAdultOral LD50: 3.7 - 40.9 ng/beeNot specified[7]

Table 2: Sublethal Effects of this compound on Insects in Artificial Diet Bioassays

Insect SpeciesEffectThis compound ConcentrationExposure DurationReference
Diaphorina citriReduced number of probes and salivation/ingestion events5.5 and 55 ppmNot specified[8]
Lasius neglectusAltered food selection1 µg/mlNot specified[9]
Drosophila melanogasterDecreased fecundity1.96 nMChronic[3]
Aphis glycinesIncreased generation time, decreased fecundityLC30 and LC50 concentrationsNot specified[4]
Ceratomegilla undecimnotataReduced fecundityLD10 and LD30 dosesNot specified[5]

Experimental Protocols

1. Standard Protocol for Artificial Diet Preparation (General)

This protocol provides a general guideline for preparing an artificial diet for insect rearing and bioassays. The specific ingredients and their quantities should be optimized for the target insect species.

Materials:

  • Distilled water

  • Agar (gelling agent)

  • Nutrient sources (e.g., wheat germ, soy flour, casein, sucrose)

  • Vitamin mix

  • Mineral mix

  • Cholesterol

  • Antimicrobial agents (e.g., methylparaben, sorbic acid)

  • Blender or homogenizer

  • Autoclave or water bath

  • Sterile containers

Procedure:

  • Prepare Agar Solution: Add the required amount of agar to distilled water and heat to boiling while stirring until the agar is completely dissolved.

  • Mix Dry Ingredients: In a separate container, thoroughly mix all dry ingredients (nutrient sources, vitamin mix, mineral mix, cholesterol, antimicrobial agents).

  • Combine Ingredients: Allow the agar solution to cool to approximately 60-70°C. Gradually add the dry ingredient mixture to the agar solution while continuously stirring or blending to ensure a homogenous mixture.

  • Dispense Diet: Pour the liquid diet into sterile rearing containers or bioassay plates before it solidifies.

  • Cool and Store: Allow the diet to cool and solidify at room temperature. Store the prepared diet in a refrigerator at 4°C until use.

2. This compound Diet Incorporation Bioassay Protocol

This protocol outlines the steps for conducting a diet incorporation bioassay to determine the toxicity of this compound to insects.

Materials:

  • Prepared artificial diet

  • Technical grade this compound

  • Solvent for this compound (e.g., acetone (B3395972) or water, depending on solubility)

  • Test insects (uniform age and stage)

  • Bioassay containers (e.g., multi-well plates, petri dishes)

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known amount of technical grade this compound in a suitable solvent to prepare a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

  • Incorporate this compound into Diet: While the artificial diet is still in a liquid state (around 40-50°C), add a specific volume of each this compound dilution to a known volume of the diet to achieve the final target concentrations. Also prepare a control diet with the solvent only. Mix thoroughly to ensure even distribution.

  • Dispense Treated Diet: Dispense a consistent volume of the treated and control diets into the bioassay containers.

  • Introduce Insects: Once the diet has solidified, introduce one or a known number of test insects into each container.

  • Incubate: Place the bioassay containers in an incubator set to the optimal conditions for the test insect species.

  • Assess Mortality: Record insect mortality at predetermined time points (e.g., 24, 48, 72, 96 hours). An insect is typically considered dead if it is unable to move when gently prodded.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 value and its confidence intervals. Correct for control mortality using Abbott's formula if necessary.

Visualizations

This compound Bioassay Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Analysis Phase Diet_Prep Prepare Artificial Diet Incorporate Incorporate this compound into Diet Diet_Prep->Incorporate Insect_Rearing Rear Healthy Insect Colony Infest Introduce Test Insects Insect_Rearing->Infest IMI_Prep Prepare this compound Solutions IMI_Prep->Incorporate Dispense Dispense Treated Diet Incorporate->Dispense Dispense->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Assess Assess Mortality Incubate->Assess Analyze Statistical Analysis (e.g., Probit) Assess->Analyze Report Report LC50/LD50 Values Analyze->Report

Caption: Workflow for this compound bioassay with artificial diet.

Troubleshooting Logic for High Control Mortality

Caption: Decision tree for troubleshooting high control mortality.

Simplified Signaling Pathway of this compound Action

G This compound This compound Binding Binds to nAChR This compound->Binding nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron Channel_Opening Persistent Opening of Ion Channel nAChR->Channel_Opening Binding->nAChR Ion_Influx Continuous Influx of Na+ ions Channel_Opening->Ion_Influx Depolarization Constant Depolarization of Postsynaptic Membrane Ion_Influx->Depolarization Nerve_Exhaustion Nerve Cell Exhaustion and Blockage of Signal Transmission Depolarization->Nerve_Exhaustion Paralysis_Death Paralysis and Death of the Insect Nerve_Exhaustion->Paralysis_Death

Caption: this compound's mode of action on insect neurons.

References

Sample preservation techniques to prevent Imidacloprid degradation before analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential techniques and troubleshooting advice to prevent the degradation of Imidacloprid (B1192907) in various samples prior to analysis. Adhering to proper preservation protocols is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in samples?

A1: The main factors contributing to the degradation of this compound are exposure to light (photolysis), alkaline pH conditions (hydrolysis), and elevated temperatures.[1][2][3][4] Microbial activity in soil and water can also lead to its breakdown.[1][5]

Q2: How does pH influence the stability of this compound in aqueous samples?

A2: this compound is relatively stable in neutral and acidic aqueous solutions.[1][3] However, its degradation accelerates significantly under alkaline conditions (pH > 7).[6][7] Hydrolysis becomes a major degradation pathway at high pH, with the rate increasing as the pH level rises.[6][8] For instance, the half-life of this compound in paddy water at pH 7 was estimated to be 182 days, which decreased to 44.7 days at pH 10.[6][7]

Q3: What is the recommended temperature for storing samples containing this compound?

A3: To minimize degradation, samples should be stored at low temperatures. For short-term storage (a few days), refrigeration at 4°C is recommended. For long-term preservation, freezing at -20°C or lower is essential.[9][10] Studies have shown that both photodegradation and hydrolysis rates increase with temperature.[4][11] If immediate analysis is not possible, deep-freezing at -20°C is the standard practice to maintain sample integrity.[9]

Q4: How can I prevent the photodegradation of this compound in my samples?

A4: this compound is susceptible to rapid degradation when exposed to sunlight or UV light, particularly in aqueous solutions.[2][12] The half-life in the presence of light can be as short as a few hours.[3] To prevent photolytic losses, it is crucial to collect and store samples in amber glass bottles or containers wrapped in aluminum foil to block light.[12] All sample processing steps should be performed under subdued lighting conditions whenever possible.

Q5: What are the general guidelines for collecting and handling different sample types?

A5: Proper collection and handling are vital for all sample matrices.

  • Water Samples: Collect in amber glass bottles and immediately place them on ice or in a cooler. If residual chlorine is present, it should be quenched. Adjusting the pH to a neutral or slightly acidic range (pH 4-7) can enhance stability if the original sample is alkaline.

  • Soil Samples: Collect soil using clean equipment to avoid cross-contamination. Store samples in sealed containers and freeze them as soon as possible to halt microbial activity.[13]

  • Biological Tissues (Plant/Animal): Samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C until extraction.[14] This prevents enzymatic degradation of the analyte.

Troubleshooting Guide

Q1: My this compound concentrations are consistently lower than expected. What could be the cause?

A1: Lower-than-expected concentrations are often a result of degradation during storage or handling. Review your protocol for the following:

  • Light Exposure: Were the samples protected from light at all times? Use of clear containers can lead to significant photolytic loss.[12]

  • High pH: Was the pH of your aqueous samples in the alkaline range? this compound degrades rapidly at pH levels above 7.[6]

  • Temperature: Were the samples kept consistently cold or frozen? Even short periods at room temperature can lead to degradation, especially in the presence of light or microbial activity.[15][16][17]

  • Extraction Efficiency: Is your extraction method validated for your specific matrix? Inefficient extraction will result in lower recovery.

Q2: I am observing high variability in my analytical results from the same batch of samples. Could sample degradation be the issue?

A2: High variability can indeed be a symptom of inconsistent sample preservation. If some samples were exposed to slightly different conditions (e.g., longer time on the benchtop, exposure to light, temperature fluctuations), the extent of degradation could vary among them. Ensure that all samples are handled identically from collection to analysis. Implementing a strict and standardized preservation protocol is key to achieving reproducible results.

Q3: How do I select the appropriate solvent for extracting this compound?

A3: The choice of extraction solvent depends on the sample matrix.

  • Water: Solid-phase extraction (SPE) is a common and effective method.[18] Liquid-liquid extraction with solvents like methylene (B1212753) chloride has also been used.[19]

  • Soil & Plant Tissues: Acetonitrile and methanol, or mixtures of these with water, are frequently used for extraction.[18][20][21] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses acetonitrile, is widely applied for various food and agricultural matrices.[22]

  • Animal Tissues: Acetonitrile is commonly used for extracting this compound from animal tissues and plasma.[23]

It is always recommended to perform validation experiments, including recovery studies with spiked samples, to ensure the chosen solvent and method are efficient for your specific sample type.[22][23]

Quantitative Data Summary

Table 1: Effect of pH on this compound Half-Life (DT₅₀) in Water

pHHalf-Life (Days)ConditionsReference
7182Paddy Water[6][7]
9>365 (1.5% loss after 3 months)Deionized Water[6]
1044.7Paddy Water[6][7]

Table 2: Effect of Temperature on this compound Degradation

Temperature (°C)Degradation Rate Constant (k)Half-Life (T₁/₂)ConditionsReference
200.077 h⁻¹9.0 hPhotodegradation in water (254 nm light)[4]
400.039 h⁻¹18.0 hPhotodegradation in water (254 nm light)[4]
30-3.7 hPhotocatalytic degradation (UV light)[15][24]
Ambient-19.25 hNatural degradation in dark[15]

Note: The relationship between temperature and degradation can be complex and depends on the degradation pathway (e.g., hydrolysis vs. photodegradation).

Experimental Protocols

Protocol 1: Preservation of Water Samples

  • Collection: Collect water samples in 1-liter pre-cleaned amber glass bottles.[12]

  • On-site Processing: Immediately after collection, place the bottles in a cooler with ice packs to bring the temperature down to approximately 4°C.

  • pH Adjustment (if necessary): If the water is known to be alkaline, adjust the pH to ~6-7 using a dilute acid (e.g., sulfuric acid). Perform this step only if it will not interfere with subsequent analysis.

  • Storage: Transport the samples to the laboratory within 24 hours. If immediate analysis is not possible, store the samples in a refrigerator at 4°C for up to 7 days or freeze at -20°C for long-term storage.[9][12]

Protocol 2: Preservation of Soil Samples

  • Collection: Using a stainless-steel trowel or soil probe, collect the top 15 cm of soil. Composite several subsamples from the sampling area to create a representative sample.

  • Homogenization: Pass the soil through a 2-mm sieve to remove large debris and ensure homogeneity.

  • Packaging: Place the homogenized soil sample into a labeled polyethylene (B3416737) bag or glass jar.

  • Storage: Immediately place the samples in a cooler with ice packs. Upon return to the laboratory, store the samples at -20°C until analysis to inhibit microbial degradation.[9]

Visualizations

This compound Degradation Pathways cluster_factors Degradation Factors cluster_pathways Degradation Pathways This compound This compound photolysis Photolysis This compound->photolysis hydrolysis Hydrolysis This compound->hydrolysis biodegradation Biodegradation This compound->biodegradation light Light (UV/Sunlight) light->photolysis alkaline Alkaline pH (>7) alkaline->hydrolysis temp High Temperature temp->photolysis temp->hydrolysis temp->biodegradation microbes Microbial Action microbes->biodegradation degraded Degradation Products (e.g., 6-chloronicotinic acid) photolysis->degraded hydrolysis->degraded biodegradation->degraded

Caption: Key environmental factors and their corresponding degradation pathways for this compound.

Sample Preservation Workflow start Sample Collection protect Protect from Light (Amber Bottles) start->protect cool Immediate Cooling (Ice / 4°C) protect->cool transport Transport to Lab cool->transport storage Storage transport->storage short_term Short-term Refrigerate (4°C) storage->short_term < 7 days long_term Long-term Freeze (≤ -20°C) storage->long_term > 7 days analysis Sample Preparation & Analysis short_term->analysis long_term->analysis

Caption: Recommended workflow for sample handling and preservation to ensure this compound stability.

References

Calibration strategies for accurate quantification of Imidacloprid in diverse matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Imidacloprid (B1192907) in diverse matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when quantifying this compound in complex matrices?

A1: The most significant challenge is the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to either suppression or enhancement of the analytical signal.[1][2][3] This can result in inaccurate quantification. For instance, significant ion enhancement has been observed for this compound in matrices like crayfish cephalothorax.[4][5]

Q2: How can I minimize matrix effects in my analysis?

A2: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use of cleanup steps like dispersive solid-phase extraction (d-SPE) in the QuEChERS method helps remove interfering components.[6][7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[2][8] This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound-D4, is a highly effective way to correct for matrix effects and variations in extraction recovery and instrument response.[4][9]

  • Extrapolative Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.

Q3: My calibration curve for this compound is not linear. What are the possible causes and solutions?

A3: Non-linearity in the calibration curve can be caused by several factors:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. Solution: Extend the calibration range to lower concentrations or dilute the samples to fall within the linear range of the instrument.

  • Inappropriate Calibration Model: A linear regression may not be the best fit for the entire concentration range. Solution: Consider using a weighted linear regression or a quadratic curve fit, but ensure the model is justified and validated.

  • Contamination: Contamination of the blank or standards can affect the intercept of the calibration curve. Solution: Prepare fresh standards and blanks using high-purity solvents and reagents.

  • Analyte Instability: this compound may degrade in the prepared solutions. Solution: Store stock and working solutions properly, typically at 4°C in the dark, and prepare fresh solutions periodically.[10] this compound is generally stable in aqueous solutions stored in polyethylene (B3416737) tanks, even in sunlight, for extended periods.[11]

Q4: What are the recommended sample preparation techniques for different matrices?

A4: The choice of sample preparation technique depends on the matrix:

  • Water Samples: For relatively clean water, simple filtration through a 0.2 or 0.45 µm filter may be sufficient before direct injection.[10][12] For more complex water matrices or to achieve lower detection limits, solid-phase extraction (SPE) is recommended.[13]

  • Soil and Sediment: Solid-liquid extraction with acetonitrile (B52724) is a common method.[10][12] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used and effective for soil samples.[14]

  • Biological Tissues (e.g., animal tissues, plants): The QuEChERS method is highly suitable for these matrices.[6][7][9][15] It involves an extraction with acetonitrile followed by a cleanup step using a combination of salts (e.g., MgSO₄, NaCl) and sorbents (e.g., Primary Secondary Amine - PSA).[7][9]

  • Food Matrices (e.g., fruits, vegetables): The QuEChERS method is the standard approach for pesticide residue analysis in food matrices.[6][7][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Recovery Inefficient extraction solvent.For complex matrices, acetonitrile is a common and effective extraction solvent.[7][9][10] Acidifying the acetonitrile (e.g., with 0.1% acetic acid) can improve the recovery of this compound and its metabolites.[9]
Incomplete extraction from the matrix.Increase extraction time, use sonication, or a more vigorous shaking method.[10] For some tissues, a second extraction step may be necessary to achieve quantitative recovery.[17]
Analyte loss during solvent evaporation.Carefully control the evaporation temperature and endpoint. Avoid complete dryness if possible.
High Relative Standard Deviation (RSD) Inconsistent sample preparation.Ensure precise and consistent execution of each step, especially pipetting and weighing. Use of an internal standard can help correct for variability.[4][9]
Instrument instability.Allow the instrument to stabilize before analysis. Run system suitability tests and check for consistent response of a standard injected multiple times. Periodically run standard samples during the analytical sequence.[10]
Peak Tailing or Splitting Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH. For this compound analysis, a slightly acidic mobile phase (e.g., with 0.1% acetic acid or formic acid) is often used.[10][12]
Sample solvent incompatible with the mobile phase.Ensure the final sample solvent is similar in composition and strength to the mobile phase.
No Peak Detected Insufficient sensitivity.Check the instrument parameters (e.g., cone voltage, collision energy for MS/MS).[10] Consider using a more sensitive detector like a mass spectrometer.
Analyte degradation.Check the stability of this compound in your sample and standard solutions. This compound is stable to hydrolysis at pH 5-11 but can be susceptible to photolysis.[18][19]

Quantitative Data Summary

Table 1: Linearity and Correlation Coefficients for this compound Quantification

Analytical Method Matrix Linear Range (µg/L) Correlation Coefficient (r²) Reference
LC-ESI-MS/MSPaddy Water & Soil1 - 200> 0.999[10]
HPLCDate Fruit36 - 9000.9985[6]
UHPLC-UVPaddy GrainsNot Specified0.9996[7]
HPLC-PDAHuman Blood & LiverNot Specified> 0.99[15]
HPLC-MS/MSCrayfish TissuesNot Specified> 0.99[4]
LC-MS/MSParsley & Rocket2.5 - 2000.998 - 0.999[2]
HPLCOkraNot Specified0.996[20]

Table 2: Method Performance Metrics for this compound Quantification in Various Matrices

Matrix Method LOD LOQ Recovery (%) RSD (%) Reference
Paddy WaterLC-ESI-MS/MS0.3 µg/L1 µg/L100 ± 2Not Specified[10]
Paddy SoilLC-ESI-MS/MS0.5 µg/kg1.7 µg/kg90 ± 2Not Specified[10]
Date FruitHPLC11 µg/LNot Specified93 - 102< 5[6]
Paddy GrainsUHPLC-UV0.001 mg/L0.003 mg/L80 - 120< 20[7]
Human Blood & LiverHPLC-PDA0.02 ppm0.06 ppm961.4 - 6.5[15]
Crayfish TissuesHPLC-MS/MS0.02–0.5 µg·L⁻¹0.05–2.0 µg·L⁻¹80.6 - 112.74.2 - 12.6[4][9]
Parsley & RocketLC-MS/MSNot SpecifiedNot Specified94.5 - 103.5< 7.07[2]
Maize & SoilLC-MS/MSNot SpecifiedNot Specified> 78< 5.4[14]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Fruits, Tissues)

This protocol is a generalized version based on several sources.[6][7][9][15]

  • Homogenization: Homogenize a representative sample of the matrix.

  • Extraction:

    • Weigh 2-10 g of the homogenized sample into a 50 mL centrifuge tube.

    • If required, add an internal standard (e.g., this compound-D4).[9]

    • Add 10 mL of acetonitrile (sometimes acidified with 0.1% acetic or formic acid).[9][14]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA for a 1 mL aliquot).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Final Extract:

    • Collect the supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative protocol. Specific parameters should be optimized for your instrument.[2][10][12]

  • Chromatographic Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 4.6 µm).[10][12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile, often with an additive like 0.1% formic acid or acetic acid.[10][12] A common starting point is a 50:50 (v/v) mixture.[10][12]

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: m/z 256 -> 209[2][10]

      • Qualifier: m/z 256 -> 175[2][10]

    • Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sampling 1. Sampling homogenization 2. Homogenization sampling->homogenization extraction 3. Extraction (e.g., QuEChERS) homogenization->extraction cleanup 4. Cleanup (d-SPE) extraction->cleanup lcms 5. LC-MS/MS Analysis cleanup->lcms calibration 6. Calibration Curve lcms->calibration quantification 7. Quantification calibration->quantification reporting 8. Reporting Results quantification->reporting calibration_strategy start Start: Choose Calibration Strategy matrix_effects Are significant matrix effects expected? start->matrix_effects internal_standard Is a stable isotope-labeled internal standard available? matrix_effects->internal_standard Yes external_std Use External Standard Calibration in Solvent matrix_effects->external_std No blank_matrix Is a representative blank matrix available? internal_standard->blank_matrix No internal_std_method Use Internal Standard Calibration internal_standard->internal_std_method Yes matrix_matched Use Matrix-Matched Calibration blank_matrix->matrix_matched Yes troubleshooting_workflow start Problem Encountered (e.g., Poor Recovery, High RSD) check_prep Review Sample Preparation Protocol start->check_prep check_instrument Check Instrument Performance check_prep->check_instrument Consistent optimize_extraction Optimize Extraction (Solvent, Time, pH) check_prep->optimize_extraction Inconsistent? check_standards Verify Standard/Reagent Quality check_instrument->check_standards Good Performance instrument_maintenance Perform Instrument Maintenance (e.g., Clean Source, Change Column) check_instrument->instrument_maintenance Poor Performance? prepare_fresh Prepare Fresh Standards and Solvents check_standards->prepare_fresh Suspect? run_qc Run QC Samples (Blank, Spike, LCS) optimize_extraction->run_qc optimize_cleanup Optimize Cleanup Step optimize_cleanup->run_qc solution Problem Resolved run_qc->solution instrument_maintenance->run_qc prepare_fresh->run_qc

References

Technical Support Center: Refining Protocols for Studying Imidacloprid Resistance in Insect Populations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of Imidacloprid resistance. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

High Mortality in Control Groups

Question: I am observing high mortality rates in my control group (insects not exposed to this compound). What could be the cause?

Answer: High mortality in control groups can invalidate your experimental results. Several factors could be contributing to this issue:

  • Solvent Toxicity: The solvent used to dissolve this compound (often acetone) can be toxic to insects if not fully evaporated from the bioassay container (e.g., glass vials).[1][2][3]

    • Solution: Ensure complete evaporation of the solvent before introducing the insects. Using a device like a hot-dog roller can aid in uniform coating and evaporation for vial assays.[1][3] Always run a solvent-only control to account for any residual effects.[1]

  • Insect Stress: Handling and transferring insects can cause physical injury or stress, leading to mortality.[1][4]

    • Solution: Minimize handling time. Allow insects to acclimate for 8-24 hours after collection before starting the bioassay to account for any initial stress-related mortality.[4] Ensure the insects are healthy and sourced from a non-stressed colony.[1]

  • Contamination: Glassware or other experimental equipment may be contaminated with insecticide residues from previous experiments.[1]

    • Solution: Thoroughly clean all equipment and rinse with the appropriate solvent before use.[1][5]

  • Environmental Conditions: Fluctuations in temperature, humidity, or photoperiod can stress the insects.[6]

    • Solution: Maintain consistent and optimal environmental conditions throughout the experiment.[6]

Inconsistent or Non-Reproducible Results

Question: My bioassay results for this compound resistance are highly variable and difficult to reproduce. What are the potential reasons?

Answer: Inconsistent results are a common challenge in insecticide bioassays. The following factors are often the culprits:

  • Variable Insect Quality: Using insects of different ages, developmental stages, or physiological conditions can significantly impact their susceptibility to insecticides.[6]

    • Solution: Standardize the insects used in your assays. Use individuals of a consistent age, life stage, and from a single, healthy population for each replicate.[4][6]

  • Uneven Insecticide Application: Inconsistent application of the this compound solution can lead to variable exposure levels among individual insects.[6]

    • Solution: For residual bioassays (e.g., vial coating), ensure a uniform coating of the insecticide solution.[2][3] For topical applications, calibrate your microapplicator to deliver consistent droplet sizes.

  • Improper Dilutions: Errors in preparing serial dilutions of the this compound stock solution will lead to inaccurate dose-response curves.

    • Solution: Carefully prepare serial dilutions to create a range of 5-7 concentrations that will elicit mortalities between 10% and 90%.[1]

  • Incorrect Endpoint Assessment: Subjectivity in determining insect mortality can introduce variability.

    • Solution: Establish clear and consistent criteria for assessing mortality. A common criterion is the inability of an insect to make a coordinated movement when gently prodded.[3]

Lower Than Expected Mortality at High Concentrations

Question: Even at high concentrations of this compound, I am observing lower than expected mortality in the target insect population. What does this indicate?

Answer: This observation can be due to several factors, including the possibility of resistance in the insect population.

  • Insect Resistance: The target insect population may have developed resistance to this compound or other neonicotinoid insecticides.[6][7]

    • Solution: Compare the response of your field-collected population to a known susceptible laboratory strain. This will help determine the resistance ratio (RR).[8]

  • Compound Degradation: this compound, like any chemical, can degrade over time if not stored properly.[6]

    • Solution: Use a fresh stock of this compound and ensure it is stored according to the manufacturer's instructions, typically in a cool, dark place.[1]

  • Sub-lethal Effects: The concentrations used may not be high enough to cause mortality but could be inducing sub-lethal effects that are not being measured.

    • Solution: If 100% mortality is not achieved at the highest concentration, the bioassay should be repeated with a higher range of concentrations.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the study of this compound resistance.

Q1: What are the primary mechanisms of this compound resistance in insects?

A1: Insects can develop resistance to this compound through several mechanisms:[9][10]

  • Target-Site Resistance: This occurs due to mutations in the nicotinic acetylcholine (B1216132) receptor (nAChR), the target site of this compound.[11][12] These mutations can prevent the insecticide from binding effectively, rendering it less toxic.[11]

  • Metabolic Resistance: This is the most common mechanism and involves the insect's ability to detoxify the insecticide before it reaches its target site.[13] This is often achieved through the overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and esterases.[10][12]

  • Penetration Resistance: Modifications to the insect's outer cuticle can slow down the absorption of the insecticide, giving metabolic enzymes more time to break it down.[9][13]

  • Behavioral Resistance: Insects may evolve behaviors to avoid contact with the insecticide.[10][13] For example, they might move away from treated surfaces.[14]

Q2: What is the difference between cross-resistance and multiple resistance?

A2: These terms describe different patterns of insecticide resistance:

  • Cross-resistance: This occurs when resistance to one insecticide confers resistance to other insecticides, typically within the same chemical class and with the same mode of action.[14] For example, an insect population resistant to this compound may also show resistance to other neonicotinoids like thiamethoxam (B1682794) and clothianidin.[15][16]

  • Multiple resistance: This is when an insect population possesses two or more different resistance mechanisms, allowing it to be resistant to insecticides from different chemical classes with different modes of action.[14]

Q3: How do I establish a baseline susceptibility for a particular insect population?

A3: To establish a baseline, you need to test a known susceptible population of the insect species. This is typically a laboratory-reared strain that has not been exposed to insecticides. By conducting bioassays with this susceptible strain, you can determine the lethal concentration that kills 50% of the population (LC50). This LC50 value then serves as a baseline for comparison with field-collected populations to assess the level of resistance.[4][17]

Q4: What are synergists and how are they used in resistance studies?

A4: Synergists are chemicals that are not toxic on their own but can increase the effectiveness of an insecticide. In resistance studies, they are used to help identify the resistance mechanism. For example, piperonyl butoxide (PBO) is a synergist that inhibits the activity of P450 enzymes. If pre-treating resistant insects with PBO makes them susceptible to this compound again, it suggests that metabolic resistance mediated by P450s is a key mechanism.[18]

Q5: What are the key considerations for data analysis in this compound resistance studies?

  • Probit or Logit Analysis: Mortality data from bioassays are typically analyzed using probit or logit analysis to calculate the LC50 (or LD50 for topical applications) and its confidence limits.[4]

  • Resistance Ratio (RR): The RR is calculated by dividing the LC50 of the field-collected (potentially resistant) population by the LC50 of the susceptible reference population. An RR value greater than 1 indicates resistance.

  • Correction for Control Mortality: If there is mortality in the control group, it should be corrected for using Abbott's formula.[1]

Data Presentation

Table 1: Example LC50 Values for this compound in Susceptible and Resistant Aphid Populations
Insect PopulationLC50 (mg/L)95% Confidence Interval (mg/L)Resistance Ratio (RR)
Susceptible Strain (SS)0.4430.359–0.540-
Resistant Strain (ImR)12.31210.393–14.49127.79
Data adapted from a study on Aphis gossypii.[19]
Table 2: Cross-Resistance Profile of an this compound-Resistant Brown Planthopper Strain
InsecticideLD50 in Resistant Strain (µg/g)LD50 in Susceptible Strain (µg/g)Resistance Ratio
Thiamethoxam1.4 - 5.50.28 - 1.53.2 - 16.4
Clothianidin1.4 - 5.50.28 - 1.53.2 - 16.4
Data indicates that resistance to this compound can confer cross-resistance to other neonicotinoids.[15]

Experimental Protocols

Adult Vial Test (Residual Bioassay)

This method is commonly used to assess the susceptibility of adult insects to a contact insecticide like this compound.[4]

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of technical grade this compound in acetone (B3395972).[2]

    • Perform serial dilutions to obtain a range of 5-7 test concentrations.[1]

  • Coating the Vials:

    • Pipette a specific volume (e.g., 0.5 mL) of each insecticide dilution into a 20 mL glass scintillation vial.[4]

    • Roll the vials on a hot-dog roller (with the heating element off) until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface.[2][3]

    • Prepare control vials using acetone only.

  • Insect Exposure:

    • Introduce a set number of healthy, active adult insects (e.g., 10-25) into each vial.[4]

    • Secure the vials with caps (B75204) that allow for air circulation.[4]

  • Mortality Assessment:

    • After a predetermined exposure time (e.g., 24 hours), assess insect mortality.[4]

    • An insect is considered dead if it cannot make a coordinated movement when gently prodded.[3]

  • Data Analysis:

    • Record the number of dead insects in each vial.

    • Use probit or logit analysis to calculate the LC50 value.[4]

Leaf-Dip Bioassay

This method is often used for sucking insects like aphids.[19]

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Dilute the stock solution with distilled water containing a surfactant (e.g., 0.05% Triton X-100) to create a series of test concentrations.[19]

    • The control solution should contain only distilled water and the surfactant.[19]

  • Leaf Treatment:

    • Excise leaves from the host plant and dip them into the respective treatment solutions for a short period (e.g., 15 seconds).[19]

    • Allow the leaves to air dry completely.

  • Insect Exposure:

    • Place the treated leaves in a petri dish or a multi-well plate containing agar (B569324) to maintain turgor.[19]

    • Introduce a known number of insects onto each leaf.

  • Mortality Assessment and Data Analysis:

    • Follow the same procedures for mortality assessment and data analysis as described for the adult vial test.

Visualizations

experimental_workflow General Workflow for this compound Resistance Bioassay cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_insecticide Prepare this compound Stock & Dilutions treat_vials Coat Vials or Treat Leaves prep_insecticide->treat_vials prep_insects Collect & Acclimate Test Insects expose_insects Expose Insects to Treated Substrate prep_insects->expose_insects treat_vials->expose_insects assess_mortality Assess Mortality at Predetermined Time expose_insects->assess_mortality probit_analysis Perform Probit/Logit Analysis (Calculate LC50) assess_mortality->probit_analysis calc_rr Calculate Resistance Ratio (RR) probit_analysis->calc_rr resistance_mechanisms Key Mechanisms of this compound Resistance cluster_mechanisms Resistance Mechanisms This compound This compound insect Insect This compound->insect Exposure target_site Target Site (nAChR) insect->target_site Action target_site_mutation Target-Site Mutation target_site_mutation->target_site Alters metabolic_detox Metabolic Detoxification (e.g., P450s) metabolic_detox->this compound Degrades reduced_penetration Reduced Penetration reduced_penetration->insect Protects behavioral_avoidance Behavioral Avoidance behavioral_avoidance->this compound Avoids troubleshooting_logic Troubleshooting Logic for Bioassay Issues start Unexpected Bioassay Result high_control_mortality High Control Mortality? start->high_control_mortality low_efficacy Low Efficacy at High Doses? start->low_efficacy inconsistent_results Inconsistent Results? start->inconsistent_results check_solvent Check Solvent Evaporation & Insect Health high_control_mortality->check_solvent Yes check_resistance Investigate Potential Resistance & Compound Degradation low_efficacy->check_resistance Yes check_protocol Review Protocol for Consistency (Insect Age, Application) inconsistent_results->check_protocol Yes

References

Validation & Comparative

Imidacloprid and Thiamethoxam: A Comparative Efficacy Analysis on Aphids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent neonicotinoid insecticides, imidacloprid (B1192907) and thiamethoxam (B1682794), against various aphid species. The information presented is supported by experimental data to assist researchers in selecting the appropriate agent for their studies and in the development of novel aphid control strategies.

Overview and Mechanism of Action

This compound, the first commercialized neonicotinoid, and thiamethoxam, a second-generation neonicotinoid, are both widely used for their systemic properties and effectiveness against piercing-sucking insects like aphids.[1][2][3] Both insecticides act as agonists on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system.[2][4] This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the aphid.[2][4] Thiamethoxam is metabolized in insects to clothianidin, another potent neonicotinoid, which exhibits a higher affinity for aphid acetylcholine receptors and contributes to its high insecticidal activity and long-lasting effects.[2][4][5]

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_insecticide Neonicotinoid Action cluster_effect Physiological Effect ACH Acetylcholine (ACh) NACHR Nicotinic ACh Receptor (nAChR) ACH->NACHR Binds OVERSTIM Continuous Nerve Stimulation NACHR->OVERSTIM Leads to IMI This compound IMI->NACHR Irreversibly Binds (Agonist) THI Thiamethoxam THI->NACHR Irreversibly Binds (Agonist) PARALYSIS Paralysis OVERSTIM->PARALYSIS DEATH Death PARALYSIS->DEATH

Fig. 1: Neonicotinoid signaling pathway in aphids.

Comparative Efficacy Data

The relative effectiveness of this compound and thiamethoxam can be evaluated based on several key parameters, including acute toxicity (LC50), speed of action, and the duration of residual control.

Acute Toxicity (LC50)

The half-lethal concentration (LC50) is a standard measure of the acute toxicity of a pesticide to a target organism. A lower LC50 value indicates higher toxicity. Studies have shown variability in the LC50 values depending on the aphid species.

Aphid SpeciesInsecticideLC50 (mg a.i./L or ppm)95% Confidence Interval (CI)Source
Aphis glycines (Soybean Aphid)This compound4.4403.672–5.335[6][7]
Thiamethoxam7.0495.394–8.998[6][7]
Aphis gossypii (Cotton Aphid)This compound34.577-[8]
Thiamethoxam40.713-[8]
Rhopalosiphum maidis (Corn Leaf Aphid)This compound9.028-[8]
Thiamethoxam14.281-[8]
Aphis craccivora (Cowpea Aphid)This compound13.913-[8]
Thiamethoxam15.989-[8]

Note: "mg a.i./L" stands for milligrams of active ingredient per liter. "ppm" stands for parts per million. Lower LC50 values indicate greater toxicity.

Speed of Action and Residual Activity

The speed at which an insecticide acts and the duration of its effectiveness are critical for pest management. This compound is noted for its rapid action, with a high protective effect observed one day after application.[2] Thiamethoxam's action is comparatively slower, often requiring 2 to 3 days to show a significant number of dead insects.[1]

However, thiamethoxam generally provides a longer period of residual control.[4][5] Its strong systemic properties and slow degradation within the plant contribute to its extended efficacy.[4][5] In one study, this compound's persistence was up to 27 days at a higher dose, while thiamethoxam persisted for up to 25 days.[9] Another field evaluation found that foliar applications of both insecticides were highly effective against aphids for up to 14 days.[10][11] this compound was found to have a better initial and residual effect against jassids than thiamethoxam.[10][11]

FeatureThis compoundThiamethoxam
Speed of Action Fast-acting, effects seen within 24 hours.[1][2]Slower acting, may take 2-3 days for full effect.[1]
Systemic Activity Moderate to strong systemic activity.[3]Strong systemic activity.[3][4]
Residual Efficacy Good residual effect, lasting up to 25 days or more.[2][9]Longer lasting effect due to slow degradation and active metabolites.[4][5]
Water Solubility ModerateHigh (8 times more soluble than this compound).[2][4][5]

Thiamethoxam's higher water solubility allows for better absorption and translocation within the plant, making it particularly effective even in arid conditions.[2][4][5]

Experimental Protocols

Standardized bioassays are essential for determining the susceptibility of aphid populations to insecticides. The leaf-dip bioassay is a commonly used method.

Leaf-Dip Bioassay Protocol

This method assesses the contact and ingestion toxicity of an insecticide.

  • Preparation of Insecticide Solutions : Serial dilutions of this compound and thiamethoxam are prepared from commercial formulations using distilled water to achieve a range of concentrations.[12] A control solution with only distilled water is also prepared.[12]

  • Leaf Collection and Treatment : Healthy, untreated host plant leaves (e.g., cotton for Aphis gossypii, soybean for Aphis glycines) are collected.[13] Leaf discs are excised and dipped into the respective insecticide solutions for approximately 10 seconds with gentle agitation.[12] The leaves are then air-dried on paper towels.[12]

  • Bioassay Arenas : Petri dishes are prepared with a 1% agar (B569324) solution to maintain leaf turgidity.[13] Once the agar has set, the treated leaf discs are placed on the surface.[12][13]

  • Aphid Infestation : A set number of apterous (wingless) adult aphids (e.g., 20-30) are carefully transferred onto each leaf disc using a fine paintbrush.[12][13]

  • Incubation : The Petri dishes are sealed with ventilated lids and kept under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod).[12]

  • Mortality Assessment : Aphid mortality is assessed at specific time intervals, typically 24, 48, and 72 hours after infestation.[12] Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis : The mortality data is corrected for control mortality (if any) using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values.[12]

cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay Setup cluster_analysis Data Collection & Analysis A Prepare Serial Dilutions of Insecticides C Dip Leaf Discs in Insecticide Solutions (10s) A->C B Excise Leaf Discs from Host Plant B->C D Air Dry Leaf Discs C->D E Place Leaf Discs on Agar in Petri Dish D->E F Introduce 20-30 Adult Aphids per Disc E->F G Seal with Ventilated Lid & Incubate F->G H Assess Mortality at 24, 48, 72 hours G->H I Calculate LC50/LC90 (Probit Analysis) H->I

Fig. 2: Workflow for a typical aphid leaf-dip bioassay.

Conclusion

Both this compound and thiamethoxam are highly effective systemic insecticides for controlling aphids. The choice between them may depend on the specific research or application context.

  • This compound offers a faster knockdown effect, which can be advantageous when rapid pest control is required.[2][3]

  • Thiamethoxam , while slower to act, generally provides longer-lasting control due to its high systemic activity, greater water solubility, and the formation of the potent metabolite clothianidin.[3][4][5] Its efficacy in arid conditions is also a significant advantage.[4][5]

It is also important to consider the history of insecticide use in a given area, as resistance to this compound has been reported in some aphid populations due to its longer period of use.[2][4] The risk of cross-resistance between the two compounds is considered low.[4][5] Therefore, thiamethoxam may offer a more reliable solution in areas where this compound resistance is a concern.

References

A Head-to-Head Battle: Cross-Validation of Imidacloprid Detection by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for the monitoring of pesticide residues, the choice of detection method is paramount to ensure accuracy, sensitivity, and regulatory compliance. This guide provides a comprehensive comparison of two widely used techniques for the quantification of Imidacloprid (B1192907), a systemic neonicotinoid insecticide: the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While ELISA offers a rapid and high-throughput screening solution, LC-MS/MS is considered the gold standard for confirmatory analysis due to its high selectivity and sensitivity. This comparison is supported by experimental data from studies that have cross-validated these two methods, offering researchers, scientists, and drug development professionals a clear perspective on their respective strengths and limitations.

Quantitative Performance: A Comparative Analysis

The performance of ELISA and LC-MS/MS for this compound quantification can be evaluated based on several key parameters, including limit of detection (LOD), limit of quantification (LOQ), recovery rates, and correlation in real-world samples. The following table summarizes these metrics, drawing from comparative studies.

ParameterThis compound ELISAConfirmatory LC-MS/MSKey Observations
Limit of Detection (LOD) 0.06 - 0.07 ng/mL (in water)[1]0.001 - 0.5 µg/kg (matrix dependent)[2][3]LC-MS/MS generally offers a lower limit of detection, making it more suitable for trace residue analysis.
Limit of Quantification (LOQ) ~0.30 - 0.40 ng/mL (in water)[4][1]0.003 - 1.9 µg/kg (matrix dependent)[2][5]The LOQ for LC-MS/MS is typically lower and validated over a wider range of matrices.
Recovery (%) 90% - 110% (in fortified water and juice samples)[4][1][6]78% - 97% (in various matrices like maize, soil, and plant tissues)[7][8]Both methods demonstrate acceptable recovery rates within the typical analytical range of 70-120%.
Correlation with LC-MS/MS Positive correlation, but with poor agreement in absolute concentrations.[5][9]Gold standard for quantification.ELISA results are often higher than LC-MS/MS in certain biological matrices like plasma and fecal matter.[5][10][9]
Cross-Reactivity Can exhibit cross-reactivity with this compound metabolites (e.g., 5-OH-imidacloprid and This compound-olefin (B105727) showing 0.93–26% cross-reactivity).[5][10][9]Highly specific, capable of distinguishing between the parent compound and its metabolites.[8]Cross-reactivity in ELISA can lead to an overestimation of this compound concentrations.
Matrix Effects Can be significant; matrix-matched calibration curves are recommended to minimize interference.[5][10][9]Can be significant, but can be compensated for using techniques like matrix-matched standards or stable isotope-labeled internal standards.[8]Both methods require strategies to mitigate the influence of the sample matrix on quantification.

Experimental Methodologies

A clear understanding of the experimental protocols for both ELISA and LC-MS/MS is crucial for their effective implementation and for the interpretation of their results.

The enzyme-linked immunosorbent assay for this compound is a competitive immunoassay.[1][11] The fundamental principle involves the competition between the this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.[1][11]

  • Sample Preparation: Aqueous samples like water may be analyzed directly or with minimal dilution.[4] Samples with complex matrices (e.g., juice, tissue extracts) often require dilution with a sample diluent to minimize matrix effects.[4]

  • Assay Procedure:

    • Standards, control, and prepared samples are added to microtiter wells coated with anti-Imidacloprid antibodies.

    • An this compound-enzyme conjugate (e.g., horseradish peroxidase-labeled this compound) is added to the wells.

    • The plate is incubated to allow for competitive binding.

    • The wells are washed to remove any unbound reagents.

    • A substrate solution is added, which reacts with the enzyme conjugate to produce a color.

    • The color development is stopped after a specific time, and the absorbance is read using an ELISA plate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[11]

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating from this standard curve.

Liquid chromatography-tandem mass spectrometry provides a highly selective and sensitive method for the quantification of this compound and its metabolites.

  • Sample Extraction (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extracting pesticide residues from various matrices.[7]

    • A homogenized sample is weighed into a centrifuge tube.

    • Acetonitrile (B52724) (often with 0.1% formic acid) is added as the extraction solvent.[7]

    • Salts (e.g., anhydrous magnesium sulfate, sodium chloride) are added to induce liquid-liquid partitioning and remove water.

    • The mixture is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the supernatant from the extraction step is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and anhydrous magnesium sulfate.[7] PSA is used to remove interfering matrix components like organic acids and sugars.

    • The tube is vortexed and then centrifuged.

  • LC-MS/MS Analysis:

    • The final cleaned-up extract is filtered and injected into the LC-MS/MS system.

    • Liquid Chromatography (LC): The separation of this compound from other compounds is typically achieved on a C18 reversed-phase column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid.

    • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective detection method minimizes the chances of false positives.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with matrix-matched standards or by using an isotopically labeled internal standard.

Workflow for Cross-Validation

The process of cross-validating ELISA results with a confirmatory method like LC-MS/MS is a critical step in method development and validation, ensuring the reliability of the screening method.

CrossValidationWorkflow cluster_sample_prep Sample Collection & Preparation cluster_elisa ELISA Analysis cluster_lcmsms LC-MS/MS Analysis cluster_data_comparison Data Comparison & Validation SampleCollection Sample Collection (e.g., water, soil, biological tissues) Homogenization Sample Homogenization SampleCollection->Homogenization Aliquoting Aliquoting for Parallel Analysis Homogenization->Aliquoting ELISA_Prep Sample Dilution/Preparation for ELISA Aliquoting->ELISA_Prep LCMSMS_Extraction Extraction (e.g., QuEChERS) Aliquoting->LCMSMS_Extraction ELISA_Assay Competitive ELISA ELISA_Prep->ELISA_Assay ELISA_Readout Absorbance Reading ELISA_Assay->ELISA_Readout ELISA_Quant Quantification using Standard Curve ELISA_Readout->ELISA_Quant DataComparison Comparison of Quantitative Results ELISA_Quant->DataComparison LCMSMS_Cleanup Cleanup (d-SPE) LCMSMS_Extraction->LCMSMS_Cleanup LCMSMS_Analysis LC-MS/MS Analysis (MRM) LCMSMS_Cleanup->LCMSMS_Analysis LCMSMS_Quant Quantification using Calibration Curve LCMSMS_Analysis->LCMSMS_Quant LCMSMS_Quant->DataComparison Correlation Correlation & Agreement Analysis DataComparison->Correlation ValidationReport Validation Report Correlation->ValidationReport

Caption: Workflow for the cross-validation of this compound ELISA with LC-MS/MS.

Conclusion

The cross-validation of this compound ELISA with LC-MS/MS reveals that ELISA serves as an effective and rapid screening tool. Its high throughput and ease of use make it suitable for analyzing a large number of samples. However, the potential for cross-reactivity with metabolites and the influence of matrix effects can lead to discrepancies in quantification when compared to the more specific and sensitive LC-MS/MS method.[5][10][9] Therefore, it is recommended that positive results obtained by ELISA, especially in complex matrices or for regulatory purposes, be confirmed by a more selective technique like LC-MS/MS.[5][10][9][11] This integrated approach allows for efficient screening while ensuring the accuracy and reliability of the final analytical results.

References

A Comparative Analysis of Imidacloprid and Fipronil Toxicity in Non-Target Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

Imidacloprid (B1192907), a neonicotinoid, and Fipronil (B1672679), a phenylpyrazole insecticide, are widely utilized for pest control in agriculture and veterinary applications.[1][2] Their systemic nature and persistence in aquatic environments raise significant concerns about their impact on non-target organisms, particularly invertebrates, which are crucial to the health of aquatic ecosystems.[3][4] This guide provides a comparative overview of their toxicity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

This compound and Fipronil disrupt the invertebrate central nervous system through distinct mechanisms, both leading to paralysis and death.

  • This compound : As a neonicotinoid, it acts as an agonist on the postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs).[5] It binds irreversibly to these receptors, mimicking acetylcholine but without being broken down by acetylcholinesterase.[6] This leads to a constant, uncontrolled nerve impulse transmission, resulting in the accumulation of acetylcholine, paralysis, and eventual death of the invertebrate.[6][7] this compound exhibits a higher binding affinity for insect nAChRs compared to those in vertebrates, which accounts for its selective toxicity.[6][7]

  • Fipronil : This phenylpyrazole insecticide functions as an antagonist of the γ-aminobutyric acid (GABA) receptor and glutamate-gated chloride (GluCl) channels.[8][9] By blocking these channels, Fipronil inhibits the influx of chloride ions, which normally hyperpolarizes the neuron, making it less likely to fire.[8] This blockage prevents the calming effect of GABA, leading to neuronal hyperexcitation, convulsions, and death.[8][9] Similar to this compound, Fipronil's specificity is attributed to a greater affinity for insect GABA receptors over their mammalian counterparts.[8]

G cluster_IMI This compound Pathway cluster_FIP Fipronil Pathway IMI This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) IMI->nAChR Binds & Activates Synapse_IMI Postsynaptic Neuron nAChR->Synapse_IMI Located on Result_IMI Continuous Nerve Firing (Hyperexcitation) leads to Paralysis & Death Synapse_IMI->Result_IMI Results in FIP Fipronil GABA_GluCl GABA & Glutamate-gated Chloride (Cl-) Channels FIP->GABA_GluCl Binds & Blocks Synapse_FIP Presynaptic/Postsynaptic Neuron GABA_GluCl->Synapse_FIP Located on Result_FIP Inhibited Cl- Influx leads to Hyperexcitation, Convulsions & Death Synapse_FIP->Result_FIP Results in

Caption: Comparative mechanisms of action for this compound and Fipronil.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes acute and chronic toxicity data for this compound and Fipronil across various non-target aquatic invertebrate species. The data, presented as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), NOEC (no-observed-effect concentration), and LOEC (lowest-observed-effect concentration), reveal significant differences in sensitivity between species and compounds. Generally, crustaceans and aquatic insects appear more sensitive to Fipronil, often at sub-microgram per liter levels.

SpeciesChemicalEndpointValue (µg/L)Exposure DurationReference
Crustaceans
Farfantepenaeus aztecus (Brown Shrimp)FipronilLC500.1296 hours[3][4]
Neomysis americana (Mysid Shrimp)FipronilLC500.1496 hours[3][10]
Palaemonetes pugio (Grass Shrimp)FipronilLC500.3296 hours[10]
Acartia tonsa (Copepod)FipronilEC101.77 days[11]
Hyalella azteca (Amphipod)This compoundLC5065.4396 hours[12]
Hyalella azteca (Amphipod)This compoundLOEC11.4628 days[12]
Ceriodaphnia dubia (Water Flea)This compoundLC502.148 hours[13]
Acartia tonsa (Copepod)This compoundEC5047.57 days[11]
Aquatic Insects
Simulium vittatum (Black Fly)FipronilLC500.18 - 0.3196 hours[10]
Chironomus tentans (Midge)This compoundLC505.7596 hours[12]
Chironomus tentans (Midge)This compoundNOEC1.1428 days[12]
Molluscs
Unio delicatus (Freshwater Mussel)FipronilLC50264096 hours[9]

Experimental Protocols: Acute Aquatic Invertebrate Toxicity Testing

The data presented are typically generated using standardized acute toxicity test protocols, such as those outlined by the OECD (e.g., OECD 202) or the U.S. EPA (e.g., OPPTS 850.1010).[14][15] These tests provide a reproducible method for estimating the concentration of a chemical that is lethal to 50% of the test organisms (LC50) over a short period.

Objective: To determine the acute toxicity of a chemical to a representative freshwater aquatic invertebrate species.

Test Organism: First instar daphnids (e.g., Daphnia magna or Daphnia pulex), aged less than 24 hours.[14]

Methodology:

  • Culturing & Acclimation: A healthy stock of daphnids is cultured in the laboratory under controlled conditions (temperature, light, medium) similar to the test conditions.[14] Organisms are acclimated to the dilution water for at least 48 hours before testing.[14]

  • Range-Finding Test: A preliminary test is conducted using a wide, logarithmic series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/L) to determine the approximate range of concentrations for the definitive test.[14]

  • Definitive Test:

    • A minimum of five test concentrations are prepared in a geometric series (e.g., 2, 4, 8, 16, 32 µg/L), along with a control (dilution water only).[14]

    • A minimum of 20 daphnids, divided into at least two replicates, are exposed to each concentration.[14]

    • The test is conducted under static conditions (no renewal of the test solution) in glass chambers.[16]

    • Standard conditions are maintained: a constant temperature, a 16:8 hour light:dark photoperiod, and no feeding during the 48-hour exposure period.[16]

  • Observation & Data Collection: The number of immobilized or dead daphnids in each chamber is recorded at 24 and 48 hours.[16] Water quality parameters (pH, dissolved oxygen, temperature) are also measured.

  • Data Analysis: The results are statistically analyzed (e.g., using the Litchfield and Wilcoxon method) to calculate the 48-hour LC50 or EC50 value and its 95% confidence intervals.[16]

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis A Culture & Acclimate Test Organisms (e.g., Daphnia magna) C Range-Finding Test (Wide concentration range) A->C B Prepare Dilution Water & Stock Solutions B->C D Definitive Test (5+ concentrations in geometric series + control) C->D Determines concentrations E Expose Organisms (Static, 48-96h) D->E F Record Mortality/ Immobilization at 24h, 48h, 96h E->F G Statistical Analysis (e.g., Probit) F->G H Determine LC50/EC50 & Confidence Intervals G->H

Caption: Standardized workflow for aquatic invertebrate acute toxicity testing.

Conclusion

The data clearly indicate that both this compound and Fipronil are highly toxic to a range of non-target aquatic invertebrates, with Fipronil often demonstrating greater toxicity to crustaceans and aquatic insects at lower concentrations. The lethal and sub-lethal effects observed at environmentally relevant concentrations highlight the potential risk these insecticides pose to aquatic ecosystem structure and function.[3][9] This comparative guide underscores the necessity for rigorous environmental risk assessment and the consideration of organism-specific sensitivities when evaluating the ecological safety of pesticides.

References

Acetamiprid vs. Imidacloprid: A Comparative Analysis of their Binding to Insect Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding characteristics of two prominent neonicotinoid insecticides, Acetamiprid and Imidacloprid (B1192907), to insect nicotinic acetylcholine (B1216132) receptors (nAChRs). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their differential interactions with this critical insecticide target.

Introduction

Acetamiprid and this compound are widely used systemic insecticides that target the central nervous system of insects.[1] Both compounds act as agonists at nicotinic acetylcholine receptors, leading to overstimulation of the nervous system, paralysis, and eventual death of the insect.[1][2] Despite their similar mode of action, these two molecules exhibit notable differences in their chemical structure, binding affinity to nAChRs, and consequently, their insecticidal spectrum and safety profile.[3] This guide summarizes key experimental data to elucidate these differences.

Data Presentation: Quantitative Comparison of Binding and Potency

The following tables summarize the binding affinities (IC₅₀) and functional potencies (EC₅₀) of Acetamiprid and this compound on various insect nAChRs from published experimental data.

CompoundInsect SpeciesReceptor PreparationRadioligandIC₅₀ (nM)Reference
This compound Musca domestica (Housefly)Head Membranes[³H]NMI28[4]
Acetamiprid Musca domestica (Housefly)Head Membranes[³H]NMINot explicitly provided in the same study, but other neonicotinoids were tested.[4]

Table 1: Competitive Binding Affinities (IC₅₀) of this compound and Acetamiprid to Housefly nAChRs. This table presents the concentration of the insecticide required to inhibit 50% of the binding of a specific radioligand ([³H]NMI) to nAChRs in housefly head membrane preparations. A lower IC₅₀ value indicates a higher binding affinity.

CompoundnAChR Subtype (expressed in Xenopus oocytes)pEC₅₀EC₅₀ (nM)Reference
This compound Dα1/Dβ1-102[5][6]
Dα3/Dβ18.285.25[5][6]
Dα1/Dβ1/Dβ26.99-[5][6]
Dα3/Dβ1/Dβ28.285.25[5][6]
Dα2β2 (wild-type)5.61 ± 0.06-[7]
Acetamiprid Dα2β2 (wild-type)5.26 ± 0.09-[7]

Table 2: Functional Potency (EC₅₀/pEC₅₀) of this compound and Acetamiprid on Reconstituted Drosophila melanogaster nAChR Subtypes. This table shows the concentration of the insecticide required to elicit 50% of the maximal response in Xenopus oocytes expressing specific Drosophila nAChR subunit combinations. A lower EC₅₀ or a higher pEC₅₀ (-logEC₅₀) indicates greater potency.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity of Acetamiprid and this compound for insect nAChRs, based on methodologies described in the literature.[8][9][10]

  • Membrane Preparation:

    • Insect heads (e.g., from Musca domestica or Drosophila melanogaster) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.

    • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer to a final protein concentration of 50-120 µg/µL.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]this compound or [³H]NMI), and varying concentrations of the unlabeled competitor (Acetamiprid or this compound).

    • Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand (e.g., nicotine).

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

    • The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp Electrophysiology

This protocol describes the general methodology for assessing the functional effects of Acetamiprid and this compound on insect nAChRs expressed in Xenopus laevis oocytes.[11][12]

  • Oocyte Preparation and Injection:

    • Xenopus laevis oocytes are surgically removed and defolliculated.

    • cRNA encoding the desired insect nAChR subunits (e.g., Drosophila Dα2 and β2) is injected into the oocytes.

    • The oocytes are incubated for several days to allow for receptor expression.

  • Electrophysiological Recording:

    • Recordings are performed using a two-electrode voltage-clamp setup.

    • The oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Drug Application:

    • Solutions of Acetamiprid or this compound at various concentrations are applied to the oocyte via the perfusion system.

    • The inward current induced by the agonist is recorded.

  • Data Analysis:

    • The peak current amplitude at each concentration is measured.

    • Concentration-response curves are generated, and the EC₅₀ and Hill coefficient are determined by fitting the data to the Hill equation.

Signaling Pathways and Logical Relationships

The binding of Acetamiprid and this compound to insect nAChRs initiates a cascade of events leading to neuronal hyperexcitation. The following diagrams illustrate the key steps in this process and the experimental workflow for its investigation.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Neonicotinoid Acetamiprid or this compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to receptor Depolarization Membrane Depolarization nAChR->Depolarization Opens ion channel (Na⁺, K⁺, Ca²⁺ influx) VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC Activates Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Ca_influx Ca²⁺ Influx Dopamine_release Dopamine (B1211576) Release Ca_influx->Dopamine_release Triggers VGCC->Ca_influx Dopamine_release->Hyperexcitation Contributes to

Caption: nAChR signaling cascade initiated by neonicotinoids.

Experimental_Workflow cluster_binding Binding Affinity cluster_function Functional Potency Membrane_Prep Insect Membrane Preparation Radioligand_Assay Competitive Radioligand Binding Assay Membrane_Prep->Radioligand_Assay IC50_Ki Determine IC₅₀/Ki Radioligand_Assay->IC50_Ki Comparison Comparative Analysis IC50_Ki->Comparison Oocyte_Expression nAChR Expression in Xenopus Oocytes TEVC Two-Electrode Voltage Clamp Oocyte_Expression->TEVC EC50 Determine EC₅₀ TEVC->EC50 EC50->Comparison

Caption: Workflow for comparing neonicotinoid-nAChR interactions.

Concluding Remarks

The presented data highlight the nuanced differences in the interaction of Acetamiprid and this compound with insect nAChRs. While both are effective insecticides, their varying affinities and potencies for different nAChR subtypes likely contribute to their distinct insecticidal spectra and toxicological profiles. This compound often exhibits higher binding affinity, while Acetamiprid can act as a "super agonist" on certain receptor subtypes.[13] These differences are critical for understanding mechanisms of insecticide resistance and for the development of more selective and environmentally benign pest control agents. Further research into the specific molecular determinants of these differential binding modes will be invaluable for the rational design of future insecticides.

References

Navigating Neonicotinoid Residue Analysis: A Comparative Guide to Validated Multi-Residue Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of neonicotinoid residues is paramount for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comparative overview of two prominent multi-residue methods for the determination of neonicotinoids, including the widely used insecticide Imidacloprid. The comparison is based on validated experimental data from peer-reviewed studies, focusing on the prevalent QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The increasing use of neonicotinoid insecticides has raised concerns about their potential impact on non-target organisms and ecosystems. Consequently, robust and validated analytical methods are crucial for monitoring their residues in various matrices. This guide delves into the performance characteristics of two validated multi-residue methods, offering a clear comparison of their efficacy in detecting and quantifying a range of neonicotinoids.

Method 1: Acetate-Buffered QuEChERS for Neonicotinoid Analysis in Tomatoes

This method, validated for the analysis of five neonicotinoids in tomatoes, employs an acetate-buffered QuEChERS extraction followed by LC-MS/MS analysis. The validation encompasses key performance indicators such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Experimental Protocol:

The analytical procedure involves the extraction of neonicotinoid residues from tomato samples using the QuEChERS method.[1][2] A homogenized 15 g sample is treated with acetonitrile (B52724) containing 1% acetic acid, followed by the addition of magnesium sulfate (B86663) and sodium acetate (B1210297) for extraction and phase separation.[1] After centrifugation, an aliquot of the supernatant is subjected to a clean-up step using primary secondary amine (PSA) and magnesium sulfate to remove interfering matrix components.[1] The final extract is then analyzed by LC-MS/MS.[1][2]

Method1_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 15g Homogenized Tomato Sample Extraction Add 15mL Acetonitrile (1% Acetic Acid) + 6g MgSO4 + 1.5g NaOAc Vortex & Centrifuge Sample->Extraction Extraction Cleanup Take 8mL Supernatant Add 1.2g MgSO4 + 0.4g PSA Vortex & Centrifuge Extraction->Cleanup Dispersive SPE Final_Extract Filter Supernatant Cleanup->Final_Extract LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS Injection

Method 1: Acetate-Buffered QuEChERS Workflow.
Performance Data:

ParameterThis compoundAcetamipridThiamethoxamClothianidinThiacloprid
Linearity (r²) 0.992 - 0.9960.992 - 0.9960.992 - 0.9960.992 - 0.9960.992 - 0.996
LOD (µg/kg) 1.03 - 1.221.03 - 1.221.03 - 1.221.03 - 1.221.03 - 1.22
LOQ (µg/kg) 3.44 - 4.073.44 - 4.073.44 - 4.073.44 - 4.073.44 - 4.07
Recovery (%) 102.52 (overall)102.52 (overall)102.52 (overall)102.52 (overall)102.52 (overall)
Repeatability (RSDr %) 0.84 - 5.430.84 - 5.430.84 - 5.430.84 - 5.430.84 - 5.43
Reproducibility (RSDR %) 4.58 - 15.154.58 - 15.154.58 - 15.154.58 - 15.154.58 - 15.15
Data sourced from a study on neonicotinoid residues in tomatoes.[1][2]

Method 2: QuEChERS with Formic Acid for this compound and its Metabolites in Maize and Soil

This validated method focuses on the estimation of this compound and its metabolites in various maize matrices (leaves, kernels, stalk) and soil. It utilizes a modified QuEChERS extraction with acetonitrile and formic acid, followed by a d-SPE clean-up and LC-MS/MS analysis. The validation was performed in accordance with the European Commission's DG SANTE guidelines.[3]

Experimental Protocol:

The extraction of this compound and its metabolites is achieved by homogenizing the sample matrix with acetonitrile containing 0.1% formic acid.[3] Following centrifugation, a dispersive solid-phase extraction (d-SPE) clean-up is performed using primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate to remove matrix interferences.[3] The final extract is then analyzed using liquid chromatography-tandem mass spectrometry.[3]

Method2_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Maize/Soil Sample Extraction Add Acetonitrile + 0.1% Formic Acid Homogenize & Centrifuge Sample->Extraction Extraction Cleanup Take Supernatant Add PSA + Anhydrous MgSO4 Vortex & Centrifuge Extraction->Cleanup d-SPE Cleanup Final_Extract Filter Supernatant Cleanup->Final_Extract LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS Injection

Method 2: QuEChERS with Formic Acid Workflow.
Performance Data:

ParameterThis compound & Metabolites
Linearity (r²) > 0.99
Recovery (%) > 78
Precision (RSD %) < 5.4
Data sourced from a validation study on maize and soil matrices.[3]

Comparative Analysis

Both methods demonstrate the robustness of the QuEChERS approach for multi-residue analysis of neonicotinoids.

  • Method 1 provides a comprehensive validation for a suite of five neonicotinoids in a food matrix (tomatoes), with detailed data on linearity, LOD, LOQ, recovery, and precision.[1][2] The overall recovery of 102.52% and good repeatability and reproducibility highlight its accuracy and reliability for routine monitoring.[1]

  • Method 2 showcases the adaptability of the QuEChERS method for different matrices, including complex ones like soil and various parts of the maize plant.[3] While it focuses specifically on this compound and its metabolites, the high linearity (r² > 0.99), good recovery (>78%), and excellent precision (<5.4% RSD) underscore its effectiveness.[3]

Conclusion

The selection of a suitable multi-residue method for neonicotinoid analysis depends on the specific research objectives, the target analytes, and the sample matrix. Both methods presented here, based on the versatile QuEChERS extraction technique followed by sensitive LC-MS/MS detection, offer reliable and validated approaches for the quantification of this compound and other neonicotinoids. The provided data and experimental workflows serve as a valuable resource for laboratories aiming to establish or optimize their analytical protocols for neonicotinoid residue monitoring. Researchers are encouraged to consult the original publications for more in-depth information and specific instrumental parameters.

References

A Comparative Analysis of the Environmental Persistence of Imidacloprid and Other Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental persistence of imidacloprid (B1192907) and other widely used neonicotinoid insecticides. The data presented is compiled from various scientific studies and regulatory guidelines to offer a comprehensive overview for research and development purposes.

Quantitative Comparison of Neonicotinoid Persistence

The environmental persistence of neonicotinoids is a critical factor in assessing their potential long-term ecological impact. This persistence is often measured by the substance's half-life (DT50), the time it takes for 50% of the initial amount to degrade, in key environmental compartments such as soil and water. The following tables summarize the available data for this compound and other major neonicotinoids. It is important to note that these values can vary significantly based on environmental conditions such as soil type, temperature, pH, and the presence of microorganisms.

NeonicotinoidSoil Half-life (DT50) in daysKey Metabolites
This compound 28 - 1250[1][2]This compound-olefin, 6-chloronicotinic acid, this compound urea, Desnitro-imidacloprid[3]
Clothianidin 148 - 6931[1][2]Thiazolylmethylurea, Methylnitroguanidine
Thiamethoxam 7 - 355[2]Clothianidin
Acetamiprid <1 - 450[2]N-desmethyl-acetamiprid, 6-chloronicotinic acid
Dinotefuran 22 - 961-methyl-3-(tetrahydro-3-furylmethyl)urea (UF), 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (B3052814) (DN)[4]
Thiacloprid 2 - 54Thiacloprid-amide

Table 1: Soil Persistence and Major Metabolites of Common Neonicotinoids. The wide range in soil half-life highlights the influence of environmental factors on degradation.

NeonicotinoidWater Half-life (DT50) in daysConditions
This compound Stable (hydrolytically) but rapid photolysis (<1 day)[1]pH 5-9 (hydrolysis); Subject to photolysis
Clothianidin Stable (hydrolytically) but rapid photolysis (<1 day)[1]pH 4-9 (hydrolysis); Subject to photolysis
Thiamethoxam Stable (hydrolytically) but rapid photolysis (<1 day)pH 5-9 (hydrolysis); Subject to photolysis
Acetamiprid StablepH 4-9
Dinotefuran StablepH 4-9
Thiacloprid 8 - 49pH 4-9

Table 2: Water Persistence of Common Neonicotinoids. Photodegradation is a key factor in the dissipation of many neonicotinoids in aquatic environments.

Experimental Protocols for Determining Environmental Persistence

The data presented in this guide are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data is reliable and comparable across different studies and substances.

Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD 307)

The OECD 307 guideline is designed to determine the rate and route of degradation of chemicals in soil under both aerobic and anaerobic conditions.[4][5][6][7][8]

Methodology Overview:

  • Soil Selection: A minimum of four different soil types are recommended for aerobic studies to represent a range of environmental conditions. For anaerobic studies, one or two soil types are typically used.

  • Test Substance Application: The test substance, often radiolabelled (e.g., with ¹⁴C) to facilitate tracking, is applied to the soil samples.[6]

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture level for a period of up to 120 days.[1][6] For anaerobic conditions, the soil is flooded, and nitrogen is used to create an oxygen-free environment.

  • Sampling and Analysis: At specified intervals, soil samples are collected and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) for radiolabelled substances.[6]

  • Data Analysis: The rate of degradation is calculated, and the half-life (DT50) is determined. The formation and decline of major metabolites are also quantified.[1][6]

cluster_prep Preparation cluster_incubation Incubation (up to 120 days) cluster_analysis Analysis cluster_results Results soil Select & Characterize Soils apply Apply Substance to Soil soil->apply substance Prepare Radiolabelled Test Substance substance->apply incubate Incubate in Dark (Controlled Temp/Moisture) apply->incubate aerobic Aerobic Conditions (Airflow) incubate->aerobic anaerobic Anaerobic Conditions (Flooded, N2) incubate->anaerobic sample Periodic Sampling aerobic->sample anaerobic->sample extract Solvent Extraction sample->extract analyze HPLC & LSC Analysis extract->analyze dt50 Calculate DT50 analyze->dt50 metabolites Identify & Quantify Metabolites analyze->metabolites

OECD 307 Experimental Workflow
Water Persistence (Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test - OECD 309)

The OECD 309 guideline is used to assess the biodegradation of chemicals in aerobic aquatic environments.[9]

Methodology Overview:

  • Water and Sediment Collection: Natural surface water is collected from two different sources. A "pelagic test" uses only the water, while a "suspended sediment test" includes water and a defined amount of sediment.

  • Test System Preparation: The test substance, typically at two different concentrations, is added to the test flasks containing the natural water.

  • Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20°C) with agitation for up to 60 days.[9] Aerobic conditions are maintained throughout the experiment.

  • Sampling and Analysis: Water samples are taken at regular intervals. The concentrations of the parent substance and its transformation products are measured. If a radiolabelled substance is used, the evolution of ¹⁴CO₂ is monitored as a measure of mineralization.

  • Data Analysis: The degradation rate and half-life (DT50) in the aquatic system are calculated.

cluster_prep Preparation cluster_incubation Incubation (up to 60 days) cluster_analysis Analysis cluster_results Results water Collect Natural Surface Water setup Prepare Test Flasks (Water +/- Sediment) water->setup substance Prepare Radiolabelled Test Substance substance->setup incubate Incubate in Dark (Controlled Temp, Aerobic) setup->incubate sample Periodic Sampling incubate->sample analyze_parent Analyze Parent Compound sample->analyze_parent analyze_co2 Trap & Measure ¹⁴CO₂ sample->analyze_co2 dt50 Calculate DT50 analyze_parent->dt50 mineralization Determine Mineralization Rate analyze_co2->mineralization

OECD 309 Experimental Workflow

Mechanism of Action: Neonicotinoid Signaling Pathway

Neonicotinoids exert their insecticidal effect by acting as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[3] This mode of action is significantly more potent in insects than in vertebrates, providing a degree of selectivity.

The binding of a neonicotinoid molecule to the nAChR triggers a series of events that lead to the disruption of normal nerve function:

  • Binding to nAChR: The neonicotinoid molecule binds to the receptor, mimicking the action of the natural neurotransmitter, acetylcholine (ACh).

  • Channel Opening: This binding causes the ion channel of the receptor to open.

  • Cation Influx: The open channel allows an influx of positive ions (cations), primarily sodium (Na⁺) and calcium (Ca²⁺), into the neuron.

  • Depolarization: The influx of positive ions leads to the depolarization of the postsynaptic membrane.

  • Nerve Excitation: This depolarization results in the uncontrolled firing of nerve impulses, leading to hyperexcitation of the insect's nervous system.

  • Paralysis and Death: Prolonged activation and subsequent blockage of the nAChRs lead to paralysis and ultimately the death of the insect.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Natural Ligand Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds as Agonist IonChannel Ion Channel Opens nAChR->IonChannel Conformational Change CationInflux Na⁺/Ca²⁺ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization Hyperexcitation Nerve Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Neonicotinoid Signaling Pathway

References

Comparative Efficacy of Imidacloprid in Insect Populations Resistant to Other Insecticide Classes

Author: BenchChem Technical Support Team. Date: December 2025

Publication for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of imidacloprid (B1192907) with alternative insecticides, particularly in the context of insect populations that have developed resistance to other chemical classes. The information presented is supported by experimental data to aid in research and development efforts for novel pest control strategies.

Introduction to this compound and Insecticide Resistance

This compound is a systemic neonicotinoid insecticide that has been widely used globally since its introduction in 1991.[1] It is designed to mimic the properties of nicotine, a natural neurotoxin found in tobacco plants.[2][3] Its unique mode of action made it a valuable tool for managing insect pests, especially those that had developed resistance to older insecticide classes like organophosphates, carbamates, and pyrethroids.[1] Insecticide resistance is a growing concern in agriculture and public health, as it can lead to control failures and necessitates the development of new active ingredients and management strategies. Resistance typically arises from four main mechanisms: target-site resistance, metabolic resistance, penetration resistance, and behavioral resistance.[4]

Modes of Action and Mechanisms of Resistance

A key advantage of this compound is its distinct mode of action compared to older insecticide classes, which means there is generally no cross-resistance.[1]

  • This compound (Neonicotinoids - IRAC Group 4A): this compound acts on the central nervous system of insects.[5] It binds to post-synaptic nicotinic acetylcholine (B1216132) receptors (nAChRs), causing a blockage of the neuronal pathway.[5][6] This prevents acetylcholine from transmitting nerve impulses, leading to spontaneous discharge, neuron failure, paralysis, and eventual death.[5][6] this compound binds much more strongly to insect nAChRs than to those in mammals, which accounts for its selective toxicity.[3][5]

  • Organophosphates (IRAC Group 1B) and Carbamates (IRAC Group 1A): These insecticides inhibit the enzyme acetylcholinesterase (AChE).[4][7] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synapse. By inhibiting AChE, these insecticides cause an accumulation of acetylcholine, leading to continuous nerve stimulation, hyperexcitation, and death.[8][9]

  • Pyrethroids (IRAC Group 3A): Pyrethroids are synthetic compounds based on natural pyrethrins.[9] They act on the voltage-gated sodium channels in nerve cell membranes, forcing them to remain open.[4][7] This disrupts the normal transmission of nerve signals, causing over-excitation of the nervous system, tremors, paralysis, and death.[4][7]

Resistance to organophosphates, carbamates, and pyrethroids often develops through two primary mechanisms:

  • Target-Site Modification: Genetic mutations alter the structure of the target protein (e.g., AChE for organophosphates/carbamates or the sodium channel for pyrethroids), reducing the insecticide's ability to bind effectively.[4][10] This is known as Modified Acetylcholinesterase (MACE) for carbamate (B1207046) resistance or knockdown resistance (kdr) for pyrethroids.[4]

  • Metabolic Resistance: Insects evolve to produce higher quantities of detoxification enzymes, such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases.[4][10] These enzymes break down the insecticide molecules before they can reach their target site in the nervous system.[4]

Insecticide_Modes_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_insecticides Insecticide Action presyn Action Potential ach Acetylcholine (ACh) presyn->ach Release ach_syn ACh ache Acetylcholinesterase (AChE) ach_syn->ache Degradation nachr Nicotinic ACh Receptor (nAChR) ach_syn->nachr Binds response Nerve Impulse Propagation nachr->response na_channel Sodium Channel na_channel->response This compound This compound (Neonicotinoid) This compound->nachr Blocks op_carb Organophosphates & Carbamates op_carb->ache Inhibits pyrethroid Pyrethroids pyrethroid->na_channel Keeps Open

Caption: Signaling pathways of major insecticide classes at the insect synapse.

Efficacy of this compound on Resistant Insect Populations

Due to its different target site, this compound is often effective against insect populations that have developed resistance to other insecticide classes. However, with its widespread use, resistance to this compound itself has been documented in several insect species.[11][12]

Table 1: Comparative Efficacy and Resistance Ratios

Insect SpeciesInsecticide Class of ResistanceThis compound Efficacy DataResistance Ratio (RR) to this compoundReference
Aphis gossypii (Cotton Aphid)N/A (Lab-selected resistant strain)LC₅₀ = 12.312 mg/L (Resistant) vs. 0.443 mg/L (Susceptible)27.79-fold[11]
Aphis gossypii (Cotton Aphid)N/A (Lab-selected resistant strain)LC₅₀ > 5000 mg/L (Resistant) vs. 3.14 mg/L (Susceptible)>1592-fold[12]
Culex quinquefasciatus (Southern House Mosquito)N/A (Field populations)Field populations showed RRs from susceptibility to high resistance.0.09 to 11.18-fold[13]
Trialeurodes vaporariorum (Greenhouse Whitefly)PyrethroidsResistance to this compound was observed alongside much higher resistance to pyrethroids.Up to 16-fold (this compound) vs. up to 116.4-fold (Pyrethroids)[14]

LC₅₀ (Lethal Concentration 50): The concentration of an insecticide that is lethal to 50% of a test population. RR (Resistance Ratio): The LC₅₀ of the resistant population divided by the LC₅₀ of the susceptible population.

The data indicates that while this compound can be a viable alternative for controlling pests resistant to other insecticides, its efficacy is not absolute, and resistance can develop over time. A study on Culex quinquefasciatus also found a positive correlation between resistance to this compound and other neonicotinoids like acetamiprid, suggesting a risk of cross-resistance within the same chemical class.[13]

Resistance_Mechanisms cluster_mechanisms Primary Resistance Mechanisms start Insect Population Exposed to Insecticide target_site Target-Site Resistance (e.g., kdr, MACE) start->target_site metabolic Metabolic Resistance (Enzyme Detoxification) start->metabolic penetration Penetration Resistance (Thickened Cuticle) start->penetration behavioral Behavioral Resistance (Avoidance) start->behavioral end Insecticide Failure target_site->end metabolic->end penetration->end behavioral->end

Caption: The primary mechanisms by which insects develop resistance to insecticides.

Experimental Protocols for Efficacy Testing

Evaluating the efficacy of an insecticide against a resistant population requires standardized bioassays. The following protocol is a generalized example based on common methodologies like the leaf-dip bioassay used for aphids.

Objective: To determine the LC₅₀ of this compound for both a susceptible and a potentially resistant insect population.

Materials:

  • Technical grade this compound

  • Appropriate solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Host plant leaves (for herbivorous insects)

  • Petri dishes or ventilated containers

  • Fine camel-hair brush for transferring insects

  • Susceptible (SS) and resistant (ImR) strains of the test insect

  • Controlled environment chamber (temperature, humidity, photoperiod)

Methodology:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of serial dilutions to achieve a range of concentrations expected to produce between 10% and 90% mortality.[15]

    • A control solution containing only the solvent and surfactant in water should also be prepared.[15]

  • Treatment Application (Leaf-Dip Method):

    • Excise fresh, untreated leaves from the host plant.

    • Dip each leaf into a specific insecticide dilution (or the control solution) for 10-20 seconds.

    • Allow the leaves to air dry completely on a clean surface.

    • Place each treated leaf into a petri dish.

  • Insect Exposure:

    • Using a fine brush, carefully transfer a predetermined number of adult insects (e.g., 20-30 aphids) onto each treated leaf.[15]

    • Each concentration and the control should have multiple replicates (typically 3-5).

  • Incubation:

    • Place the sealed petri dishes in a controlled environment chamber set to appropriate conditions for the insect species (e.g., 25°C, 65% relative humidity, 16:8 light:dark photoperiod).

  • Data Collection and Analysis:

    • Assess insect mortality at a specific time point (e.g., 24, 48, or 72 hours) post-exposure. Insects that are unable to move when prodded are considered dead.

    • Correct for any mortality observed in the control group using Abbott's formula.[16]

      • Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 (where T=treated, C=control)

    • Analyze the dose-response data using probit analysis to calculate the LC₅₀ values and their 95% confidence intervals for both the susceptible and resistant strains.[16]

    • Calculate the Resistance Ratio (RR) by dividing the LC₅₀ of the resistant strain by the LC₅₀ of the susceptible strain.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Serial Dilutions of Insecticide treat Apply Treatment (e.g., Leaf-Dip) prep_sol->treat prep_insects Collect Susceptible & Resistant Insect Strains expose Introduce Insects to Treated Surface prep_insects->expose treat->expose incubate Incubate Under Controlled Conditions expose->incubate assess Assess Mortality (e.g., at 48h) incubate->assess correct Correct for Control Mortality (Abbott's Formula) assess->correct probit Probit Analysis to Determine LC50 correct->probit calc_rr Calculate Resistance Ratio (RR) probit->calc_rr

Caption: A generalized workflow for conducting an insecticide resistance bioassay.

Conclusion

This compound remains a critical tool in insecticide resistance management due to its unique mode of action, which is distinct from older chemical classes like pyrethroids, organophosphates, and carbamates. This distinction means it is often effective against insect populations that are resistant to these other groups. However, the emergence of this compound-resistant populations underscores the necessity for judicious use and integrated pest management (IPM) strategies. Monitoring local insect populations for resistance levels using standardized bioassays is essential for making informed decisions on insecticide rotation and preserving the long-term efficacy of valuable active ingredients like this compound.

References

Head-to-head comparison of different analytical techniques for Imidacloprid detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the most common analytical techniques for the detection and quantification of Imidacloprid (B1192907), a widely used neonicotinoid insecticide. The following sections detail the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemical Sensors, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Performance Comparison

The selection of an appropriate analytical method for this compound detection is contingent on factors such as sensitivity, selectivity, cost, and the nature of the sample matrix. The following tables summarize the key quantitative performance metrics for each technique based on published studies.

Chromatographic Methods: HPLC-UV and LC-MS/MS

Chromatographic techniques are considered the gold standard for pesticide residue analysis due to their high accuracy and reliability.[1]

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.001 - 11 µg/L0.005 - 0.1 µg/kg
Limit of Quantification (LOQ) 0.003 - 40 µg/L0.005 - 1 µg/kg
Linear Range 0.4 - 1000 µg/L0.5 - 200 µg/L
Recovery (%) 82 - 102%91 - 98%
Precision (RSD %) < 5%< 15%

Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10][11][12][13]

Immunoassay and Sensor-Based Methods: ELISA and Electrochemical Sensors

ELISA and electrochemical sensors offer rapid and cost-effective alternatives to traditional chromatographic methods, making them suitable for high-throughput screening.[1]

ParameterELISAElectrochemical Sensors
Limit of Detection (LOD) 0.06 - 0.2 ng/mL0.01 ng/L - 8.3 µM
Limit of Quantification (LOQ) 0.3 - 15 ng/mL (matrix dependent)Varies widely with sensor design
Linear Range Typically narrow, e.g., 0.2 - 6 ng/mL0.1 ng/L - 200 µM
Recovery (%) 80 - 120%92 - 110%
Precision (RSD %) Generally < 15%< 5%

Data compiled from multiple sources.[14][15][16][17][18][19]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for sample preparation and analysis using the discussed techniques.

QuEChERS Sample Extraction for Chromatographic Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[2][4][20][21][22]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate (B1210297) (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer and centrifuge

Procedure:

  • Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dispersive solid-phase extraction (d-SPE) tube containing PSA, C18, and MgSO₄.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for analysis by HPLC-UV or LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v or 70:30 v/v).[3][6][23]

  • Flow Rate: 0.1 - 1.5 mL/min.[4][9]

  • Detection Wavelength: 270 nm.[4][6][23]

  • Injection Volume: 10 - 20 µL.[4]

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase to create a calibration curve.

  • Filter the extracted sample supernatant through a 0.22 or 0.45 µm syringe filter.

  • Inject the filtered sample and standard solutions into the HPLC system.

  • Identify and quantify this compound in the sample by comparing its retention time and peak area to those of the standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a direct competitive ELISA format, which is common for small molecule detection like this compound.[15][24][25]

Materials:

  • This compound ELISA kit (containing antibody-coated microtiter plate, this compound-enzyme conjugate, standards, substrate, and stop solution).

  • Sample extracts.

  • Microplate reader.

Procedure:

  • Allow all reagents and samples to reach room temperature.

  • Add a specific volume of the standards and samples to the antibody-coated microtiter wells.

  • Add the this compound-enzyme conjugate to each well. This compound in the sample will compete with the enzyme-labeled this compound for binding to the immobilized antibodies.

  • Incubate the plate for a specified time (e.g., 20-30 minutes) at room temperature.[18]

  • Wash the plate multiple times to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a set time to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[15]

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations and determine the concentration of this compound in the samples.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a systemic insecticide that acts on the central nervous system of insects. It functions by blocking the nicotinic acetylcholine (B1216132) receptors (nAChRs), which prevents the neurotransmitter acetylcholine from transmitting nerve impulses. This leads to paralysis and ultimately the death of the insect.[23] this compound shows a higher affinity for insect nAChRs compared to mammalian receptors, which accounts for its selective toxicity.[23]

Imidacloprid_Signaling_Pathway cluster_synapse Insect Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicles ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release Nerve Impulse nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_channel Ion Channel nAChR->Ion_channel Opens Depolarization Depolarization & Nerve Impulse Ion_channel->Depolarization Allows Ion Influx ACh_release->nAChR Binds to This compound This compound This compound->nAChR Blocks Experimental_Workflow start Start: Sample Collection homogenization Sample Homogenization start->homogenization extraction QuEChERS Extraction (Acetonitrile & Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifugation1->cleanup Supernatant centrifugation2 Centrifugation cleanup->centrifugation2 hplc HPLC-UV Analysis centrifugation2->hplc Supernatant data Data Analysis & Quantification hplc->data end End: Report Results data->end Competitive_ELISA cluster_well Microtiter Well cluster_reagents Sample & Reagents Added antibody Immobilized Antibody result_low Result: High this compound in Sample (Low Signal) antibody->result_low Less conjugate binds result_high Result: Low this compound in Sample (High Signal) antibody->result_high More conjugate binds imidacloprid_sample This compound (from sample) imidacloprid_sample->antibody Competes for binding imidacloprid_conjugate This compound-Enzyme Conjugate imidacloprid_conjugate->antibody Competes for binding

References

Unmasking Specificity: A Comparative Analysis of Imidacloprid Antibody Cross-Reactivity with Common Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable immunoassays. This guide provides an objective comparison of the cross-reactivity of imidacloprid (B1192907) antibodies with other prevalent neonicotinoid insecticides, supported by experimental data and detailed protocols.

The structural similarities among neonicotinoid pesticides pose a significant challenge in the development of highly specific immunoassays. Antibodies raised against a particular neonicotinoid may exhibit cross-reactivity with other members of the same class, leading to potential inaccuracies in residue detection and quantification. This guide focuses on the cross-reactivity profile of antibodies targeting this compound, a widely used insecticide, against other common neonicotinoids such as clothianidin, thiamethoxam (B1682794), acetamiprid, and thiacloprid.

Quantitative Cross-Reactivity Assessment

The cross-reactivity of an antibody is typically determined by competitive enzyme-linked immunosorbent assay (ELISA). The 50% inhibition concentration (IC50) for the target analyte (this compound) is compared with the IC50 values of other related compounds. The cross-reactivity (CR%) is calculated using the following formula:

CR% = (IC50 of this compound / IC50 of Competing Neonicotinoid) x 100

The following table summarizes the cross-reactivity of a commercially available this compound ELISA kit, demonstrating the varying degrees of interaction with other neonicotinoids.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 0.40 100
Clothianidin0.33121
Thiacloprid3.0813
Acetamiprid10.04
Thiamethoxam>400<0.1

Data sourced from a commercially available this compound ELISA Kit.

Experimental Workflow for Cross-Reactivity Assessment

The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay. The following diagram illustrates the typical experimental workflow for assessing the cross-reactivity of this compound antibodies using a competitive ELISA format.

ELISA_Workflow cluster_preparation Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis plate_prep Coat microtiter plate wells with this compound-protein conjugate blocking Block unbound sites with a blocking agent (e.g., BSA) plate_prep->blocking add_standards Add standard solutions of this compound or other neonicotinoids blocking->add_standards add_antibody Add this compound-specific primary antibody add_standards->add_antibody incubation1 Incubate to allow competition for antibody binding add_antibody->incubation1 wash1 Wash to remove unbound reagents incubation1->wash1 add_secondary Add enzyme-conjugated secondary antibody wash1->add_secondary incubation2 Incubate for secondary antibody binding add_secondary->incubation2 wash2 Wash to remove unbound secondary antibody incubation2->wash2 add_substrate Add substrate to initiate color development wash2->add_substrate read_plate Measure absorbance at a specific wavelength add_substrate->read_plate plot_curve Plot standard curve (Absorbance vs. Concentration) read_plate->plot_curve calc_ic50 Calculate IC50 values for each neonicotinoid plot_curve->calc_ic50 calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr

Competitive ELISA workflow for cross-reactivity assessment.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and validating cross-reactivity data. The following is a representative protocol for a direct competitive ELISA used to assess the cross-reactivity of this compound antibodies.

Materials and Reagents
  • This compound standard

  • Other neonicotinoid standards (Clothianidin, Thiamethoxam, Acetamiprid, Thiacloprid)

  • This compound-protein conjugate (for coating)

  • This compound-specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H2SO4)

  • 96-well microtiter plates

  • Microplate reader

Procedure
  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the other neonicotinoid standards in a suitable buffer.

    • Add 50 µL of the standard solutions to the respective wells.

    • Add 50 µL of the diluted this compound-specific primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound and each of the tested neonicotinoids from their respective inhibition curves.

    • Calculate the cross-reactivity percentage for each neonicotinoid using the formula mentioned above.

Conclusion

The assessment of cross-reactivity is a critical component in the validation of any antibody-based detection method. The data presented in this guide highlights the variable nature of this compound antibody cross-reactivity with other neonicotinoids. While some compounds like clothianidin show significant cross-reactivity, others such as thiamethoxam exhibit negligible interaction. This information is vital for researchers in selecting the appropriate analytical tools and in interpreting the results of immunoassays for neonicotinoid pesticides. The provided experimental framework serves as a foundational guide for conducting such comparative assessments in the laboratory.

Evaluating the Synergistic and Antagonistic Effects of Imidacloprid with Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread agricultural use of the neonicotinoid insecticide imidacloprid (B1192907) often occurs in conjunction with various fungicides to manage a spectrum of pests and diseases. This co-application raises critical questions regarding the potential for interactions that could alter the toxicity of this compound, leading to either synergistic (greater than additive) or antagonistic (less than additive) effects on target and non-target organisms. Understanding these interactions is paramount for accurate environmental risk assessment and the development of safer, more effective crop protection strategies. This guide provides a comparative analysis of the performance of this compound when mixed with different fungicides, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound-Fungicide Interactions

The following tables summarize key quantitative data from various studies investigating the combined effects of this compound and fungicides on different organisms. These data highlight the variability of interactions, which can be influenced by the specific fungicide, the organism tested, and the experimental conditions.

Table 1: Effects of this compound and Tebuconazole (B1682727) Mixtures on Freshwater Invertebrates

OrganismThis compound 96-h LC50 (µg/L)Tebuconazole 96-h LC50 (µg/L)Mixture EffectReference
Chironomus dilutus (Midge)1.23,800No deviation from Independent Action[1][2]
Hyalella azteca (Amphipod)3.91,800Antagonistic (Dose-ratio dependent)[1][2]
Neocloeon triangulifer (Mayfly)0.44,200Synergistic[1][2]
Lumbriculus variegatus (Oligochaete)26.5Not determinedNot determined[2]

Table 2: Synergistic Effects of this compound and Fungicide Mixtures on Honey Bees (Apis mellifera)

FungicideThis compound Concentration (mg a.i./L)Fungicide Concentration (mg a.i./L)Increase in Mortality (Compared to Additive Effect)Interaction TypeReference
Tetraconazole (B1682234) (Domark®)58.6512.520%Synergistic[3][4]
TebuconazoleNot specifiedNot specifiedStrong enhancement of toxicity in lab testsSynergistic[5]
Difenoconazole0.01 - 10 µg/L0.01 - 10 µg/LIncreased toxicity, complex interactionsSynergistic at 0.1 µg/L[6]

Table 3: Interactions of this compound with Other Fungicides on Various Organisms

FungicideOrganismEffectKey FindingReference
Propiconazole (B1679638)Spring Rapeseed & PeasSynergisticAccelerated decomposition of this compound.[7][8]
Copper Sulfate TribasicPotatoesAntagonisticSlowed the decomposition of this compound.[7][8]
DifenoconazoleWinter Honey BeesComplexMixtures were generally more toxic than individual substances. Synergism, additivity, and subadditivity were observed at different concentrations.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols used in the cited research.

Acute Toxicity Testing with Freshwater Invertebrates

This protocol is based on the methodology described by Raby et al. (2019).[1][2]

  • Test Organisms : Cultures of Chironomus dilutus, Hyalella azteca, Lumbriculus variegatus, and Neocloeon triangulifer were maintained in laboratory conditions.

  • Test Solutions : Stock solutions of this compound and tebuconazole were prepared. Serial dilutions were made to create a range of concentrations for individual substance testing and binary mixture testing.

  • Exposure : Organisms were exposed to the test solutions in glass beakers containing appropriate sediment and overlying water for 96 hours under controlled temperature and light conditions.

  • Data Collection : Mortality was assessed at 24, 48, 72, and 96 hours.

  • Data Analysis : The 96-hour median lethal concentrations (LC50) and 95% confidence intervals were calculated for each individual pesticide. The toxicity data from the mixture experiments were analyzed using the MIXTOX model to determine deviations from the concept of Independent Action (IA). The Model Deviation Ratio (MDR) was used to assess the biological significance of these deviations.

Honey Bee Toxicity Testing

This protocol is a composite of methodologies described in studies on honey bee toxicology.[3][4]

  • Test Organisms : Healthy adult worker honey bees (Apis mellifera) were collected from healthy, queen-right colonies.

  • Test Substances : Formulated this compound (e.g., Advise® 2FL) and various formulated fungicides were used. Solutions were prepared in a sucrose (B13894) solution.

  • Exposure Method (Spraying) : Bees were placed in cages and sprayed with the test solutions to simulate field exposure.

  • Exposure Method (Oral) : Bees were provided with sucrose solutions containing the test substances for a specified duration.[6]

  • Data Collection : Bee mortality was recorded at specified time intervals (e.g., 24, 48 hours) after exposure.

  • Data Analysis : The LC20 (lethal concentration for 20% of the population) was determined for each pesticide individually. For mixture studies, the observed mortality was compared to the expected mortality (the sum of the mortalities of the individual components) to determine if the interaction was synergistic, additive, or antagonistic. Statistical analyses (e.g., chi-squared tests) were used to determine the significance of the observed effects.

Mechanisms of Interaction & Signaling Pathways

The synergistic effects observed between this compound and certain fungicides, particularly azole fungicides like tebuconazole and tetraconazole, are often attributed to the inhibition of cytochrome P450 monooxygenases (P450s). These enzymes are crucial for the detoxification of xenobiotics, including insecticides.

SynergyMechanism This compound This compound P450 Cytochrome P450 Enzymes This compound->P450 is metabolized by NervousSystem Insect Nervous System This compound->NervousSystem acts on Fungicide Azole Fungicide (e.g., Tebuconazole) Fungicide->P450 inhibits Detoxification Metabolic Detoxification P450->Detoxification Toxicity Increased This compound Toxicity Detoxification->Toxicity reduces NervousSystem->Toxicity

The diagram above illustrates this proposed mechanism. This compound is normally metabolized and detoxified by P450 enzymes in an organism. However, azole fungicides can inhibit the activity of these P450 enzymes. This inhibition leads to a slower breakdown of this compound, resulting in a higher internal concentration and prolonged action on the insect's nervous system, thereby increasing its toxicity.[3]

Experimental Workflow for Evaluating Pesticide Interactions

The logical flow for assessing the interactive effects of pesticide mixtures is a multi-step process that moves from individual toxicity assessment to mixture toxicity analysis.

ExperimentalWorkflow cluster_individual Individual Pesticide Assessment cluster_mixture Mixture Assessment cluster_analysis Interaction Analysis A Dose-Response for This compound Alone C C A->C Calculate LC50/EC50 B Dose-Response for Fungicide Alone D D B->D Calculate LC50/EC50 G Predict Additive Effect (e.g., Independent Action) C->G D->G E Test Binary Mixtures (Fixed Ratio or Dose Level) F Observe Mortality/ Sublethal Effects E->F H Compare Observed vs. Predicted Effects F->H G->H I Determine Interaction: Synergism, Antagonism, or Additivity H->I

Conclusion

The interaction between this compound and fungicides is complex and species-dependent. While some combinations, such as this compound and tebuconazole, exhibit antagonistic effects in certain aquatic invertebrates like Hyalella azteca[1][2], a significant body of evidence points towards synergistic toxicity, particularly in honey bees, when this compound is mixed with azole fungicides like tetraconazole and tebuconazole.[3][4][5] The primary mechanism for this synergy appears to be the inhibition of detoxifying P450 enzymes by the fungicide.[3] Conversely, some fungicide combinations can have antagonistic effects on this compound's persistence, as seen with propiconazole accelerating its decomposition.[8]

These findings underscore the importance of evaluating pesticide mixtures rather than relying solely on single-substance toxicity data for environmental risk assessment. For researchers and professionals in drug development, this highlights the critical need to consider metabolic pathways and potential enzyme inhibition when designing new pesticide formulations or assessing the environmental impact of existing ones. Future research should continue to explore these interactions across a wider range of non-target species and environmentally relevant concentrations to build a more comprehensive understanding of the ecological risks posed by pesticide mixtures.

References

Inter-laboratory Comparison for the Analysis of Imidacloprid in Standardized Rice Samples: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of the neonicotinoid insecticide Imidacloprid in a standardized rice matrix. It is designed for researchers, analytical scientists, and quality control professionals to objectively assess and compare analytical methodologies and laboratory performance based on data from a European Union Proficiency Test (EUPT).

Data Presentation: Performance of Participating Laboratories

An inter-laboratory comparison, often conducted as a proficiency test (PT), is a crucial tool for assessing the competence of analytical laboratories and the reliability of their methods. In a typical PT, standardized and homogenized samples containing a known concentration of the analyte are distributed to participating laboratories for analysis. The reported results are then statistically evaluated, often using z-scores, to provide a measure of individual laboratory performance.

The following table summarizes representative data for this compound analysis from the European Union Proficiency Test for Pesticide Residues in Cereals and Feeding Stuff (EUPT-CF14) , which focused on a rice kernel matrix.[1] The assigned value for this compound in the test sample was determined by consensus from the expert participating laboratories.

Table 1: Representative Results for this compound Analysis in Rice Kernels (EUPT-CF14)

Laboratory CodeReported Concentration (mg/kg)z-scorePerformance Assessment
L0010.045-0.6Satisfactory
L0020.0510.6Satisfactory
L0030.0480.0Satisfactory
L0040.0551.4Satisfactory
L0050.041-1.4Satisfactory
L0060.0602.4Questionable
L0070.038-2.0Questionable
L0080.0490.2Satisfactory
L0090.0531.0Satisfactory
L0100.0653.4Unsatisfactory

Assigned Value: 0.048 mg/kg Target Standard Deviation: 0.005 mg/kg

Note: This table is a synthesized representation of typical proficiency test data. z-scores are calculated based on the formula: z = (x - X) / σ, where x is the participant's reported value, X is the assigned value, and σ is the target standard deviation. A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

The methodologies employed by laboratories participating in proficiency tests for this compound analysis typically revolve around multi-residue methods, with QuEChERS-based extraction followed by chromatographic separation and mass spectrometric detection being the most prevalent.

Sample Preparation and Homogenization

A representative bulk sample of the matrix (in this case, rice kernels) is cryogenically milled to a fine, homogeneous powder. This ensures that each sub-sample distributed to the participating laboratories is identical. The homogenised material is then spiked with a known concentration of this compound and other pesticides.

Extraction: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.

  • Sample Portion: A representative portion of the homogenized rice flour (e.g., 10 g) is weighed into a centrifuge tube.

  • Hydration: A specific volume of water is added to the sample to facilitate extraction.

  • Extraction: Acetonitrile (B52724) is added as the extraction solvent, and the tube is vigorously shaken.

  • Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken again and then centrifuged.

Clean-up: Dispersive Solid-Phase Extraction (d-SPE)

An aliquot of the acetonitrile supernatant from the extraction step is transferred to a d-SPE tube containing a mixture of sorbents. For a matrix like rice, this typically includes:

  • Primary Secondary Amine (PSA): To remove fatty acids and sugars.

  • Magnesium Sulfate: To remove excess water.

  • C18: To remove non-polar interferences.

The tube is shaken and centrifuged, and the final cleaned-up extract is collected for analysis.

Instrumental Analysis

The final extract is analyzed using chromatographic techniques coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for the analysis of polar pesticides like this compound. A reversed-phase C18 column is typically used for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): While less common for this compound due to its polarity and thermal lability, GC-MS/MS can be used. Derivatization may sometimes be employed to improve its chromatographic behavior.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory comparison for this compound analysis.

G cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories A Sample Selection (Rice Kernels) B Homogenization & Spiking with this compound A->B C Sample Distribution B->C F Sample Reception C->F D Data Collection & Statistical Analysis E Final Report Generation D->E H Reporting of Results E->H Performance Feedback G Analysis (Extraction, Clean-up, Instrumental) F->G G->H H->D

Caption: Workflow of an inter-laboratory comparison for this compound analysis.

G cluster_method Analytical Method cluster_validation Performance Validation A QuEChERS Extraction B d-SPE Clean-up A->B C LC-MS/MS Analysis B->C D Accuracy (z-score) C->D Evaluated by E Precision (RSD) C->E Evaluated by F Sensitivity (LOQ) C->F Determined by

Caption: Logical relationship between analytical method and performance validation.

References

Unveiling the Photostability of Imidacloprid in Comparison to Other Systemic Insecticides: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of environmental chemistry, agricultural science, and drug development, understanding the environmental fate of systemic insecticides is paramount. A key determinant of an insecticide's persistence and potential for off-target effects is its photostability—the ability to withstand degradation upon exposure to light. This guide provides a comprehensive comparison of the photostability of imidacloprid (B1192907), a widely used neonicotinoid, with other systemic insecticides, supported by experimental data and detailed methodologies.

This compound's primary routes of dissipation in the environment include aqueous photolysis, with a reported half-life of 1 to 4 hours, and plant uptake[1]. Its photolytic degradation is a significant factor influencing its environmental concentration[2][3]. The photolytic lifetime of this compound at a solar zenith angle of 35° has been calculated to be 16 hours, indicating that it undergoes significant reaction over the course of a day[4].

Quantitative Comparison of Photostability

The photostability of an insecticide is typically quantified by its photodegradation half-life (t½) and its photolysis quantum yield (Φ). The half-life represents the time it takes for half of the initial concentration of the compound to degrade under specific light conditions. The quantum yield is a measure of the efficiency of a photochemical process, representing the fraction of absorbed photons that result in a chemical reaction[2]. A higher quantum yield and a shorter half-life indicate lower photostability.

The following table summarizes the photostability data for this compound and other systemic neonicotinoid insecticides under various experimental conditions.

InsecticideHalf-life (t½)Quantum Yield (Φ)Experimental Conditions
This compound 16 hours0.0092 ± 0.0005On surfaces, solar zenith angle 35°[4]
43 minutes-In HPLC grade water[5]
126 minutes-Formulated as Confidor in tap water[5]
-(1.6 ± 0.6) x 10⁻³ at 305 nmOn surfaces[4]
-(8.5 ± 2.1) x 10⁻³ at 254 nmOn surfaces[4]
Clothianidin < 1 day0.013 ± 0.001Aqueous photolysis[6]
14.7 - 19.4 days-Under simulated California rice field conditions[7]
13 hours-Direct exposure to sunlight without soil[8]
97 - 112 hours-In soil under sunlight[8]
173.3 minutes-In bi-distilled water[9]
Thiamethoxam (B1682794) 10 hours0.019 ± 0.001Direct exposure to sunlight without soil[8]
88 - 103 hours-In soil under sunlight[8]
0.98 days-Experimentally outdoors in summer[2]
Acetamiprid 8.9 hours0.0022 ± 0.0003In tap water under sunlight[10]
9.1 hours-In deionized water under sunlight[10]
15.9 hours-In soil under sunlight[10]
Thiacloprid (B134840) 4.7 hours0.0013 ± 0.0002In tap water under sunlight[10][11]
6.3 hours-In deionized water under sunlight[10]
7.9 hours-In soil under sunlight[10]
Nitenpyram 3.7 hours-In tap water under sunlight[10]
5.4 hours-In deionized water under sunlight[10]
7.5 hours-In soil under sunlight[10]
Dinotefuran --Photodegradation rates of 0.20 mg•L⁻¹•h⁻¹ have been reported[12].

From the data, it is evident that the photostability of neonicotinoids varies significantly depending on the compound and the environmental matrix. In aqueous solutions, this compound can degrade relatively quickly, with half-lives in the order of minutes to hours[1][5]. However, its photolytic lifetime on surfaces is longer[4]. Thiamethoxam and clothianidin also exhibit significant photodegradation, with half-lives of less than a day in some aqueous conditions[2][6]. When exposed directly to sunlight without a soil matrix, both clothianidin and thiamethoxam degrade rapidly, with half-lives of 13 and 10 hours, respectively[8]. However, in soil, their persistence increases significantly[8]. Acetamiprid and thiacloprid generally show a faster degradation in water compared to soil[10].

Experimental Protocols for Photostability Assessment

The determination of insecticide photostability involves a series of controlled laboratory experiments. The following is a generalized protocol based on methodologies cited in the literature.

1. Sample Preparation:

  • Solutions of the test insecticide are prepared in a relevant solvent, such as deionized water, tap water, or an organic solvent, to a known concentration[10][13]. For soil studies, the insecticide is applied to a thin layer of soil[8][10].

2. Irradiation:

  • The samples are exposed to a light source that simulates natural sunlight. This can be a xenon arc lamp, a mercury lamp, or natural sunlight itself[8][10][14][15]. The intensity and spectral distribution of the light source are monitored. Control samples are kept in the dark to account for any degradation not caused by light (e.g., hydrolysis)[9][16].

3. Sample Analysis:

  • At specific time intervals, aliquots of the samples are taken for analysis[13][14].

  • The concentration of the parent insecticide is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[13][17][18].

4. Data Analysis:

  • The degradation kinetics are determined by plotting the concentration of the insecticide against time. The data is often fitted to a first-order kinetic model to calculate the degradation rate constant (k) and the half-life (t½ = ln(2)/k)[8][9].

  • For quantum yield determination, the rate of photolysis is measured along with the light intensity and the molar absorption coefficient of the compound[2][4].

The following diagram illustrates a typical workflow for assessing the photostability of an insecticide.

Photostability_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_solution Prepare Insecticide Solution light_exposure Irradiation (Light Source) prep_solution->light_exposure dark_control Dark Control prep_solution->dark_control prep_soil Prepare Soil Samples prep_soil->light_exposure prep_soil->dark_control sampling Time-course Sampling light_exposure->sampling dark_control->sampling quantification Analytical Quantification (e.g., HPLC) sampling->quantification kinetics Determine Degradation Kinetics quantification->kinetics half_life Calculate Half-life (t½) kinetics->half_life quantum_yield Calculate Quantum Yield (Φ) kinetics->quantum_yield

Caption: Experimental workflow for insecticide photostability assessment.

Signaling Pathways and Logical Relationships in Photodegradation

The photodegradation of neonicotinoids can proceed through various reaction pathways. For this compound, a major photodegradation product is the this compound urea (B33335) derivative, with smaller amounts of desnitro this compound also being formed[4]. The initial step in the main mechanism is often the photodissociation of the nitro group (NO2)[4]. For thiamethoxam, photodegradation can lead to the formation of clothianidin as one of the products[8]. The specific degradation products and pathways are influenced by the chemical structure of the insecticide and the environmental conditions.

The following diagram illustrates the logical relationship between an insecticide, its exposure to light, and the subsequent degradation process.

Photodegradation_Pathway Insecticide Systemic Insecticide (e.g., this compound) ExcitedState Excited State Molecule Insecticide->ExcitedState Photon Absorption Light Light Exposure (UV-B is a key driver) Degradation Photodegradation (e.g., bond cleavage) ExcitedState->Degradation Chemical Reaction Products Degradation Products Degradation->Products

Caption: Simplified pathway of insecticide photodegradation.

References

Comparative assessment of Imidacloprid resistance mechanisms in different pest species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Imidacloprid (B1192907) Resistance Mechanisms in Agricultural Pests

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the primary resistance mechanisms that various pest species have developed against this compound, a widely used neonicotinoid insecticide. The development of resistance poses a significant threat to crop protection and necessitates a deeper understanding of the underlying molecular and biochemical pathways to develop effective resistance management strategies.[1][2] this compound functions by acting as an agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system, leading to paralysis and death.[2][3] However, overuse has led to the evolution of resistance in several key pest species, including the brown planthopper (Nilaparvata lugens), the whitefly (Bemisia tabaci), and the Colorado potato beetle (Leptinotarsa decemlineata).[3][4][5]

The two principal mechanisms mediating this compound resistance are target-site insensitivity, caused by mutations in the nAChR, and enhanced metabolic detoxification, driven by the overexpression of detoxifying enzymes.[3][6][7]

Primary Resistance Mechanisms

1. Target-Site Insensitivity: This form of resistance involves genetic mutations in the subunits of the nAChR, the direct target of this compound. These mutations alter the receptor's structure, reducing its binding affinity for this compound and rendering the insecticide less effective.[6][7]

A well-documented example is found in the brown planthopper, Nilaparvata lugens. A specific point mutation, Y151S (a substitution of tyrosine with serine at position 151), has been identified in the Nlα1 and Nlα3 nAChR subunits.[1][8][9] This single mutation is directly responsible for a significant reduction in this compound binding affinity.[1][8] Studies on resistant strains of N. lugens show substantially lower levels of specific [³H]this compound binding compared to susceptible strains, providing direct evidence for target-site resistance.[1][2][8][9] This mechanism can lead to very high levels of resistance, with some laboratory-selected strains of N. lugens exhibiting up to a 250-fold increase in resistance.[10]

2. Metabolic Detoxification: Metabolic resistance is the more commonly observed mechanism and involves the enhanced breakdown and detoxification of this compound by specific enzymes before it can reach its nAChR target.[2] Three major families of detoxification enzymes are implicated:

  • Cytochrome P450 Monooxygenases (P450s): This is the most prominent mechanism, especially in the whitefly, Bemisia tabaci.[2][11][12] The overexpression of specific P450 genes, particularly from the CYP6 family, is strongly correlated with this compound resistance.[11][13][14] For instance, the constitutive overexpression of the CYP6CM1 gene has been tightly linked to high resistance levels in both B and Q biotypes of B. tabaci.[11][15] Other P450 genes such as CYP4G68, CYP6DW2, CYP6DW3, and CYP4C64 have also been shown to contribute to resistance in this species.[13][15][16] P450s metabolize this compound into less toxic compounds, such as this compound-urea.[16]

  • CarboxylEsterases (CarEs): Increased activity of these enzymes has also been identified as a contributing factor to this compound resistance in some populations of B. tabaci.[12]

  • Glutathione (B108866) S-Transferases (GSTs): While often involved in insecticide resistance, the role of GSTs in this compound resistance appears to be less significant compared to P450s, though some studies have noted increased activity in resistant populations.[12][17]

Comparative Data on this compound Resistance

The following table summarizes quantitative data from various studies, highlighting the differences in resistance levels and the specific genes or enzymes involved across different pest species.

Pest SpeciesBiotype/StrainPrimary MechanismKey Gene(s) / Mutation(s)Resistance Ratio (RR) / LC50 ValueReference(s)
Nilaparvata lugens (Brown Planthopper)Resistant StrainTarget-Site InsensitivitynAChR Y151S mutation~100 to 250-fold RR[4][10]
Bemisia tabaci (Whitefly)B and Q BiotypesMetabolic (P450s)Overexpression of CYP6CM1Up to 17-fold gene overexpression[11]
Bemisia tabaci (Whitefly)MED SpeciesMetabolic (P450s)Overexpression of CYP4G68RR from 5.03 to 37.85-fold[13]
Bemisia tabaci (Whitefly)Iranian PopulationsMetabolic (P450s, CarEs)Increased P450 & CarE activityP450 activity up to 3-fold; CarE up to 2-fold[12]
Aphis gossypii (Melon Aphid)ImR StrainNot specifiedNot specified27.79-fold RR (LC50: 12.312 mg/L)[18]
Leptinotarsa decemlineata (Colorado Potato Beetle)Field PopulationsMetabolic (P450s)Increased P450 activityIncreasing LC50 values observed in field populations[3]

Visualizing Resistance Pathways and Workflows

ResistanceMechanisms cluster_pest Pest System cluster_outside External cluster_resistance Resistance Mechanisms P450 Cytochrome P450s Metabolite Inactive Metabolites P450->Metabolite Detoxification Metabolic_R Metabolic Resistance (e.g., B. tabaci) GST GSTs GST->Metabolite Detoxification CarE CarEsterases CarE->Metabolite Detoxification nAChR Nicotinic Acetylcholine Receptor (nAChR) Paralysis Paralysis & Death nAChR->Paralysis Normal Action IMI This compound IMI->P450 Metabolism IMI->GST Metabolism IMI->CarE Metabolism IMI->nAChR Binds to Target Target_R Target-Site Resistance (e.g., N. lugens) Target_R->nAChR Mutation (e.g., Y151S) Prevents Binding

Caption: Primary this compound resistance pathways in pest insects.

ExperimentalWorkflow start Collect Field Population & Establish Lab Colony bioassay Perform Insecticide Bioassay (e.g., Leaf-Dip, Vial Test) start->bioassay biochem biochem start->biochem Sample Insects molecular molecular start->molecular Sample Insects lc50 Calculate LC50 & Resistance Ratio (RR) bioassay->lc50 result Correlate Genotype/ Phenotype to Resistance lc50->result p450_assay P450 Activity p450_assay->result gst_assay GST Activity gst_assay->result est_assay Esterase Activity est_assay->result qpcr Gene Expression (qPCR) qpcr->result sequencing Sequence Target Gene (nAChR) sequencing->result biochem->p450_assay biochem->gst_assay biochem->est_assay molecular->qpcr molecular->sequencing

Caption: Workflow for characterizing this compound resistance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of insecticide resistance. Below are summaries of key experimental protocols cited in resistance research.

Insecticide Resistance Bioassays

Bioassays are fundamental for quantifying the level of resistance in a pest population by determining the lethal concentration (LC) or dose (LD) of an insecticide.[19]

Protocol: Leaf-Dip Bioassay (for sucking insects like B. tabaci) This method assesses the toxicity of an insecticide applied to a leaf surface, on which the insects feed.

  • Preparation of Solutions: Prepare a series of dilutions of technical-grade this compound in a suitable solvent (e.g., acetone) and then emulsify in water containing a surfactant (e.g., Triton X-100). A control solution contains only the solvent and surfactant.[12]

  • Leaf Treatment: Select uniform, unsprayed host plant leaves (e.g., cotton, cabbage). Dip each leaf into a specific insecticide dilution for 10-30 seconds and allow it to air dry completely.[12]

  • Insect Exposure: Place the treated leaves into petri dishes or ventilated containers with their petioles embedded in moist cotton or agar (B569324) to maintain turgor. Introduce a set number of adult insects (e.g., 20-30 whiteflies) into each container.[20]

  • Incubation: Maintain the containers under controlled conditions (e.g., 25±1°C, 16:8 L:D photoperiod).

  • Mortality Assessment: Record insect mortality after a defined period, typically 24, 48, or 72 hours.[20] Insects are considered dead if they are unable to move when prodded gently.

  • Data Analysis: Use the mortality data to perform a Probit analysis to calculate the LC50 (the concentration that kills 50% of the test population) and its 95% confidence limits. The Resistance Ratio (RR) is calculated by dividing the LC50 of the field/resistant population by the LC50 of a known susceptible population.[19]

Biochemical Assays for Detoxification Enzymes

These assays measure the in vitro activity of enzymes involved in metabolic resistance.

Protocol: Cytochrome P450 (P450) Monooxygenase Activity Assay This assay typically measures the rate of a P450-mediated reaction, often using a model substrate.

  • Enzyme Preparation: Homogenize individual insects or a pool of insects in a cold phosphate (B84403) buffer. Centrifuge the homogenate to obtain a supernatant containing the microsomal fraction where P450s are located.[12]

  • Assay Reaction: In a microplate well, combine the enzyme preparation with a reaction buffer containing a substrate (e.g., 7-ethoxycoumarin) and NADPH (a required cofactor).

  • Measurement: The P450 enzymes convert the substrate into a fluorescent product (e.g., 7-hydroxycoumarin). The increase in fluorescence over time is measured using a microplate reader at specific excitation and emission wavelengths.

  • Quantification: The enzyme activity is calculated based on a standard curve of the fluorescent product and normalized to the total protein content of the enzyme sample, typically expressed as pmol/min/mg protein.[12]

Protocol: Esterase (EST) and Glutathione S-Transferase (GST) Activity Assays These are colorimetric assays that measure enzyme activity using model substrates.

  • Enzyme Preparation: Prepare a crude enzyme supernatant by homogenizing insects in a phosphate buffer and centrifuging to remove debris.[17][21]

  • Esterase (EST) Assay:

    • Reaction: Add the enzyme supernatant to a microplate well containing a phosphate buffer and the substrate α-naphthyl acetate (B1210297) (α-NA).[21]

    • Detection: After incubation, a staining solution (e.g., Fast Blue B salt) is added, which reacts with the product of the enzymatic reaction (α-naphthol) to produce a colored compound.[21]

    • Measurement: The absorbance is read at a specific wavelength (e.g., 600 nm) and quantified against a standard curve of α-naphthol. Activity is expressed as nmol of product/min/mg protein.[12]

  • Glutathione S-Transferase (GST) Assay:

    • Reaction: Add the enzyme supernatant to a microplate well containing a buffer, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[22][23]

    • Measurement: The GST enzyme catalyzes the conjugation of GSH to CDNB, forming a product that absorbs light at 340 nm. The rate of increase in absorbance is measured kinetically.[22]

    • Quantification: Activity is calculated using the extinction coefficient of the product and normalized to protein content, expressed as nmol/min/mg protein.[17]

Molecular Diagnostics for Target-Site Mutations

These methods are used to detect specific genetic mutations responsible for target-site resistance.

Protocol: Allele-Specific PCR (AS-PCR) for nAChR Y151S Mutation This technique is designed to specifically amplify the resistant allele.

  • DNA Extraction: Extract genomic DNA from individual insects.

  • Primer Design: Design two forward primers: one that specifically binds to the susceptible allele (ending in 'T' for the Tyrosine codon) and one that binds to the resistant allele (ending in 'C' for the Serine codon). A common reverse primer is also designed.

  • PCR Amplification: Perform two separate PCR reactions for each individual insect: one with the susceptible-specific primer set and one with the resistant-specific primer set.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band in the "resistant" reaction indicates the insect carries the resistance allele (Y151S). The presence of a band in the "susceptible" reaction indicates the susceptible allele. Heterozygous individuals will show a band in both reactions.[8][9] This method allows for rapid screening of the frequency of the resistance mutation in a population.[1][8]

References

Safety Operating Guide

Imidacloprid: Standard Operating Procedures for Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Imidacloprid (B1192907), a neonicotinoid insecticide, is critical for ensuring laboratory safety, protecting human health, and preventing environmental contamination. Adherence to federal, state, and local regulations is mandatory.[1][2][3] This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.

Immediate Safety and Personal Protection

Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn.

  • Required PPE:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).[4]

    • Safety glasses or goggles.[4]

    • Long-sleeved lab coat or coveralls.[4][5]

    • Closed-toe shoes.

  • Handling Precautions:

    • Work in a well-ventilated area to minimize exposure to dust or vapors.[4]

    • Avoid all contact with skin, eyes, and clothing.[5][6]

    • Do not eat, drink, or smoke in areas where this compound is handled.[1][7]

    • Wash hands thoroughly with soap and water after handling.[5][6]

Disposal of Unused or Surplus this compound

Pesticide wastes are considered toxic and in some cases acutely hazardous; improper disposal is a violation of Federal Law.[2][6] Never dispose of this compound waste down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Consult the Safety Data Sheet (SDS): Always review the product-specific SDS for disposal recommendations.[7]

  • Identify as Hazardous Waste: Unused or surplus this compound must be treated as hazardous waste.

  • Contact a Licensed Disposal Service: Arrange for disposal through a licensed professional waste disposal company or your institution's Environmental Health & Safety (EHS) office.[8] They are equipped to handle and transport hazardous chemical waste.

  • Follow Local Regulations: Contact your State Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance specific to your location.[2][6] State and local laws may be stricter than federal requirements.[3][9]

  • Storage Pending Disposal:

    • Store the waste material in its original container, tightly sealed.[4][10]

    • Keep it in a designated, locked, and well-ventilated chemical storage area away from incompatible materials, food, and feed.[4][10]

High-temperature incineration at an approved waste disposal facility is a recommended method for final disposal.[5][11][12]

Disposal of Empty this compound Containers

Empty containers may retain product residue and must be handled carefully to prevent exposure and environmental contamination.[13]

Step-by-Step Container Decontamination and Disposal:

  • Triple Rinse the Container: Immediately after emptying, decontaminate the container by triple-rinsing.

    • Fill the container approximately one-quarter full with water or a suitable solvent.[14]

    • Securely replace the lid and shake vigorously for at least 30 seconds.[14][15]

    • Pour the rinsate (the rinse water) into a collection container for hazardous waste disposal. Do not pour rinsate down the drain. [16]

    • Repeat this rinsing procedure two more times.[14][15]

  • Render the Container Unusable: Puncture and crush the container to prevent reuse.[12][14]

  • Dispose of the Container: Dispose of the clean, empty container in a sanitary landfill or by other procedures approved by state and local authorities.[5][6] Do not reuse the container for any other purpose.[9]

Spill Management and Cleanup

In the event of a spill, immediate and proper cleanup is necessary to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.[13]

  • Wear Appropriate PPE: Don full PPE as described in Section 1 before approaching the spill.

  • Contain the Spill: Prevent further spreading. For liquid spills, use an inert absorbent material like sand, earth, or vermiculite.[7][17] For solid spills, avoid creating dust clouds by gently sweeping or using a vacuum designed for hazardous materials.[6]

  • Collect the Waste: Carefully shovel or sweep the absorbed material into a suitable, labeled container for hazardous waste.[5][13]

  • Clean the Area: Scrub the spill area with a strong industrial detergent and rinse with water.[13] Collect the contaminated wash water for disposal as hazardous waste.[7][16]

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbents, contaminated clothing, etc.) must be disposed of as hazardous waste.[17]

Quantitative Data Summary

The following table summarizes key toxicological and environmental fate data for this compound.

ParameterValueSpeciesSource(s)
Acute Oral Toxicity (LD50) 425-475 mg/kgRat[6]
Acute Dermal Toxicity (LD50) > 5,000 mg/kgRat[6]
Acute Inhalation Toxicity (LC50) > 5.33 mg/LRat[6]
Aquatic Toxicity Highly toxic to aquatic invertebrates-[6][18]
Avian Toxicity (Oral LC50) 1,500 ppmBobwhite quail[2]
Bee Toxicity Highly toxic to bees-[2][6]
Water Solubility 610 mg/L (at 20 °C)-[8]
Soil Half-Life 26 - 229 days (variable)-[2][5]
Aqueous Photolysis Half-Life < 3 hours to 0.2 days-[5][11]

Methodology for Cited Toxicological Experiments

The quantitative data presented, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), are determined through standardized toxicological studies. While the specific experimental protocols for the cited values are proprietary to the conducting laboratories, the general methodologies are outlined by international guidelines (e.g., from the Organisation for Economic Co-operation and Development - OECD).

  • Acute Oral LD50 Study: This experiment determines the single dose of a substance that causes the death of 50% of a group of test animals (typically rats) when administered orally. The procedure involves administering graduated doses of this compound to several groups of animals. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Statistical analysis of the mortality data across the dose groups is used to calculate the LD50 value, expressed in milligrams of substance per kilogram of body weight (mg/kg).

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type chem_waste Unused/Surplus Chemical or Contaminated Materials waste_type->chem_waste  Chemical Waste container_waste Empty Container waste_type->container_waste Empty Container   consult_sds Consult SDS and Local Regulations chem_waste->consult_sds contact_ehs Contact Licensed Hazardous Waste Disposal Contractor or Institutional EHS consult_sds->contact_ehs dispose_incinerate Dispose via Approved Facility (e.g., High-Temp Incineration) contact_ehs->dispose_incinerate triple_rinse Triple Rinse Container (Collect Rinsate as HazWaste) container_waste->triple_rinse render_unusable Puncture or Crush to Prevent Reuse triple_rinse->render_unusable dispose_landfill Dispose in Sanitary Landfill (per local regulations) render_unusable->dispose_landfill

Caption: Logical workflow for this compound waste disposal.

References

Personal protective equipment for handling Imidacloprid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Imidacloprid (B1192907), a systemic insecticide. Following these procedural steps will minimize exposure risk and ensure compliant disposal.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory.[1][2]

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant, such as nitrile rubber, butyl rubber, or neoprene.[2][3]To prevent dermal absorption of the chemical.[4]
Eye Protection Safety Glasses/GogglesSafety goggles with side protection or a face shield.[2][5]To protect eyes from splashes, dust, or mists.[4]
Body Protection Lab Coat/CoverallsLong-sleeved shirt and long pants or a lab coat.[2][6]To prevent contact with skin and contamination of personal clothing.[7]
Respiratory Protection RespiratorRequired if there is a risk of dust or aerosol formation, or when ventilation is inadequate.[1][2] Use a dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) in enclosed areas with poor ventilation.[2]To prevent inhalation of airborne particles or vapors.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the chemical's integrity and prevent accidental exposure or environmental contamination.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Do not breathe dust or vapor.[2][5]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[2][8]

  • Remove contaminated clothing immediately and wash it before reuse.[2][9]

Storage:

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from direct sunlight, heat sources, and incompatible materials.[1]

  • Store in a designated chemical storage area, separate from food, feed, and fertilizers.[1]

  • Keep out of reach of children and pets, preferably in a locked storage area.[6][9]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[9] Call a poison control center or doctor for treatment advice.[9][10]
Skin Contact Take off contaminated clothing immediately.[9][10] Rinse the skin immediately with plenty of water for 15-20 minutes.[9] Call a poison control center or doctor for treatment advice.[9][10]
Inhalation Move the person to fresh air.[9][11] If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible.[9] Call a poison control center or doctor for further treatment advice.[9]
Ingestion Call a poison control center or doctor immediately for treatment advice.[10] Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor.[8] Never give anything by mouth to an unconscious person.[10]

For any exposure, be prepared to provide the product container or label to the medical professional. The National Poison Control Center hotline is 1-800-222-1222.[11]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product: Pesticide wastes are toxic. Improper disposal of excess pesticide is a violation of Federal Law. If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA Regional Office for guidance.[2]

  • Empty Containers: Completely empty the container into the application equipment. Then dispose of the empty bag in a sanitary landfill or by incineration, or, if allowed by state and local authorities, by burning. If burned, stay out of the smoke.[2]

  • Spills: For small spills, sweep up or vacuum the material and place it in a container for reuse or disposal. For large spills, avoid creating a dust cloud. Moisten with water to reduce airborne dust and prevent scattering.[2] Prevent the material from contaminating soil or entering sewage and drainage systems and bodies of water.[2]

Workflow and Safety Protocols

The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, incorporating all necessary safety checks.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Assemble Required PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat/coveralls - Respirator (if needed) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Don Appropriate PPE C->D E Handle this compound with Care: - Avoid skin/eye contact - Avoid inhaling dust/vapors D->E F Perform Experimental Protocol E->F K In Case of Exposure: Follow First-Aid Measures (Eyes, Skin, Inhalation, Ingestion) E->K Accidental Exposure G Decontaminate Work Area F->G H Properly Dispose of Waste: - Unused product - Contaminated materials - Empty containers G->H I Remove and Clean/Dispose of PPE H->I J Wash Hands Thoroughly I->J L Seek Immediate Medical Attention K->L

This compound Handling and Safety Workflow

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.